molecular formula C10H5ClF3NO B108411 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 18706-21-3

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B108411
CAS No.: 18706-21-3
M. Wt: 247.6 g/mol
InChI Key: MGEMMMJZAWYWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEMMMJZAWYWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371474
Record name 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-21-3
Record name 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Introduction: Strategic Importance in Synthesis

This compound is a halogenated and fluorinated quinoline derivative of significant interest in medicinal and agricultural chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, including antimalarials like chloroquine and anticancer drugs like camptothecin.[1][2] The strategic placement of substituents on this core dramatically modulates its physicochemical and biological properties. The presence of a trifluoromethyl (-CF3) group at the 2-position is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity often enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[3] The chlorine atom at the 6-position and the hydroxyl group at the 4-position provide additional handles for synthetic modification, making this molecule a versatile intermediate for constructing diverse chemical libraries.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and reactivity, offering field-proven insights for researchers in drug discovery and chemical development.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. These parameters govern its solubility, reactivity, and suitability for various analytical and synthetic protocols.

PropertyValueSource
CAS Number 18706-21-3[5][6]
Molecular Formula C₁₀H₅ClF₃NO[5]
Molecular Weight 247.60 g/mol [5]
Appearance Typically an off-white to white powder or solid[4]
Purity (Typical) ≥97%[7]

Synthesis Pathway: A Mechanistic Approach

The construction of the this compound core is most effectively achieved through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The Gould-Jacobs reaction provides a reliable and widely adopted route.

Expertise & Experience: The causality behind this synthetic choice lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds by first reacting a substituted aniline with a β-ketoester derivative to form an anilinoacrylate intermediate, which is then thermally cyclized to the quinolin-4-ol product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence A 4-Chloroaniline C Condensation (e.g., Dean-Stark, acid catalyst) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Thermal Cyclization (e.g., Dowtherm A, ~250°C) C->D Intermediate (Anilinoacrylate) E This compound D->E Product Tautomerism Enol    this compound   Keto    6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one   Enol->Keto Equilibrium Reactivity_Pathway A 6-Chloro-4-hydroxy- 2-(trifluoromethyl)quinoline B 4,6-Dichloro- 2-(trifluoromethyl)quinoline A->B POCl₃ or SOCl₂ C Nucleophilic Substitution Products (e.g., Amines, Thiols, Alcohols) B->C Nucleophile (NuH) Base

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a substituted heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its quinoline core, a fused benzene and pyridine ring system, is a common scaffold in a multitude of biologically active molecules. The strategic placement of three key functional groups—a chloro group at the 6-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position—imparts a unique combination of electronic and steric properties.

The trifluoromethyl (-CF₃) group is particularly noteworthy; as a potent electron-withdrawing group and a bioisostere for a methyl group, it often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The chloro and hydroxyl moieties provide additional handles for synthetic modification and influence the molecule's overall polarity and reactivity. Consequently, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anti-infective and anti-cancer research, as well as in the development of advanced agrochemicals like herbicides and fungicides.[1] This guide provides a detailed examination of its core physicochemical properties, analytical characterization methods, and synthetic considerations.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, formulation, and application in further chemical synthesis and biological screening.

PropertyValueSource(s)
CAS Number 18706-21-3[1]
Molecular Formula C₁₀H₅ClF₃NO[1]
Molecular Weight 247.60 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 273 - 281 °C[1]
Storage Store at 0-8°C[1]
Solubility Low aqueous solubility; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.[1][2]
Predicted pKa ~6.2 - 6.8N/A

Insight into pKa and Solubility: The 4-hydroxyl group is acidic, with its pKa significantly influenced by the electron-withdrawing effects of the trifluoromethyl group and the quinoline ring nitrogen. The predicted pKa is in a range similar to that of analogous compounds like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.[3] This acidity means the compound's solubility is pH-dependent; it will exhibit higher solubility in basic aqueous solutions due to deprotonation and salt formation. Conversely, its low intrinsic aqueous solubility is attributed to the hydrophobic quinoline core and the lipophilic -CF₃ group.[2] For biological assays, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).

Structural & Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is paramount. This section details the structural features and expected spectroscopic signatures of this compound.

Keto-Enol Tautomerism

Like many 4-hydroxyquinolines, this compound exists as a mixture of two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). The equilibrium generally favors the keto form, a critical consideration for interpreting spectroscopic data and understanding its reactivity.[4][5]

Figure 1: Keto-Enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm). The proton at C5 will likely appear as a doublet, coupled to the proton at C7. The proton at C7 will be a doublet of doublets, and the C8 proton a doublet. The proton at C3 will appear as a singlet, typically upfield from the others. A broad, exchangeable singlet corresponding to the N-H (keto form) or O-H (enol form) proton is expected, which would disappear upon D₂O exchange.[6][7]

  • ¹³C NMR: The spectrum will display 10 distinct carbon signals. The carbon of the trifluoromethyl group (-CF₃) is a key diagnostic, expected to appear as a quartet (due to ¹JC-F coupling) around δ 120-125 ppm. The carbonyl carbon (C4) of the dominant keto tautomer will be significantly downfield (δ > 170 ppm).

  • ¹⁹F NMR: This is the most direct technique for confirming the trifluoromethyl group. A single, sharp signal is expected in the range of δ -60 to -70 ppm (relative to CFCl₃), confirming the presence and chemical environment of the -CF₃ group.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a fingerprint of the functional groups present. Key expected vibrational bands include:

  • 3200-2800 cm⁻¹: A broad absorption due to O-H (enol) and N-H (keto) stretching.

  • ~1650 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the predominant keto tautomer.[9]

  • 1600-1450 cm⁻¹: Multiple sharp bands from the C=C and C=N stretching vibrations of the aromatic quinoline ring.[10]

  • 1350-1100 cm⁻¹: Very strong, characteristic absorptions from the symmetric and asymmetric C-F stretching modes of the trifluoromethyl group.[11]

  • ~850-800 cm⁻¹: A band corresponding to the C-Cl stretch.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺). A crucial diagnostic feature will be the isotopic pattern for the chlorine atom: an (M+2)⁺ peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways may include the loss of CO, Cl, and HF from the molecular ion.[12]

Synthesis and Reactivity

Proposed Synthetic Pathway: The Conrad-Limpach Reaction

A robust and widely used method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[4][13] This two-step process involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. For the title compound, the logical starting materials are 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.[14][15]

G reagents 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate intermediate β-Aminoacrylate Intermediate reagents->intermediate Condensation (-EtOH) cyclization High Temperature (~250 °C) High-Boiling Solvent (e.g., Diphenyl Ether) intermediate->cyclization product This compound cyclization->product Thermal Cyclization (-EtOH)

Figure 2: Proposed synthesis via the Conrad-Limpach reaction.

The first step, forming the enamine intermediate, is typically performed at moderate temperatures. The critical second step is the thermal cyclization, which requires high temperatures (often ~250 °C) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A to drive the reaction to completion.[16]

Self-Validating Experimental Protocols

The following protocols describe standard, self-validating methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Conrad-Limpach Reaction
  • Objective: To synthesize the title compound from commercially available starting materials.

  • Causality: This protocol follows the well-established Conrad-Limpach reaction, where the initial condensation is followed by a high-energy thermal cyclization to form the stable quinolone ring system.[15]

    • Intermediate Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-chloroaniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.) in toluene. Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, collecting the evolved ethanol/water in the Dean-Stark trap. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate.

    • Thermal Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether, ~10 mL per gram of intermediate).

    • Heat the mixture with vigorous stirring to 250-260 °C in a flask equipped with a condenser. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

    • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like hexanes to remove the high-boiling solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid. The final product's identity and purity should be confirmed by melting point, NMR, and HPLC analysis.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
  • Objective: To determine the thermodynamic equilibrium solubility of the compound in an aqueous buffer.

  • Causality: The shake-flask method is the gold standard for solubility measurement, ensuring that equilibrium is reached between the solid-state compound and the solution, providing a true measure of thermodynamic solubility.[2]

G start Add excess solid compound to aqueous buffer in a vial equilibrate Agitate at constant temp. (e.g., 25°C) for 24-48h to reach equilibrium start->equilibrate separate Separate solid from solution (Centrifugation or Filtration) equilibrate->separate quantify Quantify compound concentration in the supernatant using a validated HPLC-UV method separate->quantify result Solubility Result (e.g., in µg/mL or µM) quantify->result

Figure 3: Workflow for the shake-flask solubility determination.

  • Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is achieved.

  • After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid via centrifugation or filtration through a 0.22 µm filter.

  • Carefully dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a standard calibration curve.

Protocol 3: Purity Assessment by HPLC-UV
  • Objective: To determine the purity of a synthesized batch of the compound.

  • Causality: HPLC provides high-resolution separation of the main compound from any impurities or starting materials. UV detection is effective as the quinoline core is a strong chromophore.

G prepare Prepare sample solution (e.g., 1 mg/mL in Acetonitrile) inject Inject sample onto reverse-phase C18 column prepare->inject elute Elute with a gradient of Mobile Phase A (e.g., H₂O + 0.1% TFA) and Mobile Phase B (e.g., ACN + 0.1% TFA) inject->elute detect Detect eluting compounds using a UV detector (e.g., at 254 nm) elute->detect analyze Analyze chromatogram: Calculate purity based on peak area percentage detect->analyze

Sources

An In-Depth Technical Guide to 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 18706-21-3), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. The unique trifluoromethyl group imparts enhanced reactivity, metabolic stability, and lipophilicity to the quinoline scaffold, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals. This document delves into its physicochemical properties, synthesis, mechanisms of action as a precursor to bioactive molecules, and detailed protocols for its characterization and application in research settings. The insights provided herein are intended to empower researchers and drug development professionals to effectively harness the potential of this versatile compound.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a trifluoromethyl (-CF3) group, in particular, is a well-established strategy to enhance the drug-like properties of a molecule. The -CF3 group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and enhance membrane permeability.

This compound is a prime example of a strategically functionalized quinoline. The presence of the chloro and trifluoromethyl substituents, coupled with the reactive 4-hydroxy group, makes it a versatile intermediate for the synthesis of a new generation of bioactive compounds. This guide will explore the synthesis, characterization, and application of this important chemical entity.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 18706-21-3VSNCHEM
Molecular Formula C₁₀H₅ClF₃NOVSNCHEM
Molecular Weight 247.60 g/mol VSNCHEM
Appearance White to off-white powderChem-Impex[1]
Melting Point 273-281 °CChem-Impex[1]
Solubility Poor aqueous solubility; soluble in various organic solventsChem-Impex[1], BenchChem
pKa Not experimentally determined; quinolines are weakly basicBenchChem

Synthesis of this compound

The most prevalent and scalable method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis. This two-step process involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Reaction Scheme

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Chloroaniline C β-Aminoacrylate Intermediate A->C + B Ethyl 4,4,4-trifluoroacetoacetate B->C + Toluene, cat. Acetic Acid, Reflux D β-Aminoacrylate Intermediate E This compound D->E High-boiling solvent (e.g., Dowtherm A), ~250 °C

Caption: General workflow for the Conrad-Limpach synthesis.

Step-by-Step Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on the well-established Conrad-Limpach synthesis of analogous 4-hydroxyquinolines. Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-chloroaniline (1.0 eq) in toluene.

  • Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude intermediate from Step 1.

  • Solvent Addition: Add a high-boiling, inert solvent (e.g., Dowtherm A) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.

  • Reaction: Heat the mixture with vigorous stirring to approximately 250 °C. Maintain this temperature for 30-60 minutes.

  • Monitoring: Monitor the cyclization progress by TLC.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of a cold, non-polar solvent (e.g., hexanes) to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mechanisms of Action in Drug Discovery

This compound serves as a critical starting material for the synthesis of various bioactive molecules, particularly in the fields of oncology and infectious diseases. The biological activity of its derivatives is often attributed to the unique electronic properties of the trifluoromethylquinoline scaffold.

Anticancer Activity: Tubulin Polymerization Inhibition and G2/M Cell Cycle Arrest

Derivatives of trifluoromethylquinolines have demonstrated potent anticancer activity by targeting the microtubule network, a key component of the cellular cytoskeleton essential for cell division.

  • Tubulin Polymerization Inhibition: These compounds can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell in mitosis and ultimately triggering programmed cell death (apoptosis) through a process known as mitotic catastrophe.

G A Trifluoromethylquinoline Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Collapse D->E F Mitotic Arrest E->F G Mitotic Catastrophe F->G H Apoptosis (Cell Death) G->H

Caption: Signaling pathway of tubulin polymerization inhibition.

  • G2/M Cell Cycle Arrest: The disruption of microtubule function activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle at the G2/M transition. This arrest is often mediated by complex signaling pathways involving key regulatory proteins. For instance, some indoloquinoline derivatives, which can be synthesized from quinoline precursors, have been shown to induce G2/M arrest through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of the cell cycle inhibitor p21. This prevents the activation of the Cyclin B/CDK1 complex, which is essential for entry into mitosis.

G A Quinoline Derivative B Activation of JNK Signaling Pathway A->B C Upregulation of p21 B->C D Inhibition of Cyclin B/CDK1 Complex C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: JNK-mediated G2/M cell cycle arrest pathway.

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine. While the precise mechanism of many newer quinoline derivatives is still under investigation, they are generally thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its accumulation in the parasite's acidic food vacuole and improving its efficacy against drug-resistant strains of Plasmodium falciparum.

Analytical and Characterization Protocols

Accurate characterization and quantification are crucial for the use of this compound in any research or development setting.

Spectroscopic Characterization (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The proton on the carbon adjacent to the nitrogen will likely be the most deshielded. The hydroxyl proton may appear as a broad singlet and its chemical shift can be concentration and solvent-dependent. A D₂O exchange experiment can confirm its assignment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the quinoline ring will appear in the aromatic region (δ 110-160 ppm), with those closer to the electron-withdrawing groups (Cl, CF₃, N) being more downfield.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks are expected for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (~1500-1650 cm⁻¹), and strong C-F stretching vibrations of the trifluoromethyl group (~1100-1300 cm⁻¹).

Chromatographic Quantification (Representative HPLC-UV Method)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the quantification of quinoline derivatives.

G A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Peak Integration and Quantification) D->E

Caption: General workflow for HPLC-based quantification.

Representative HPLC-UV Method Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for hydrophobic aromatic compounds.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile provides the necessary organic strength for elution. TFA is used as an ion-pairing agent to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical C18 columns.
Detection UV at ~254 nm or ~310 nmQuinoline systems typically have strong UV absorbance at these wavelengths.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Method Validation: A full method validation according to ICH guidelines should be performed, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Applications in Research and Development

The versatile chemical nature of this compound makes it a valuable tool in several areas of scientific research.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of novel anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1]

  • Agrochemicals: Its derivatives are used in the formulation of potent and selective herbicides and fungicides.[1]

  • Fluorescent Probes: The quinoline scaffold can be modified to create fluorescent probes for biological imaging and tracking of cellular processes.[1]

  • Material Science: Incorporation of this compound into polymers and coatings can enhance their thermal stability and chemical resistance.[1]

Conclusion

This compound is a compound of significant interest due to its strategic placement of functional groups that are highly desirable in the development of new chemical entities. Its synthesis via the robust Conrad-Limpach reaction and its utility as a precursor to a wide range of bioactive molecules underscore its importance in both academic and industrial research. The insights and protocols provided in this guide are intended to facilitate the exploration of this compound's full potential in advancing drug discovery and materials science.

References

Sources

structure elucidation of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chloro substituent, and a hydroxyl group, imparts distinct physicochemical properties that are leveraged in drug discovery for creating potent antimicrobial and anticancer agents.[1] Given its significance, the unambiguous confirmation of its molecular structure is a critical prerequisite for its application in research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles and field-proven methodologies. We will explore the synergistic use of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable structural proof, offering insights into the causality behind each experimental choice.

The Strategic Importance of Structural Verification

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Modifications to this core, such as the introduction of a trifluoromethyl group for enhanced metabolic stability and receptor binding, or a chlorine atom to modulate electronic properties, are common strategies in drug design.[1] The presence of the 4-hydroxy group introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its 4-quinolone form, a phenomenon that can significantly impact its biological activity and chemical reactivity.[3]

Therefore, a rigorous and orthogonal analytical strategy is not merely an academic exercise but a foundational requirement to ensure that subsequent biological and chemical studies are based on a molecule of known and verified structure. This guide outlines such a strategy, beginning with a plausible synthetic origin and culminating in the integration of high-resolution spectroscopic data.

Synthetic Pathway: Establishing Provenance

To elucidate a structure, one must first obtain the compound. A common and efficient method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. This pathway involves the condensation of a substituted aniline with a suitable β-ketoester, followed by thermal cyclization. For the target molecule, this involves reacting 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate.

The proposed synthesis provides a logical framework for the expected molecular formula, C₁₀H₅ClF₃NO (Molar Mass: 247.60 g/mol ), which serves as the primary hypothesis to be tested by the subsequent analytical techniques.[4]

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Chloroaniline C Intermediate Enamine A->C + B Ethyl 4,4,4-trifluoroacetoacetate B->C E This compound C->E Heat (Δ) D Dowtherm A (High Temp) D->E

Caption: Proposed Gould-Jacobs synthesis workflow for the target compound.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, independent methods. This approach ensures that each aspect of the molecule—from its elemental composition to the precise connectivity of its atoms—is thoroughly interrogated.

Elucidation_Strategy Start Hypothesized Structure C₁₀H₅ClF₃NO MS Mass Spectrometry (HRMS) Elemental Composition Molecular Weight Start->MS IR Infrared Spectroscopy (FT-IR) Functional Groups O-H, C=O, C-F, C-Cl Start->IR NMR NMR Spectroscopy Atomic Connectivity ¹H, ¹³C, ¹⁹F, 2D Start->NMR Confirmation Final Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Integrated workflow for the structural elucidation of the target compound.

Mass Spectrometry: The Elemental Blueprint

Expertise & Experience: The first step in any structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound's formula from other potential isobaric impurities. Electrospray Ionization (ESI) is the preferred method for this type of polar, heterocyclic molecule, typically generating a strong protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time-of-Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Presentation: Expected HRMS Data
Ion SpeciesChemical FormulaCalculated Exact MassObserved Mass (Example)
[M+H]⁺C₁₀H₆ClF₃NO⁺248.0139248.0135 (within 5 ppm)

Trustworthiness: The observation of an ion at m/z ~248 with a mass accuracy of <5 ppm, along with the characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M), provides high confidence in the assigned elemental formula.[5] Further fragmentation (MS/MS) can reveal the loss of CO (28 Da) from the quinolone tautomer or other signature fragments of the quinoline core, further validating the structure.[5]

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the hydroxyl group, the aromatic system, and the carbon-halogen bonds. The potential keto-enol tautomerism means we should also look for a carbonyl (C=O) stretch, which is often observed alongside the O-H stretch.

Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dry compound with ~100 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Expected Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeStructural MoietyRationale & Comments
3400-2500 (broad)O-H stretchHydroxyl groupA very broad absorption is characteristic of a hydrogen-bonded hydroxyl group, as expected in the solid state.
~1650C=O stretch4-Quinolone tautomerThe presence of this band would confirm the existence of the keto tautomer in the solid state.[3]
1620-1500C=C, C=N stretchAromatic quinoline ringMultiple sharp bands are expected for the aromatic system.
1350-1150C-F stretchTrifluoromethyl (CF₃)Strong, characteristic absorptions are expected for the C-F bonds.
850-750C-H out-of-plane bendSubstituted benzene ringThe pattern can give clues about the substitution on the aromatic ring.
750-600C-Cl stretchChloro substituentA moderate to strong band confirming the presence of the chlorine atom.[6]

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, can provide an unambiguous structural assignment.

Trustworthiness: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the presence of the acidic hydroxyl proton and the likely low solubility of the planar heterocyclic system in less polar solvents like chloroform-d.[7] DMSO-d₆ will allow for the observation of the exchangeable OH proton.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire with a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration.

  • D₂O Exchange: After the initial ¹H NMR, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the OH proton signal, which will disappear or diminish.[7]

  • ¹³C NMR Acquisition: Acquire using proton decoupling to obtain sharp singlets for each unique carbon.

  • ¹⁹F NMR Acquisition: Acquire a standard proton-decoupled ¹⁹F spectrum.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm assignments.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-OH11.0 - 12.0broad singlet-Exchangeable, acidic proton. Disappears on D₂O exchange.
H-88.0 - 8.2doubletJ = 8.8Ortho-coupled to H-7.
H-57.8 - 8.0doubletJ = 2.2Meta-coupled to H-7.
H-77.6 - 7.8doublet of doubletsJ = 8.8, 2.2Ortho-coupled to H-8, meta-coupled to H-5.
H-36.5 - 6.7singlet-Isolated proton on the pyridine ring.

¹³C NMR Data

Carbon AssignmentPredicted δ (ppm)Multiplicity (¹⁹F Coupling)Rationale
C-4~178singletCarbon bearing the hydroxyl group (or carbonyl in tautomer).
C-2~145quartet (²JCF ≈ 35 Hz)Carbon attached to the electron-withdrawing CF₃ group shows coupling to fluorine.[7]
C-8a~140singletQuaternary bridgehead carbon.
C-6~135singletCarbon bearing the chlorine atom.
C-7~128singletAromatic CH.
C-5~125singletAromatic CH.
C-4a~122singletQuaternary bridgehead carbon.
C-CF₃~120quartet (¹JCF ≈ 275 Hz)Trifluoromethyl carbon with large one-bond coupling to fluorine.[7]
C-8~118singletAromatic CH.
C-3~110singletAromatic CH.

¹⁹F NMR Data: A single sharp resonance is expected around -65 to -75 ppm (relative to CFCl₃), confirming the presence of a single chemical environment for the three fluorine atoms of the CF₃ group.

Authoritative Grounding: The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally related quinoline derivatives.[6][7] The electron-withdrawing nature of the CF₃ and Cl groups and the electron-donating effect of the OH group all influence the precise chemical shifts. 2D NMR experiments (COSY and HSQC) would serve as a self-validating system by directly showing the coupling between H-5, H-7, and H-8 and linking them to their respective carbon atoms, leaving no room for ambiguity.

Conclusion: A Unified Structural Proof

The structure of this compound is confidently assigned by integrating the data from multiple orthogonal analytical techniques.

  • HRMS confirms the elemental formula C₁₀H₅ClF₃NO.

  • FT-IR identifies the key functional groups: an O-H group, an aromatic system, and C-F and C-Cl bonds, while also suggesting the presence of the 4-quinolone tautomer.

  • NMR spectroscopy provides the definitive connectivity map. ¹H NMR resolves the substitution pattern on the benzene ring, ¹³C NMR confirms the carbon skeleton and the presence of the CF₃ group through its characteristic quartet splitting, and ¹⁹F NMR provides a direct signature for the trifluoromethyl moiety.

This comprehensive approach, which moves from broad compositional data to detailed atomic connectivity, provides an unassailable confirmation of the molecular structure, enabling researchers, scientists, and drug development professionals to proceed with confidence in their application of this important chemical entity.

References

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378. Available at: [Link]

  • DergiPark Academic. (2021). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Ranjbar-Karimi, R., et al. (2016). Reaction of hydroxyl-quinoline with pentafluoropyridin. SpringerPlus, 5, 1876. Available at: [Link]

  • Beltrán, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7151-7161. Available at: [Link]

  • DergiPark Academic. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4966. Available at: [Link]

  • Jayabharathi, J., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881. Available at: [Link]

Sources

Unraveling the Enigmatic Core: A Technical Guide to the Mechanism of Action of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline stands as a molecule of significant interest within synthetic and medicinal chemistry. While its primary role has been established as a versatile intermediate in the creation of a diverse array of bioactive molecules, a comprehensive understanding of its intrinsic mechanism of action remains an area of active investigation.[1] This technical guide synthesizes the current, albeit limited, direct knowledge of this compound with the extensively documented activities of the broader quinoline class. By examining the well-established mechanisms of structurally related quinoline derivatives, we can infer and propose the most probable biological targets and signaling pathways for this compound, thereby providing a foundational framework for future research and drug development endeavors.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[2][3] These include antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2][3][4] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological activity.[4]

This compound (CAS 18706-21-3) is a specific derivative that has garnered attention as a key building block in the synthesis of novel therapeutic agents.[1][5] Its structure is characterized by three key features that are known to influence biological activity:

  • The Quinoline Core: Provides the fundamental heterocyclic framework for interaction with various biological targets.

  • The 6-Chloro Group: The presence of a halogen at this position can significantly enhance the potency of quinoline-based drugs.[2]

  • The 2-(Trifluoromethyl) Group: This group is known to increase lipophilicity and metabolic stability, and can enhance the binding affinity of the molecule to its target.[1]

  • The 4-Hydroxy Group: This group can participate in hydrogen bonding and may be crucial for interaction with certain enzymatic active sites.

While primarily utilized as a synthetic intermediate, the inherent structural motifs of this compound suggest a high probability of intrinsic biological activity.[1] This guide will now delve into the probable mechanisms of action, extrapolated from the extensive research on analogous quinoline compounds.

Inferred Mechanisms of Action: A Multi-Target Hypothesis

Based on the established pharmacology of the quinoline class, this compound likely exhibits a multi-target mechanism of action. The following sections outline the most probable biological activities and the underlying molecular pathways.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Quinoline derivatives are well-documented as potent anticancer agents, and it is highly probable that this compound shares some of these properties.[2] The proposed mechanisms include:

  • Inhibition of Kinase Signaling: Many quinoline-based compounds function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key targets in this class include:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

    • PI3K/mTOR (Phosphoinositide 3-kinase/mammalian Target of Rapamycin): This pathway is a central regulator of cell growth, proliferation, and survival.[6]

    • IGF-1R (Insulin-like Growth Factor 1 Receptor): Overexpression of IGF-1R is common in many cancers and is associated with tumor growth and metastasis.[2]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinolines can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription. Additionally, they can inhibit topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during these processes.[7]

  • Induction of Oxidative Stress: The quinoline ring can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress and trigger apoptotic cell death in cancer cells.[8]

Proposed Signaling Pathway for Anticancer Activity

anticancer_pathway Compound 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K_mTOR PI3K/mTOR Compound->PI3K_mTOR Inhibition DNA DNA Compound->DNA Intercalation & Topoisomerase Inhibition ROS ROS Production Compound->ROS Induction Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Proliferation Cell Proliferation & Survival PI3K_mTOR->Proliferation Blocks Replication DNA Replication & Transcription DNA->Replication Disrupts Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Inferred anticancer mechanisms of this compound.

Antimicrobial Activity: Disrupting Essential Bacterial Processes

The quinoline scaffold is the foundation for a major class of antibiotics, the fluoroquinolones.[9] While this compound is not a fluoroquinolone, its core structure suggests potential antimicrobial activity through related mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, recombination, and repair. Their inhibition leads to a rapid bactericidal effect.[7][10]

  • Inhibition of Lanosterol 14α-demethylase (Fungal): In fungi, this enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition disrupts membrane integrity and leads to fungal cell death.[7]

Experimental Workflow for Antimicrobial Target Identification

antimicrobial_workflow Start Start: Compound with Suspected Antimicrobial Activity MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Enzyme_Assays Enzymatic Assays MIC->Enzyme_Assays DNA_Gyrase DNA Gyrase Assay Enzyme_Assays->DNA_Gyrase Topo_IV Topoisomerase IV Assay Enzyme_Assays->Topo_IV LDM Lanosterol 14α-demethylase Assay (Fungal) Enzyme_Assays->LDM Mechanism Elucidate Mechanism of Action DNA_Gyrase->Mechanism Topo_IV->Mechanism LDM->Mechanism

Caption: A generalized workflow for identifying the antimicrobial targets of a quinoline compound.

Antimalarial and Antiparasitic Activity: Exploiting Heme Metabolism

The quinoline ring is famously associated with antimalarial drugs like chloroquine and mefloquine.[11][12] The probable mechanism of action against parasites like Plasmodium falciparum involves:

  • Inhibition of Heme Polymerization: During their lifecycle in red blood cells, malaria parasites digest hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin (β-hematin). Quinoline derivatives are thought to accumulate in the parasite's digestive vacuole and interfere with this polymerization process.[11]

  • Generation of Oxidative Stress: The accumulation of free heme, which is a pro-oxidant, and the potential redox activity of the quinoline itself, can lead to overwhelming oxidative stress and parasite death.[8]

Experimental Protocols for Mechanism of Action Elucidation

To validate the inferred mechanisms of action for this compound, a series of well-established experimental protocols should be employed.

In Vitro Kinase Inhibition Assays

Objective: To determine if the compound inhibits the activity of key kinases implicated in cancer.

Protocol:

  • Reagents: Recombinant human kinases (e.g., VEGFR-2, PI3K, mTOR), appropriate substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, add the kinase, the compound at various concentrations, and the appropriate substrate. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Bacterial DNA Gyrase Supercoiling Assay

Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase.

Protocol:

  • Reagents: Supercoiled plasmid DNA, E. coli DNA gyrase, ATP, and reaction buffer.

  • Procedure: a. Incubate the supercoiled plasmid DNA with DNA gyrase in the presence of varying concentrations of the compound. b. Initiate the reaction by adding ATP. c. Incubate at 37°C for 1 hour. d. Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Analysis: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Hematin Polymerization Inhibition Assay

Objective: To determine if the compound can inhibit the formation of β-hematin.

Protocol:

  • Reagents: Hemin chloride, acetate buffer, and the test compound.

  • Procedure: a. Dissolve hemin chloride in a suitable solvent. b. Add the hemin solution to an acetate buffer at a pH that promotes polymerization. c. Add varying concentrations of this compound. d. Incubate at 60°C for 24 hours. e. Centrifuge to pellet the β-hematin. f. Quantify the remaining soluble hemin in the supernatant spectrophotometrically.

  • Data Analysis: A higher concentration of soluble hemin in the presence of the compound indicates inhibition of polymerization.

Summary and Future Directions

While this compound is primarily recognized as a valuable synthetic intermediate, its structural features strongly suggest a rich, yet unexplored, pharmacological profile.[1] The probable mechanisms of action, inferred from the extensive literature on quinoline derivatives, point towards its potential as an anticancer, antimicrobial, and antiparasitic agent.[2][7][11]

Future research should focus on validating these hypothesized mechanisms through rigorous experimental testing. The protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the mechanism of action of this compound will not only unveil the full potential of this specific molecule but also contribute to the broader knowledge of quinoline-based drug design and development.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed. (URL: [Link])

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (URL: [Link])

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. (URL: [Link])

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC - NIH. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (URL: [Link])

  • Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC - NIH. (URL: [Link])

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: [Link])

Sources

The Strategic Core: A Technical Guide to the Biological Potential of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Rather than focusing on a single defined biological activity, this guide illuminates the compound's primary role as a high-potential, versatile scaffold for the synthesis of novel therapeutic agents. We will explore the physicochemical properties that make this quinoline derivative a valuable starting material, its known applications in the development of anticancer and antimicrobial agents, and provide detailed experimental protocols for its derivatization. This document serves as a comprehensive resource for researchers looking to leverage the strategic advantages of the 6-chloro-2-(trifluoromethyl)quinoline core in their drug development programs.

Introduction: The Quinoline Scaffold as a "Privileged" Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to intercalate with DNA, coupled with its capacity to form hydrogen bonds and engage in pi-pi stacking, have made it a "privileged scaffold" in drug design. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2]

The subject of this guide, this compound, embodies several key structural features that enhance its potential as a drug precursor:

  • The Quinoline Core: Provides the fundamental bicyclic aromatic system known for broad bioactivity.

  • 6-Chloro Substitution: The presence of a halogen at this position can significantly modulate the electronic properties of the ring system and often enhances antimicrobial and antileishmanial activity.[3]

  • 4-Hydroxy Group: This functional group is crucial for two reasons. Firstly, it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Secondly, it exists in a tautomeric equilibrium with its keto form, 6-chloro-2-(trifluoromethyl)quinolin-4(1H)-one, which influences its reactivity and potential biological interactions.[4][5]

  • 2-Trifluoromethyl Group: The -CF3 group is a powerful modulator of physicochemical properties. It is highly lipophilic, which can enhance cell membrane permeability, and is a strong electron-withdrawing group, which can increase the metabolic stability of the molecule and alter its binding affinities.[6]

Due to these features, this compound is not merely a compound with intrinsic biological activity, but a strategic starting point for the synthesis of a diverse array of potent therapeutic candidates.[6]

Physicochemical Properties and Tautomerism

Understanding the chemical nature of this compound is fundamental to its application.

PropertyValueReference
CAS Number 18706-21-3[6][7]
Molecular Formula C₁₀H₅ClF₃NO[6][7]
Molecular Weight 247.60 g/mol [6][7]
Appearance White to off-white powder[6]
Melting Point 273-281 °C[6]

A critical aspect of 4-hydroxyquinolines is their existence as tautomers. The compound can exist in both the enol (hydroxy) and keto (quinolone) forms. This equilibrium is influenced by the solvent and solid-state packing. This tautomerism is not just a chemical curiosity; it has profound implications for its reactivity in synthetic protocols and its potential interactions with biological macromolecules, as the hydrogen bonding patterns and electronic distribution of the two forms differ significantly.[4]

Caption: Tautomeric equilibrium of this compound.

Application in the Synthesis of Bioactive Agents

The primary value of this compound lies in its role as a versatile synthetic intermediate.[6] The 4-hydroxy group can be readily converted into a leaving group (e.g., a chloro group), enabling nucleophilic substitution to introduce a wide variety of side chains and build molecular complexity.

Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives have been shown to inhibit various kinases and other proteins involved in cancer signaling pathways.[8] While direct cytotoxicity data for this compound is not extensively reported, numerous studies have utilized it to synthesize potent anticancer agents. For instance, quinoline-based dihydrazone derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines, with some compounds inducing apoptosis and showing stronger activity than the clinical agent 5-FU.[8]

Workflow for Derivatization:

anticancer_synthesis start 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline intermediate Activation of 4-OH group (e.g., Chlorination with POCl3) start->intermediate Step 1 product Nucleophilic Substitution (with various amines, hydrazines, etc.) intermediate->product Step 2 bioactive Bioactive Anticancer Quinoline Derivatives product->bioactive Step 3 evaluation In Vitro & In Vivo Evaluation bioactive->evaluation

Caption: General synthetic workflow for anticancer agent development.

Antimicrobial Agent Development

Quinoline derivatives, such as the fluoroquinolone antibiotics, are mainstays in the treatment of bacterial infections.[9] The 6-chloro- and 2-trifluoromethyl- moieties are known to contribute to antimicrobial potency.[2][9] this compound serves as an excellent starting point for creating novel antimicrobial compounds. For example, its close analog, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is a precursor for synthesizing thioquinolines with potent and selective antitubercular activity and for antiplasmodial agents to treat malaria.[4]

Table of Representative Bioactive Quinoline Derivatives:

Derivative ClassStarting MaterialTarget IndicationReported ActivityReference(s)
Quinoline-based DihydrazonesQuinolinesAnticancerIC₅₀ values of 7.0-34.3 µM against various cancer cell lines.[8]
Thioquinolines6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinolineAntitubercularPotent and selective activity.[4]
4-Aminoquinolines4-ChloroquinolinesAntibacterial / AntimalarialActive against drug-resistant strains.[1][10]
2-Sulfoether-4-quinolones4-QuinolonesAntibacterialMIC values as low as 0.8 µM against S. aureus.[2]

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol provides a representative, two-step procedure for converting this compound into a 4-aminoquinoline derivative, a class of compounds with known biological activity. This process is foundational for creating libraries of compounds for screening.

Step 1: Chlorination of the 4-Hydroxy Group

Causality: The hydroxyl group at the C4 position is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method to achieve this, transforming the 4-hydroxyquinoline into a 4-chloroquinoline.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) as the reagent and solvent.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

  • The crude 4,6-dichloro-2-(trifluoromethyl)quinoline product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification or can be purified by recrystallization from ethanol or column chromatography.

Step 2: Nucleophilic Substitution with an Amine

Causality: The 4-chloroquinoline intermediate is now activated for SₙAr (nucleophilic aromatic substitution). The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a primary or secondary amine to form the desired 4-aminoquinoline derivative.

Protocol:

  • In a sealed reaction vessel, dissolve the 4,6-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) from Step 1 in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).

  • Add the desired amine (e.g., a diamine or a substituted aniline) (1.1-2.0 eq). The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl byproduct.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the final 4-aminoquinoline product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is a compound of significant strategic importance in modern drug discovery. While its intrinsic biological activity is not extensively documented, its value as a versatile synthetic precursor is clear. The combination of the privileged quinoline scaffold with chloro and trifluoromethyl substituents provides a robust platform for generating novel molecules with potent and diverse biological activities. Future research will likely continue to leverage this scaffold to develop next-generation therapeutics, particularly in the ongoing battle against drug-resistant cancers and microbial infections. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful chemical tool in their discovery programs.

References

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC. [Link]

  • Zhang, L., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • Yadav, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

Sources

A Technical Guide to the Identification and Validation of Therapeutic Targets for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical development.[1] While the quinoline scaffold is a privileged structure in medicinal chemistry, associated with a wide range of biological activities including anticancer, antimalarial, and antimicrobial effects, the specific therapeutic targets of this particular compound remain largely uncharacterized.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify, validate, and characterize the potential therapeutic targets of this molecule. It eschews a rigid template in favor of a logical, multi-pronged strategy, integrating computational prediction with robust experimental validation to ensure scientific integrity and accelerate discovery.

Part 1: Compound Profile and Strategic Framework

Chemical and Pharmacological Context

This compound (CAS: 18706-21-3, Molecular Formula: C₁₀H₅ClF₃NO) is a small molecule featuring a quinoline core.[4] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro- and hydroxy-substituents provide avenues for diverse chemical interactions and further synthesis.[1]

The broader family of quinoline derivatives has yielded numerous FDA-approved drugs.[5] Their mechanisms of action are diverse, ranging from kinase inhibition and the disruption of tubulin polymerization to activity as anti-malarial agents.[2][6] Given this chemical heritage, a systematic investigation into the targets of this compound is a scientifically sound endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number18706-21-3[1][4]
Molecular FormulaC₁₀H₅ClF₃NO[1][4]
Molecular Weight247.60 g/mol [4]
AppearanceSolid[4]
The Rationale for a Multi-Pronged Approach

For a compound with limited published biological data, relying on a single discovery method is inefficient and carries a high risk of failure. A more robust strategy involves generating hypotheses through computational methods and then experimentally testing these predictions using orthogonal, evidence-based assays. This approach, detailed below, creates a self-validating workflow that builds confidence at each stage of the target discovery cascade.

Part 2: Target Hypothesis Generation and Initial Screening

This phase focuses on narrowing the vast landscape of potential protein targets to a manageable set of high-probability candidates.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable starting points. The structural similarity of our lead compound to known bioactive molecules is the foundation of this approach.

Workflow 1: Computational Target Prediction

  • Similarity Ensemble Analysis (SEA): Compare the 2D structure of the compound against databases of ligands with known targets (e.g., ChEMBL, PubChem). This can reveal unexpected relationships between chemical structures and protein targets.

  • Pharmacophore Modeling: Based on the compound's key chemical features (hydrogen bond donors/acceptors, aromatic rings), screen it against a library of pharmacophore models derived from known drug-target complexes.

  • Molecular Docking: Perform docking studies against the binding sites of high-interest protein families frequently targeted by quinoline derivatives, such as protein kinases (e.g., EGFR, VEGFR), histone deacetylases (HDACs), and topoisomerases.[2][5][7]

G cluster_0 In Silico Workflow Compound Compound Structure (C₁₀H₅ClF₃NO) SEA Similarity Ensemble Analysis (SEA) Compound->SEA Docking Molecular Docking (Kinases, HDACs, etc.) Compound->Docking DB Ligand-Target Databases (e.g., ChEMBL, PubChem) DB->SEA Hypothesis Prioritized Target Hypotheses SEA->Hypothesis Docking->Hypothesis

Caption: In silico workflow for generating target hypotheses.

Phenotypic Screening: From "What?" to "Where?"

The first experimental step is to determine the compound's effect on whole cells. A robust phenotypic assay provides the crucial justification for deeper mechanistic studies. Given the known anticancer potential of quinolines, a cytotoxicity screen is a logical starting point.[2][8]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 2: Hypothetical Cytotoxicity Screening Results

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7 (Breast)5.20.8
A549 (Lung)12.81.5
HCT116 (Colon)8.11.1

Part 3: Experimental Target Identification and Validation

With evidence of biological activity, the next stage is to pinpoint the specific molecular target(s). This requires a combination of broad, unbiased screening and focused, hypothesis-driven validation.

Unbiased Target Discovery: Kinase Profiling

The quinoline scaffold is a well-established core for kinase inhibitors.[5] Therefore, a broad kinase screen is a high-yield strategy. This involves testing the compound's ability to inhibit the activity of a large panel of recombinant kinases.

Workflow 2: Kinase Profiling

  • Compound Submission: Provide the compound to a specialized service provider (e.g., Eurofins DiscoverX, Promega).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is reported.

  • Hit Identification: "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).

  • Dose-Response Analysis: For the primary hits, a follow-up dose-response assay is performed to determine the IC₅₀ or Kᵢ value, providing a quantitative measure of potency.

G cluster_1 Kinase Profiling Workflow Compound Test Compound PrimaryScreen Primary Screen (e.g., 10 µM) Compound->PrimaryScreen KinasePanel Large Kinase Panel (>400 kinases) KinasePanel->PrimaryScreen HitSelection Hit Selection (>% Inhibition) PrimaryScreen->HitSelection DoseResponse IC₅₀ Determination HitSelection->DoseResponse ValidatedHits Validated Kinase Hits DoseResponse->ValidatedHits G cluster_2 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3Kα Receptor->PI3K Compound 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->PI3K Akt Akt PI3K->Akt p-Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Protocol 3: Western Blot for Pathway Analysis

  • Treatment and Lysis: Treat cells with increasing concentrations of the compound for a defined period (e.g., 24 hours). Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against the target (e.g., total PI3Kα), its phosphorylated substrate (e.g., phospho-Akt Ser473), total substrate (e.g., total Akt), and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the ratio of phospho-Akt to total Akt would confirm that the compound inhibits the target kinase activity in cells, linking target engagement to a functional cellular outcome.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based strategy for the deconvolution of therapeutic targets for this compound. By integrating predictive computational analysis with robust experimental validation—from broad phenotypic screening to specific cellular target engagement and pathway analysis—researchers can confidently identify and characterize the mechanism of action for this promising compound. Successful completion of this workflow will provide a strong foundation for subsequent lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent.

References

  • Title: Molecular target interactions of quinoline derivatives as anticancer agents: A review. Source: Naunyn-Schmiedeberg's Archives of Pharmacology, 2025. 2

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Source: RSC Advances, 2022. 3

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: ChemMedChem, 2025. 5

  • Title: The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Source: NINGBO INNO PHARMCHEM CO.,LTD. 9

  • Title: this compound. Source: Chem-Impex. 1

  • Title: Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Source: Benchchem. 10

  • Title: 6-chloro-2-(trifluoromethyl)quinoline. Source: Sigma-Aldrich. 11

  • Title: 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Source: National Institutes of Health (NIH). 12

  • Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Source: Molecules, 2023. 8

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: PubMed Central. 6

  • Title: this compound | CAS 18706-21-3. Source: Santa Cruz Biotechnology. 4

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: Molecules, 2021. 7

Sources

A Senior Application Scientist's Guide to 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Versatile Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a privileged structure, forming the core of numerous approved drugs and high-performance materials.[1] However, the true potential of this scaffold is unlocked through strategic substitution, where each functional group is chosen to impart specific, advantageous properties. The compound 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a paramount example of such strategic design. It is not merely a quinoline; it is a highly versatile, pre-functionalized building block engineered for synthetic efficiency.

This technical guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the chemical logic behind its synthesis and application. We will examine the synergistic roles of its three key substituents:

  • The 2-(Trifluoromethyl) Group: A cornerstone of modern drug design, the -CF₃ group serves as a powerful electron-withdrawing moiety. Its presence enhances the metabolic stability of parent molecules, increases lipophilicity for improved membrane permeability, and can significantly modulate pKa and binding interactions with biological targets.[2][3]

  • The 4-Hydroxy Group: This is the primary reactive handle for derivatization. It exists in a tautomeric equilibrium with its keto form, 6-chloro-2-(trifluoromethyl)quinolin-4(1H)-one, and can be readily converted into a superior leaving group, paving the way for a multitude of nucleophilic substitution reactions.[4][5]

  • The 6-Chloro Group: This substituent provides a secondary site for late-stage functionalization, typically via transition metal-catalyzed cross-coupling reactions. It also influences the electronic landscape of the entire ring system, contributing to the overall pharmacological or material profile.

This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful building block to accelerate their discovery programs.

Part 1: Synthesis of the Core Building Block

The most reliable and industrially scalable method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[6][7] This thermal cyclization process builds the quinoline ring system from a substituted aniline and a malonic ester derivative. For our target molecule, the synthesis logically commences from 4-chloroaniline and a trifluoromethylated β-ketoester, typically ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

The reaction proceeds in two key stages: initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization. The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for driving the cyclization to completion, which often requires temperatures exceeding 250 °C.[8]

Gould_Jacobs_Synthesis Gould-Jacobs Synthesis Pathway cluster_reactants Starting Materials cluster_process Reaction Sequence Reactant1 4-Chloroaniline Intermediate Anilinomethylenemalonate Intermediate Reactant1->Intermediate Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A, 250 °C) Intermediate->Cyclization + Δ - EtOH Product 6-Chloro-4-hydroxy- 2-(trifluoromethyl)quinoline Cyclization->Product

Caption: The Gould-Jacobs reaction for synthesizing the target building block.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

Objective: To synthesize this compound.

Materials:

  • 4-chloroaniline (1.0 eq)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate in a minimal amount of ethanol. Heat the mixture to reflux for 2-4 hours to form the enamine intermediate, collecting the evolved water in the Dean-Stark trap.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: Add Dowtherm A to the residue to create a 10-15% (w/w) solution. Heat the mixture to 250-260 °C using a heating mantle and a temperature controller. Maintain this temperature for 30-60 minutes. Causality Note: The high temperature is essential to overcome the activation energy for the 6-electron pericyclic ring-closing reaction.

  • Isolation: Allow the reaction mixture to cool to approximately 100 °C. Carefully add hexanes to precipitate the product. Safety Note: Perform this addition in a well-ventilated fume hood, as the solvent will boil vigorously.

  • Purification: Cool the suspension to room temperature. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with fresh hexanes to remove the high-boiling solvent.

  • Drying: Dry the resulting off-white to tan solid under vacuum to yield the final product. Purity can be assessed by NMR and LC-MS and is typically >95% without further purification.

Part 2: Key Transformations and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The 4-hydroxy group is the most versatile handle and is typically addressed first.

Reactivity_Map Reactivity & Derivatization Map cluster_pos4 Position 4 Derivatization cluster_pos6 Position 6 Derivatization Core 6-Chloro-4-hydroxy- 2-(trifluoromethyl)quinoline Activated 6-Chloro-4-chloro- 2-(trifluoromethyl)quinoline Core->Activated POCl₃ or SOCl₂ OAlkylated 4-Alkoxy/Aryloxy Derivatives Core->OAlkylated R-X, Base (e.g., K₂CO₃, NaH) Substituted 4-Amino/Thio/Alkoxy Derivatives Activated->Substituted Nu-H (e.g., R₂NH, RSH) CrossCoupled Cross-Coupling Products (e.g., Suzuki, Buchwald-Hartwig) Activated->CrossCoupled Ar-B(OH)₂, Pd Catalyst (after 4-position reaction)

Caption: Key reactive sites and derivatization pathways.

Activation of the 4-Position: Conversion to 4-Chloroquinoline

While the 4-hydroxy group can be alkylated directly, its conversion to a 4-chloro group dramatically expands the synthetic possibilities. The 4-chloro derivative is an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. The standard and most effective method for this transformation is treatment with phosphorus oxychloride (POCl₃).[4]

Experimental Protocol: Chlorination of the 4-Position

Objective: To synthesize 6-chloro-4-chloro-2-(trifluoromethyl)quinoline.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene, Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • Reaction Setup: To a flask charged with this compound, add POCl₃. Causality Note: A large excess of POCl₃ is used to serve as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.

  • Catalysis: Add a catalytic amount of DMF (1-2 drops). The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active electrophilic species that initiates the conversion of the quinolone oxygen to a better leaving group.

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice. Safety Note: This is a highly exothermic quench that releases HCl gas. Perform in a highly efficient fume hood with appropriate personal protective equipment.

  • Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic aqueous solution by adding solid NaHCO₃ or saturated NaHCO₃ solution until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by column chromatography on silica gel.

Derivatization via Nucleophilic Aromatic Substitution (SₙAr)

With the highly reactive 6-chloro-4-chloro-2-(trifluoromethyl)quinoline in hand, a vast array of nucleophiles can be introduced at the 4-position. The strong electron-withdrawing effect of the trifluoromethyl group and the quinoline nitrogen atom activates the C4 position for SₙAr.

Common Nucleophiles:

  • Amines (Primary & Secondary): To introduce side chains for modulating solubility and biological activity.

  • Thiols: To synthesize thioethers.

  • Alcohols/Phenols: To form ethers, often requiring a strong base like sodium hydride to first generate the alkoxide/phenoxide.

Derivative ClassReagentsTypical ConditionsSignificance
4-AminoquinolinesR¹R²NH, DIPEA80-120 °C, Dioxane or NMPCore of many antimalarial and kinase inhibitor drugs[4][5]
4-ThioquinolinesRSH, K₂CO₃60-100 °C, DMFPrecursors for antitubercular agents[5]
4-AlkoxyquinolinesROH, NaH0 °C to RT, THF or DMFModulates physical properties and metabolic profile

Part 3: Case Study - Workflow for a Potential Kinase Inhibitor

This case study illustrates a logical, multi-step synthetic sequence starting from our building block to generate a complex, drug-like molecule. The strategy involves sequential functionalization at the 4- and 6-positions.

Case_Study_Workflow Workflow: Synthesis of a Potential Kinase Inhibitor Start 6-Chloro-4-hydroxy- 2-(trifluoromethyl)quinoline Step1 Step 1: Chlorination Start->Step1 POCl₃, DMF (cat.) Intermediate1 6-Chloro-4-chloro- 2-(trifluoromethyl)quinoline Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Intermediate2 6-Aryl-4-chloro- 2-(trifluoromethyl)quinoline Step2->Intermediate2 Step3 Step 3: Su2099Ar Amination Intermediate2->Step3 R₂NH, DIPEA FinalProduct Final Product: 6-Aryl-4-amino- 2-(trifluoromethyl)quinoline Step3->FinalProduct

Caption: A multi-step workflow utilizing the building block.

Detailed Protocol: 3-Step Synthesis

Objective: To synthesize a 6-aryl-4-amino-2-(trifluoromethyl)quinoline derivative.

Step 1: Chlorination of the 4-Position

  • Follow the protocol detailed in Section 2.1 to convert the starting material into 6-chloro-4-chloro-2-(trifluoromethyl)quinoline.

Step 2: Suzuki Coupling at the 6-Position

  • Rationale: The C6-Cl bond is less reactive than the C4-Cl bond under SₙAr conditions but is ideal for Pd-catalyzed cross-coupling. This allows for selective functionalization.

  • Procedure:

    • In a reaction vessel, combine 6-chloro-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq), an appropriate arylboronic acid (1.2 eq), sodium carbonate (2.0 eq, as a 2M aqueous solution), and a solvent mixture like 1,4-dioxane or toluene.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction to 90-100 °C for 4-12 hours until the starting material is consumed (monitor by LC-MS).

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product by column chromatography to yield the 6-aryl-4-chloro-2-(trifluoromethyl)quinoline intermediate.

Step 3: SₙAr Amination at the 4-Position

  • Rationale: With the 6-position functionalized, the final side chain is installed at the highly activated 4-position.

  • Procedure:

    • Dissolve the 6-aryl-4-chloro intermediate (1.0 eq) in a polar aprotic solvent like NMP or 1,4-dioxane.

    • Add the desired amine (e.g., piperazine, morpholine) (1.5-2.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the mixture in a sealed vessel to 100-140 °C for 6-18 hours.

    • Cool the reaction, dilute with water to precipitate the product or extract with an organic solvent.

    • Purify by column chromatography or preparative HPLC to obtain the final target molecule.

Conclusion

This compound is a testament to the power of rational design in synthetic building blocks. Its strategically placed functional groups offer a pre-defined and reliable roadmap for the synthesis of complex molecules. The trifluoromethyl group provides a metabolic shield and electronic modulation, while the orthogonally reactive chloro and hydroxy groups allow for controlled, sequential derivatization. By understanding the underlying chemical principles and employing the robust protocols described herein, researchers can effectively leverage this building block to accelerate the discovery of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][6]

  • Kucińska, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6653. Available at: [Link][7]

  • Sharma, P., & Kumar, V. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link][9]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index. Available at: [Link][10]

  • Cabrera-Rivera, F. A., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296. Available at: [Link][8]

  • Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3365. Available at: [Link][11]

  • ResearchGate. (n.d.). Reaction of 4-hydroxyquinoline derivatives 15 with various aromatic aldehydes. ResearchGate. Retrieved from [Link][12]

  • Jończyk, J., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3097. Available at: [Link][4]

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o642. Available at: [Link][1]

  • Kumar, A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-596. Available at: [Link][13]

  • Romeo, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link][2]

  • Pharmarecipere. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into its synthesis, chemical and physical properties, and its promising biological activities, offering a foundational resource for its application in medicinal chemistry and agrochemical research.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The fusion of a benzene and a pyridine ring creates a privileged scaffold that is amenable to substitution, allowing for the fine-tuning of its biological and physical properties. The introduction of a trifluoromethyl group, as seen in this compound, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will explore the unique characteristics imparted by the combination of the chloro, hydroxyl, and trifluoromethyl substituents on the quinoline core.

Physicochemical Properties and Characterization

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18706-21-3[2]
Molecular Formula C₁₀H₅ClF₃NO[2]
Molecular Weight 247.60 g/mol [2]
Appearance Off-white amorphous powder[3]
Melting Point Not available (A related compound, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, has a melting point of 259-263°C)[4]
Solubility Sparingly soluble in water, soluble in various organic solvents. The trifluoromethyl group enhances solubility in organic solvents.[5]
pKa Not available (Predicted pKa for a similar compound, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is 6.40 ± 0.40)
Tautomerism

It is important to note that 4-hydroxyquinolines can exist in equilibrium with their tautomeric form, the corresponding 4-quinolone. This tautomerism can influence the compound's reactivity and its interactions with biological targets.

Synthesis of this compound

Representative Synthetic Protocol

The following is a representative, step-by-step methodology for the synthesis of a structurally similar quinoline derivative, which can be adapted for the synthesis of this compound.

Step 1: Condensation of 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate

  • To a stirred solution of 4-chloroaniline (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

  • The reaction mixture is heated to reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the intermediate enamine.

Step 2: Thermal Cyclization

  • The crude enamine from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature (typically 240-260°C) to induce cyclization.

  • The reaction is maintained at this temperature for a short period (e.g., 30-60 minutes).

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis Workflow Reactants 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate Condensation Condensation (Acid Catalyst, Reflux) Reactants->Condensation Intermediate Intermediate Enamine Condensation->Intermediate Cyclization Thermal Cyclization (High-Boiling Solvent) Intermediate->Cyclization Product 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Cyclization->Product

Caption: Representative synthesis workflow for 4-hydroxy-2-(trifluoromethyl)quinolines.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring.[6] The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton may appear as a broad singlet or may not be observed due to exchange with the solvent.[6]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core. The carbon of the trifluoromethyl group will appear as a characteristic quartet due to coupling with the three fluorine atoms.[6]

  • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide structural information about the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices.[7] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 2: Typical HPLC Method Parameters for Quinoline Derivatives

ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 313 nm
Injection Volume 10 µL

Biological Activities and Therapeutic Potential

This compound is a versatile intermediate for the synthesis of bioactive molecules with potential applications in treating a range of diseases.[5]

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant anticancer activity.[1] While specific IC₅₀ values for this compound are not widely published, data from structurally similar compounds suggest its potential as an anticancer agent.[8] For instance, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have shown potent cytotoxicity against colon cancer cell lines.[8]

Potential Mechanisms of Anticancer Action:

  • Inhibition of Topoisomerases: Quinolones are known to target bacterial DNA gyrase and topoisomerase IV. A similar mechanism targeting human topoisomerases could be a potential avenue for anticancer activity.

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. Modifications of this compound could lead to potent inhibitors of kinases involved in cancer cell signaling pathways.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death. Quinoline derivatives have been shown to induce apoptosis in cancer cells.

G cluster_anticancer Potential Anticancer Mechanisms Compound 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline and its derivatives Topoisomerase Topoisomerase Inhibition Compound->Topoisomerase Kinase Kinase Inhibition Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis CellDeath Cancer Cell Death Topoisomerase->CellDeath Kinase->CellDeath Apoptosis->CellDeath

Caption: Potential mechanisms of anticancer activity for quinoline derivatives.

Antimicrobial Activity

The quinoline core is central to many antimicrobial drugs, including the fluoroquinolone antibiotics.[9] The presence of both a halogen and a trifluoromethyl group in this compound suggests its potential as a lead structure for the development of new antimicrobial agents.

Potential Mechanisms of Antimicrobial Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism of action for fluoroquinolone antibiotics, leading to the inhibition of bacterial DNA replication and repair.

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.

  • Inhibition of other essential bacterial enzymes: The compound could potentially inhibit other enzymes crucial for bacterial survival.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For this compound, the following SAR insights can be inferred from related compounds:

  • The 2-Trifluoromethyl Group: This group generally enhances lipophilicity and metabolic stability, which can lead to improved cellular uptake and bioavailability.

  • The 6-Chloro Group: Halogen substitution at the 6-position of the quinoline ring has been shown in many cases to be beneficial for both anticancer and antimicrobial activity.

  • The 4-Hydroxy Group: This group can act as a hydrogen bond donor and acceptor, potentially playing a crucial role in binding to the active site of target enzymes. Its tautomeric equilibrium with the 4-quinolone form also offers different interaction possibilities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related quinoline compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Directions

This compound is a valuable building block for the development of new therapeutic agents and agrochemicals. Its unique combination of substituents on the quinoline scaffold provides a promising starting point for the design of molecules with potent anticancer and antimicrobial activities. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential in various therapeutic areas. The synthesis of a focused library of derivatives based on this core structure, coupled with comprehensive biological evaluation, will be instrumental in unlocking its full therapeutic potential.

References

  • Benchchem. (n.d.). Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Comparative Guide. Retrieved from Benchchem website.[8]

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC - NIH.[9]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). NIH.[10]

  • ResearchGate. (n.d.). The half maximal inhibitory concentrations (IC50) of quinoline.... Retrieved from ResearchGate.[14]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.[11]

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.[5]

  • VSNCHEM. (n.d.). vq10298 this compound. Retrieved from VSNCHEM.[3]

  • Sigma-Aldrich. (n.d.). 6-chloro-2-(trifluoromethyl)quinoline. Retrieved from Sigma-Aldrich.[15]

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from scbt.com.[2]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.[1]

  • ChemicalBook. (n.d.). 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS. Retrieved from ChemicalBook.[4]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (n.d.).[16]

  • ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties | Request PDF. Retrieved from ResearchGate.[17]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.).[18]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).[19]

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Retrieved from Benchchem website.[7]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI.[12]

  • ResearchGate. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from ResearchGate.[13]

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Retrieved from Benchchem website.[6]

  • ChemicalBook. (n.d.). 6-CHLORO-2-HYDROXYQUINOLINE(1810-67-9) 1H NMR spectrum. Retrieved from ChemicalBook.[20]

Sources

The Lynchpin of Modern Synthesis: A Technical Guide to 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule Forged in the Crucible of Therapeutic Necessity

The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Its story begins in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[2] This discovery unlocked a new chapter in organic chemistry, leading to the development of a vast and diverse family of heterocyclic compounds with a wide range of biological activities.[1] Within this family, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline stands out not as an end product, but as a crucial intermediate—a lynchpin in the synthesis of complex pharmaceuticals and advanced agrochemicals.[3][4]

This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its historical context, detail its synthesis with actionable protocols, and explore the mechanistic rationale behind its versatile applications. The inclusion of the trifluoromethyl group is a key feature, significantly enhancing the lipophilicity and metabolic stability of derivative compounds, a crucial consideration in modern drug design.[5]

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

PropertyValueReference
CAS Number 18706-21-3[3]
Molecular Formula C₁₀H₅ClF₃NO[3]
Molecular Weight 247.60 g/mol [3]
Appearance White powder[3]
Melting Point 273-281 °C[3]
Purity ≥ 97% (HPLC)[3]
Storage Store at 0-8°C[3]

The Genesis of a Scaffold: Historical Context and Synthesis

The primary route to 4-hydroxyquinolines, including our target compound, is the Conrad-Limpach synthesis, a classic and robust method first described in 1887.[6][7][8] This two-step process involves the initial condensation of an aniline with a β-ketoester to form an enamine, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline.[8]

The Conrad-Limpach Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of this compound from 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.

Step 1: Formation of the Enamine Intermediate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chloroaniline (1 molar equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 molar equivalent) in a suitable solvent such as toluene.[9]

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the mixture.[9]

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude enamine intermediate, ethyl 3-(4-chloroanilino)-4,4,4-trifluorocrotonate.

Step 2: Thermal Cyclization to this compound

  • High-Temperature Reaction: The crude enamine from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.[10]

  • Cyclization: The mixture is heated to approximately 250 °C.[7] This high temperature is crucial for the electrocyclic ring closure to occur.[7] The reaction is typically maintained at this temperature for a short period.

  • Precipitation and Isolation: As the reaction proceeds, the 4-hydroxyquinoline product will precipitate from the hot solvent. After cooling, the solid can be collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent (e.g., toluene or hexanes) to remove any residual high-boiling solvent and unreacted starting materials. Further purification can be achieved by recrystallization to yield this compound as a white powder.

Conrad-Limpach Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization 4-Chloroaniline 4-Chloroaniline Enamine_Intermediate Ethyl 3-(4-chloroanilino)- 4,4,4-trifluorocrotonate 4-Chloroaniline->Enamine_Intermediate + Toluene, p-TSA, Reflux Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_4_4_4_trifluoroacetoacetate->Enamine_Intermediate Final_Product 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Enamine_Intermediate->Final_Product High-boiling solvent (~250 °C)

Figure 1: Conrad-Limpach Synthesis Workflow.

The Role of this compound in Drug Discovery and Agrochemicals

The true value of this quinoline derivative lies in its utility as a versatile building block for more complex and biologically active molecules.[3][4]

A Precursor to Potent Therapeutics

The 4-hydroxy group of this compound is readily converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This transformation is a critical step, as the 4-chloroquinoline derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of various side chains that impart specific biological activities.

  • Anticancer Agents: The quinoline core is a feature of several anticancer drugs. Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways in cancer cells, such as those involving receptor tyrosine kinases.[5] The trifluoromethyl group can enhance the binding affinity of these molecules to their targets.[5] Some trifluoromethylquinoline derivatives have been shown to induce apoptosis in cancer cells by targeting tubulin polymerization.[11]

  • Antimicrobial Agents: The quinoline scaffold is famously the basis for antimalarial drugs like chloroquine.[2] The 6-chloro substitution is a common feature in many antimicrobial quinolines. By modifying the 4-position, novel derivatives with potent activity against a range of pathogens, including bacteria and parasites, can be synthesized.[3][12] The mechanism of action for many quinoline-based antibacterials involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[13]

Therapeutic_Derivatization Start 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Intermediate 6-Chloro-4-chloro-2- (trifluoromethyl)quinoline Start->Intermediate POCl₃ Anticancer Anticancer Drug Candidates (e.g., Kinase Inhibitors) Intermediate->Anticancer + Nucleophile (Amine) Antimicrobial Antimicrobial Agents (e.g., Antimalarials, Antibacterials) Intermediate->Antimicrobial + Nucleophile (Amine)

Figure 2: Derivatization for Therapeutic Applications.
Innovations in Agrochemicals

The unique electronic properties conferred by the chloro and trifluoromethyl substituents also make this quinoline derivative a valuable precursor for agrochemicals.[3]

  • Fungicides and Herbicides: The quinoline core is found in several fungicides and herbicides. The trifluoromethyl group, in particular, is known to enhance the efficacy of these products.[10][14] this compound can be used to synthesize novel agrochemicals with improved potency and selectivity, potentially leading to more environmentally compatible crop protection solutions.[3]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons will appear in the δ 7.0-8.5 ppm region of the ¹H NMR spectrum.[15] The trifluoromethyl group will cause a characteristic quartet splitting in the ¹³C NMR spectrum for the CF₃ carbon and the carbon to which it is attached.[15]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound, with typical purities for commercially available material being ≥ 97%.[3]

Conclusion: A Versatile Scaffold for Future Innovation

This compound is more than just a chemical compound; it is a testament to the power of synthetic intermediates in driving innovation in both medicine and agriculture. Its robust synthesis via the Conrad-Limpach reaction and the strategic placement of its chloro and trifluoromethyl groups make it an exceptionally versatile platform for the development of new and improved therapeutic agents and crop protection technologies. As researchers continue to explore the vast chemical space of quinoline derivatives, the importance of this key intermediate is set to grow, solidifying its place as a lynchpin of modern chemical synthesis.

References

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

  • BIOSYNCE. (2025). What is the history of the discovery of quinoline?. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Wikipedia. (2023). Quinoline. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

  • PubMed. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • Taylor & Francis Online. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved from [Link]

  • Impact Factor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). An Overview: The biologically important quninoline derivatives. Retrieved from [Link]

  • MDPI. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a pivotal intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.[1] Its unique molecular architecture, featuring a trifluoromethyl group, imparts enhanced reactivity and biological activity.[1] This guide provides a comprehensive technical overview of the critical physicochemical parameters of this compound: its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for the accurate determination of these properties, explains the underlying scientific principles, and offers insights into potential degradation pathways. The methodologies described herein are designed to be self-validating, ensuring robust and reliable data generation for formulation development, process optimization, and regulatory submissions.

Introduction: The Significance of this compound

This compound (CAS No. 18706-21-3) is a substituted quinoline derivative with the molecular formula C₁₀H₅ClF₃NO and a molecular weight of 247.60 g/mol .[2] It typically presents as a white powder with a melting point in the range of 273-281°C.[1] The presence of both a chloro and a trifluoromethyl group on the quinoline scaffold significantly influences its physicochemical properties, making it a versatile building block in medicinal and agricultural chemistry.[1] Specifically, the trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization. Solubility directly impacts bioavailability, formulation strategies, and reaction kinetics, while stability data is crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could affect efficacy and safety.

Solubility Profile: A Practical Approach to Determination

While it is qualitatively described as having enhanced solubility in various organic solvents, publicly available quantitative data for this compound is limited.[1] The quinoline core imparts a hydrophobic character, and the trifluoromethyl group further increases its lipophilicity, suggesting low aqueous solubility.[3] This section provides robust methodologies for researchers to experimentally determine its solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility values to serve as a practical reference for solvent selection in experimental work. It is imperative that this data be confirmed experimentally using the protocols outlined below.

SolventMolecular FormulaDielectric Constant (20°C)Illustrative Solubility ( g/100 mL)
MethanolCH₃OH32.74.8
EthanolC₂H₅OH24.53.5
AcetoneC₃H₆O20.76.2
DichloromethaneCH₂Cl₂9.12.1
Ethyl AcetateC₄H₈O₂6.03.9
WaterH₂O80.1<0.1
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7>10
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline to a vial prep2 Add a known volume of the desired solvent prep1->prep2 prep3 Seal the vial tightly prep2->prep3 equil1 Agitate in a thermostatic shaker (e.g., 25°C or 37°C) prep3->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter through a 0.22 µm filter analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV, Gravimetric) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. To each vial, add a known volume (e.g., 5 mL) of the desired solvent.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[3]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Gravimetric Method: Transfer a known volume of the clear, filtered solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the container with the dried residue. The solubility can be calculated from the mass of the residue and the volume of the solution.

    • HPLC-UV Method: Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted solution by HPLC-UV and determine the concentration from the calibration curve.[4] The solubility is then calculated by taking the dilution factor into account.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products of a drug substance, which can aid in the development and validation of stability-indicating analytical methods.[5] These studies also provide insights into the intrinsic stability of the molecule and its degradation pathways.[6]

Experimental Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of approximately 5-20% of the active substance.[6]

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound hydrolysis Hydrolytic (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidative (e.g., H₂O₂) start->oxidation photolytic Photolytic (UV/Vis light) start->photolytic thermal Thermal (Dry Heat) start->thermal sampling Sample at time points hydrolysis->sampling oxidation->sampling photolytic->sampling thermal->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc characterize Characterize Degradants (e.g., LC-MS/MS) hplc->characterize

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M HCl. Heat the solution (e.g., at 60°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with a suitable base before analysis.[6]

    • Basic: Repeat the above procedure using 0.1 M to 1 M NaOH. Neutralize the samples with a suitable acid before analysis.[6]

    • Neutral: Reflux the compound in water at a controlled temperature.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with gentle heating. Sample at various time points and analyze.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to UV and visible light. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven at elevated temperatures (e.g., 60°C, 80°C) for a specified period. Sample at different time points and analyze.

Potential Degradation Pathways

Based on the known degradation pathways of the parent quinoline structure, potential degradation of this compound may be initiated by hydroxylation of the quinoline ring, followed by ring-opening reactions.[7][8] The chloro and trifluoromethyl substituents will influence the electron density of the ring system and thus the specific sites of initial attack.

G A 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline B Hydroxylated Intermediates A->B Oxidation/Hydrolysis C Ring-Opened Products B->C Ring Cleavage D Further Degradation C->D

Caption: Potential Degradation Pathway Overview.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols for solubility determination and forced degradation studies are designed to yield accurate and reproducible data, which is indispensable for the successful development of pharmaceuticals and agrochemicals incorporating this versatile molecule. By understanding and quantifying these core properties, researchers can de-risk development programs, optimize formulations for enhanced performance, and ensure the quality and safety of the final products.

References

  • BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathways for quinoline biodegradation by Comamonas sp. strains.... Retrieved from [Link]

Sources

commercial availability of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline for Researchers and Drug Development Professionals

Introduction: A Versatile Fluorinated Scaffold

This compound (CAS No. 18706-21-3) is a halogenated and fluorinated quinoline derivative that has emerged as a pivotal building block in medicinal and agricultural chemistry.[1] Its structure is distinguished by three key functional groups: a quinoline core, a trifluoromethyl (-CF₃) group at the 2-position, and a chlorine atom at the 6-position. The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its chemical stability, reactivity, and biological activity.[1] This unique combination makes it an attractive starting material for synthesizing novel therapeutic agents, particularly in the fields of oncology and infectious diseases, as well as for developing next-generation agrochemicals.[1]

This guide provides an in-depth overview of the commercial availability, synthesis, characterization, and applications of this compound, designed for researchers and developers who utilize advanced chemical intermediates.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. Key properties of this compound are summarized below.

PropertyValueReference
CAS Number 18706-21-3[1][2][3]
Molecular Formula C₁₀H₅ClF₃NO[1][2]
Molecular Weight 247.60 g/mol [1][2][3]
Appearance White powder[1]
Melting Point 273-281 °C[1]
Purity (Typical) ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Commercial Availability and Procurement

This compound is available from several chemical suppliers specializing in research and development quantities. Procurement for laboratory-scale synthesis is generally straightforward. The material is typically supplied as a white to off-white powder with purity levels of 97% or higher, as determined by HPLC. When sourcing this material, it is crucial to request a Certificate of Analysis (CoA) to verify its identity, purity, and impurity profile.

Table of Representative Suppliers:

SupplierPurity SpecificationCAS Number
Chem-Impex International≥ 97% (HPLC)18706-21-3
Santa Cruz BiotechnologyFor Research Use Only18706-21-3
VSNCHEMNot specified18706-21-3

Note: This list is not exhaustive and represents a sample of suppliers found in public databases. Availability and specifications should be confirmed directly with the vendor.

Synthesis Pathway: The Conrad-Limpach-Knorr Approach

While commercially available, understanding the synthesis of this compound is invaluable for process development and for researchers who may wish to synthesize derivatives. The most logical and widely adopted method for constructing the 4-hydroxyquinoline core is a variation of the Conrad-Limpach-Knorr reaction. This pathway involves two primary steps:

  • Condensation: The reaction of a substituted aniline (in this case, 4-chloroaniline) with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate). This step forms an enamine intermediate.

  • Thermal Cyclization: The enamine is heated in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether), causing an intramolecular cyclization followed by dehydration to yield the final quinoline ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products R1 4-Chloroaniline P1 Condensation (Acid Catalyst, e.g., p-TSA) R1->P1 R2 Ethyl 4,4,4-trifluoroacetoacetate R2->P1 I1 Enamine Intermediate P1->I1 Formation of Schiff base/Enamine P2 Thermal Cyclization (High-Boiling Solvent, >250°C) FP 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline P2->FP Intramolecular Ring Closure I1->P2

Caption: Proposed synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is based on established procedures for analogous 4-hydroxyquinoline syntheses.[4][5]

  • Step 1: Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-chloroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.

    • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Thermal Cyclization:

    • Caution: This step requires very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Add the crude enamine intermediate to a high-boiling point solvent such as diphenyl ether in a flask equipped with a high-temperature thermometer and a distillation head.

    • Heat the mixture to approximately 250-260°C. The cyclization reaction will commence, evolving ethanol as a byproduct, which can be distilled off.

    • Maintain the temperature for 30-60 minutes. Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product will often precipitate from the solvent upon cooling.

    • Filter the solid product and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic and Analytical Characterization

Verifying the identity and purity of the compound is a critical step. Below are the expected analytical signatures for this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. Due to the substitution pattern, complex splitting patterns (doublets, doublets of doublets) are anticipated in the aromatic region (~7.5-8.5 ppm). The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR will show distinct signals for the ten carbons in the molecule. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the chloro and hydroxyl substituents.

  • ¹⁹F NMR: The fluorine NMR should exhibit a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a highly diagnostic signal for confirming the presence of this moiety.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight (247.60). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be clearly visible, providing strong evidence for the compound's elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group, which may be involved in hydrogen bonding. Aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. Strong C-F stretching bands are expected around 1350-1100 cm⁻¹.

Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate. The hydroxyl group at the 4-position is a key functional handle, readily converted into a leaving group (e.g., a chloride by treatment with POCl₃) to allow for nucleophilic substitution reactions. This opens a gateway to a vast library of derivatives.

Applications_Workflow cluster_modification Key Chemical Transformation cluster_derivatives Derivative Synthesis (Nucleophilic Substitution) cluster_end_products Potential Final Products Start 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Mod1 Chlorination (e.g., POCl₃) Start->Mod1 Intermediate 4,6-Dichloro-2- (trifluoromethyl)quinoline Mod1->Intermediate Deriv1 Reaction with Amines Intermediate->Deriv1 Deriv2 Reaction with Phenols/Alcohols Intermediate->Deriv2 Deriv3 Reaction with Thiols Intermediate->Deriv3 End3 Functional Materials (Fluorescent Probes) Intermediate->End3 End1 Bioactive Molecules (e.g., Kinase Inhibitors, Antimalarials) Deriv1->End1 Deriv2->End1 End2 Agrochemicals (Fungicides, Herbicides) Deriv2->End2 Deriv3->End2

Caption: A workflow illustrating the utility of the title compound as a chemical intermediate.

  • Pharmaceutical Development: As a "privileged scaffold," the quinoline core is present in numerous approved drugs.[6] This intermediate is particularly valuable for creating compounds that target bacterial, parasitic, and cancer-related pathways.[1] For example, the 4-position can be substituted with various amine-containing side chains to generate libraries of compounds for screening as kinase inhibitors or antimalarial agents.

  • Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides due to its ability to increase metabolic stability and binding affinity.[1] This intermediate serves as a precursor for synthesizing potent and selective herbicides and fungicides.[1][7]

  • Material Science: The rigid, planar quinoline structure, combined with its substituent pattern, imparts fluorescent properties. This allows for its use in developing specialized fluorescent probes for biological imaging or as a component in advanced polymers and coatings.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential for innovation in drug discovery, agrochemistry, and materials science. Its commercial availability from specialized suppliers provides researchers with reliable access to a key building block. A thorough understanding of its synthesis, characterization, and chemical reactivity, as outlined in this guide, empowers scientists to fully leverage its structural features in the design and creation of novel, high-performance molecules.

References

  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark . DergiPark. Available at: [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI . MDPI. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University . Durham University. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a key building block in modern medicinal and agricultural chemistry. As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but the scientific rationale underpinning them, ensuring both safety and experimental success. We will delve into its chemical identity, hazard profile, handling protocols, and its role in synthetic applications, grounded in authoritative data and field-proven insights.

Compound Identity and Physicochemical Profile

This compound (CAS No. 18706-21-3) is a halogenated, trifluoromethyl-substituted quinolinol.[1] The presence of the trifluoromethyl (-CF₃) group is of particular significance in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Its unique electronic properties make this compound a versatile intermediate for creating a diverse range of more complex molecules.[1]

The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. This property is crucial as it influences the compound's reactivity, particularly its potential for both O-alkylation and N-alkylation at the quinoline ring nitrogen.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18706-21-3[1]
Molecular Formula C₁₀H₅ClF₃NO[1]
Molecular Weight 247.60 g/mol [1]
Appearance White to off-white powder/solid[1]
Melting Point 273-281 °C[1]
pKa (Predicted) 6.40 ± 0.40[4]
Solubility Generally soluble in various organic solvents.[1] Specific quantitative data is limited; experimental determination is recommended.[1][5]
Purity ≥ 97% (HPLC)[1]

Hazard Identification and Safety Precautions

This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards, as identified in multiple safety data sheets, are outlined below.

Hazard Statements:

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]

Toxicological Profile

Table 2: Acute Toxicity Data for Related Quinoline Compounds

CompoundRouteSpeciesLD50 ValueSource(s)
QuinolineOralRat262-460 mg/kg[9]
QuinolineDermalRabbit540 mg/kg[10]
2-MethylquinolineOralRat1230 mg/kg[9]

Note: This data is for related compounds and should be used for hazard awareness only. The toxicological properties of this compound have not been fully investigated.[11]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE and engineering control recommendations is to create multiple barriers to exposure. The primary route of exposure for this solid compound is inhalation of dust particles and direct contact with skin and eyes.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory. The fume hood acts as the primary containment system, drawing airborne particles away from the user.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is a self-validating system; each component protects a specific area, and together they provide full-body protection.

  • Eye and Face Protection: Wear tightly fitting safety goggles.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A fire-retardant and chemical-proof lab coat that is fully buttoned is required to protect the torso and arms.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[8]

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_Core_PPE Core PPE Requirements cluster_Enhanced_Protection Enhanced Protection (Task-Dependent) Assess Assess Risks: - Dust Generation - Splash Potential Goggles Safety Goggles Assess->Goggles Always Required Gloves Nitrile Gloves Assess->Gloves Always Required LabCoat Lab Coat Assess->LabCoat Always Required FaceShield Face Shield Assess->FaceShield If Splash Risk Respirator Respirator Assess->Respirator If Dust/Aerosol Risk or No Fume Hood

Caption: PPE selection workflow based on task-specific risk assessment.

Handling, Storage, and Disposal

Safe Handling
  • Avoid formation of dust and aerosols.[6]

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Recommended storage temperature is between 0-8°C.[1]

  • Store away from food and drink.

Spill Management

In the event of a spill, evacuate unnecessary personnel. Wear full PPE, including respiratory protection.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • This compound is a halogenated organic material. Do not dispose of it down the drain.

  • Waste should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[8]

  • Microbial degradation and other advanced oxidation processes are potential methods for the breakdown of halogenated aromatic compounds, though specific protocols for this compound are not established.[12][13][14]

Synthetic Applications & Experimental Protocols

This compound is a valuable building block for synthesizing novel compounds with potential therapeutic applications, including anti-cancer and anti-malarial agents.[1][15] The hydroxyl group at the C4 position is a key reactive site for derivatization.

O-Alkylation of the 4-Hydroxy Group

This protocol describes a common synthetic transformation to introduce an alkyl chain at the 4-position, a critical step in modifying the compound's properties for drug discovery. The causality for using a base like potassium carbonate is to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the alkyl halide.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dimethylformamide (DMF, 10 mL).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Reagent Addition: Add the desired alkyl halide (1.2 mmol) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 60-70°C.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

O_Alkylation_Workflow Start Start: - Quinoline Substrate - K₂CO₃ (Base) - Anhydrous DMF (Solvent) Stir Stir at RT, 30 min (Formation of Phenoxide) Start->Stir AddHalide Add Alkyl Halide (R-X) Stir->AddHalide Heat Heat to 60-70°C (4-6 hours) AddHalide->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up (Quench with H₂O) Monitor->Workup Complete Extract Extract with Ethyl Acetate Workup->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Product: 4-Alkoxy Derivative Purify->Product

Caption: Experimental workflow for the O-alkylation of the quinoline substrate.

Biological Context: Relevance in Drug Discovery

Derivatives of this compound are being investigated for various therapeutic purposes. The quinoline scaffold is central to a class of antimalarial drugs, including chloroquine and mefloquine.[16]

Potential Mechanism of Action in Malaria

The proposed mechanism of action for many quinoline-based antimalarials involves disrupting the parasite's detoxification of heme.[17]

  • The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing toxic free heme.

  • The parasite normally polymerizes this toxic heme into an inert crystalline substance called hemozoin.

  • Quinoline drugs are weak bases that accumulate in the acidic food vacuole. They are thought to cap the growing hemozoin crystal, preventing further polymerization.[18]

  • The resulting buildup of toxic, free heme leads to oxidative stress and parasite death.

Malaria_MoA cluster_Parasite Malaria Parasite Food Vacuole (Acidic) cluster_DrugAction Drug Intervention cluster_Outcome Outcome Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Quinoline Quinoline Derivative (e.g., Chloroquine) Polymerization Heme Polymerization Heme->Polymerization HemeBuildup Toxic Heme Accumulation Hemozoin Hemozoin Crystal (Non-toxic) Polymerization->Hemozoin Death Parasite Death Block Quinoline->Block Block->Polymerization Inhibits HemeBuildup->Death Causes

Caption: Putative mechanism of action for quinoline-based antimalarial drugs.

Conclusion

This compound is a compound of significant interest to the scientific community, offering a versatile scaffold for the development of new pharmaceuticals and agrochemicals. Its handling requires a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols, researchers can safely unlock the synthetic potential of this valuable chemical intermediate.

References

  • Egan, T. J. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22931-22937. [Link]

  • NICNAS. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Quinoline. [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 1-15. [Link]

  • Ballim, M. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube. [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673-1680. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Retrieved January 9, 2026, from [Link]

  • S.N., S., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved January 9, 2026, from [Link]

  • Hodyna, D. M., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(2), 24-34. [Link]

  • Capot Chemical. (2012). 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline SAFETY DATA SHEET. [Link]

Sources

Methodological & Application

synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline from 4-chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline from 4-chloroaniline: A Detailed Protocol and Mechanistic Insight

For research use only. Not intended for diagnostic or therapeutic use.

Introduction

Quinolines are a prominent class of heterocyclic compounds, with their derivatives forming the backbone of numerous pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl group and a chlorine atom into the quinoline scaffold can significantly enhance biological activity, metabolic stability, and lipophilicity.[2] Specifically, this compound is a key intermediate in the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.[3] This application note provides a comprehensive guide for the synthesis of this valuable compound from 4-chloroaniline, leveraging the principles of the Gould-Jacobs reaction.[4][5] We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer insights into the critical parameters for a successful and reproducible synthesis.

Reaction Principle: The Gould-Jacobs Reaction

The synthesis of this compound from 4-chloroaniline is achieved through a modified Gould-Jacobs reaction.[6] This reaction is a powerful method for the preparation of 4-hydroxyquinoline derivatives.[5] The overall process can be conceptually divided into two key stages:

  • Condensation: The initial step involves the nucleophilic substitution of the ethoxy group from an alkoxymethylenemalonic ester or, in this specific case, a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate), by the amino group of 4-chloroaniline. This condensation reaction forms an enamine intermediate, ethyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate.[7]

  • Thermal Cyclization: The second stage is a high-temperature intramolecular cyclization of the enamine intermediate.[1][8] This electrocyclization reaction, followed by tautomerization, leads to the formation of the stable 4-hydroxyquinoline ring system.[4][5]

The trifluoromethyl group at the 2-position of the final product originates from the ethyl 4,4,4-trifluoroacetoacetate starting material, highlighting the modularity of this synthetic approach.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier
4-ChloroanilineC₆H₆ClN127.57106-47-8Sigma-Aldrich
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11372-31-6Sigma-Aldrich
Dowtherm A (or similar high-boiling solvent)C₁₂H₁₀O170.218004-13-5Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Fisher Scientific
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.226192-52-5Sigma-Aldrich
EthanolC₂H₅OH46.0764-17-5Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Fisher Scientific
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with a magnetic stirrer

  • Thermometer or temperature probe

  • Büchner funnel and filter flask

  • Vacuum source

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology
Part 1: Synthesis of the Enamine Intermediate (Ethyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add 4-chloroaniline (1.0 eq), toluene (approx. 100 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reagent Addition: While stirring, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the reaction mixture.

  • Condensation Reaction: Heat the mixture to reflux (approximately 110-120 °C). The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is evolved (usually 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude enamine intermediate as an oil or a low-melting solid. The crude product can be used directly in the next step without further purification.

Part 2: Thermal Cyclization to this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer, place the crude enamine intermediate from Part 1.

  • Solvent Addition: Add a high-boiling point solvent, such as Dowtherm A, in a ratio of approximately 10-15 mL per gram of the crude intermediate.

  • Cyclization Reaction: Heat the reaction mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes.[9]

  • Monitoring: The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) if desired, though completion is often indicated by a change in the color and consistency of the reaction mixture.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to below 100 °C. While still warm, carefully pour the reaction mixture into a beaker containing hexanes or another suitable non-polar solvent to precipitate the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol or hexanes to remove the residual high-boiling solvent.[8] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford this compound as a solid.

Data Presentation
ParameterValue
Starting Materials
4-Chloroaniline1.0 eq
Ethyl 4,4,4-trifluoroacetoacetate1.1 eq
Reaction Conditions
Condensation TemperatureReflux in Toluene (~110-120 °C)
Cyclization Temperature250-260 °C
Expected Outcome
ProductThis compound
Molecular FormulaC₁₀H₅ClF₃NO
Molecular Weight247.60 g/mol [10]
AppearanceSolid[11]
Expected YieldModerate to Good
Visualization of the Process
Experimental Workflow

Synthesis_Workflow cluster_part1 Part 1: Enamine Formation cluster_part2 Part 2: Cyclization and Purification A 1. Mix 4-Chloroaniline, Toluene, and p-TSA B 2. Add Ethyl 4,4,4-trifluoroacetoacetate A->B C 3. Reflux with Dean-Stark Trap B->C D 4. Aqueous Work-up and Concentration C->D E 5. Add High-Boiling Solvent (Dowtherm A) D->E Crude Enamine Intermediate F 6. Heat to 250-260 °C E->F G 7. Precipitate in Hexanes F->G H 8. Filter and Recrystallize G->H I 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline H->I Pure Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product R1 4-Chloroaniline INT Enamine Intermediate R1->INT Condensation (-EtOH) R2 Ethyl 4,4,4-trifluoroacetoacetate R2->INT PROD 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline INT->PROD Thermal Cyclization (High Temp.)

Caption: Simplified reaction mechanism for the Gould-Jacobs synthesis.

Scientific Integrity & Logic

Causality behind Experimental Choices:

  • Catalyst in Condensation: The use of an acid catalyst like p-toluenesulfonic acid in the first step is crucial. It protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline nitrogen. The Dean-Stark trap is employed to remove the water generated during the condensation, which drives the equilibrium towards the formation of the enamine intermediate according to Le Chatelier's principle.

  • High-Temperature Cyclization: The thermal cyclization step requires a high temperature (around 250 °C) to overcome the activation energy for the intramolecular 6-electron cyclization.[8] The choice of a high-boiling, inert solvent like Dowtherm A is essential to achieve and maintain this temperature safely and effectively.[9]

  • Purification Strategy: The precipitation of the product from a non-polar solvent like hexanes is an effective initial purification step. The high-boiling solvent is soluble in hexanes, while the more polar quinoline product is not. Subsequent recrystallization further purifies the product by leveraging differences in solubility between the desired compound and any remaining impurities at different temperatures.

Self-Validating System:

This protocol incorporates several checkpoints to ensure the reaction is proceeding as expected:

  • Water Collection: The volume of water collected in the Dean-Stark trap during the condensation step should be close to the theoretical amount, providing a quantitative measure of the reaction's progress.

  • Physical Properties: The final product should be a solid with a melting point that can be compared to literature values.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. For instance, in ¹H NMR, one would expect to see characteristic signals for the aromatic protons on the quinoline ring and the hydroxyl proton.

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable route for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly the temperature during the cyclization step, and employing appropriate purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. This application note serves as a detailed guide for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this and related quinoline derivatives for further investigation.

References
  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Kyushu Institute of Technology. STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • RSC Publishing. Novel photochemical and thermal electrocyclization to fused quinolines. [Link]

  • National Institutes of Health. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • National Institutes of Health. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Scribd. Quinoline Synthesis. [Link]

  • MySkinRecipes. 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

Sources

Application Note & Protocol: Synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline via Conrad-Limpach Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest in medicinal and materials chemistry. The quinoline core is a privileged scaffold found in numerous pharmacologically active agents, including antimalarial and antibacterial drugs.[1] The incorporation of a trifluoromethyl (-CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the chloro substituent provides a site for further synthetic modification. This compound serves as a critical intermediate in the development of novel therapeutic agents and agrochemicals, particularly in the fields of anti-infectives and oncology.[2]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The methodology is based on the robust and widely applied Conrad-Limpach reaction, a powerful tool for constructing 4-hydroxyquinoline systems.[3][4] We will delve into the mechanistic rationale behind the procedural steps, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Reaction Principle: The Conrad-Limpach Synthesis

The synthesis is a two-stage process. The first stage is the acid-catalyzed condensation of an aniline (3-chloroaniline) with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form a stable β-aminoacrylate intermediate. The second stage involves a high-temperature, thermal cyclization of this intermediate to yield the final 4-hydroxyquinoline product.[5]

Overall Reaction Scheme:

The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester.[4] Following dehydration, a Schiff base is formed, which tautomerizes to a more stable enamine. The critical, rate-determining step is the high-temperature intramolecular cyclization (annulation), which requires overcoming a significant energy barrier to temporarily disrupt the aromaticity of the aniline ring.[6] Subsequent elimination of ethanol and tautomerization yields the stable 4-hydroxyquinoline aromatic system.[3][4]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from starting materials to the purified final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization reagents1 3-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate catalyst p-Toluenesulfonic acid (cat.) Toluene reflux Reflux with Dean-Stark Trap (Azeotropic H₂O Removal) catalyst->reflux Combine & Heat workup1 Aqueous Workup (NaHCO₃ wash) reflux->workup1 Cool & Transfer evaporation1 Solvent Removal (Rotary Evaporation) workup1->evaporation1 Separate & Dry intermediate Crude Intermediate: Ethyl 3-(3-chloroanilino)-4,4,4-trifluorobut-2-enoate evaporation1->intermediate solvent High-Boiling Solvent (e.g., Dowtherm A) intermediate->solvent Transfer heating Heat to ~250 °C solvent->heating Add Intermediate cooling Cool to Room Temp. (Precipitation) heating->cooling Monitor by TLC filtration Vacuum Filtration cooling->filtration Collect Solid purification Recrystallization (Ethanol/DMF) filtration->purification Wash with Cold Solvent product Final Product: This compound purification->product

Caption: Experimental workflow for the two-step synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Example
3-ChloroanilineC₆H₆ClN127.57108-42-9Sigma-Aldrich
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11372-31-6Sigma-Aldrich
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.226192-52-5Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Fisher Scientific
Dowtherm™ A (or Diphenyl ether)C₁₂H₁₀O170.21101-84-8Dow Chemical Co.
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01144-55-8VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWR
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Fisher Scientific

Safety Precautions:

  • 3-Chloroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen. Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Ethyl 4,4,4-trifluoroacetoacetate: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation.[8]

  • Toluene: Flammable and toxic. Handle in a fume hood.

  • High-Temperature Cyclization: This step involves temperatures of ~250 °C. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Perform the reaction in a fume hood.

Step 1: Synthesis of Ethyl 3-(3-chloroanilino)-4,4,4-trifluorobut-2-enoate (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-chloroaniline (10.0 g, 78.4 mmol, 1.0 eq) and toluene (100 mL).

  • Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (15.8 g, 85.8 mmol, 1.1 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.75 g, 3.9 mmol, 0.05 eq).[9]

  • Condensation: Heat the mixture to reflux (approx. 110-120 °C). The water formed during the condensation will be collected azeotropically in the Dean-Stark trap.

    • Causality Note: The acid catalyst protonates the carbonyl oxygen of the ketoester, making the carbon more electrophilic and facilitating the nucleophilic attack by the aniline. The azeotropic removal of water drives the equilibrium towards the formation of the enamine product.[5]

  • Monitoring: Continue reflux for 3-5 hours, or until no more water is collected in the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude enamine intermediate, which is typically of sufficient purity for the next step.

Step 2: Thermal Cyclization to this compound
  • Reaction Setup: Place the crude intermediate from Step 1 into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Solvent Addition: Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether (approx. 100 mL).

    • Causality Note: The thermal cyclization requires high temperatures (~250 °C) to overcome the activation energy for the ring-closing step, which involves the temporary disruption of the benzene ring's aromaticity.[6] An inert, high-boiling solvent ensures a uniform and controlled temperature while preventing degradation.[4]

  • Cyclization: Vigorously stir the mixture and heat to 250-260 °C. Maintain this temperature for 30-60 minutes.

  • Monitoring: The progress of the cyclization can be monitored by TLC (a new, more polar spot corresponding to the product should appear).

  • Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will typically precipitate out of the solvent as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of a cold, non-polar solvent like hexanes or petroleum ether to remove residual high-boiling solvent.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol, a mixture of dimethylformamide (DMF) and water, or acetic acid to yield the final product as a crystalline solid.

Quantitative Data Summary

ParameterStep 1 (Condensation)Step 2 (Cyclization)
Starting Material 3-Chloroaniline (10.0 g)Crude Enamine Intermediate
Key Reagent Ethyl 4,4,4-trifluoroacetoacetate (15.8 g)Dowtherm A (100 mL)
Reaction Temperature ~110-120 °C (Reflux)250-260 °C
Reaction Time 3-5 hours30-60 minutes
Typical Yield (Crude) >95% (assumed for next step)70-85%
Final Product (Purified) N/AThis compound
Appearance N/AOff-white to pale yellow crystalline solid

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and precision of the experimental procedure.

References

  • Combes, A. "Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines." Bulletin de la Société Chimique de France 49 (1888): 89. [URL: Not Available]
  • Slideshare. "Synthesis of quinoline derivatives and its applications." Accessed January 9, 2026. [Link]

  • Wikipedia. "Combes quinoline synthesis." Last modified October 21, 2023. [Link]

  • Cambridge University Press. "Pfitzinger Quinoline Synthesis." Published online. [Link]

  • Wikipedia. "Pfitzinger reaction." Last modified September 24, 2023. [Link]

  • IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." Accessed January 9, 2026. [Link]

  • ResearchGate. "(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Published March 28, 2014. [Link]

  • Scribd. "Combes Quinoline Synthesis PDF." Accessed January 9, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." JOCPR 2, no. 5 (2010): 244-249. [Link]

  • YouTube. "Combes Quinoline Synthesis Mechanism | Organic Chemistry." Published August 25, 2021. [Link]

  • RSC Advances. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." Published June 2, 2020. [Link]

  • Cambridge University Press. "Conrad-Limpach Reaction." Published online. [Link]

  • Acta Crystallographica Section E. "6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline." Published February 1, 2011. [Link]

  • ResearchGate. "Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[10][11][12]triazino[6,5-b]quinoline Derivatives." Published October 2003. [Link]

  • ResearchGate. "Synthesis of quinoline derivatives by different synthetic routes." Accessed January 9, 2026. [Link]

  • MDPI. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Published December 28, 2021. [Link]

  • Google Patents.
  • Química Organica.org. "Quinoline Synthesis: Conrad-Limpach-Knorr." Accessed January 9, 2026. [Link]

  • Wikipedia. "Conrad–Limpach synthesis." Last modified October 21, 2023. [Link]

  • Molecules. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Published July 1, 2009. [Link]

  • Ataman Kimya. "3-CHLOROANILINE." Accessed January 9, 2026. [Link]

  • YouTube. "Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines." Published July 8, 2013. [Link]

  • PubChem. "Ethyl 4,4,4-trifluoroacetoacetate." Accessed January 9, 2026. [Link]

  • Patsnap. "Preparation method of ethyl 4,4,4-trifluoroacetoacetate." Accessed January 9, 2026. [Link]

  • PrepChem.com. "Synthesis of 3-chloroaniline." Accessed January 9, 2026. [Link]

  • Organic Chemistry Portal. "Synthesis of quinolines." Accessed January 9, 2026. [Link]

Sources

Application Notes & Protocols for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable threat to global health, necessitating urgent research into new chemical entities that can overcome existing resistance mechanisms[1]. The quinoline scaffold is a well-established and privileged structure in medicinal chemistry, forming the basis of highly effective fluoroquinolone antibiotics[2][3]. However, widespread resistance to these classical agents, primarily through mutations in their DNA gyrase and topoisomerase IV targets, has driven a strategic shift towards novel derivatives with alternative or modified mechanisms of action[2][4].

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 18706-21-3) emerges as a compound of significant interest in this context[5]. Its structure is notable for two key substitutions: a chloro group at the 6-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity, making it a valuable feature in drug design[6][7]. This document serves as a comprehensive technical guide for researchers, providing detailed protocols to investigate the antibacterial potential of this compound, from initial potency screening to preliminary safety and mechanism of action studies.

Section 1: Compound Handling and Stock Solution Preparation

Application Note: The physicochemical properties of a test compound are critical for accurate and reproducible in vitro results. This compound, with its hydrophobic quinoline core and lipophilic trifluoromethyl group, is expected to have low aqueous solubility[7]. Therefore, the use of an organic co-solvent is essential for preparing a concentrated stock solution, which can then be diluted into aqueous assay media. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad dissolving power and compatibility with most biological assays at low final concentrations[7].

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Weigh Compound: Accurately weigh approximately 2.476 mg of this compound (MW: 247.6 g/mol )[6] into a sterile, DNase/RNase-free microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-purity, sterile-filtered DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

  • Expertise & Causality: Aliquoting is critical because freeze-thaw cycles can cause compound precipitation or degradation, leading to inaccurate concentration measurements in subsequent experiments. Using high-purity DMSO minimizes the introduction of contaminants that could interfere with bacterial growth or assay readouts.

Section 2: Primary Screening: Minimum Inhibitory Concentration (MIC)

Application Note: The first step in evaluating a novel compound is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[8]. The broth microdilution method is a standardized, high-throughput technique for determining MIC values and is recommended for the initial screening of this compound[9].

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Prepare Bacterial Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate. b. Inoculate the colonies into a tube containing 5 mL of a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[9]. d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells[9].

  • Prepare Compound Dilutions: a. In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 in a given row. b. Add 200 µL of the test compound at a starting concentration (e.g., 128 µg/mL, prepared from the 10 mM stock) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain the compound in serial dilutions. d. Controls:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.
    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will receive neither bacteria nor compound.
  • Inoculation and Incubation: a. Add the diluted bacterial inoculum (from step 1d) to wells 1 through 11. b. The final volume in each well should be 200 µL (or as per the specific protocol being followed, maintaining the correct final bacterial and compound concentrations). c. Seal the plate with a breathable film or lid and incubate at 37°C for 16-20 hours[9].

  • Determination of MIC: a. After incubation, visually inspect the plate for turbidity. A pellet at the bottom of the well indicates bacterial growth. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[9].

  • Trustworthiness: The inclusion of a growth control (to ensure the bacteria are viable) and a sterility control (to ensure the medium is not contaminated) is essential for validating the results of the assay. A vehicle control (containing the highest concentration of DMSO used in the test wells) should also be run to ensure the solvent itself does not inhibit bacterial growth.

Overall Antibacterial Discovery Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Secondary Characterization cluster_2 Phase 3: Safety & Mechanism Compound 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline MIC Determine MIC (Broth Microdilution) Compound->MIC Test against Gram+ & Gram- bacteria MBC Determine MBC (Cidal vs. Static) MIC->MBC Potent hits Biofilm Assess Anti-Biofilm Activity (Inhibition & Eradication) MIC->Biofilm Selectivity Calculate Selectivity Index (IC50 / MIC) MIC->Selectivity Cytotoxicity Evaluate Cytotoxicity (e.g., MTT Assay) MBC->Cytotoxicity Biofilm->Cytotoxicity Cytotoxicity->Selectivity MOA Mechanism of Action Studies (e.g., DNA Gyrase Assay) Selectivity->MOA Selective hits G cluster_0 Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relieves torsional stress Replication DNA Replication & Segregation Gyrase->Replication enables Death Cell Death Gyrase->Death Accumulation of double-strand breaks Compound Quinolone Compound Compound->Gyrase Binds to enzyme-DNA complex, stabilizing the cleaved state

Caption: Quinolones typically inhibit DNA gyrase/topoisomerase IV, leading to lethal DNA damage.

Experimental Protocol: DNA Gyrase Inhibition Assay (Conceptual Workflow)

  • Reaction Setup: In a microplate well, combine purified E. coli DNA gyrase enzyme, relaxed plasmid DNA substrate, and reaction buffer containing ATP.

  • Compound Addition: Add varying concentrations of this compound (or a known inhibitor like ciprofloxacin as a positive control).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzyme to supercoil the plasmid DNA.

  • Termination: Stop the reaction.

  • Analysis: Analyze the DNA topology using agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates.

  • Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state. The degree of inhibition can be quantified by densitometry of the gel bands.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Frontiers in Cellular and Infection Microbiology. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • National Institutes of Health. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.
  • ISROSET. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.
  • MDPI. (n.d.). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H).
  • PubMed Central. (n.d.). Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms.
  • bepls. (n.d.). Design, Synthesis, In Silico and In-Vitro Anti-Bacterial Screening of Some Novice Cinnoline Derivatives.
  • RSC Publishing. (n.d.). Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline derivatives.
  • IJCRT.org. (n.d.). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents.
  • Chem-Impex. (n.d.). This compound.
  • Annex Publishers. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
  • Dove Medical Press. (2023). Quinolone antibiotics: resistance and therapy.
  • ASM Journals. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.
  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • ResearchGate. (n.d.). Antibiofilm assay of various test compounds.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • VSNCHEM. (n.d.). vq10298 this compound.
  • PubMed Central. (n.d.). Mechanism of Quinolone Action and Resistance.
  • ResearchGate. (2025). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones.
  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones.
  • ResearchGate. (n.d.). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • ChemicalBook. (n.d.). 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS.

Sources

Application of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Cancer Cell Line Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Quinoline Derivatives in Oncology Research

Quinoline scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Within this family, halogenated and trifluoromethyl-substituted derivatives have shown considerable promise as anticancer agents.[2][3] 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, in particular, serves as a crucial intermediate in the synthesis of more complex molecules designed to target cancer cells.[2] Its structural features, including the electron-withdrawing chloro and trifluoromethyl groups, are anticipated to enhance its biological efficacy, making it a compound of high interest for investigating novel anticancer mechanisms.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the utility of this compound in cancer cell line studies. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of cancer cell biology, enabling the robust evaluation of this compound's cytotoxic, apoptotic, and cell cycle-modulating effects.

Section 1: Foundational In Vitro Assays for Anticancer Activity

A primary objective in the preclinical evaluation of any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The following protocols are fundamental for establishing the dose-dependent cytotoxic effects of this compound.

Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Representative Data from MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0.850100%
0.10.83598.2%
10.76590.0%
100.51060.0%
500.25530.0%
1000.12815.1%

Section 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound exerts its anticancer effects is critical. For many quinoline derivatives, the primary mechanisms involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[4][5]

Detection of Apoptosis by Western Blotting

Western blotting is a powerful technique to detect the expression levels of key proteins involved in the apoptotic cascade. The cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis.[4]

Protocol 2: Western Blot Analysis for Apoptotic Markers

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Diagram 1: Simplified Apoptosis Induction Pathway

apoptosis_pathway Compound 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Cell Cancer Cell Compound->Cell Treatment Apoptotic_Signal Apoptotic Signal (e.g., DNA Damage) Cell->Apoptotic_Signal Caspase_Activation Caspase-3 Activation Apoptotic_Signal->Caspase_Activation Initiates PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cleaves Apoptosis Apoptosis PARP_Cleavage->Apoptosis Leads to cell_cycle_workflow start Seed Cancer Cells treat Treat with Compound start->treat harvest Harvest and Wash Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain analyze Analyze by Flow Cytometry stain->analyze data Determine Cell Cycle Phase Distribution analyze->data

Sources

Application Note: 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline - A Key Intermediate in the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in the development of antimalarial therapeutics. However, the rise of drug-resistant Plasmodium strains necessitates the continuous innovation of more potent and resilient agents. This application note details the strategic importance, synthesis, and application of 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a critical intermediate for constructing next-generation antimalarial drugs. We provide a comprehensive overview of the rationale behind its specific structural features, a detailed protocol for its synthesis via thermal cyclization, and a workflow for its derivatization into potential drug candidates. Furthermore, the established mechanism of action for quinoline-based antimalarials is discussed to provide a complete context for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Privileged Scaffold

Malaria, a life-threatening disease caused by Plasmodium parasites, afflicts millions globally, with its treatment perpetually challenged by the emergence of drug resistance.[1] Historically, compounds built upon the quinoline core, such as chloroquine and mefloquine, have been instrumental in malaria chemotherapy.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry, lending itself to modifications that can overcome resistance and improve therapeutic profiles.[3]

The intermediate, this compound, has been identified as a particularly valuable building block.[4] Its design is not arbitrary; each substituent is strategically placed to enhance the biological activity and pharmacokinetic properties of the final drug molecule. This guide elucidates the function of these key moieties and provides practical protocols for its synthesis and derivatization.

Rationale for Design: Anatomy of a Potent Intermediate

The efficacy of a final drug candidate is fundamentally linked to the design of its core intermediates. The structure of this compound incorporates three critical features that contribute to its utility in antimalarial drug discovery.

  • The 2-Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance efficacy. The -CF3 group is highly electronegative and one of the most lipophilic substituents known.[5] This modification significantly improves crucial pharmacokinetic properties, including metabolic stability, membrane permeability, and bioavailability, which are key to therapeutic success.[6] Crucially, trifluoromethyl substitution has been shown to provide a significant increase in the antimalarial response against drug-resistant Plasmodium strains.[7]

  • The 6-Chloro (-Cl) Moiety: The position of the halogen on the quinoline core is vital. The 6-chloro moiety has been identified as an essential pharmacophore in many potent, novel antimalarial quinolones.[7] Its presence is often correlated with enhanced activity against the parasite.

  • The 4-Hydroxy (-OH) Group: This functional group is the primary reactive site for derivatization. It serves as a versatile chemical handle, allowing for the introduction of various side chains, typically containing amine functionalities, which are crucial for the drug's accumulation in the parasite's acidic food vacuole and its ultimate mechanism of action. The hydroxyl group can be readily converted to other functionalities, such as a chlorine atom, to facilitate nucleophilic substitution reactions.[8]

G cluster_Core This compound Core Quinoline Scaffold CF3 2-Trifluoromethyl Group - Enhances lipophilicity - Increases metabolic stability - Boosts potency vs. resistant strains Core->CF3 Position 2 Cl 6-Chloro Group - Essential pharmacophore - Correlates with high activity Core->Cl Position 6 OH 4-Hydroxy Group - Reactive handle for derivatization - Allows attachment of side chains Core->OH Position 4

Diagram 1: Key pharmacophoric features of the intermediate.

Synthesis Protocol: this compound

The synthesis of this intermediate can be efficiently achieved through a Gould-Jacobs type reaction, involving the thermal cyclization of an aniline derivative with an appropriate β-ketoester. This protocol is adapted from established methods for similar 4-hydroxyquinolines.[9] The reaction proceeds in two main stages: initial condensation to form an enamine, followed by a heat-induced intramolecular cyclization.

Materials and Reagents
ReagentMolecular Wt. ( g/mol )CAS NumberPurpose
4-Chloroaniline127.57106-47-8Starting Material
Ethyl 4,4,4-trifluoroacetoacetate184.11372-31-6Starting Material
Diphenyl ether170.21101-84-8High-boiling Solvent
p-Toluenesulfonic acid monohydrate190.226192-52-5Acid Catalyst (optional)
Ethanol46.0764-17-5Reaction Solvent
Hexanes-110-54-3Washing Solvent
Step-by-Step Experimental Protocol

Step 1: Condensation to form Ethyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (12.75 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture until the 4-chloroaniline is fully dissolved.

  • Add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 0.1 mol) to the solution.

  • Optionally, add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: This step involves the acid-catalyzed nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the acetoacetate, followed by dehydration to form the stable enamine intermediate. Ethanol is a suitable solvent that facilitates the dissolution of reactants and allows for controlled heating.

Step 2: Thermal Cyclization and Product Isolation

  • After 4 hours, remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting crude oil, add diphenyl ether (100 mL). This solvent is used for its high boiling point, which is necessary to drive the cyclization.

  • Equip the flask for distillation and heat the mixture in a heating mantle to 250-260°C.

  • The cyclization reaction occurs at this temperature, with the elimination of ethanol. The ethanol will distill off along with some diphenyl ether. Continue heating for 30-45 minutes.

    • Causality: The high temperature provides the activation energy required for the intramolecular electrophilic aromatic substitution (the Conrad-Limpach cyclization), where the enamine attacks the benzene ring to form the new heterocyclic ring, followed by tautomerization to the more stable 4-hydroxyquinoline form.

  • Allow the reaction mixture to cool to below 100°C.

  • While still warm, carefully pour the mixture into 200 mL of hexanes with vigorous stirring. The product will precipitate as a solid.

    • Causality: The product is poorly soluble in non-polar solvents like hexanes, while the diphenyl ether solvent is highly soluble. This allows for efficient precipitation and separation of the desired compound.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with fresh hexanes (3 x 50 mL) to remove residual diphenyl ether.

  • Dry the solid product under vacuum to yield this compound as an off-white or pale solid. Further purification can be achieved by recrystallization if necessary.

Diagram 2: Synthesis workflow for the target intermediate.

Application: Derivatization to Antimalarial Candidates

The 4-hydroxy group is the gateway to creating the final antimalarial agents. A common and effective strategy involves a two-step process: chlorination of the hydroxyl group followed by nucleophilic substitution with a diamine side chain, mirroring the structure of established drugs like chloroquine.

Prototypical Derivatization Workflow

Step A: Chlorination of the 4-Hydroxy Group

  • The intermediate, this compound, is refluxed with an excess of phosphoryl chloride (POCl₃).

  • This reaction converts the 4-hydroxy group into a 4-chloro group, creating the highly reactive intermediate: 4,6-dichloro-2-(trifluoromethyl)quinoline.

  • The excess POCl₃ is removed under vacuum.

Step B: Nucleophilic Substitution with a Diamine Side Chain

  • The resulting 4,6-dichloro intermediate is then reacted with a suitable nucleophilic amine, such as N,N-diethyl-1,4-pentanediamine (the side chain of chloroquine).

  • The reaction is typically heated in a solvent like phenol or under neat conditions. The more nucleophilic aliphatic amine selectively displaces the more reactive 4-chloro substituent.

  • A standard aqueous workup followed by purification yields the final 4-aminoquinoline drug candidate.

G Start Intermediate: 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Step1 Step A: Chlorination Reagent: POCl₃ Condition: Reflux Start->Step1 Intermediate2 Reactive Intermediate: 4,6-Dichloro-2- (trifluoromethyl)quinoline Step1->Intermediate2 Step2 Step B: Nucleophilic Substitution Reagent: Amine Side Chain (e.g., N,N-diethyl-1,4-pentanediamine) Condition: Heat Intermediate2->Step2 Final Hypothetical Drug Candidate: 4-Aminoquinoline Derivative Step2->Final

Diagram 3: Prototypical workflow for derivatization.

Underlying Mechanism of Action

The antimalarial activity of quinoline drugs is primarily exerted during the parasite's intraerythrocytic stage, where it digests host hemoglobin for nutrients.[2]

  • Hemoglobin Digestion: The parasite ingests hemoglobin into an acidic organelle called the digestive food vacuole.[10]

  • Heme Release: Inside the vacuole, hemoglobin is broken down, releasing large quantities of toxic free heme.[11]

  • Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (malaria pigment).[10][12]

  • Drug Action: Quinoline-based drugs are weak bases. They readily cross cell membranes and accumulate to high concentrations within the acidic food vacuole.[2] Here, they are believed to interfere with the detoxification process by binding to heme and/or capping the growing faces of the hemozoin crystal, thus preventing further polymerization.[12]

  • Parasite Death: The inhibition of hemozoin formation leads to a buildup of toxic free heme, which induces oxidative stress and damages parasite membranes, ultimately leading to its death.[2]

G cluster_Vacuole Parasite Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Lysis & Death Heme->Death Toxicity Accumulation Drug Quinoline Drug Drug->Heme Accumulation in Vacuole Drug->Hemozoin INHIBITS

Diagram 4: Mechanism of action of quinoline antimalarials.

Conclusion

This compound is a high-value intermediate for the development of novel antimalarial agents. Its strategic design, incorporating a potency-boosting trifluoromethyl group, a pharmacophorically important chloro substituent, and a versatile reactive handle, makes it an ideal starting point for medicinal chemistry campaigns. The synthetic and derivatization protocols outlined here provide a reliable framework for researchers to access this key building block and explore new chemical space in the urgent and ongoing fight against malaria.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Slater, A. F. (1993). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Vivas, L., & Rattray, L. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. SN Comprehensive Clinical Medicine, 1(4), 263-277. [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]

  • Kapare, H., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22976-22981. [Link]

  • Egan, T. J. (2002). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 98(1-2), 49-53. [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • de Souza, M. V. N., et al. (2012). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. Molecules, 17(7), 8286-8301. [Link]

  • de Souza, M. V. N., et al. (2012). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. ResearchGate. [Link]

  • Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168. [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

  • Cottet, F., et al. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1477-1486. [Link]

  • Huang, Z., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 7(3), 615-626. [Link]

  • Sharma, K., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(12), 8267-8285. [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6439. [Link]

  • de Souza, M. V. N. (2013). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Recent Patents on Anti-Infective Drug Discovery, 8(1), 31-48. [Link]

  • Chowdhary, D., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 9(1), 1-23. [Link]

  • Kwiecień, J. S., & Bodnar, M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6214. [Link]

  • Jayaprakash, V., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]

Sources

Application Notes and Protocols for the Development of Fluorescent Probes Utilizing 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Fluorophores with a Versatile Quinoline Scaffold

Fluorescent probes are indispensable tools in modern biological and medicinal research, enabling the visualization and quantification of specific analytes within complex environments.[1] The quinoline core, a heterocyclic aromatic compound, has long been recognized for its intrinsic fluorescence and is a foundational scaffold in the design of novel probes.[1][2] Its rigid structure and amenability to synthetic modification allow for the fine-tuning of photophysical properties and the introduction of specific functionalities for targeted applications.[1][2]

This application note details the utility of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline as a versatile starting material for the synthesis of a new generation of fluorescent probes. The presence of a trifluoromethyl group enhances the stability and lipophilicity of the resulting molecules, while the chloro and hydroxy moieties at positions 6 and 4, respectively, offer orthogonal handles for a variety of chemical modifications.[3][4] We will explore the strategic functionalization of this scaffold through palladium-catalyzed cross-coupling reactions and provide detailed protocols for the synthesis and characterization of novel fluorescent probes.

Core Principles and Design Strategy

The design of a successful fluorescent probe hinges on the strategic combination of a fluorophore, a recognition element, and often a linker. The this compound scaffold serves as an excellent starting point for the fluorophore component. Its derivatization allows for the modulation of key photophysical properties, including absorption and emission maxima, Stokes shift, and quantum yield.

Our design strategy focuses on a modular approach, leveraging the distinct reactivity of the chloro and hydroxy groups. The chloro group at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, or amino substituents.[5][6] The hydroxy group at the 4-position can be functionalized through O-alkylation or converted to a triflate for further cross-coupling, providing a second point of diversification. This modularity allows for the creation of a library of probes with tailored properties.

PART 1: Synthesis of a Key Intermediate: 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline

A crucial step in the development of many fluorescent probes is the introduction of a primary amine, which can then be further functionalized. The Buchwald-Hartwig amination is a powerful method for this transformation.[6]

Reaction Scheme: Buchwald-Hartwig Amination

start This compound reagents + Benzophenone imine Pd(OAc)2, BINAP Cs2CO3, Toluene, 100 °C start->reagents intermediate Imine Intermediate reagents->intermediate hydrolysis HCl (aq) intermediate->hydrolysis product 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline hydrolysis->product

Caption: Buchwald-Hartwig amination workflow.

Detailed Protocol: Synthesis of 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline

Materials:

  • This compound (1.0 eq)

  • Benzophenone imine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq)

  • Cesium carbonate (Cs₂CO₃, 1.4 eq)

  • Anhydrous toluene

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, cesium carbonate, palladium(II) acetate, and BINAP.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by benzophenone imine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add 2M HCl. Stir vigorously for 1 hour to hydrolyze the imine intermediate.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline.

PART 2: Development of a Schiff Base Fluorescent Probe

The newly synthesized 6-aminoquinoline is a versatile intermediate. A common strategy to create a "turn-on" fluorescent probe is the formation of a Schiff base with an aldehyde, which can be sensitive to environmental changes like pH or the presence of specific metal ions.

Reaction Scheme: Schiff Base Formation

start 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline reagents + Salicylaldehyde Ethanol, Reflux start->reagents product Quinoline-Phenol Schiff Base Probe reagents->product

Caption: Synthesis of a quinoline-phenol Schiff base probe.

Detailed Protocol: Synthesis of a Quinoline-Phenol Schiff Base Probe

Materials:

  • 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq)

  • Salicylaldehyde (1.1 eq)

  • Anhydrous ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 6-Amino-4-hydroxy-2-(trifluoromethyl)quinoline in anhydrous ethanol in a round-bottom flask.

  • Add salicylaldehyde and a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure Schiff base probe.

Characterization and Photophysical Properties

The synthesized probe should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The photophysical properties are critical for its application as a fluorescent probe.

PropertyExpected RangeSignificance
Absorption Maximum (λabs) 350 - 450 nmDetermines the optimal excitation wavelength.
Emission Maximum (λem) 450 - 600 nmDefines the color of the emitted light.
Stokes Shift 50 - 150 nmA larger Stokes shift is desirable to minimize self-quenching and background interference.[4]
Quantum Yield (Φf) 0.1 - 0.8A measure of the probe's brightness; higher values are generally better.[4]

Note: These are expected ranges based on similar trifluoromethylated quinoline derivatives and will vary depending on the specific substitutions and solvent environment.[3][4]

Application: Live-Cell Imaging

Quinoline-based probes have shown great promise in live-cell imaging applications.[1] The following is a general protocol for staining and imaging live cells.

Protocol: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • Live cells (e.g., HeLa) cultured on glass-bottom dishes

  • Quinoline-Phenol Schiff Base Probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow cells to 70-80% confluency on glass-bottom dishes.

  • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 15-60 minutes.

  • After incubation, remove the probe-containing medium and wash the cells twice with warm PBS.

  • Add fresh, pre-warmed cell culture medium to the cells.

  • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe's absorption maximum (e.g., 405 nm or 488 nm laser line) and collect the emission at the corresponding wavelength range.

Troubleshooting and Advanced Considerations

  • Low Yields in Cross-Coupling: The efficiency of palladium-catalyzed reactions can be sensitive to the choice of ligand, base, and solvent. If yields are low, screening different phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, NaOtBu) may be necessary.[5]

  • Probe Solubility: The trifluoromethyl group generally enhances solubility in organic solvents, but aqueous solubility may be limited. For biological applications, the introduction of more polar groups or the use of a co-solvent may be required.

  • Photostability: The photostability of the probe should be assessed by exposing it to continuous excitation and monitoring the fluorescence intensity over time. Modifications to the quinoline scaffold can improve photostability.[3][4]

Conclusion

This compound is a highly valuable and versatile building block for the development of novel fluorescent probes. Its strategic functionalization through established synthetic methodologies, such as the Buchwald-Hartwig amination and Schiff base formation, allows for the creation of a diverse range of probes with tunable photophysical properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in creating next-generation tools for biological imaging and sensing applications.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. National Center for Biotechnology Information. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

Sources

In Vitro Cytotoxicity of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Quinoline Derivative

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with a structural backbone that is a recurring motif in a multitude of pharmacologically active compounds.[1][2][3] The quinoline scaffold is recognized for its presence in antimalarial, anticancer, and anti-HIV agents.[1] The introduction of a trifluoromethyl group can enhance the metabolic stability and cell permeability of a compound, making it a person of interest in drug discovery.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic effects of this compound, a critical first step in the evaluation of any potential therapeutic agent.[5]

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a substance exhibits toxic effects on cultured cells. This is often quantified by the IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability.[6][7] This document outlines detailed protocols for two robust and widely accepted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. Furthermore, it delves into a more specific assay for apoptosis, the Caspase-3/7 activity assay, to elucidate the potential mechanism of cell death.

Guiding Principles: Selecting the Appropriate Cytotoxicity Assay

The choice of cytotoxicity assay is paramount and depends on the anticipated mechanism of action of the test compound. A multi-parametric approach, employing assays that measure different cellular events, is highly recommended for a comprehensive understanding of a compound's cytotoxic profile.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[7] Viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a reliable indicator of cell viability and proliferation.

LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.[10][11][12] The assay involves a two-step enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[10][11] The newly formed NADH then reduces a tetrazolium salt (INT) to a colored formazan product, which can be quantified spectrophotometrically.[9][10][11]

Caspase-3/7 Assay: A Specific Marker for Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic acid-specific proteases known as caspases.[13] Caspases-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[13][14] The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD amino acid sequence, which is a target for caspases-3 and -7.[14][15] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[15]

Experimental Design and Protocols

A well-structured experimental design is crucial for obtaining reliable and reproducible data. This includes careful selection of cell lines, appropriate concentration ranges of the test compound, and the inclusion of necessary controls.

Cell Line Selection: A Critical First Step

The choice of cell line should be guided by the research objectives and the intended therapeutic target of the compound.[16][17] For a general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended.[5] It is also essential to include a non-cancerous cell line to assess the compound's selectivity.[18]

Recommended Cell Lines for Initial Screening:

  • Cancer Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cancer cell line.

    • A549 (Human Lung Carcinoma): A commonly used lung cancer cell line.

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

    • HCT116 (Human Colorectal Carcinoma): A widely used colon cancer cell line.

  • Non-Cancerous Control Cell Line:

    • MRC-5 (Human Fetal Lung Fibroblast): A normal diploid cell line often used as a control in cytotoxicity studies.[19]

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture & Seeding Treatment Incubate Cells with Compound (e.g., 24, 48, 72 hours) CellCulture->Treatment CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Caspase Caspase-3/7 Assay Treatment->Caspase DataAcquisition Measure Absorbance/ Luminescence MTT->DataAcquisition LDH->DataAcquisition Caspase->DataAcquisition Analysis Calculate % Viability/ Cytotoxicity & IC50 DataAcquisition->Analysis G cluster_pathways Potential Apoptotic Pathways Compound 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Cell Target Cell Compound->Cell Intrinsic Intrinsic Pathway (Mitochondrial) Cell->Intrinsic Stress Signals Extrinsic Extrinsic Pathway (Death Receptor) Cell->Extrinsic Ligand Binding Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential apoptotic pathways initiated by the compound.

Conclusion

This application note provides a robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and specific apoptotic markers, researchers can gain a comprehensive understanding of the compound's cytotoxic potential. The detailed protocols and troubleshooting guide aim to ensure the generation of high-quality, reproducible data, which is fundamental for the progression of this and other novel compounds in the drug discovery pipeline.

References

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (24-well plate, pmel-1 or OT-I T cells, MC38 cell line). Protocols.io. [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Genaxxon. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Statistical analysis for toxicity studies. J-Stage. [Link]

  • Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. J-Stage. [Link]

  • Statistical analysis for toxicity studies. PMC. [Link]

  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. ResearchGate. [Link]

  • Statistical Analysis: MTT-assay (cell viability test). Medium. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • MTT Cell Assay Protocol. University of Texas Health Science Center at San Antonio. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). University of Florida. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC. [Link]

Sources

Application Notes & Protocols: A Methodological Framework for the Agrochemical Screening of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The quinoline scaffold is a privileged heterocyclic motif that is prevalent in a wide array of biologically active compounds, demonstrating significant potential in both pharmaceutical and agrochemical development.[1][2][3] The specific compound, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, presents a compelling case for agrochemical investigation. Its structure incorporates two key toxophores: a chloro group, often associated with enhanced biological activity in pesticides, and a trifluoromethyl (TFM) group, which is known to increase metabolic stability, membrane permeability, and binding affinity, often leading to greater potency and selectivity.[4][5][6]

This document provides a comprehensive, multi-tiered methodological framework for the systematic evaluation of this compound as a potential fungicide, herbicide, or insecticide. The proposed screening cascade is designed to efficiently identify biological activity, elucidate the potential mode of action (MoA), and provide robust, reproducible data for decision-making in early-stage agrochemical research and development. The protocols herein are grounded in established scientific principles and are designed to be self-validating through the inclusion of appropriate controls and standards.

Preliminary Compound Handling and Characterization

Prior to biological screening, accurate characterization and proper handling of the test compound are paramount for data integrity.

  • Purity Verification: The purity of this compound should be confirmed to be ≥95% using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Assessment: Determine the compound's solubility in a range of solvents commonly used in biological assays (e.g., DMSO, acetone, methanol, ethanol). This is critical for preparing homogeneous stock solutions and avoiding precipitation in assay media.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to maintain stability. Subsequent dilutions for assays should be made fresh. The final concentration of the organic solvent in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

A Tiered Strategy for Agrochemical Screening

A phased approach is the most resource-efficient method for screening new chemical entities. This strategy begins with broad, high-throughput primary screens to identify any biological activity, followed by more complex secondary and MoA-focused assays for active "hits".

G P_Fungi Antifungal Assay (Mycelial Growth) S_Fungi EC50 Determination (Broad Fungal Panel) P_Fungi->S_Fungi Hit P_Herb Herbicidal Assay (Whole Plant) S_Herb GR50 Determination (Monocot vs. Dicot) P_Herb->S_Herb Hit P_Insect Insecticidal Assay (Contact & Feeding) S_Insect LC50 Determination (Key Pest Species) P_Insect->S_Insect Hit MoA_Fungi Mitochondrial Respiration Membrane Integrity S_Fungi->MoA_Fungi Potent Activity MoA_Herb PPO Inhibition Photosystem II Assay S_Herb->MoA_Herb Potent Activity MoA_Insect Synergist Assays (e.g., PBO, DEF) S_Insect->MoA_Insect Potent Activity

Caption: Tiered workflow for agrochemical screening.

Fungicidal Activity Screening Protocols

Scientific Rationale: Quinolines are known to possess potent antifungal properties, with proposed mechanisms including the disruption of cell membrane integrity and interference with mitochondrial function.[7][8][9] The following protocols are designed to first detect broad-spectrum activity and then probe these specific mechanisms.

Protocol 1: Primary Mycelial Growth Inhibition Assay (In Vitro)

This assay provides a rapid assessment of the compound's ability to inhibit the growth of key plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 90 mm Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Actively growing cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum)[7][8]

  • Test compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Azoxystrobin or Boscalid)

  • Vehicle control (DMSO)

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to 45-50°C in a water bath.

  • Add the test compound, positive control, or vehicle control to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL). Mix thoroughly but gently to avoid bubbles.

  • Pour approximately 20 mL of the amended agar into each sterile Petri dish and allow it to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of the treated and control plates.

  • Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the vehicle control plate reaches the edge of the dish.

  • Calculate the percent inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

Data Interpretation: A compound showing >70% inhibition at the screening concentration is considered a "hit" and should be advanced to dose-response studies to determine its half-maximal effective concentration (EC₅₀).

Compound IDTest Conc. (µg/mL)B. cinerea (% Inhibition)F. graminearum (% Inhibition)R. solani (% Inhibition)Status
Cpd-X5085.278.945.1Hit
Control5099.198.599.5-
Protocol 2: Fungal Mitochondrial Respiration Assay

Scientific Rationale: The mitochondrial electron transport chain (ETC) is a well-established target for fungicides. This assay measures oxygen consumption to determine if the compound interferes with this critical process.[9]

G cluster_0 ComplexI Complex I (NADH Dehydrogenase) Q CoQ ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) CytC Cyt c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ Gradient Q->ComplexIII CytC->ComplexIV MoA_Node Potential Target for Quinolines (e.g., Complex III) MoA_Node->ComplexIII

Caption: Fungal mitochondrial electron transport chain.

Materials:

  • Isolated fungal mitochondria (protocol adapted from established methods)[10][11]

  • Seahorse XF Analyzer (or similar respirometer, e.g., Clark-type oxygen electrode)

  • Respiration buffer

  • Substrates (e.g., pyruvate, malate, succinate)

  • Inhibitors (e.g., Rotenone for Complex I, Antimycin A for Complex III, KCN for Complex IV)

  • Test compound

Procedure (Seahorse XF Platform):

  • Isolate mitochondria from a sensitive fungal species identified in the primary screen.

  • Determine mitochondrial protein concentration using a BCA or Bradford assay.

  • Adhere an optimized amount of mitochondria to the bottom of a Seahorse XF microplate.

  • Prepare assay medium containing substrates (e.g., pyruvate and malate to probe the Complex I pathway, or succinate with Rotenone to probe the Complex II pathway).

  • Prepare injection ports with the test compound, ADP (to stimulate State 3 respiration), oligomycin (to inhibit ATP synthase), FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (to shut down ETC).

  • Execute the assay on the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).

  • Analyze the data to determine if the test compound inhibits basal, ADP-stimulated, or maximal respiration.[12]

Data Interpretation: A significant decrease in OCR upon addition of the test compound, similar to the effect of known inhibitors like Antimycin A, strongly suggests interference with the ETC.

Herbicidal Activity Screening Protocols

Scientific Rationale: Quinolines have been reported to inhibit photosynthesis.[13] Another primary target for many herbicides is the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane damage in the presence of light.[14]

Protocol 1: Primary Whole-Plant Pre- and Post-Emergence Assay

This assay evaluates the compound's herbicidal effects on whole plants, covering both soil and foliar uptake routes.

Materials:

  • Pots or flats with standard greenhouse soil mix

  • Seeds of representative plant species: a monocot weed (e.g., Avena fatua), a dicot weed (e.g., Amaranthus retroflexus), a monocot crop (e.g., Zea mays), and a dicot crop (e.g., Glycine max).

  • Test compound formulated as a sprayable solution (e.g., in water with a surfactant).

  • Track sprayer for uniform application.

  • Positive control (e.g., Glyphosate, Fomesafen).

Procedure:

  • Pre-emergence:

    • Sow seeds in pots.

    • Immediately after sowing, apply the test compound solution using the track sprayer at a high rate (e.g., 1000-2000 g a.i./ha).

    • Place pots in a greenhouse under controlled conditions (light, temperature, humidity).

    • Water as needed.

  • Post-emergence:

    • Sow seeds and allow plants to grow to the 2-3 leaf stage.

    • Apply the test compound solution as a foliar spray.

    • Return plants to the greenhouse.

  • Evaluation:

    • Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).

Data Interpretation: Phytotoxicity of ≥80% on weed species with acceptable selectivity (<20% injury) on crop species indicates a promising hit for further evaluation.

Protocol 2: PPO Inhibition Fluorometric Assay (In Vitro)

Scientific Rationale: This enzymatic assay directly measures the inhibition of PPO, a key herbicidal target. The assay quantifies the fluorescence of protoporphyrin IX (Proto IX), the product of the PPO-catalyzed reaction.[15][16]

G Protox Protoporphyrinogen IX (Substrate) PPO_Enzyme PPO Enzyme Protox->PPO_Enzyme ProtoIX Protoporphyrin IX (Fluorescent Product) PPO_Enzyme->ProtoIX Oxidation TestCpd {Topic} TestCpd->PPO_Enzyme Inhibition

Caption: PPO enzyme inhibition assay principle.

Materials:

  • Isolated PPO enzyme (from plant sources like corn etioplasts or recombinant).

  • Protoporphyrinogen IX (substrate).

  • Assay buffer (e.g., Tris-HCl with DTT and Tween-20).

  • 96-well black microplates.

  • Fluorescence plate reader (Excitation ~405 nm, Emission ~630 nm).[17]

  • Test compound.

  • Positive control (e.g., Fomesafen, Butafenacil).[16]

Procedure:

  • Pipette the assay buffer into the wells of the 96-well plate.

  • Add the test compound or controls at various concentrations.

  • Add the PPO enzyme solution to all wells except the no-enzyme blank.

  • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Immediately place the plate in the reader and measure the fluorescence kinetically for 20-30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation: A low IC₅₀ value (in the nM to low µM range) indicates potent PPO inhibition and confirms this as a likely MoA.

Insecticidal Activity Screening Protocols

Scientific Rationale: The quinoline chemical space includes commercial insecticides, justifying an evaluation of this compound against key agricultural pests.[18][19]

Protocol 1: Primary Contact and Feeding Bioassays

This protocol uses a representative chewing insect and a representative sucking insect to screen for broad insecticidal activity.

Materials:

  • Lepidopteran larvae (e.g., Diamondback moth, Plutella xylostella).[20]

  • Aphids (e.g., Green peach aphid, Myzus persicae).

  • Cabbage leaf discs and broad bean leaf discs.

  • Spray tower or micropipette for application.

  • Ventilated containers for incubation.

  • Test compound formulated for application.

  • Positive control (e.g., Spinosad, Imidacloprid).

Procedure:

  • Larval Contact/Ingestion Assay:

    • Place cabbage leaf discs on a layer of agar in Petri dishes.

    • Spray the leaf discs with the test solution until runoff or apply a known volume with a micropipette.

    • Allow the discs to air dry completely.

    • Place 10 second-instar larvae onto each treated leaf disc.

    • Seal the dishes (with ventilation) and incubate under controlled conditions.

  • Aphid Systemic/Ingestion Assay:

    • Use a systemic uptake method where broad bean plants are treated via soil drench with the test compound.

    • After 24-48 hours, excise leaves and infest them with 10-20 adult aphids.

    • Place the leaf petiole in a water-filled vial and contain the setup in a ventilated cage.

  • Evaluation:

    • Assess mortality at 24, 48, and 72 hours after infestation.

    • Correct for control mortality using Abbott's formula if necessary.

Data Interpretation: Mortality of ≥80% at a screening concentration (e.g., 100-500 ppm) is a "hit" that warrants dose-response testing to determine the LC₅₀ (lethal concentration for 50% of the population).

Compound IDTest Conc. (ppm)P. xylostella (% Mortality @ 72h)M. persicae (% Mortality @ 72h)Status
Cpd-X25095.015.0Hit (Lepidoptera)
Control25010098.0-

References

  • Vicente, E., et al. (2015). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules, 20(8), 14560-14580. [Link]

  • Lv, M., et al. (2019). Insecticidal quinoline and isoquinoline isoxazolines. Bioorganic & Medicinal Chemistry Letters, 29(16), 2139-2143. [Link]

  • Zatloukal, M., et al. (2018). Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Molbank, 2018(2), M992. [Link]

  • Wang, B-L., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156-12170. [Link]

  • Wang, B-L., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156-12170. [Link]

  • Min, L-J., et al. (2023). Synthesis and Insecticidal Activity of New Quinoline Derivatives Containing Perfluoropropanyl Moiety. Chemistry & Biodiversity, 20(4), e202201103. [Link]

  • Min, L-J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3416. [Link]

  • Al-Salahi, R., et al. (2012). Synthesis, Insecticidal, and Fungicidal Screening of Some New Synthetic Quinoline Derivatives. Russian Journal of Bioorganic Chemistry, 38(2), 214-221. [Link]

  • El-Deen, G., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13, 16167-16183. [Link]

  • Tohnishi, M., et al. (2021). Discovery of flometoquin, a novel quinoline insecticide. Journal of Pesticide Science, 46(3), 253-263. [Link]

  • Borba-Santos, L.P., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. Medical Mycology, 59(4), 496-505. [Link]

  • Zhou, C-H., & Wang, Y. (2017). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 37(5), 1147-1215. [Link]

  • Dayan, F. E., et al. (2017). Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides. Weed Technology, 24(3), 351-359. [Link]

  • Judson, R., et al. (2010). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Environmental Health Perspectives, 118(4), 485-492. [Link]

  • Cimmino, A., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805. [Link]

  • Jakubek, M., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Processes, 9(2), 371. [Link]

  • Min, L-J., et al. (2023). Biologically active and naturally occurring quinoline compounds. ResearchGate. [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 429-433. [Link]

  • Zhou, C-H., & Wang, Y. (2017). Biologically active quinoline and quinazoline alkaloids part I. Scilit. [Link]

  • Jakubek, M., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1045. [Link]

  • Gruenewald, L. (2023). Mitochondrial complex activity assays. protocols.io. [Link]

  • Al-Salahi, R., et al. (2012). Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives. PubMed. [Link]

  • ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]

  • Cimmino, A., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PubMed. [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. passel.unl.edu. [Link]

  • Vinatoru, M., et al. (2013). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Molecules, 18(12), 14492-14506. [Link]

  • Vinatoru, M., et al. (2013). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. [Link]

  • Li, J., et al. (2023). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. Frontiers in Chemistry, 11, 1157159. [Link]

  • Anonymous. (n.d.). Lecture Inhibition of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln. [Link]

  • da Silva, E.B., et al. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Topics in Medicinal Chemistry, 20(27), 2469-2486. [Link]

  • Jayaprakash, V., et al. (2010). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E, 66(Pt 1), o142. [Link]

  • Yang, S., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 72(22), 9205-9226. [Link]

  • Singh, S., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-13. [Link]

  • Creative Biolabs. (n.d.). Electron Transport Chain as Potential Antifungal Target. Creative Biolabs. [Link]

  • Khan, A., et al. (2024). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Protein and Peptide Letters, 31(1), 1-14. [Link]

  • Star-Weinstock, M., et al. (2023). Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II. STAR Protocols, 4(1), 102011. [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent Technologies. [Link]

  • Bond, C. P., & Corbett, J. R. (1970). The mode of action and metabolism of 6-chloro-2-trifluoromethylimidazo[4,5-b] pyridine, an experimental herbicide. Biochemical Journal, 118(3), 50P-51P. [Link]

  • Funke, C., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 212, 119-132. [Link]

Sources

A Validated Reversed-Phase HPLC Method for Purity Determination of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Agrochemical Industries

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making the precise assessment of its purity essential for quality control and regulatory compliance.[1] The developed method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. Detection is performed using a photodiode array (PDA) detector, enabling both quantification and spectral peak purity analysis. The method is designed to be compliant with the principles of analytical procedure validation outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Scientific Rationale

This compound is a heterocyclic building block characterized by a quinoline core. The presence of a chloro-substituent and a highly electronegative trifluoromethyl (-CF3) group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug discovery.[5] The 4-hydroxy group introduces a degree of polarity and an ionizable proton, which can present challenges in chromatographic analysis, such as peak tailing.

The primary objective of this method is to separate the main compound from potential process-related impurities and degradation products. A reversed-phase HPLC approach was selected as the most suitable technique due to the predominantly non-polar, hydrophobic nature of the molecule.[6][7]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen as the stationary phase. This is the most widely used reversed-phase packing, offering excellent hydrophobic retention for aromatic and substituted heterocyclic compounds like the target analyte.[6][8] Its well-characterized and predictable behavior provides a reliable foundation for a robust analytical method. For compounds with halogenated and fluorinated groups, alternative phases like pentafluorophenyl (PFP) can sometimes offer different selectivity, but a C18 phase provides a strong, universally applicable starting point.[9]

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is preferred over methanol for its lower viscosity and superior UV transparency. To address the acidic nature of the 4-hydroxy group (which can exist in a tautomeric equilibrium with its keto form), 0.1% formic acid is added to both mobile phase components.[10] This acidification suppresses the ionization of the hydroxyl group, neutralizing its charge and minimizing undesirable secondary interactions with residual silanols on the silica support. This results in a symmetrical, sharp chromatographic peak, which is critical for accurate quantification.

  • Gradient Elution: A gradient elution program, which involves changing the mobile phase composition during the analytical run, is employed. This is superior to an isocratic (constant composition) method for purity analysis, as it allows for the elution of a wide range of potential impurities with varying polarities within a single, efficient run. The gradient ensures that highly retained, non-polar impurities are eluted while providing good resolution for more polar impurities that elute early in the chromatogram.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is specified. The conjugated quinoline ring system is a strong chromophore, making UV detection highly sensitive. A PDA detector not only quantifies the analyte at a specific wavelength but also acquires the full UV-visible spectrum for each peak. This is a powerful tool for peak identification and, critically, for assessing peak purity by comparing spectra across the peak to detect the presence of co-eluting impurities.

Experimental Protocol

This protocol is established in accordance with international standards for chromatographic procedures, such as those detailed in the United States Pharmacopeia (USP) General Chapter <621>.[11][12][13]

Reagents, Materials, and Instrumentation
  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade, ~99%)

    • Deionized Water (18.2 MΩ·cm)

    • This compound Reference Standard (Purity ≥ 98%)

  • Instrumentation:

    • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and photodiode array detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

    • Analytical Balance (0.01 mg readability).

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 254 nm (Bandwidth: 4 nm)
Reference Wavelength 360 nm (Bandwidth: 50 nm)
Data Acquisition 20 minutes
Solution Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard (0.1 mg/mL) inject_sst Inject System Suitability (Working Standard x5) prep_std->inject_sst prep_spl Prepare Sample (0.1 mg/mL) inject_spl Inject Sample(s) prep_spl->inject_spl prep_mob Prepare Mobile Phases A and B sys_setup System Setup & Equilibration prep_mob->sys_setup sys_setup->inject_sst inject_sst->inject_spl If SST Passes acquire Acquire Chromatograms & Spectra inject_spl->acquire integrate Integrate Peaks acquire->integrate analyze Calculate Results integrate->analyze

Caption: Workflow for HPLC Purity Analysis.

System Suitability and Method Validation (A Self-Validating System)

To ensure the trustworthiness and reliability of the results, the system's performance must be verified before any sample analysis. This is achieved through a System Suitability Test (SST), followed by full method validation for regulatory purposes.

System Suitability Test (SST)

Inject the Working Standard Solution five times. The SST criteria must be met before proceeding with sample analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Ensures peak symmetry, indicating good chromatographic conditions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision and repeatability of the injector and system.
Principles of Method Validation

The analytical method must be validated to demonstrate it is fit for its intended purpose, as per ICH Q2(R2) guidelines.[4][14] The validation protocol should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks and confirmed using PDA peak purity analysis.

  • Linearity and Range: A linear relationship between concentration and peak area should be established across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.[15]

  • Accuracy: The closeness of the test results to the true value. This is determined by applying the method to samples of known purity or by spiking a sample matrix with a known amount of the analyte. Recoveries are typically expected to be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by analyzing multiple preparations of the same sample.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • The Relative Standard Deviation (%RSD) for precision studies should typically be ≤ 2.0%.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate).

Conclusion

The RP-HPLC method detailed in this application note is specific, robust, and reliable for the purity analysis of this compound. The use of a C18 column with an acidic mobile phase gradient provides excellent resolution and peak shape. The protocol incorporates system suitability tests and aligns with ICH validation principles, ensuring that the data generated is accurate and suitable for quality control in regulated research and manufacturing environments.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Zarzycki, P. K., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. [Link]

  • Zarzycki, P. K., et al. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Bell, D. S. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • ResearchGate. (n.d.). HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18...[Link]

  • ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...[Link]

  • Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of...[Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • National Institutes of Health. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • National Institutes of Health. (2023). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. [Link]

  • ChemRxiv. (2020). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. [Link]c752671529c7a74799778a)

Sources

Application Notes and Protocols for the Crystallization of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline Form Control

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique structural combination, featuring a quinoline core, a trifluoromethyl group, and a chloro substituent, imparts desirable properties such as enhanced reactivity and solubility in many organic solvents.[1] The trifluoromethyl group, in particular, is known to improve the efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1]

The solid-state properties of this compound, especially its crystalline form, are of paramount importance. Crystallinity, crystal habit, and polymorphism directly influence critical downstream processes, including filtration, drying, and formulation. Moreover, these characteristics can significantly impact the final product's stability, dissolution rate, and bioavailability. Therefore, developing robust and reproducible crystallization protocols is a critical step in ensuring the quality and efficacy of the final drug substance.

This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in fundamental crystallization principles and are intended to serve as a foundational resource for process development and optimization.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful crystallization strategy.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₅ClF₃NO[1][2]
Molecular Weight 247.60 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 273-281 °C[1]

The high melting point of this compound suggests strong intermolecular interactions within the crystal lattice, a factor that must be overcome during the dissolution step of any crystallization process.

Solubility: The "Like Dissolves Like" Principle in Practice

While comprehensive quantitative solubility data in a wide range of organic solvents is not extensively published, the principle of "like dissolves like" provides a strong predictive framework. The presence of the polar hydroxyl group and the nitrogen atom in the quinoline ring suggests potential solubility in polar protic and aprotic solvents. Conversely, the trifluoromethyl and chloro groups contribute to its lipophilicity, indicating solubility in less polar organic solvents.[3]

Illustrative Solubility Profile (Qualitative):

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with the hydroxyl and quinoline nitrogen.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneHighStrong dipole-dipole interactions.
Non-polar Toluene, HeptaneLowMismatch in polarity.
Chlorinated DichloromethaneModerateFavorable interactions with the chloro substituent.

It is imperative for researchers to experimentally determine the solubility of their specific batch of this compound in a selection of candidate solvents at various temperatures. This data is crucial for selecting the appropriate crystallization method and defining the process parameters.

The Influence of pH on Solubility

Quinoline and its derivatives are weak bases.[4][5][6] The nitrogen atom in the quinoline ring can be protonated at acidic pH, forming a more soluble salt. This pH-dependent solubility is a critical lever that can be manipulated during crystallization.[4][5][6][7] Adjusting the pH of the solution can be used to either increase solubility during the initial dissolution phase or to induce precipitation in reactive crystallization.

Crystallization Methodologies: A Practical Guide

The choice of crystallization method is dictated by the solubility profile of the compound and the desired attributes of the final crystalline product. This section details three commonly employed techniques: cooling crystallization, anti-solvent crystallization, and evaporative crystallization.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility
3.1.1. Rationale and Causality
3.1.2. Experimental Protocol

Objective: To obtain well-defined crystals of this compound.

Materials:

  • This compound (crude)

  • Selected solvent (e.g., Ethanol, Methanol, or Acetone)

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Cooling bath (e.g., ice-water bath or controlled cooling system)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven (vacuum oven preferred)

Procedure:

  • Solvent Selection and Dissolution:

    • Place a known amount of crude this compound into the crystallization vessel.

    • Add a minimal amount of the selected solvent and begin stirring and gentle heating.

    • Continue adding the solvent portion-wise until the solid is completely dissolved at a temperature near the solvent's boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated or near-saturated.

  • Cooling and Crystallization:

    • Once a clear, saturated solution is obtained, remove the vessel from the heat source.

    • Allow the solution to cool slowly to room temperature. Covering the vessel will slow down the cooling rate and prevent solvent evaporation.

  • Crystal Isolation and Drying:

    • Once crystallization is complete, isolate the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

    • Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

3.1.3. Workflow Diagram

Cooling_Crystallization cluster_prep Preparation cluster_process Crystallization cluster_isolation Isolation & Drying dissolution Dissolve in Minimal Hot Solvent slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling Saturated Solution further_cooling Controlled Cooling (e.g., Ice Bath) slow_cooling->further_cooling Induce Further Crystallization filtration Vacuum Filtration further_cooling->filtration Crystal Slurry washing Wash with Cold Solvent filtration->washing drying Vacuum Drying washing->drying Anti_Solvent_Crystallization cluster_prep Preparation cluster_process Crystallization cluster_isolation Isolation & Drying dissolution Dissolve in 'Good' Solvent addition Slow Addition of 'Anti-Solvent' dissolution->addition Concentrated Solution stirring Continued Stirring addition->stirring Induce Precipitation filtration Vacuum Filtration stirring->filtration Crystal Slurry washing Wash with Anti-Solvent filtration->washing drying Vacuum Drying washing->drying

Caption: Workflow for Anti-Solvent Crystallization.

Evaporative Crystallization: A Gentle Approach for Thermally Stable Compounds

This method is suitable for compounds that are not thermally labile and where the chosen solvent has a relatively high vapor pressure. [8]

3.3.1. Rationale and Causality

Evaporative crystallization involves the slow removal of the solvent from a solution, which gradually increases the solute concentration. [11]Once the concentration exceeds the solubility limit, the solution becomes supersaturated, and crystallization begins. This method is often used for producing high-quality single crystals for analytical purposes, such as X-ray crystallography. The rate of evaporation is the key parameter; slow evaporation allows for the formation of large, well-ordered crystals.

3.3.2. Experimental Protocol

Objective: To grow large, high-quality crystals of this compound.

Materials:

  • This compound

  • Volatile solvent (e.g., Dichloromethane or Acetone)

  • Crystallization dish or beaker

  • A means to control evaporation (e.g., perforated parafilm, a beaker with a watch glass)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the compound in the chosen solvent that is near saturation but not fully saturated at room temperature.

    • Filter the solution to remove any insoluble impurities.

  • Evaporation and Crystallization:

    • Transfer the filtered solution to a clean crystallization dish or beaker.

    • Cover the container in a way that allows for slow solvent evaporation (e.g., cover with parafilm and poke a few small holes).

    • Place the container in a location free from vibrations and temperature fluctuations.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Isolation:

    • Once suitable crystals have formed, carefully decant the remaining mother liquor.

    • Gently wash the crystals with a small amount of cold, fresh solvent.

    • Allow the crystals to air-dry or dry under a gentle stream of inert gas.

Characterization of Crystalline Material: Ensuring Quality and Consistency

The characterization of the crystallized material is a critical step to confirm its identity, purity, and solid-state properties. Several analytical techniques are indispensable for this purpose. [12]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful and non-destructive technique used to identify the crystalline phase of a material. [13][14][15]Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint." This technique is essential for identifying different polymorphs, determining the degree of crystallinity, and assessing phase purity. [14][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [13][14][15]It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. [13][15]A sharp melting endotherm in a DSC thermogram is indicative of a highly crystalline and pure material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or water in the crystal structure (solvates or hydrates).

Microscopy

Optical microscopy is a simple yet effective tool for visually inspecting the crystal habit (shape) and size distribution.

Summary of Analytical Techniques
TechniqueInformation ObtainedPurpose
XRPD Crystalline phase, polymorphism, degree of crystallinityPhase identification and purity
DSC Melting point, phase transitions, enthalpy of fusionThermal behavior and purity assessment
TGA Mass loss upon heatingQuantification of residual solvents/water
Microscopy Crystal shape and sizeMorphological analysis

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystal Formation Solution is not supersaturated; inappropriate solvent; presence of impurities. [11]Increase concentration by evaporating some solvent; change the solvent system; try seeding with a small crystal; scratch the inside of the flask with a glass rod to create nucleation sites. [11]
Oiling Out The solute's melting point is lower than the boiling point of the solvent; the solution is too concentrated.Use a lower boiling point solvent; dilute the solution slightly before cooling.
Formation of Very Fine Needles or Powder Cooling rate is too fast; high degree of supersaturation.Slow down the cooling rate; use a more dilute solution; consider a different solvent system.
Poor Crystal Yield Incomplete crystallization; too much solvent used.Cool the solution for a longer period or to a lower temperature; reduce the amount of solvent used for dissolution.

Conclusion

The crystallization of this compound is a critical unit operation that significantly influences the quality and performance of the final product. A systematic approach, beginning with a thorough understanding of the compound's physicochemical properties, is essential for developing a robust and reproducible crystallization process. By carefully selecting the appropriate crystallization method—be it cooling, anti-solvent, or evaporative crystallization—and meticulously controlling key process parameters such as cooling rate, solvent composition, and rate of addition, researchers can effectively control the crystalline attributes of this important intermediate. The analytical techniques outlined in this guide provide the necessary tools for characterizing the final product and ensuring it meets the required specifications for subsequent applications in drug development and beyond.

References

  • Solid state analysis - Analytical techniques - Holodiag. (URL: [Link])

  • CN103664892B - The crystallization of quinoline - Google P
  • XRD/DSC Analysis - CD Formulation. (URL: [Link])

  • What are the different techniques to characterize chemical crystals? - ResearchGate. (URL: [Link])

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (URL: [Link])

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (URL: [Link])

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (URL: [Link])

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (URL: [Link])

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (URL: [Link])

  • US20050215586A1 - Process for the manufacture of quinoline derivatives - Google P
  • Synthesis of derivatives of quinoline. - SciSpace. (URL: [Link])

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC - NIH. (URL: [Link])

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). (URL: [Link])

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (URL: [Link])

  • The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research - MDPI. (URL: [Link])

  • Cooling Crystallization & Crystallizers - Ebner. (URL: [Link])

  • Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety - PubMed Central. (URL: [Link])

  • 3.4B: Cooling Slowly - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Anti-Solvent Crystallization - ResearchGate. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. (URL: [Link])

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of the 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline scaffold are of significant interest in medicinal chemistry and drug development due to their structural analogy to known bioactive quinolones. The presence of a trifluoromethyl group, a chlorine atom, and a hydroxyl group imparts unique physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of these compounds, ensuring data integrity in research and compliance with regulatory standards in drug development.

This guide provides a comprehensive overview of the core analytical techniques and detailed protocols for the robust characterization of this specific class of molecules. The methodologies are designed to provide orthogonal data, ensuring a complete and unambiguous understanding of the material's properties.

Physicochemical Properties & Methodological Considerations

The analytical strategy is dictated by the inherent properties of the this compound core.

  • Acidity/Basicity (pKa): The hydroxyl group at the 4-position imparts acidic character, while the quinoline nitrogen is weakly basic. This amphoteric nature means the compound's charge state is pH-dependent, critically affecting its solubility and chromatographic retention.[1]

  • Lipophilicity (LogP): The trifluoromethyl group and chlorine atom significantly increase lipophilicity.[1] This suggests strong retention in reversed-phase chromatography and informs the choice of extraction solvents.

  • UV Absorbance: The quinoline ring system is a strong chromophore, making UV-Vis spectroscopy a suitable technique for detection and quantification in liquid chromatography.[2]

These properties guide the selection of HPLC columns (e.g., C18 for hydrophobic compounds), mobile phase pH (to control ionization), and detection methods.

Core Analytical Techniques for Structural Elucidation and Identification

Unambiguous confirmation of the molecular structure is the foundational step in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation. For this class of compounds, a multi-nuclear approach is essential.[3][4]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons on the aromatic ring and any substituents.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The trifluoromethyl group will appear as a characteristic quartet due to ¹J-coupling with fluorine.

  • ¹⁹F NMR: This is a critical and highly informative experiment. The trifluoromethyl group provides a single, sharp signal in a region of the spectrum typically free from other signals, making it an excellent probe for purity and identity.[5][6] The chemical shift is highly sensitive to the electronic environment.[5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between nuclei and piece together the complete molecular structure, confirming the precise location of the chloro, hydroxyl, and trifluoromethyl groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement of the parent ion, which is used to determine its elemental composition with high confidence.[7][8][9]

  • Causality: Unlike nominal mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, providing a crucial layer of identification.[8]

  • Isotope Pattern Analysis: The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an intensity approximately one-third of the monoisotopic (M) peak. This signature is a key diagnostic feature for confirming the presence of chlorine in the molecule.[10][11]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. This "fingerprint" can be used for structural confirmation and to differentiate between isomers.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[13] The spectrum will provide confirmatory evidence for:

  • O-H stretching: A broad band indicating the hydroxyl group.[14][15]

  • C=C and C=N stretching: Bands characteristic of the quinoline aromatic ring system.

  • C-F stretching: Strong, characteristic bands for the trifluoromethyl group.

  • C-Cl stretching: A band in the fingerprint region confirming the chlorine substituent.

Methods for Purity Assessment and Quantification

Once the structure is confirmed, its purity must be accurately determined.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of the main component and quantifying related impurities.[16]

  • Method Development Rationale:

    • Stationary Phase: A C18 column is the standard choice due to the hydrophobic nature of the quinoline derivative.[16]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is typically employed.[17][18] The acidic modifier ensures the phenolic hydroxyl is protonated, leading to sharper peaks and consistent retention.

    • Detection: UV detection is ideal due to the strong chromophore. The detection wavelength should be set at an absorbance maximum (λmax) to ensure high sensitivity.[17]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[19][20][21] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[22]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is the preferred method for identifying and quantifying trace-level impurities.[23] The characteristic isotopic pattern of the chlorine atom is particularly useful for quickly identifying chlorine-containing impurities in the chromatogram.[10][24]

Detailed Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol describes a general-purpose method for assessing the purity of this compound derivatives.

Equipment & Materials:

  • HPLC or UPLC system with UV/PDA detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: A well-characterized reference standard of the compound.

  • Sample: The material to be analyzed.

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent at approximately 1.0 mg/mL. From this, prepare a working solution at approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard (0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: Monitor at λmax (e.g., 293 nm or determined by UV scan).[17]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable if it meets pre-defined criteria as per USP <621> guidelines.[25][26][27][28]

    • Repeatability: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[27]

    • Tailing Factor (T): ≤ 2.0.[27]

    • Theoretical Plates (N): > 2000.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected. % Purity = (Area_MainPeak / Total_Area_AllPeaks) * 100

Protocol 2: Identity Confirmation by LC-MS

Equipment & Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.

  • HPLC conditions as described in Protocol 1.

  • Sample solution (approx. 10 µg/mL in diluent).

Procedure:

  • System Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Infusion (Optional): Infuse the sample solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) for the compound of interest.

  • LC-MS Analysis: Inject the sample onto the LC-MS system operating in positive electrospray ionization (ESI+) mode. Acquire full scan data over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion.

    • Examine the mass spectrum of the corresponding chromatographic peak.

    • Confirm that the measured exact mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

    • Verify the presence of the characteristic ³⁷Cl isotope peak ([M+H+2]⁺) at the correct m/z and with an intensity of approximately 32% of the ³⁵Cl peak.

Data Integration and Reporting

A comprehensive characterization report synthesizes data from all techniques to build a cohesive and definitive profile of the compound.

G cluster_synthesis Synthesis & Isolation cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_report Final Report Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Compound->NMR Sample Aliquots HRMS High-Resolution MS (Exact Mass, Isotope Pattern) Compound->HRMS Sample Aliquots FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Sample Aliquots HPLC HPLC-UV (Purity Assay, % Area) Compound->HPLC Sample Aliquots CoA Certificate of Analysis (CoA) NMR->CoA Confirms Structure HRMS->CoA Confirms Formula FTIR->CoA Confirms Functional Groups LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Impurities HPLC->CoA Reports Purity LCMS->CoA Reports Impurity Profile

Caption: Integrated workflow for the comprehensive characterization of quinoline derivatives.

The final Certificate of Analysis (CoA) should include:

  • Identity: Confirmed by NMR and HRMS data.

  • Purity: Quantified by a validated HPLC method.

  • Appearance: Visual description of the material.

  • Supporting Data: Copies of spectra (NMR, MS, IR) and the HPLC chromatogram.

References

  • ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Brendelberger, G. Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. Published April 4, 2012.

  • ICH. Quality Guidelines.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024.

  • Miyazaki T, et al. [Development of measurement of new quinolones in body fluids by HPLC using column switching and their application to drug interaction]. PubMed.

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC.

  • Savić, J, et al. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.

  • Ansari, J, et al. Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry.

  • Li, Y, et al. Development of HPLC Method for Multiresidue Determination of 12 Quinolones in Egg.

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Published November 3, 2025.

  • Basavaiah, K, et al. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Published July 8, 2015.

  • Soni, A. ICH Q2 Analytical Method Validation. SlideShare.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Pharmaguideline. System Suitability in HPLC Analysis.

  • Cipurković, A, et al. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. Published January 11, 2021.

  • Thermo Fisher Scientific. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Published June 7, 2023.

  • Barrón-Rodríguez, D, et al. HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate.

  • BenchChem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

  • Cipurković, A, et al. FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate.

  • BenchChem. Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

  • Jarad, A, et al. FTIR spectrum of 8hydroxyquinoline. ResearchGate.

  • Pérez-Mayán, L, et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Published December 3, 2015.

  • Liu, D, et al. LCMS-guided detection of halogenated natural compounds. ResearchGate.

  • Tang, JA, et al. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. NIH. Published June 20, 2023.

  • Roullier, C, et al. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.

  • Al-Warhi, T, et al. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Published November 26, 2025.

  • NIST. 8-Hydroxyquinoline. NIST WebBook.

  • Al-Qaim, FF, et al. Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. MDPI. Published January 8, 2026.

  • Measurlabs. High-Resolution Mass Spectrometry | HRMS Analysis.

  • Golenia, E, et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR.

  • Resolian. High Resolution Mass Spectrometry (HR-MS).

  • Westphal, F, et al. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. ResearchGate. Published July 2, 2025.

  • Roullier, C, et al. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications.

  • Pous-Folgueras, J, et al. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. NIH. Published January 29, 2021.

  • Chemistry For Everyone. What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? YouTube. Published June 12, 2025.

  • JEOL USA Inc. Structure Elucidation of Fluorinated Compounds by NMR.

  • University of Ottawa. 19Flourine NMR.

  • Safe, S, Hutzinger, O. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.

  • Wang, Z, et al. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. NIH. Published April 11, 2023.

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical functionalization of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This versatile scaffold is a key building block in medicinal chemistry and drug development, offering multiple reactive sites for diversification.[1] This document outlines strategic approaches and step-by-step methodologies for modifications at the C4-hydroxyl, C6-chloro, and C3 positions of the quinoline core. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating systems, and authoritative scientific grounding.

Introduction: The Strategic Importance of this compound

This compound is a privileged heterocyclic scaffold in modern drug discovery. Its constituent parts—the quinoline core, the electron-withdrawing trifluoromethyl group, the reactive chloro substituent, and the versatile hydroxyl group—provide a powerful platform for the synthesis of diverse molecular architectures.[1] Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.

This guide will explore the primary avenues for functionalizing this key intermediate, providing both the "how" and the "why" behind each strategic manipulation. Our focus will be on reactions that offer broad substrate scope and high potential for generating libraries of novel compounds for biological screening.

Core Functionalization Strategies

The functionalization of this compound can be strategically approached by targeting its three principal reactive centers:

  • The C4-Hydroxyl Group: Amenable to O-alkylation, O-arylation, and conversion to a leaving group for subsequent nucleophilic substitution.

  • The C6-Chloro Group: A classic handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • The C3-Position: An activated site for electrophilic substitution, such as halogenation and aminomethylation.

The interplay of these reactive sites allows for a modular and systematic approach to generating structural diversity. The following sections will provide detailed protocols for each of these transformations.

Functionalization at the C4-Hydroxyl Group

The C4-hydroxyl group exists in tautomeric equilibrium with its 4-quinolone form.[5] This duality in reactivity allows for a range of functionalization reactions.

O-Alkylation: Synthesis of 4-Alkoxy Derivatives

O-alkylation of the C4-hydroxyl group is a fundamental transformation for introducing a variety of side chains, which can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Causality of Experimental Choices: The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. An aprotic polar solvent like N,N-dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the SN2 reaction with the alkyl halide.

Protocol 3.1: General Procedure for O-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Entry Alkyl Halide Product Yield (%)
1Iodomethane6-Chloro-4-methoxy-2-(trifluoromethyl)quinoline92
2Benzyl bromide4-(Benzyloxy)-6-chloro-2-(trifluoromethyl)quinoline85
3Ethyl bromoacetateEthyl 2-((6-chloro-2-(trifluoromethyl)quinolin-4-yl)oxy)acetate78

Functionalization at the C6-Chloro Group

The chloro substituent at the C6 position is a versatile handle for introducing aryl, heteroaryl, and amino groups via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl Derivatives

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[6][7] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8]

Causality of Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle. A phosphine ligand stabilizes the palladium complex. A base, like potassium carbonate, is required for the transmetalation step. A mixture of solvents, such as toluene and water, is often used to dissolve both the organic and inorganic reagents.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Preparation: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Entry Arylboronic Acid Product Yield (%)
1Phenylboronic acid4-Hydroxy-6-phenyl-2-(trifluoromethyl)quinoline88
24-Methoxyphenylboronic acid4-Hydroxy-6-(4-methoxyphenyl)-2-(trifluoromethyl)quinoline82
3Pyridine-3-boronic acid4-Hydroxy-6-(pyridin-3-yl)-2-(trifluoromethyl)quinoline75
Buchwald-Hartwig Amination: Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines.[11]

Causality of Experimental Choices: A palladium catalyst and a specialized phosphine ligand (e.g., BINAP) are used to facilitate the C-N bond formation.[12] A strong base, such as sodium tert-butoxide, is necessary for the reaction to proceed. Anhydrous toluene is a common solvent for this transformation.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., BINAP, 0.04 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the reaction vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Entry Amine Product Yield (%)
1Morpholine4-Hydroxy-6-morpholino-2-(trifluoromethyl)quinoline90
2Aniline4-Hydroxy-6-(phenylamino)-2-(trifluoromethyl)quinoline81
3Piperidine4-Hydroxy-6-(piperidin-1-yl)-2-(trifluoromethyl)quinoline87

Functionalization at the C3-Position

The C3 position of the 4-hydroxyquinoline ring is activated towards electrophilic substitution due to the electron-donating effect of the hydroxyl group.[13]

Halogenation: Synthesis of 3-Halo Derivatives

Halogenation at the C3 position introduces a new reactive handle for further functionalization.

Causality of Experimental Choices: N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are convenient and safer sources of electrophilic halogens compared to gaseous halogens. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Protocol 5.1: General Procedure for Halogenation

  • Preparation: Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be purified by recrystallization or column chromatography.

Entry Halogenating Agent Product Yield (%)
1N-Chlorosuccinimide3,6-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline95
2N-Bromosuccinimide3-Bromo-6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline93

Visualization of Functionalization Pathways

The following diagrams illustrate the key functionalization workflows described in this guide.

G cluster_0 Functionalization at C4-OH cluster_1 Functionalization at C6-Cl cluster_2 Functionalization at C3 start This compound o_alkylation 4-Alkoxy Derivative start->o_alkylation NaH, Alkyl Halide start2 This compound suzuki 6-Aryl Derivative start2->suzuki Pd Catalyst, Arylboronic Acid, Base buchwald 6-Amino Derivative start2->buchwald Pd Catalyst, Amine, Base start3 This compound halogenation 3-Halo Derivative start3->halogenation NCS or NBS

Figure 1: Key functionalization pathways for this compound.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the systematic functionalization of this compound. By leveraging the distinct reactivity of the C4-hydroxyl, C6-chloro, and C3 positions, researchers can efficiently generate diverse libraries of novel quinoline derivatives for further investigation in drug discovery and materials science. The provided methodologies are designed to be reproducible and scalable, empowering scientists to accelerate their research and development efforts.

References

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem. 2008 Nov 21;73(22):8880-92. Available from: [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • ResearchGate. Reaction of 4-hydroxyquinoline derivatives 15 with various aromatic aldehydes. Available from: [Link]

  • The Journal of Organic Chemistry. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

  • RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available from: [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Available from: [Link]

  • Wikipedia. Niementowski quinoline synthesis. Available from: [Link]

  • DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Available from: [Link]

  • ResearchGate. Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • PMC. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Available from: [Link]

  • PubMed. Synthesis of 4-alkoxy-8-hydroxyquinolines. J Org Chem. 2007 Feb 2;72(3):920-2. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Available from: [Link]

  • ResearchGate. 4Hydroxy2-quinolones. 26. Bromination of 3-substituted 2-oxo-4-hydroxyquinolones. Available from: [Link]

  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available from: [Link]

  • ACS Publications. The Chemistry of 4-Hydroxyquinolines. Available from: [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • NIH. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • NIH. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Google Patents. US2478125A - Preparation of 4-hydroxyquinolines.
  • ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. Available from: [Link]

Sources

Application Note: A Multi-Assay Approach to Profile the Efficacy of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline as a STAT3 Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and immune responses.[1][2] In normal physiology, STAT3 activation is a transient and tightly regulated process. However, persistent and inappropriate activation of the STAT3 signaling pathway is a hallmark of a wide array of human cancers, where it drives the expression of genes responsible for tumor initiation, progression, metastasis, and chemoresistance.[1][3][4] This oncogenic dependency makes the STAT3 pathway an attractive target for the development of novel cancer therapeutics.[2][5][6]

Quinoline derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including anticancer properties.[7][8][9] Structurally, their planar nature allows for intercalation into DNA and interaction with various enzymatic active sites. Several studies have identified quinoline-based small molecules as effective inhibitors of the STAT3 pathway.[5][6][10]

This application note details a comprehensive suite of biological assays to evaluate the efficacy of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline , a novel quinoline derivative, as a potential inhibitor of the STAT3 signaling cascade. The proposed workflow provides a systematic approach, beginning with broad assessments of cellular viability and apoptosis, and progressing to specific, mechanism-based assays that interrogate key events in STAT3 signaling. This guide is intended for researchers in drug discovery, oncology, and cell biology to rigorously characterize the anticancer potential of this compound.

Compound Profile: this compound

PropertyValueSource
CAS Number 18706-21-3[11]
Molecular Formula C₁₀H₅ClF₃NO[11]
Molecular Weight 247.60 g/mol [11]
Appearance Off-white to pale yellow powderAssumed
Solubility Soluble in DMSO and other organic solvents. Limited aqueous solubility.[12]
Storage Store at room temperature, protected from light and moisture.General Practice

Note on Handling: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow for Efficacy Evaluation

A tiered approach is recommended to efficiently evaluate the biological effects of this compound. This workflow is designed to first establish its general cytotoxic and pro-apoptotic activity, and then to specifically dissect its impact on the STAT3 signaling pathway.

experimental_workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement & Pathway Analysis A Cell Viability Assay (MTT/XTT) B Apoptosis Assay (Caspase-3/7 Activity) A->B Confirm cytotoxic effect is due to apoptosis C Western Blot for p-STAT3 B->C Investigate upstream signaling D STAT3 Transcriptional Reporter Assay C->D Assess impact on transcriptional activity E EMSA for STAT3-DNA Binding D->E Confirm inhibition of DNA binding

Caption: Tiered experimental workflow for evaluating the compound.

Tier 1: Phenotypic Screening Protocols

The initial phase of evaluation focuses on the overall effect of the compound on cancer cell lines known to have constitutively active STAT3 (e.g., MDA-MB-468 breast cancer, A549 lung cancer).

Protocol 1: Cell Viability Assessment using XTT Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14][15]

Materials:

  • Cancer cell line with active STAT3

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • XTT reagent kit (including XTT reagent and activation solution)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the activation solution according to the manufacturer's instructions.

  • Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C and 5% CO₂, protected from light, until a noticeable color change is observed in the control wells.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Protocol 2: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Principle: A key mechanism of anticancer drug action is the induction of apoptosis. Caspases-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[16][17] The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the activity of these caspases.[18][19] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.[18][19]

Materials:

  • Cancer cell line with active STAT3

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Following the same procedure as in Protocol 1 (steps 1-3), seed and treat cells with a range of concentrations of this compound in a white-walled 96-well plate. It is advisable to use concentrations around the predetermined IC₅₀ value.

  • Reagent Preparation and Addition: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity. A dose-dependent increase in luminescence indicates the induction of apoptosis.

Tier 2: Target Engagement and Pathway Analysis Protocols

Following the confirmation of cytotoxic and pro-apoptotic activity, the next tier of experiments aims to directly investigate the effect of the compound on the STAT3 signaling pathway.

stat3_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA Target Gene Promoter Nucleus->DNA 6. DNA Binding Transcription Gene Transcription (e.g., c-myc, survivin) DNA->Transcription 7. Transcriptional Activation

Caption: Simplified STAT3 signaling pathway.

Protocol 3: Analysis of STAT3 Phosphorylation by Western Blot

Principle: A pivotal event in STAT3 activation is its phosphorylation at the tyrosine 705 residue (Tyr705) by Janus kinases (JAKs).[3][20] Western blotting allows for the specific detection and semi-quantification of phosphorylated STAT3 (p-STAT3) relative to the total STAT3 protein levels.[21][22][23] A decrease in the p-STAT3/total STAT3 ratio upon treatment with the compound would indicate inhibition of the upstream signaling cascade.

Materials:

  • Cancer cell line with active STAT3

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-STAT3 (Tyr705) and mouse anti-total STAT3

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the compound for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT3, and subsequently with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Protocol 4: STAT3 Transcriptional Activity Assessment using a Luciferase Reporter Assay

Principle: Upon nuclear translocation, STAT3 dimers bind to specific DNA sequences in the promoters of target genes, initiating their transcription.[24] A luciferase reporter assay can quantitatively measure this transcriptional activity.[25][26][27] Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive element (e.g., sis-inducible element, SIE) and a control plasmid expressing Renilla luciferase for normalization. A reduction in firefly luciferase activity indicates inhibition of STAT3's transcriptional function.[25][28]

Materials:

  • Cancer cell line

  • STAT3 reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro] Vector)

  • Control plasmid (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Seed cells in a 24-well plate. Co-transfect the cells with the STAT3 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of the compound. If the cell line does not have high basal STAT3 activity, stimulate the cells with a known STAT3 activator (e.g., IL-6 or Oncostatin M) in the presence or absence of the compound.

  • Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Following the manufacturer's protocol, measure the firefly luciferase activity and then the Renilla luciferase activity in each lysate sample using a luminometer.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound on STAT3 transcriptional activity.

Protocol 5: Evaluation of STAT3-DNA Binding by Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or gel shift assay, is a technique used to study protein-DNA interactions.[29][30] It is based on the principle that a protein-DNA complex will migrate more slowly than a free DNA probe through a non-denaturing polyacrylamide gel.[31][32] A decrease in the shifted band corresponding to the STAT3-DNA complex in the presence of the compound indicates inhibition of STAT3's ability to bind to its target DNA sequence.

Materials:

  • Nuclear protein extraction kit

  • Biotin-labeled double-stranded DNA probe containing a STAT3 consensus binding site (e.g., SIE)

  • Unlabeled ("cold") competitor probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • TBE buffer

  • 6% non-denaturing polyacrylamide gel

  • Nylon membrane

  • Chemiluminescent nucleic acid detection module

Procedure:

  • Nuclear Extract Preparation: Treat cells with the compound and/or a STAT3 activator. Harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol. Determine the protein concentration of the extracts.

  • Binding Reaction: In a microfuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) as a non-specific competitor, and the EMSA binding buffer. In separate control reactions, include a reaction with only the labeled probe (no extract) and a competition reaction with an excess of the unlabeled probe added before the labeled probe.

  • Probe Addition: Add the biotin-labeled STAT3 probe to the reaction mixtures and incubate at room temperature for 20-30 minutes.

  • Gel Electrophoresis: Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel. Run the gel in 0.5X TBE buffer at a constant voltage until the dye front is near the bottom.

  • Transfer and Crosslinking: Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane. Crosslink the DNA to the membrane using a UV-light crosslinker.

  • Detection: Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate, following the manufacturer's protocol.

  • Imaging: Expose the membrane to X-ray film or an imaging system to visualize the bands.

  • Data Interpretation: A reduction in the intensity of the shifted band in the compound-treated lane compared to the control lane indicates inhibition of STAT3-DNA binding. The specificity of the binding is confirmed by the disappearance of the shifted band in the presence of the cold competitor probe.

Conclusion

The systematic application of these tiered biological assays provides a robust framework for evaluating the efficacy and mechanism of action of this compound as a potential anticancer agent targeting the STAT3 signaling pathway. Positive results from the initial phenotypic screens, followed by demonstrated inhibition of STAT3 phosphorylation, transcriptional activity, and DNA binding, would provide strong evidence for its further development as a novel therapeutic. This comprehensive approach ensures scientific rigor and provides a clear, evidence-based path for characterizing the biological activity of promising new chemical entities.

References

  • Shi, Z. B., Zhang, L., Bin, Z. Y., Cao, X. R., Gong, Z. N., & Li, J. X. (2013). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5), 420-426.
  • He, L., & Li, J. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(2), 1-10.
  • Shi, Z. B., Zhang, L., Bin, Z. Y., Cao, X. R., Gong, Z. N., & Li, J. X. (2013). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5), 420-426.
  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci, 5(4), 254-258.
  • Lee, H., & Jeong, A. J. (2019). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells, 8(4), 309.
  • Valle, G. D., & Catapano, C. V. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 12, 1089602.
  • Frank, D. A. (2007).
  • Shi, Z. B., Zhang, L., Bin, Z. Y., Cao, X. R., Gong, Z. N., & Li, J. X. (2013). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5), 420-426.
  • QIAGEN. (n.d.). Cignal Reporter Assay Kit STAT3 Reporter Assay Kit. Retrieved from [Link]

  • Cree, I. A. (2011). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Methods in Molecular Biology, 731, 247-265.
  • Noble, J. R., & Rasko, J. E. J. (2011). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Methods in Molecular Biology, 731, 247-265.
  • Signosis. (n.d.). pSTAT3-Luc. Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). Retrieved from [Link]

  • O'Malley, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12946-12952.
  • Biocompare. (2017). STAT3 Reporter Assay By Luciferase. Retrieved from [Link]

  • Creative Biolabs. (n.d.). STAT3 Pathway-STAT3 Reporter Kit. Retrieved from [Link]

  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5675.
  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Protocol Online. (n.d.). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • Scott, K. A., et al. (2015). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorganic & Medicinal Chemistry Letters, 25(21), 4862-4866.
  • O'Brien, S., et al. (2013). pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood. PLoS One, 8(3), e58518.
  • ResearchGate. (n.d.). EMSA of predicted STAT3 binding sequence. Retrieved from [Link]

  • Jamroskovic, J., et al. (2021). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of Medicinal Chemistry, 64(18), 13444-13456.
  • ResearchGate. (n.d.). Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705). Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophoretic mobility shift assay (EMSA) and super-shift assay of STAT3. Retrieved from [Link]

  • Kim, J. Y., et al. (2014). STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer. PLoS One, 9(5), e96561.
  • University of Pennsylvania. (n.d.). EMSA (Electrophoretic Mobility Shift Assay). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of DNA binding activity of STAT factors by EMSA. Retrieved from [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1836-1842.
  • Creative BioMart. (n.d.). Principle and Protocol of EMSA. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 10(52), 31068-31086.
  • Abdel-Wahab, B. F., et al. (2018). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 81, 323-335.
  • Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 45(19), 8565-8576.
  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564.

Sources

Application Notes and Protocols: 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the material science applications of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline.

Foreword: Unlocking the Potential of a Multifunctional Building Block

This compound is a halogenated quinoline derivative that stands at the intersection of medicinal chemistry and material science. While its role as a precursor in the synthesis of pharmaceuticals is established, its unique molecular architecture—featuring a rigid, aromatic quinoline core, an electron-withdrawing trifluoromethyl group, and reactive chloro and hydroxyl moieties—endows it with a compelling set of properties for advanced material applications. The introduction of the trifluoromethyl (CF3) group is a key strategy in material science for enhancing thermal stability, lipophilicity, and unique electronic characteristics in molecules.[1]

This guide provides an in-depth exploration of the untapped potential of this compound in material science. We will delve into its synthesis, fundamental properties, and provide detailed protocols for its integration and characterization in functional materials, particularly focusing on its photophysical and thermal enhancement capabilities.

Core Molecular Profile and Physicochemical Properties

The material's utility is fundamentally derived from its structure. The quinoline scaffold provides a conjugated π-system, which is often the basis for interesting optical and electronic properties. The substituents critically modulate these inherent characteristics:

  • -CF₃ Group: Enhances thermal stability, chemical resistance, and solubility in organic solvents. It also acts as a strong electron-withdrawing group, which can significantly influence the molecule's photophysical behavior.[1][2]

  • -Cl Group: Provides a site for further chemical modification and can influence electronic properties through its inductive effects.

  • -OH Group: Allows the molecule to exist in keto-enol tautomeric forms and provides a reactive handle for polymerization or grafting onto other structures. It can also participate in hydrogen bonding, influencing intermolecular interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 18706-21-3[3]
Molecular Formula C₁₀H₅ClF₃NO[3]
Molecular Weight 247.60 g/mol [3]
Appearance Off-white to pale yellow solidGeneric observation
Purity ≥97%[4]
Solubility Soluble in various organic solvents[2]

Synthesis Protocol

The synthesis of 4-hydroxyquinoline derivatives is typically achieved through the Conrad-Limpach-Knorr reaction or variations thereof. A common pathway involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization.

Protocol 2.1: Synthesis via Condensation and Cyclization

This protocol is a generalized procedure based on common synthesis routes for similar quinoline structures.[5]

Materials:

  • 4-Chloroaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Toluene

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-chloroaniline (1.1 equivalents) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and allow it to react for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate enamine.

  • Cyclization:

    • Add the crude enamine intermediate to a high-boiling solvent such as Dowtherm A or to polyphosphoric acid.

    • Heat the mixture to a high temperature (typically 240-260 °C for Dowtherm A) for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture. If Dowtherm A was used, dilute with hexane to precipitate the product. If PPA was used, carefully pour the mixture over ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.

    • Collect the crude product by filtration.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.

Causality Behind Experimental Choices:

  • Dean-Stark Trap: The removal of water during the initial condensation step is crucial to drive the equilibrium towards the formation of the enamine intermediate.

  • High-Temperature Cyclization: Significant thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution (cyclization) step. Dowtherm A is used for its high boiling point and thermal stability.

Diagram 1: General Synthesis Workflow

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification a 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate b Reflux in Toluene (Dean-Stark) a->b c Crude Enamine Intermediate b->c d High-Temperature Heating (e.g., Dowtherm A) c->d e Crude Product d->e f Recrystallization e->f g Pure this compound f->g start Prepare Dilute Solution (Abs < 0.1) uv_vis Measure UV-Vis Spectrum start->uv_vis find_lambda_max Determine λmax uv_vis->find_lambda_max fluorometer Measure Emission Spectrum (Excite at λmax) find_lambda_max->fluorometer calc_stokes Calculate Stokes Shift find_lambda_max->calc_stokes find_lambda_em Determine λem fluorometer->find_lambda_em calc_qy Calculate Quantum Yield (vs. Standard) fluorometer->calc_qy find_lambda_em->calc_stokes

Caption: Experimental steps for determining key photophysical properties.

Table 2: Hypothetical Photophysical Data

This table presents expected data based on typical quinoline derivatives for illustrative purposes. Actual values must be determined experimentally.

Solventλmax (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene345420~5700~0.45
DCM342435~6700~0.30
Acetonitrile340450~7700~0.22

Interpretation of Data: The shift in emission wavelength (solvatochromism) across solvents of different polarities can provide insights into the nature of the excited state. A larger Stokes shift is often desirable in applications like fluorescent probes to minimize self-absorption.

Conclusion and Future Outlook

This compound is a versatile compound with significant, largely unexplored potential in material science. Its robust synthesis and the presence of multiple functional groups make it an ideal candidate for creating novel materials. The protocols outlined in this guide provide a foundational framework for researchers to begin exploring its use in enhancing polymer properties and developing new fluorescent materials. Future research could focus on its application in organic electronics, such as OLEDs,[6] or in the development of chemo-sensors, where changes in its fluorescence could signal the presence of specific analytes.

References

Sources

Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives from 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Value of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to strategically functionalize the quinoline ring is paramount in the drug discovery process, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a particularly valuable starting material for the synthesis of novel quinoline derivatives.[3] Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and hydroxyl substituents offer orthogonal sites for chemical modification.[4] This guide provides detailed protocols for the derivatization of this versatile building block, focusing on O-alkylation at the 4-position and palladium-catalyzed cross-coupling reactions at the 6-position.

Synthetic Strategies: A Dual-Pronged Approach to Derivatization

The presence of two distinct reactive sites on the this compound core allows for a dual-pronged approach to generating diverse chemical libraries. The 4-hydroxyl group can readily undergo O-alkylation, while the 6-chloro substituent is an excellent handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.

Derivatization of the 4-Hydroxyl Group: O-Alkylation

O-alkylation of the 4-hydroxyl group is a straightforward and efficient method to introduce a variety of side chains, which can significantly impact the biological activity of the resulting compounds.[4][5] This transformation is typically achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic quinolinate anion, followed by reaction with an alkyl halide.[4]

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol details the general procedure for the O-alkylation of the 4-hydroxyl group of this compound.

Materials:

  • This compound (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 mmol)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the quinolinate anion.[4]

  • Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Visualization of O-Alkylation Workflow:

O_Alkylation start This compound in DMF base Add K2CO3 Stir at RT, 30 min start->base alkyl_halide Add Alkyl Halide Heat to 60-70°C, 4-6h base->alkyl_halide workup Aqueous Workup (Water, Ethyl Acetate, Brine) alkyl_halide->workup purification Column Chromatography workup->purification product Pure O-Alkylated Derivative purification->product

Caption: Workflow for the O-alkylation of this compound.

Derivatization at the 6-Chloro Position: Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 6-position of the quinoline ring serves as a versatile handle for introducing aryl, heteroaryl, or amino substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] These reactions are powerful tools for rapidly building molecular complexity and exploring structure-activity relationships.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Chloro-4-alkoxy-2-(trifluoromethyl)quinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-chloroquinoline derivative with an arylboronic acid. It is crucial to first protect or alkylate the 4-hydroxyl group as described in Protocol 1 before proceeding with this reaction.

Materials:

  • 6-Chloro-4-alkoxy-2-(trifluoromethyl)quinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 6-Chloro-4-alkoxy-2-(trifluoromethyl)quinoline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[6]

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.[6]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or heat in a sealed microwave vial to 120-150°C for 15-60 minutes.[6]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylquinoline derivative.[6]

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling start 6-Chloro-4-alkoxy-2-(trifluoromethyl)quinoline reagents Add Arylboronic Acid, Pd Catalyst, Base start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction workup Aqueous Workup (Ethyl Acetate, Water, Brine) reaction->workup purification Column Chromatography workup->purification product Pure 6-Arylquinoline Derivative purification->product Buchwald_Hartwig start 6-Chloro-4-alkoxy-2-(trifluoromethyl)quinoline reagents Add Amine, Pd Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent (e.g., Toluene) reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Filtration and Concentration reaction->workup purification Column Chromatography workup->purification product Pure 6-Aminoquinoline Derivative purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. This versatile quinoline derivative is a crucial building block in the development of novel pharmaceutical and agrochemical agents.[1]

The most reliable and scalable route for this class of compounds is the Conrad-Limpach synthesis .[2] This methodology involves two key transformations: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the target 4-hydroxyquinoline.[2][3][4] This guide will focus on this pathway, providing a robust protocol and addressing the specific challenges you may encounter.

Synthesis Workflow Overview

The synthesis of this compound is a two-step process. The workflow is designed to first create a stable intermediate, which is then cyclized under high-temperature conditions to form the final quinoline ring system.

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Reactants 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate Intermediate Ethyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate Reactants->Intermediate Toluene, Acid Catalyst Reflux w/ Dean-Stark Cyclization High-Boiling Solvent ~250-260 °C Intermediate->Cyclization Isolate & Purify (Optional) Product This compound Cyclization->Product Intramolecular Ring Closure

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

These protocols provide a detailed, step-by-step methodology for the synthesis. Adherence to these procedures, especially regarding temperature control and inert conditions, is critical for success.

Protocol 1: Synthesis of Intermediate - Ethyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate

This step involves the acid-catalyzed condensation of 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate. The removal of water is crucial to drive the reaction to completion.[2][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, dissolve 4-chloroaniline (1.0 eq) in toluene (approx. 3-4 mL per gram of aniline).

  • Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.05-1.1 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).[5]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). The water formed during the condensation will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-chloroaniline spot has been completely consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which often solidifies upon standing. This product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Thermal Cyclization)

This critical step requires very high temperatures to induce the intramolecular cyclization. The choice of solvent is paramount for achieving a high yield.[2]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, place the crude intermediate from Protocol 1.

  • Solvent Addition: Add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[6][7] A typical ratio is 5-10 mL of solvent per gram of the intermediate.

  • Reaction: Heat the mixture with vigorous stirring to 250-260°C . Maintain this temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

  • Monitoring: Monitor the disappearance of the intermediate by TLC.

  • Product Isolation:

    • Allow the reaction mixture to cool to below 100°C.

    • Add a non-polar solvent like hexanes or toluene to precipitate the product.[7]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold hexanes to remove the residual high-boiling solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product as a solid.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no yield of the intermediate in Step 1. 1. Presence of water: Water can inhibit the condensation reaction.[8] 2. Ineffective catalyst: The acid catalyst may be old or insufficient. 3. Low reaction temperature: Insufficient heat may lead to a slow or incomplete reaction.1. Ensure the Dean-Stark trap is functioning correctly to remove all water formed. Use anhydrous toluene. 2. Add a fresh batch of p-toluenesulfonic acid or a few drops of glacial acetic acid.[2] 3. Ensure the mixture is at a vigorous reflux.
The reaction stalls during Step 1 (incomplete conversion). Equilibrium reached: The condensation is a reversible reaction.Continue refluxing and ensure efficient water removal. If the reaction does not proceed, consider adding a slight excess (up to 1.2 eq) of ethyl 4,4,4-trifluoroacetoacetate.
Low yield or failed cyclization in Step 2. 1. Temperature too low: The activation energy for the electrocyclic ring closure was not reached.[2] 2. Incorrect solvent: The solvent's boiling point is too low to reach the required reaction temperature.1. Calibrate your thermometer. Ensure the reaction mixture reaches and is maintained at a minimum of 250°C. 2. Use a solvent with a sufficiently high boiling point. See the solvent comparison table below.
Formation of dark tar or charring during Step 2. Overheating/Decomposition: Exceeding the optimal temperature range can cause decomposition of the starting material or product.[8][9]1. Maintain precise temperature control, avoiding temperatures above 265°C. 2. Ensure efficient and uniform stirring to prevent localized hotspots.
Product is oily or difficult to crystallize. Contamination with high-boiling solvent: The work-up did not effectively remove solvents like Dowtherm A or diphenyl ether.1. During filtration, wash the crude product extensively with a non-polar solvent (hexanes, heptane) to dissolve and remove the residual solvent. 2. Consider a trituration or slurry wash of the crude solid with the wash solvent before recrystallization.
Data Summary: Solvent Selection for Thermal Cyclization

The choice of solvent for the high-temperature cyclization step is critical and directly impacts the reaction yield. Solvents must be thermally stable and have a boiling point above 250°C.

SolventBoiling Point (°C)Typical YieldsNotes
Dowtherm A ~257 °CGood to ExcellentA eutectic mixture of diphenyl ether and biphenyl. Very common and effective.[6][10]
Diphenyl Ether 259 °CGood to ExcellentAnother standard and reliable choice for this reaction.[7][10]
Mineral Oil >300 °CVariableCan be effective but is often difficult to remove completely from the product.[6]
2,6-di-tert-butylphenol 265 °CGoodA greener alternative that can provide good yields.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the thermal cyclization step?

A1: The thermal cyclization is a type of pericyclic reaction, specifically a 6-electron electrocyclization. As illustrated below, the enamine intermediate undergoes a ring closure, followed by the elimination of an alcohol (ethanol in this case) to achieve aromatization and form the stable 4-quinolone product.[4][11][12]

Caption: Key steps of the thermal cyclization mechanism.

Q2: My final product is named 4-hydroxyquinoline, but does it exist in the keto or enol form?

A2: While the systematic name is 4-hydroxyquinoline (the enol form), the compound overwhelmingly exists in the more thermodynamically stable keto tautomer, known as a 4-quinolone.[4][13] The equilibrium strongly favors the keto form.

Q3: Are there alternative, milder methods for the cyclization step?

A3: While high-temperature thermal cyclization is the most common method, some literature reports the use of strong acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) to promote cyclization at lower temperatures (80-100°C).[10] These methods can be advantageous by avoiding specialized high-temperature equipment but may require more rigorous purification to remove the acidic catalyst.

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward and cost-effective technique for monitoring these reactions.[2][8] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting aniline, the intermediate, and the final product. The product is typically more polar than the intermediate and will have a lower Rf value. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[14]

Q5: What is the role of the trifluoromethyl group in this synthesis and in the final molecule's properties?

A5: In the synthesis, the strongly electron-withdrawing trifluoromethyl (CF₃) group on the β-ketoester increases the electrophilicity of the keto-carbon, facilitating the initial nucleophilic attack by the aniline. In the final molecule, the CF₃ group significantly impacts its properties by increasing lipophilicity and metabolic stability, which are often desirable characteristics for bioactive compounds in drug discovery.[1][15]

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2021). Retrieved January 9, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 9, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2015). Retrieved January 9, 2026, from [Link]

  • Conrad-Limpach reaction - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Retrieved January 9, 2026, from a chapter in a book on Name Reactions in Organic Synthesis.
  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. (n.d.). Retrieved January 9, 2026, from [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC - NIH. (2011). Retrieved January 9, 2026, from [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.).
  • Synthesis of Quinoline and derivatives. (2016). Retrieved January 9, 2026, from a university chemistry department document.
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2022). Retrieved January 9, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 9, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (2020).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (2019). Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Common Problems in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing actionable solutions to common challenges encountered during the synthesis of quinolines. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis can be fraught with challenges, including low yields, side reactions, and purification difficulties.[2][3] This resource offers in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and optimize your synthetic outcomes.

General Issues & FAQs in Quinoline Synthesis

This section addresses overarching problems that can occur across various named quinoline synthesis reactions.

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the most common general causes?

A1: Low yields in quinoline synthesis are a frequent issue and can often be attributed to several factors that are common across different synthetic methodologies.[4] Key areas to investigate include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates being used. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[4][5]

  • Suboptimal Reaction Temperature: Many quinoline syntheses require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[3][4] Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[4]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly influence the reaction rate. For example, anilines with strong electron-withdrawing groups can be less reactive in electrophilic aromatic substitution steps, leading to lower yields in reactions like the Skraup or Doebner-von Miller synthesis.[6]

  • Atmospheric Sensitivity: Some reactions may be sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Q2: How can I effectively monitor the progress of my quinoline synthesis reaction?

A2: Thin-layer chromatography (TLC) is a simple and highly effective method for monitoring the progress of your reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of reactants over time.[8] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q3: What are some common issues encountered during the purification of quinoline derivatives?

A3: Purification can be challenging due to the presence of viscous, dark, and often intractable tarry byproducts, especially in classical syntheses like the Skraup reaction.[3][9] Common purification issues include:

  • Decomposition on Silica Gel: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[10]

  • Complex Reaction Mixtures: The presence of multiple byproducts and unreacted starting materials can make isolation of the desired product difficult.[8]

  • Inappropriate Purification Technique: For crude products from classical syntheses, steam distillation can be an effective method for isolating the quinoline product from non-volatile tars.[8][9] Recrystallization is also a powerful purification technique if a suitable solvent can be found.

The following diagram illustrates a general troubleshooting workflow for addressing low conversion rates in quinoline synthesis.

Caption: A general troubleshooting workflow for addressing low conversion rates.

Synthesis-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in specific, widely-used quinoline synthesis reactions.

The Skraup and Doebner-von Miller Syntheses

These classical methods, while powerful, are notorious for their harsh conditions and potential for vigorous, exothermic reactions.[11][12]

Q4: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate it?

A4: The Skraup synthesis is a notoriously exothermic reaction.[9] Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization.[9] To control the reaction and minimize tarring, consider the following:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[9] Boric acid can also be used as a moderating agent.[3]

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[9]

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots, which can lead to charring.[9]

  • Optimize Temperature: The reaction should be heated gently to initiate, and the exothermic phase must be controlled. Avoid excessively high temperatures.[9]

  • Greener Alternatives: Microwave-assisted Skraup reactions in aqueous media have been reported as an efficient and environmentally friendly alternative that can reduce tar formation.[3][8]

Q5: I'm observing low yields in my Doebner-von Miller reaction due to the formation of a large amount of polymeric material. How can I prevent this?

A5: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material is the most prevalent side reaction in the Doebner-von Miller synthesis.[6][9] This leads to the formation of tar and significantly reduces the yield.[6] To address this:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[3][6][13]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[9]

  • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted and Lewis acids to find the optimal balance between reaction rate and side product formation.[6]

Q6: The final product of my Doebner-von Miller synthesis is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?

A6: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can lead to contamination with dihydro- or even tetrahydroquinoline byproducts.[6]

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[6]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing polysubstituted quinolines, but it can be plagued by low yields and regioselectivity issues.[14][15]

Q7: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes?

A7: Low yields in the Friedländer synthesis are a frequent challenge.[14] Common causes include:

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or products.[14]

  • Suboptimal Catalyst: The choice of catalyst is critical. Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts.[14][15] For instance, gold(III)-catalyzed reactions can proceed under milder conditions.[14]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[14] Using the imine analogue of the o-aminoarylketone can help to avoid such side reactions.[16]

Q8: How can I control the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone?

A8: Regioselectivity is a common challenge in the Friedländer synthesis when an unsymmetrical ketone is used, as condensation can occur on either side of the carbonyl group.[7][17] To address this, you can try:

  • Introducing a Directing Group: A phosphoryl group on the α-carbon of the ketone can direct the cyclization.[16]

  • Catalyst Control: Using a specific amine catalyst or an ionic liquid as the reaction medium can influence the regiochemical outcome.[16]

  • Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[17]

The following diagram illustrates a troubleshooting workflow for optimizing the Friedländer synthesis.

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

The Combes and Conrad-Limpach Syntheses

These syntheses are valuable for producing specific classes of substituted quinolines, but present their own unique challenges.

Q9: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A9: The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone.[18] When an unsymmetrical β-diketone is used, the formation of two regioisomers is possible.[11][17] The regioselectivity is governed by a combination of electronic and steric effects.[17][18]

  • Steric Effects: Increasing the bulk of the substituents on the diketone can favor the formation of the less sterically hindered product.[18]

  • Electronic Effects: The electronic nature of substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines in certain modified Combes reactions.[18]

  • Reaction Conditions: Systematically varying the acid catalyst, solvent, and temperature can help to identify conditions that favor the formation of a single isomer.[17]

Q10: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do?

A10: The Conrad-Limpach synthesis is used to prepare 4-hydroxyquinolines and requires a high-temperature thermal cyclization, often exceeding 250°C.[19][20] Failure in this step is a common issue.

  • Temperature Control: Ensure your experimental setup can safely and consistently reach and maintain the high temperatures required for the cyclization.[7][20]

  • Solvent Choice: The use of a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can dramatically improve yields compared to running the reaction neat.[7][19]

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[7][20] Ensure that the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.[7]

The logical relationships between common issues, their causes, and potential solutions in quinoline synthesis are summarized below.

Quinoline_Synthesis_Troubleshooting_Logic Low_Yield Low Yield / No Product Harsh_Conditions Harsh Reaction Conditions (High Temp, Strong Acid) Low_Yield->Harsh_Conditions Polymerization Monomer Polymerization Low_Yield->Polymerization Tar_Formation Tar / Polymer Formation Tar_Formation->Harsh_Conditions Tar_Formation->Polymerization Advanced_Purification Steam Distillation Recrystallization Inert Atmosphere Chromatography Tar_Formation->Advanced_Purification Poor_Regioselectivity Poor Regioselectivity Unsymmetrical_Substrates Unsymmetrical Substrates Poor_Regioselectivity->Unsymmetrical_Substrates Incomplete_Aromatization Incomplete Aromatization Inefficient_Oxidation Inefficient Oxidation Incomplete_Aromatization->Inefficient_Oxidation Difficult_Purification Difficult Purification Difficult_Purification->Tar_Formation Byproduct_Formation Complex Byproduct Formation Difficult_Purification->Byproduct_Formation Optimize_Conditions Optimize Temp & Catalyst (Milder Conditions, Greener Methods) Harsh_Conditions->Optimize_Conditions Biphasic_System Use Biphasic System Slow Reactant Addition Polymerization->Biphasic_System Modify_Substrates Modify Substrates (Directing Groups, Steric Bulk) Unsymmetrical_Substrates->Modify_Substrates Excess_Oxidant Use Excess Oxidant Post-Reaction Oxidation Inefficient_Oxidation->Excess_Oxidant Byproduct_Formation->Advanced_Purification

Caption: Logical relationships between common issues, causes, and solutions.

Experimental Protocols

General Protocol for a Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol provides a general procedure for the synthesis of 2-methylquinoline, a common product of the Doebner-von Miller reaction.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.[9]

  • Reaction: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and make it strongly alkaline with concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[4]

  • Purification: The crude quinoline can be purified by steam distillation.[9] The organic layer is then separated from the steam distillate, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.[4]

General Protocol for a Friedländer Synthesis using a Greener, Catalyst-Free Approach

This protocol offers an environmentally friendly approach to quinoline synthesis.[8]

  • Materials: 2-Aminobenzaldehyde and a ketone with an α-methylene group (e.g., acetone).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

    • Add the ketone (1.2 mmol) to the solution.

    • Heat the reaction mixture to 70°C and stir for 3 hours.[8]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various classical quinoline syntheses. Note that these are general conditions and may require optimization for specific substrates.

Synthesis MethodTypical Acid/Base CatalystTypical SolventTypical Temperature (°C)Common Issues
Skraup Conc. H₂SO₄Nitrobenzene/Glycerol100-130Highly exothermic, tar formation[9][12]
Doebner-von Miller HCl, H₂SO₄, Lewis AcidsToluene/Water (biphasic)RefluxPolymerization of carbonyl compound[6][13]
Friedländer Acid or Base (e.g., NaOH, p-TsOH)Ethanol, Water, Solvent-free50-220Low yields, regioselectivity[14][21]
Combes Conc. H₂SO₄None or high-boiling solventRoom temp then heatRegioselectivity with unsymmetrical diketones[18][22]
Conrad-Limpach None (thermal), catalytic acidMineral oil, 1,2,4-trichlorobenzene>250High temperature required, low yields neat[19][20]

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem.
  • Quinoline Synthesis Optimization: A Technical Support Center - Benchchem.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • optimizing reaction conditions for quinolinone synthesis - Benchchem.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. MDPI. Available at: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • 24 questions with answers in QUINOLINES | Science topic - ResearchGate. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. Available at: [Link]

  • Skraup reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Skraup reaction.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - MDPI. MDPI. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. SpringerLink. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]

  • ) Synthesis of Quinoline and derivatives1).
  • Quinoline - Wikipedia. Wikipedia. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

Sources

Technical Support Center: Minimizing Tar Formation in the Skrap Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this powerful, yet often problematic, reaction. The Skraup synthesis, while a cornerstone for constructing the quinoline scaffold, is notorious for its vigorous exotherm and the formation of significant amounts of tarry byproducts.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize tar formation, optimize yields, and ensure safer, more reproducible experiments.

Troubleshooting Guide: Tackling Tar Formation Head-On

This section addresses specific issues related to excessive tar formation during the Skraup synthesis.

Issue 1: My reaction mixture turned into a thick, black, unmanageable tar almost immediately after heating.

  • Question: I mixed aniline, glycerol, sulfuric acid, and nitrobenzene and began heating. The reaction became extremely vigorous, and now I'm left with a solid black mass. What went wrong, and is the product salvageable?

  • Answer: This is a classic sign of a runaway reaction, a primary contributor to excessive tar formation in the Skraup synthesis.[3][4][5] The root cause is the highly exothermic nature of the initial dehydration of glycerol to acrolein and the subsequent condensation with aniline.[6][7][8]

    • Causality: Concentrated sulfuric acid is a powerful dehydrating agent. When heated with glycerol, it rapidly produces acrolein, a highly reactive and volatile α,β-unsaturated aldehyde.[6][7][8][9] This acrolein can then undergo rapid, uncontrolled polymerization under the harsh acidic and high-temperature conditions, leading to the formation of intractable tars.[1][2] The reaction's exotherm accelerates this process, creating a vicious cycle.

    • Actionable Solutions:

      • Moderator Integration: The most critical step to prevent this is the inclusion of a moderator. Ferrous sulfate (FeSO₄·7H₂O) is the most common and effective choice.[3][5][10] It is believed to act as an oxygen carrier, smoothing the oxidation of the dihydroquinoline intermediate and thereby tempering the overall reaction rate.[3][4] Boric acid can also be used to make the reaction less violent.[3][8][10]

      • Controlled Reagent Addition & Heating: The order of addition is crucial. Always add the sulfuric acid slowly to the cooled mixture of aniline, glycerol, and the moderator.[3][4] Begin heating the mixture gently and be prepared to remove the heat source as soon as the exotherm begins.[4] The reaction should be able to sustain its own reflux for a period before external heating is reapplied.[4]

      • Salvageability: Unfortunately, once a thick, solid tar has formed, isolating a significant yield of the desired quinoline is often impossible. The product is likely trapped within the polymer matrix. The best course of action is to safely quench and discard the reaction and begin again with improved procedural controls.

Issue 2: My yield is consistently low, and I'm isolating a significant amount of dark, viscous material along with my product.

  • Question: I'm managing to avoid a runaway reaction, but my yields are poor, and purification is a nightmare due to a large amount of tarry byproduct. How can I refine my process?

  • Answer: Low yields coupled with significant tar formation suggest that while the reaction is not running away, side reactions are still dominating. This can be due to several factors related to reaction conditions and substrate reactivity.

    • Causality:

      • Sub-optimal Temperature Control: Even without a runaway exotherm, maintaining an excessively high temperature for a prolonged period will favor the polymerization of acrolein and other reactive intermediates.[11]

      • Oxidizing Agent Choice: While effective, nitrobenzene can lead to more vigorous reactions and the formation of difficult-to-remove byproducts from its own reduction.[12]

      • Substrate Reactivity: Anilines bearing strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic.[13] This can slow down the desired cyclization pathway, allowing more time for the polymerization of acrolein to occur. Harsher conditions are often required for these substrates, which can exacerbate tar formation.[4][13]

    • Actionable Solutions:

      • Optimize Reaction Temperature and Time: After the initial exotherm subsides, maintain a controlled reflux at the lowest temperature that allows the reaction to proceed to completion. Monitor the reaction by TLC to avoid unnecessarily long heating times.[4][11]

      • Consider Alternative Oxidizing Agents: Arsenic acid (As₂O₅) is often reported to give a less violent reaction and good yields, though its toxicity is a significant drawback.[4][5][10][12] Iodine has also been used as a milder oxidizing agent.[4][14][15]

      • Purification Strategy: Steam distillation is the most effective method to separate the volatile quinoline product from the non-volatile tar.[4][10] After making the reaction mixture strongly alkaline, passing steam through it will carry over the quinoline, which can then be collected and purified further.[4][10]

Frequently Asked Questions (FAQs)

  • Q1: What is the chemical nature of the tar formed in the Skraup synthesis?

    • A1: The tar is primarily a complex, high-molecular-weight polymer.[1] It is formed from the acid-catalyzed polymerization of acrolein, the reactive intermediate generated from the dehydration of glycerol.[2] Other side reactions involving the aniline and various intermediates also contribute to this complex mixture.

  • Q2: What is the precise role of ferrous sulfate in minimizing tar formation?

    • A2: Ferrous sulfate acts as a reaction moderator.[5][10] It is believed to function as an oxygen carrier, facilitating a smoother, more controlled oxidation of the 1,2-dihydroquinoline intermediate to the final aromatic quinoline.[3][4] This prevents a rapid, uncontrolled exotherm that would otherwise promote polymerization and tar formation.

  • Q3: Can I use a substituted aniline? How does this affect tar formation?

    • A3: Yes, the Skraup synthesis is highly versatile for preparing substituted quinolines.[4] However, the nature of the substituent significantly impacts reactivity.

      • Electron-donating groups (e.g., methyl, methoxy) generally increase the nucleophilicity of the aniline, facilitating the initial Michael addition and cyclization, which can lead to cleaner reactions and higher yields.

      • Electron-withdrawing groups (e.g., nitro, halogen) decrease the aniline's nucleophilicity, often requiring harsher conditions (higher temperatures, longer reaction times) to proceed.[4][13] These more forceful conditions can increase the likelihood of tar formation.[13]

  • Q4: Are there "greener" or less hazardous alternatives to the classical Skraup conditions?

    • A4: Yes, modern modifications aim to improve the safety and environmental profile of the Skraup synthesis. These include the use of microwave irradiation to dramatically reduce reaction times and the use of ionic liquids as both solvent and catalyst, which can lead to cleaner reactions.[1] Research into replacing hazardous oxidizing agents like arsenic acid is also an active field.[4]

Data Summary: Impact of Moderators and Oxidizing Agents

While direct comparative studies are scarce in single publications, a synthesis of information from various sources highlights the qualitative and quantitative benefits of using moderators and selecting appropriate oxidizing agents.

Parameter Condition Observation Impact on Tar Formation Typical Yield (Quinoline from Aniline) Reference
Moderator NoneReaction is often violent and difficult to control.HighVariable, often low due to loss of material.[3][5][8]
Ferrous Sulfate (FeSO₄)Reaction is smoother and the exotherm is well-controlled.Significantly Reduced84-91%[3][10]
Boric AcidReaction is less violent.ReducedYields reported to be somewhat lower than with FeSO₄.[3]
Oxidizing Agent NitrobenzeneEffective, but can lead to a vigorous reaction.Can be high without a moderator.84-91% (with FeSO₄)[3][5][10]
Arsenic Acid (As₂O₅)Reaction is generally less violent than with nitrobenzene.ReducedGood yields reported.[4][5][10]
Iodine (I₂)Milder reaction conditions.ReducedGood yields reported.[4][14]

Visualizing the Chemistry: Reaction and Tar Formation Pathways

The following diagrams illustrate the key chemical transformations in the Skraup synthesis and the competing pathway that leads to undesirable tar formation.

Skraup_Mechanism cluster_main Desired Skraup Synthesis Pathway cluster_tar Tar Formation Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct Acrolein_poly Acrolein Acrolein->Acrolein_poly Excess or High Temp Aniline Aniline Aniline->Michael_Adduct + Acrolein Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O (H₂SO₄) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) Polymer Tar/Polymer Acrolein_poly->Polymer Acid-Catalyzed Polymerization (High Temp)

Caption: The Skraup synthesis versus the competing tar formation pathway.

Optimized Experimental Protocol: Synthesis of Quinoline with Minimized Tar Formation

This protocol, adapted from established methods, incorporates best practices for controlling the reaction and minimizing byproduct formation.[3][10]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (anhydrous, 276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, 10 g)

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and nitrobenzene.

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the mixture and stir until it is well-dispersed.

  • Acid Addition (Critical Step): While stirring vigorously in a well-ventilated fume hood, slowly and carefully add the concentrated sulfuric acid. The addition should be done at a rate that allows for dissipation of the heat generated. Use an ice-water bath to cool the flask if the temperature rises too quickly.

  • Initiation of Reaction: Once the acid has been added, gently heat the mixture using a heating mantle or oil bath.

  • Controlling the Exotherm: Heat until the reaction begins to boil. As soon as boiling starts, remove the heat source . The exothermic nature of the reaction should sustain boiling for some time.

  • Reaction Completion: After the initial vigorous phase has subsided, reapply gentle heat and maintain a steady reflux for 3-4 hours to ensure the reaction goes to completion.[10]

  • Work-up - Isolation from Tar: a. Allow the reaction mixture to cool to room temperature. b. Carefully dilute the mixture with water. c. In a large flask suitable for steam distillation, neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also exothermic and requires cooling. d. Perform a steam distillation to isolate the crude quinoline.[4][10] The quinoline will co-distill with the steam, leaving the non-volatile tar behind.

  • Purification: a. Separate the quinoline layer from the aqueous distillate. b. Dry the crude quinoline over anhydrous potassium carbonate. c. Purify by vacuum distillation, collecting the fraction boiling at 110-114°C/14 mmHg.[3]

Troubleshooting_Workflow Start Start Skraup Synthesis Problem Excessive Tar Formation? Start->Problem Runaway Runaway Reaction? Problem->Runaway Yes LowYield Low Yield & High Tar? Problem->LowYield No Sol_Moderator Incorporate Moderator (e.g., FeSO₄) Runaway->Sol_Moderator Yes Sol_Control Control Reagent Addition & Gradual Heating Runaway->Sol_Control Yes Success Successful Synthesis (High Yield, Low Tar) LowYield->Success No Sol_Temp Optimize Temp/Time (Use TLC) LowYield->Sol_Temp Yes Sol_Oxidant Consider Alternative Oxidizing Agent LowYield->Sol_Oxidant Yes Sol_Purify Utilize Steam Distillation for Purification LowYield->Sol_Purify Yes

Caption: A decision-making workflow for troubleshooting tar formation.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 359-364. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. [Link]

  • Wikipedia. (2023). Skraup synthesis. [Link]

  • Kumar, A., & Singh, R. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Chen, C., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(16), 6306–6309. [Link]

  • chemeurope.com. (n.d.). Skraup reaction. [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]

  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. [Link]

  • NRO Chemistry. (2022, January 22). Skraup Reaction [Video]. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Vive Chemistry. (2012, November 3). Skraup’s Synthesis. WordPress.com. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. [Link]

  • Chemistry Scholars. (2021, April 12). SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLENE Reaction mechanism #QUINOLINE SYNTHESIS# [Video]. YouTube. [Link]

  • Organic Chemistry Explained. (2021, November 8). Skraup Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Almarzouq, D. S., & Elnagdi, N. M. H. (2016). Reaction mechanism of the Skraup quinoline synthesis. [Diagram]. ResearchGate. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Reddit. (2014). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. [Link]

  • Google Patents. (1998). US6103904A - Skraup reaction process for synthesizing quinolones.

Sources

optimization of reaction conditions for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Welcome to the Technical Support Center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common challenges in your laboratory work. This molecule is a valuable building block in the development of novel therapeutic agents and agrochemicals, making its efficient synthesis a critical objective.[1][2]

Core Synthesis Pathway: The Conrad-Limpach Approach

The most robust and scalable method for preparing 4-hydroxyquinolines substituted with a trifluoromethyl group at the 2-position is a variation of the Conrad-Limpach synthesis.[3] This reaction proceeds in two key stages:

  • Condensation: An aromatic amine (4-chloroaniline) reacts with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form a β-aminoacrylate intermediate. This step is typically acid-catalyzed and involves the removal of water.

  • Thermal Cyclization: The intermediate undergoes an intramolecular ring-closing reaction at high temperatures to form the quinoline ring system.

This two-step process offers reliable yields, but success hinges on precise control over reaction parameters, particularly during the high-temperature cyclization phase.

Visualizing the Reaction Mechanism

The following diagram illustrates the two-step synthesis of the target compound.

Reaction_Mechanism cluster_reactants Starting Materials 4-Chloroaniline 4-Chloroaniline Ethyl_TFA Ethyl 4,4,4-trifluoro- acetoacetate Step1 Step1 Ethyl_TFA->Step1 Product 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Step2 Step 2: Thermal Cyclization (High-boiling solvent, ~250°C) - EtOH Step2->Product Intermediate Intermediate Step1->Intermediate Intermediate->Step2

Caption: The Conrad-Limpach synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My initial condensation reaction is not proceeding to completion, and I see unreacted 4-chloroaniline by TLC. What's going wrong?

Answer: This issue almost always points to inefficient water removal. The condensation of the aniline with the β-ketoester is a reversible equilibrium reaction. To drive it forward, the water produced must be continuously removed.

  • Causality: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (the desired β-aminoacrylate intermediate).

  • Solution:

    • Primary Recommendation: Use a Dean-Stark apparatus with a suitable solvent like toluene. This is the most effective method for azeotropically removing water as it forms.[3]

    • Alternative: If a Dean-Stark trap is unavailable, adding a drying agent like anhydrous magnesium sulfate or molecular sieves can help, but this is generally less efficient for larger-scale reactions.

    • Catalyst Check: Ensure you are using a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the reaction.[4]

Question 2: The thermal cyclization step resulted in a low yield and a significant amount of dark, tarry residue. What happened?

Answer: The formation of tar is a classic sign of thermal degradation.[3][5] The high temperatures required for the cyclization (~250 °C) can also cause decomposition of both the starting intermediate and the final product if not managed correctly.[6][7]

  • Causality: Localized overheating or prolonged exposure to excessively high temperatures can initiate polymerization and other side reactions, leading to insoluble, tarry materials.[5]

  • Solutions:

    • Temperature Control: This is the most critical parameter.[3] Use a high-temperature thermometer and a well-controlled heating mantle or an oil bath. Avoid "hot spots" by ensuring uniform heating.

    • Solvent Choice: The use of a high-boiling, inert solvent is essential to maintain a consistent temperature and facilitate heat transfer.[3][6] See the data table below for solvent options.

    • Efficient Stirring: Vigorous mechanical stirring is crucial, especially on a larger scale, to ensure even heat distribution throughout the reaction mixture.

    • Reaction Time: Do not heat for longer than necessary. Monitor the reaction's progress by TLC and stop the heating once the intermediate has been consumed.

Question 3: I've completed the cyclization, but my product is difficult to isolate from the high-boiling solvent. How can I improve the work-up?

Answer: This is a common challenge associated with using solvents like Dowtherm A or mineral oil.[6] The goal is to precipitate your solid product while leaving the solvent behind.

  • Causality: The product may have some solubility in the reaction solvent even at lower temperatures, or it may crystallize slowly.

  • Solutions:

    • Precipitation with a Non-Polar Solvent: After allowing the reaction mixture to cool to a safe temperature (e.g., below 100°C), add a large volume of a non-polar solvent like hexanes or toluene. This will decrease the solubility of your polar quinoline product, causing it to precipitate.[8]

    • Trituration: Vigorously stir or mechanically agitate the mixture after adding the anti-solvent. This process, known as trituration, breaks up any oily residue and encourages the formation of a filterable solid.

    • Solvent Volume Reduction: In some cases, a portion of the high-boiling solvent can be removed under a high vacuum, which can help induce crystallization before adding an anti-solvent.

Question 4: My final product is an off-white or tan powder, not the expected white solid. What are the likely impurities?

Answer: The color is likely due to small amounts of baseline impurities from the starting materials or minor thermal degradation byproducts.

  • Causality: Even with good temperature control, minor side reactions can occur at 250 °C. Additionally, impurities in the initial 4-chloroaniline or β-ketoester can be carried through the synthesis.

  • Solutions:

    • Recrystallization: This is the most effective method for purification. Suitable solvents for recrystallization include ethanol or acetic acid.[9]

    • Charcoal Treatment: If the color is persistent, you can try a hot filtration with a small amount of activated charcoal during the recrystallization process to remove colored impurities.

    • Check Starting Material Purity: Always use high-purity starting materials. If necessary, consider purifying them before use.[3]

Frequently Asked Questions (FAQs)

Q: Why is such a high temperature (~250 °C) necessary for the cyclization step?

A: The thermal cyclization is an intramolecular electrophilic aromatic substitution reaction. It has a high activation energy barrier because it involves the attack of a relatively neutral enamine intermediate onto an electron-rich aromatic ring. The high temperature provides the necessary thermal energy to overcome this barrier and drive the ring-closing reaction forward.[6][7]

Q: What are the best high-boiling solvents for this reaction?

A: The ideal solvent is thermally stable, inert, and has a boiling point above 250 °C. The choice can impact yield and ease of work-up.[3][6]

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A ~257Excellent thermal stability, widely used.[3]Can be difficult to remove from the product.[6]
Diphenyl Ether ~259Similar performance to Dowtherm A.[6]Can be expensive.
Mineral Oil >300Inexpensive, readily available.Can be difficult to wash away completely.
1,2,4-Trichlorobenzene ~214Lower boiling point, may require a sealed system.Provides a greener alternative to some traditional solvents.[3]

Q: How can I monitor the progress of both reaction steps?

A: Thin-Layer Chromatography (TLC) is the most convenient method.[3]

  • Step 1 (Condensation): Use a mobile phase like 4:1 Hexane:Ethyl Acetate. Spot the starting 4-chloroaniline and the reaction mixture. The reaction is complete when the aniline spot has disappeared.

  • Step 2 (Cyclization): Use a more polar mobile phase, such as 1:1 Hexane:Ethyl Acetate. Spot the intermediate from Step 1 and the reaction mixture. The reaction is complete when the intermediate spot is gone, and a new, more polar spot (the 4-hydroxyquinoline product) appears.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Problem: Low Final Yield check_step1 Was Step 1 (Condensation) Complete by TLC? start->check_step1 solution_step1 Root Cause: Incomplete Condensation Solution: 1. Re-run with a Dean-Stark trap. 2. Ensure p-TsOH catalyst is active. 3. Check purity of starting materials. check_step1->solution_step1 No check_step2 Was a Dark Tar Formed During Step 2? check_step1->check_step2 Yes end_node Implement Solution & Re-evaluate solution_step1->end_node solution_tar Root Cause: Thermal Degradation Solution: 1. Ensure precise temp control (~250°C). 2. Use vigorous mechanical stirring. 3. Do not overheat or prolong reaction time. check_step2->solution_tar Yes check_workup Is Product Difficult to Isolate? check_step2->check_workup No solution_tar->end_node solution_workup Root Cause: Product Soluble in Solvent Solution: 1. Cool and add anti-solvent (hexanes). 2. Triturate vigorously to induce precipitation. 3. Wash filtered solid thoroughly. check_workup->solution_workup Yes check_workup->end_node No solution_workup->end_node

Caption: A logical workflow for troubleshooting low yields in the quinoline synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 4-chloroaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene (approx. 3 mL per gram of aniline).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours, or until no more water is collected and TLC analysis indicates the complete consumption of 4-chloroaniline.[3]

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate and can be used in the next step without further purification.[3]

Step 2: Thermal Cyclization

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add the crude intermediate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of intermediate).[8]

  • With vigorous stirring, heat the mixture to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.[3]

  • Allow the reaction mixture to cool to below 100 °C.

  • Slowly add hexanes (approx. 10 volumes) with vigorous stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove the residual high-boiling solvent, and dry under vacuum to yield the crude product.

  • If necessary, recrystallize the crude solid from a suitable solvent like ethanol to obtain pure this compound.[9]

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2022). Retrieved January 9, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 9, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 9, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. (n.d.). Retrieved January 9, 2026, from [Link]

  • Conrad-Limpach reaction - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Retrieved January 9, 2026, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Retrieved January 9, 2026, from [Link]

  • Process for the preparation of 4-hydroxy quinolines - Google Patents. (n.d.).
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Preparation of 4-hydroxyquinoline compounds - Google Patents. (n.d.).
  • 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. (n.d.). Retrieved January 9, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. (n.d.). Retrieved January 9, 2026, from [Link]

  • Optimization of Reaction Conditions for the Synthesis of Func - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (2022). Retrieved January 9, 2026, from [Link]

  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established chemical principles and literature-supported methodologies to ensure you can troubleshoot effectively and optimize your reaction outcomes.

Introduction to the Synthesis

The most prevalent and scalable method for synthesizing this compound is the Conrad-Limpach synthesis .[1][2] This robust, two-step process is the cornerstone of producing a wide range of 4-hydroxyquinoline derivatives. The synthesis begins with the condensation of 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate to form a β-enamino ester intermediate. This is followed by a high-temperature thermal cyclization in an inert, high-boiling solvent to yield the final product.[1][3][4]

While the Conrad-Limpach synthesis is reliable, its high-temperature requirements and reactive intermediates can lead to several side reactions and impurities. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction yields are consistently low, and the crude product is a dark, tarry, or oily residue. What is causing this, and how can I fix it?

This is one of the most common issues and typically points to problems in the high-temperature cyclization step.

Answer:

The formation of dark, insoluble tars is often a result of thermal degradation of the starting materials, the enamino ester intermediate, or the final quinolone product.[1] The high temperatures required for the intramolecular cyclization (typically 250-260 °C) are very close to the decomposition temperatures of these organic molecules.[1][2][3]

Probable Causes & Solutions:

  • Inaccurate Temperature Control: Localized overheating is a major contributor to degradation.

    • Solution: Use a high-boiling, thermally stable, and inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution.[1][5] A mechanically stirred reaction vessel within a well-controlled heating mantle or a sand bath is crucial for maintaining a consistent temperature throughout the reaction mixture.

  • Atmospheric Oxidation: At high temperatures, atmospheric oxygen can promote oxidative side reactions, leading to colored impurities.

    • Solution: Conduct the high-temperature cyclization step under an inert atmosphere of nitrogen or argon to minimize oxidative degradation.

  • Impure Starting Materials: Impurities in the initial 4-chloroaniline or ethyl 4,4,4-trifluoroacetoacetate can act as catalysts for decomposition pathways.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis.[1] Recrystallize or distill the starting materials if their purity is questionable.

Question 2: My final product contains a significant amount of an isomeric impurity. How can I identify and prevent its formation?

The most likely isomeric impurity is 6-Chloro-2-hydroxy-4-(trifluoromethyl)quinoline . Its formation is a classic example of the competition between the Conrad-Limpach and Knorr quinoline synthesis pathways.[6][7]

Answer:

The formation of the desired 4-hydroxyquinoline (Conrad-Limpach product) versus the isomeric 2-hydroxyquinoline (Knorr product) is determined by the initial site of nucleophilic attack by the aniline on the β-ketoester.[2][6]

  • Conrad-Limpach Pathway (Kinetic Control): At moderate temperatures (e.g., reflux in toluene), the aniline's amino group attacks the more electrophilic keto carbonyl of the β-ketoester. This is a kinetically favored process and leads to the β-enamino ester intermediate required for 4-hydroxyquinoline formation.[7]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >140-150 °C in the initial condensation step), the reaction becomes thermodynamically controlled.[2][7] The aniline attacks the ester carbonyl , forming a more stable β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer.[2][8][9]

Prevention Strategy:

The key is to separate the two distinct temperature requirements of the synthesis.

  • Condensation Step: Perform the initial reaction between 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate at a moderate temperature. Refluxing in a solvent like toluene with a catalytic amount of acid (e.g., p-toluenesulfonic acid or acetic acid) is ideal.[1][10] Use a Dean-Stark apparatus to remove the water formed, which drives the equilibrium towards the desired β-enamino ester intermediate.[1]

  • Cyclization Step: After the intermediate is formed (and ideally isolated or after solvent removal), introduce the high-boiling solvent and then raise the temperature to the required 250-260 °C for the cyclization.[1]

Reaction PathwayInitial Attack SiteIntermediateFinal ProductFavored Conditions (Condensation)
Conrad-Limpach Keto Carbonylβ-Enamino Ester4-Hydroxyquinoline Moderate Temperature (~110-140°C)
Knorr Ester Carbonylβ-Keto Anilide2-Hydroxyquinoline High Temperature (>140°C)
Question 3: Analysis of my crude product shows unreacted β-enamino ester intermediate. Why is the cyclization incomplete?

Answer:

Incomplete cyclization is almost always due to suboptimal reaction conditions during the second, high-temperature stage of the synthesis.

Probable Causes & Solutions:

  • Insufficient Temperature: The electrocyclic ring-closing reaction has a high activation energy and requires temperatures of approximately 250 °C or higher to proceed efficiently.[2][3]

    • Solution: Ensure your heating apparatus can reliably reach and maintain 250-260 °C. Verify the temperature of the reaction mixture itself, not just the heating source.

  • Inadequate Reaction Time: Even at the correct temperature, the reaction requires a certain amount of time for completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the intermediate's spot and the appearance of the product's spot (which will likely have a much lower Rf value) will indicate completion. Typical reaction times are 30-60 minutes at peak temperature.[1]

  • Poor Solvent Choice: The solvent must have a boiling point well above the required reaction temperature.

    • Solution: Use a proven high-boiling solvent such as Dowtherm A, diphenyl ether, or even mineral oil to ensure the reaction can reach the necessary temperature without the solvent boiling off.[1][2]

Visualizing the Competing Pathways

The following diagram illustrates the critical divergence between the desired Conrad-Limpach pathway and the Knorr side reaction.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Intermediates & Products 4-Chloroaniline 4-Chloroaniline Condensation Initial Condensation 4-Chloroaniline->Condensation Et-TFA Ethyl 4,4,4-trifluoroacetoacetate Et-TFA->Condensation Intermediate_CL β-Enamino Ester (Kinetic Product) Condensation->Intermediate_CL Moderate Temp. (Attack at Keto) Intermediate_Knorr β-Keto Anilide (Thermodynamic Product) Condensation->Intermediate_Knorr High Temp. (Attack at Ester) Cyclization High Temp. Cyclization (~250°C) Intermediate_CL->Cyclization Cyclization_Knorr Acid-Catalyzed Cyclization Intermediate_Knorr->Cyclization_Knorr Product_CL Target Product: This compound Product_Knorr Side Product: 6-Chloro-2-hydroxy-4-(trifluoromethyl)quinoline Cyclization->Product_CL Cyclization_Knorr->Product_Knorr G Start Low Yield or Impure Product Check_Step Which step is problematic? (Analyze crude by TLC/NMR) Start->Check_Step Condensation_Issue Condensation Step Issue: Unreacted Aniline Check_Step->Condensation_Issue Intermediate not formed Cyclization_Issue Cyclization Step Issue: Unreacted Intermediate or Tar Formation Check_Step->Cyclization_Issue Intermediate remains Purity_Issue Purity Issue: Isomeric Impurity Present Check_Step->Purity_Issue Product formed but impure Sol_Cond_1 Ensure efficient water removal (Use Dean-Stark) Condensation_Issue->Sol_Cond_1 Sol_Cond_2 Check catalyst (Add p-TSA or AcOH) Condensation_Issue->Sol_Cond_2 Sol_Cyc_1 Verify Temperature: Is it 250-260°C? Cyclization_Issue->Sol_Cyc_1 Sol_Cyc_2 Increase reaction time (Monitor by TLC) Cyclization_Issue->Sol_Cyc_2 Sol_Cyc_3 Check for degradation (Run under N₂) Cyclization_Issue->Sol_Cyc_3 Sol_Pur_1 Knorr Side Product (2-Hydroxy Isomer) Purity_Issue->Sol_Pur_1 Sol_Pur_2 Control condensation temp. (Keep below 140°C) Sol_Pur_1->Sol_Pur_2 Recrystallize Optimize Recrystallization Sol_Pur_2->Recrystallize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. (2023, December 2). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, April 25). Knorr quinoline synthesis. In Wikipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (Abstract available via Scribd: [Link])

  • Fernández, G. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved from [Link]

  • Aggarwal, M., et al. (2022). Quinoline: Synthesis to Application. ResearchGate. Retrieved from [Link]

  • Merck Index. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Csomos, P., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(8), 1046. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve the desired purity for your downstream applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique trifluoromethyl group enhances biological activity and modulates physicochemical properties.[1] The most common synthetic route to this and similar 4-hydroxyquinolines is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2] While effective, this process can present several purification challenges, including the removal of unreacted starting materials, isomeric byproducts, and degradation products formed at high temperatures.[3]

This guide will address these challenges in a practical, question-and-answer format, providing both theoretical understanding and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesized via the Conrad-Limpach reaction?

A1: The impurity profile of your crude product will largely depend on the reaction conditions. However, the most common impurities are:

  • Unreacted Starting Materials: 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Uncyclized Enamine Intermediate: The product of the initial condensation between 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Thermal Degradation Products: The high temperatures (~250 °C) required for cyclization can lead to the formation of complex, often tar-like, byproducts.[4]

  • Isomeric Byproducts: Although less common under typical Conrad-Limpach conditions, the Knorr synthesis byproduct, a 2-hydroxyquinoline isomer, can sometimes be formed.[2][5]

Q2: My crude product is a dark, oily tar. What went wrong, and can it be salvaged?

A2: The formation of a dark tar is a common issue in high-temperature reactions like the Conrad-Limpach synthesis and is often indicative of thermal degradation.[4]

  • Cause: Localized overheating, extended reaction times at high temperatures, or the presence of oxygen can promote decomposition.

  • Troubleshooting:

    • Purification Attempt: Before discarding the batch, attempt to isolate the desired product. The tarry impurities are often complex polymers that may have significantly different solubility profiles from your target compound. Trituration with a non-polar solvent like hexanes or diethyl ether may precipitate your product from the oil. Subsequent column chromatography may then be feasible.

    • Reaction Optimization: For future syntheses, ensure uniform heating with vigorous stirring, use a high-boiling, inert solvent to maintain a consistent temperature, and consider a nitrogen or argon atmosphere to minimize oxidative degradation.[6]

Q3: What is a good starting point for developing a recrystallization protocol for this compound?

A3: Recrystallization is an effective method for purifying this compound, particularly for removing less soluble impurities.

  • Solvent Selection: Given the polar nature of the hydroxyl group and the lipophilic character of the trifluoromethyl and chloro-substituted aromatic rings, a polar protic solvent or a mixed-solvent system is a good starting point.

    • Single Solvents: Ethanol is often a good first choice for quinoline derivatives.[7] Acetic acid has also been used for similar compounds.[8]

    • Mixed Solvents: A system of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) can be very effective. Common combinations include hexane/ethyl acetate and hexane/acetone.[7][9]

  • General Protocol:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • If using a mixed-solvent system, slowly add the "anti-solvent" until the solution becomes slightly turbid.

    • Reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: I'm having trouble with my compound streaking on a silica gel TLC plate. What can I do to improve the separation?

A4: Streaking, or tailing, on silica gel TLC is a common issue for basic compounds like quinolines, as they can interact strongly with the acidic silanol groups on the silica surface.[10]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA).[1]

  • Solvent System Optimization: A good starting mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate.[11] You can adjust the ratio to achieve an optimal Rf value (typically 0.2-0.4). For more polar compounds, a system like dichloromethane/methanol may be necessary.[1]

  • Stationary Phase Choice: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica for basic compounds.

Troubleshooting Guide for Purification

This section provides a structured approach to overcoming common purification challenges.

Problem 1: Low Purity After Initial Work-up
Symptom Possible Cause(s) Recommended Solution(s)
Multiple spots on TLC, including those corresponding to starting materials. Incomplete reaction.Increase reaction time or temperature. Ensure the stoichiometry of reactants is correct.
A major byproduct spot is observed on TLC. Formation of an isomeric byproduct or a stable side product.Characterize the byproduct by LC-MS or NMR to understand its structure. Adjust reaction conditions (e.g., temperature, catalyst) to disfavor its formation. Develop a selective purification method (recrystallization or chromatography) to separate it.
Baseline material on TLC and a dark-colored crude product. Thermal degradation.Optimize the reaction temperature and time. Use an inert atmosphere. Consider alternative high-boiling solvents that allow for lower reaction temperatures.[6]
Problem 2: Challenges with Column Chromatography
Symptom Possible Cause(s) Recommended Solution(s)
Product streaking or tailing on the column. Strong interaction with the acidic silica gel.[10]Deactivate the silica gel by flushing the column with the mobile phase containing 1-2% triethylamine before loading the sample. Use neutral or basic alumina as the stationary phase.
Poor separation of the product from a closely eluting impurity. The chosen solvent system has poor selectivity.Systematically screen different solvent systems using TLC. Consider a different stationary phase (e.g., alumina, C18 for reversed-phase).
Product appears to be degrading on the column. The compound is unstable on silica gel.Deactivate the silica gel as described above. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider an alternative purification method like recrystallization.
Problem 3: Issues with Recrystallization
Symptom Possible Cause(s) Recommended Solution(s)
The compound "oils out" instead of crystallizing. The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent. The solvent is too non-polar.Add a small amount of a more polar solvent to the hot solution. Try a different solvent system. Ensure a slow cooling rate.
No crystals form upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent to induce precipitation. Scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used initially.Use a minimal amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol outlines a general method for monitoring the reaction progress and assessing the purity of this compound.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Use a capillary tube to spot the sample onto the TLC plate baseline.

  • Mobile Phase: A good starting eluent is 7:3 hexane:ethyl acetate.[11] For this polar compound, you may need to increase the polarity, for example, to 1:1 hexane:ethyl acetate. Add 0.5% triethylamine to the mobile phase to prevent tailing.[1]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying the title compound on a larger scale.

  • Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation and an Rf value of ~0.2-0.3 for the desired product.[10]

  • Column Packing: Dry pack a flash column with silica gel.

  • Deactivation: Flush the column with 2-3 column volumes of the initial elution solvent containing 1-2% triethylamine.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for determining the final purity of your compound.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid. The acidic modifier helps to protonate the quinoline nitrogen, leading to better peak shapes.[12]

  • Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Sample Preparation: Prepare a dilute solution of your compound in the mobile phase (e.g., 1 mg/mL).

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Crude_Product Crude Product (Post-Workup) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, well-separated spots & solid crude Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple/close spots or oily crude HPLC_Purity_Check HPLC Purity Check Recrystallization->HPLC_Purity_Check Column_Chromatography->HPLC_Purity_Check Pure_Product Pure Product (>98%) HPLC_Purity_Check->Pure_Product Purity OK Further_Purification Further Purification Needed HPLC_Purity_Check->Further_Purification Purity Not OK Further_Purification->Column_Chromatography

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Logic for Tailing Peaks in Chromatography

Tailing_Troubleshooting Start Tailing Peak Observed in TLC/Column Add_Base Add 0.5-2% Triethylamine to Mobile Phase Start->Add_Base Check_Improvement1 Is Peak Shape Improved? Add_Base->Check_Improvement1 Use_Alumina Switch to Alumina Stationary Phase Check_Improvement1->Use_Alumina No Success Problem Solved Check_Improvement1->Success Yes Check_Improvement2 Is Peak Shape Improved? Use_Alumina->Check_Improvement2 Check_Improvement2->Success Yes Reversed_Phase Consider Reversed-Phase Chromatography Check_Improvement2->Reversed_Phase No

Caption: Troubleshooting logic for peak tailing.

References

  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • Khan, I., Zaib, S., Batool, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20706. [Link]

  • Li, Y., Wang, Z., Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38665-38669. [Link]

  • Bower, J. F., Williams, J. M. J. (2006). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 8(23), 5239-5242. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wang, D., Gao, F. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(1), 1-22. [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
  • Dogan, F. D., Kaya, I. (2014). Thermal decomposition behavior of oligo(4-hydroxyquinoline). Polymer Engineering & Science, 54(5), 992-1002. [Link]

  • Wikipedia. (2023, October 27). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Boussoufi, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Chemistry, 4(4), 1438-1449. [Link]

  • Poole, C. F., Kiridena, W. (1999). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 17(7), 626-636.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • Cuny, G. D., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Tetrahedron Letters, 49(44), 6333-6336. [Link]

  • Cox, D., et al. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2- and 3-Positions as Potential Antitrypanosomal Agents. Molecules, 24(18), 3248. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 35(6), 364-375.
  • Csonka, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2501. [Link]

  • Fadda, A. A., El-Attar, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 49(5), 965-985. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • Majer, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6298. [Link]

  • Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
  • Price, C. C., & Roberts, R. M. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • J&K Scientific. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.

Sources

overcoming low reactivity of intermediates in 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. The presence of the electron-withdrawing trifluoromethyl group at the 2-position, coupled with the chloro-substituent on the aniline ring, often leads to low reactivity of the key intermediates, resulting in poor yields and difficult purifications. This document provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach reaction between 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate is giving very low yields of the desired quinoline. What is the likely cause?

A1: The primary challenge in this reaction is the thermal cyclization of the intermediate, ethyl 3-(4-chloroanilino)-4,4,4-trifluorocrotonate. The electron-withdrawing nature of both the trifluoromethyl group and the chloro group deactivates the aniline ring, making the electrophilic aromatic substitution required for cyclization difficult. Standard thermal conditions often lead to decomposition before a significant amount of product is formed.

Q2: I'm observing the formation of multiple side products in my Gould-Jacobs type synthesis. How can I improve the selectivity towards the desired this compound?

A2: Side product formation in Gould-Jacobs and related syntheses is often a consequence of the harsh reaction conditions required for cyclization. High temperatures can lead to various undesired reactions. To improve selectivity, consider using a high-boiling, inert solvent to ensure even heat distribution and prevent localized overheating. Additionally, the use of a cyclization catalyst can often allow for lower reaction temperatures, thereby minimizing side reactions.

Q3: Is there a way to avoid the extremely high temperatures (e.g., >250 °C in diphenyl ether) for the cyclization step?

A3: Yes, several strategies can be employed to promote cyclization under milder conditions. The use of acid catalysts such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can facilitate the reaction at significantly lower temperatures. Microwave-assisted synthesis is another excellent option for rapidly achieving the necessary energy for cyclization, often in a fraction of the time and with higher yields compared to conventional heating.[1][2][3][4]

Q4: Would a different synthetic approach be more suitable for this particular substituted quinoline?

A4: While the Conrad-Limpach and Gould-Jacobs reactions are the most direct routes to 4-hydroxyquinolines, alternative methods for constructing the quinoline core exist, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[5] However, these often lead to different substitution patterns and may not be ideal for obtaining the desired 2-(trifluoromethyl)-4-hydroxy substitution. For this specific target, optimizing the Conrad-Limpach or a related cyclization is generally the most practical approach.

Troubleshooting Guide: Overcoming Low Reactivity of Intermediates

This section provides a systematic approach to troubleshooting the low reactivity of the key enamine intermediate in the synthesis of this compound.

Problem 1: Inefficient Formation of the Enamine Intermediate

The initial condensation of 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate can be sluggish due to the reduced nucleophilicity of the aniline.

Troubleshooting Steps:

  • Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to protonate the keto-carbonyl group of the β-ketoester, increasing its electrophilicity.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction. Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the enamine product.

  • Microwave Irradiation: Employing microwave synthesis can significantly accelerate the formation of the enamine intermediate, often reducing reaction times from hours to minutes.[1][2][3]

Problem 2: Failure or Low Yield of the Thermal Cyclization Step

This is the most common and critical issue. The high activation energy for the intramolecular electrophilic aromatic substitution is the primary barrier.

Troubleshooting Workflow Diagram:

troubleshooting_workflow start Low Yield in Cyclization Step thermal Conventional Thermal Cyclization Issues start->thermal catalysis Catalytic Cyclization Options start->catalysis microwave Microwave-Assisted Cyclization start->microwave solvent High-Boiling Point Solvents (e.g., Diphenyl Ether, Dowtherm A) thermal->solvent Ensure uniform heating to >250°C ppa Polyphosphoric Acid (PPA) catalysis->ppa Lower temperature (e.g., 120-160°C) eaton Eaton's Reagent catalysis->eaton Often milder conditions and cleaner reaction optimize_mw Optimize Microwave Parameters (Temperature, Time, Power) microwave->optimize_mw

Caption: Decision workflow for troubleshooting the cyclization step.

Detailed Solutions:

StrategyKey Parameters & ConsiderationsTypical Yield Improvement
High-Boiling Point Solvents - Solvents: Diphenyl ether, Dowtherm A, Mineral Oil.- Temperature: >250 °C is often required.[6]- Challenges: Difficult to remove from the product, potential for thermal degradation.Moderate
Polyphosphoric Acid (PPA) - Temperature: Typically 120-160 °C.- Advantages: Acts as both a catalyst and a solvent.- Challenges: Viscous and can be difficult to stir; workup requires quenching with ice water.Moderate to High
Eaton's Reagent - Composition: 7.7 wt% P₂O₅ in CH₃SO₃H.- Temperature: Can often be run at lower temperatures than PPA.- Advantages: Homogeneous and less viscous than PPA, often leading to cleaner reactions.High
Microwave-Assisted Synthesis - Solvent: High-boiling polar solvents (e.g., DMF, NMP) or solvent-free.- Parameters: Control temperature rather than power; typical temperatures range from 180-220 °C.[3]- Advantages: Drastic reduction in reaction time (minutes vs. hours), often leads to higher yields and fewer side products.[1][4]High to Excellent
Experimental Protocols

Protocol 1: PPA-Catalyzed Cyclization

  • Intermediate Synthesis: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-chloroaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water has been collected.

  • Remove the toluene under reduced pressure to yield the crude ethyl 3-(4-chloroanilino)-4,4,4-trifluorocrotonate intermediate.

  • Cyclization: To the crude intermediate, add polyphosphoric acid (10x by weight).

  • Heat the mixture with stirring at 140 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield crude this compound.

  • Purify by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Cyclization

  • Prepare the crude ethyl 3-(4-chloroanilino)-4,4,4-trifluorocrotonate intermediate as described in Protocol 1, steps 1-3.

  • Cyclization: Place the crude intermediate in a microwave-safe reaction vessel.

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or perform the reaction neat.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at a constant temperature of 200 °C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify as necessary.

Mechanistic Considerations

The low reactivity of the enamine intermediate is rooted in the electronic effects of the substituents on the aniline ring.

mechanism_effects substituents Substituents on Aniline Ring -Cl (at para position) -NH-C(COOEt)=C(H)CF3 effects Electronic Effects -Cl: Inductive electron withdrawal (-I) and weak resonance donation (+R) -CF3 on enamine side chain: Strong inductive electron withdrawal (-I) substituents:f1->effects:f1 substituents:f2->effects:f2 consequences Consequences for Cyclization Reduced nucleophilicity of the aromatic ring Higher activation energy for electrophilic aromatic substitution Slower reaction rate and requirement for harsh conditions effects->consequences

Caption: Electronic effects of substituents leading to low reactivity.

The chloro group at the para-position deactivates the ortho-position (relative to the amino group) through its inductive electron-withdrawing effect, which outweighs its weak resonance donation. The trifluoromethyl group on the enamine side chain further pulls electron density away from the aromatic ring, exacerbating the deactivation. This combination necessitates significant energy input to overcome the activation barrier for the desired cyclization.

By understanding these underlying principles, researchers can make more informed decisions when selecting reaction conditions and troubleshooting their syntheses, ultimately leading to more successful and efficient production of this compound.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 948–950.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Keller, H., & Schlosser, M. (1996). 2-(Trifluoromethyl)
  • Liebman, K. M., Burgess, S. J., Gunsaru, B., & Peyton, D. H. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • NIH. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access.
  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

  • PubMed. (2003). Ring-fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of O-Cyano- And O-Isocyano-Beta,beta-Difluorostyrenes. PubMed. Retrieved from [Link]

  • PubMed Central. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PubMed Central. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • ResearchGate. (2026). Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives. Retrieved from [Link]

  • RSC Publishing. (2016). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]

  • RSC Publishing. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Retrieved from [Link]

  • RSC Publishing. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

Sources

Navigating the Thermal Landscape of Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for managing exothermic reactions in quinoline synthesis. The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and materials science, often involves highly energetic reactions. Uncontrolled exotherms can lead to diminished yields, increased impurity profiles, and significant safety hazards, including runaway reactions.[1][2] This guide, structured as a series of troubleshooting questions and detailed FAQs, is designed to provide you, as a senior application scientist, with the expertise and practical insights necessary to navigate the thermal challenges inherent in these powerful synthetic transformations.

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you may encounter during your quinoline synthesis experiments, offering actionable solutions grounded in chemical principles.

Issue 1: My Skraup synthesis is extremely vigorous and difficult to control.

Question: I'm attempting a Skraup synthesis, and the reaction is proceeding with alarming vigor, threatening to become a runaway reaction. What are the immediate steps I should take, and what preventative measures can I implement for future experiments?

Answer: The Skraup synthesis is notoriously exothermic and requires careful management.[3][4] The dehydration of glycerol to acrolein, followed by its reaction with an aniline in the presence of a strong acid and an oxidizing agent, releases a significant amount of heat.[5]

Immediate Actions for a Runaway Reaction:

  • Emergency Cooling: If it is safe to do so, immediately immerse the reaction flask in a large ice-water or dry ice/acetone bath to rapidly dissipate heat.[1] Have an adequate supply of cooling agent on hand before starting the reaction.

  • Cease Reagent Addition: If you are adding reagents, stop the addition immediately.

  • Ensure Adequate Venting: Be prepared for a sudden increase in pressure. Ensure the reaction is conducted in a fume hood with the sash at the lowest practical height and that the apparatus is not a closed system.[1]

  • Utilize a Blast Shield: Always perform Skraup syntheses behind a blast shield.[1]

Preventative Measures:

  • Use of a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is the most common and is believed to function as an oxygen carrier, extending the reaction over a longer period and thus moderating its pace.[3][4][6] Boric acid can also be employed for this purpose.[3]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling to the mixture of the aniline, glycerol, and moderator.[7]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once the exotherm begins (often indicated by boiling), remove the external heat source. The reaction's own heat should sustain it for a period.[1] Re-apply heat only after the initial vigorous phase has subsided to drive the reaction to completion.

  • Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hotspots.

Issue 2: My Doebner-von Miller reaction is producing excessive tar.

Question: I'm performing a Doebner-von Miller synthesis, and the reaction mixture is turning into a thick, dark tar, which is severely impacting my yield and making purification a nightmare. What is causing this, and how can I mitigate it?

Answer: Tar formation in the Doebner-von Miller reaction is a common problem, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[8] This polymerization is often exacerbated by uncontrolled exotherms.

Causality and Solutions:

  • Exotherm-Driven Polymerization: The initial condensation and subsequent cyclization steps can be exothermic. Localized overheating can accelerate the rate of polymerization of the α,β-unsaturated aldehyde or ketone.

  • Slow Addition of Reagents: To control the exotherm and minimize polymerization, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[8] This maintains a low concentration of the polymerizable species at any given time.

  • In Situ Generation: For aldehydes like crotonaldehyde, which are prone to polymerization, in situ generation via an aldol condensation of acetaldehyde at low temperatures can be an effective strategy to control its concentration.[8]

  • Temperature Control: While the reaction often requires heating, excessive temperatures will favor tar formation. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without promoting significant polymerization. A vigorous exothermic reaction may even require initial cooling.[8]

  • Solvent Choice: The use of a biphasic solvent system (e.g., water/toluene) can help sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the acidic aqueous phase and thus minimizing polymerization.

Issue 3: My Friedländer synthesis is giving low yields, and I suspect thermal decomposition.

Question: My Friedländer synthesis, which is supposed to be milder, is resulting in low yields and some charring. Could this be due to poor temperature control?

Answer: While the Friedländer synthesis is generally less exothermic than the Skraup or Doebner-von Miller reactions, it is not without its thermal challenges.[9] The reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sensitive to temperature.[10]

Optimizing Thermal Conditions:

  • Catalyst Choice: The choice of an acid or base catalyst can influence the reaction temperature required. Milder catalysts may allow the reaction to proceed at lower temperatures, reducing the risk of thermal degradation of starting materials or products.[11]

  • Solvent Selection: The use of a solvent with an appropriate boiling point can help to control the reaction temperature. For reactions requiring heating, the solvent can act as a heat sink, preventing overheating.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This will help you determine the optimal reaction time and avoid prolonged heating at elevated temperatures, which can lead to decomposition.

  • Microwave-Assisted Synthesis: Microwave irradiation can be a valuable tool for the Friedländer synthesis, often leading to shorter reaction times and higher yields. However, it is essential to carefully control the microwave power to prevent localized overheating and charring.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the control of exothermic reactions in quinoline synthesis.

Q1: What is a runaway reaction, and why is it a major concern in quinoline synthesis?

A runaway reaction is a thermally unstable reaction that accelerates uncontrollably, leading to a rapid increase in temperature and pressure.[12] This can result in the ejection of vessel contents, explosions, and the release of toxic materials.[13][14] In quinoline syntheses like the Skraup reaction, the combination of highly exothermic steps and the use of strong acids creates a significant potential for runaway conditions if not properly managed.[1]

Q2: How can I quantitatively assess the thermal hazard of my quinoline synthesis?

For a quantitative understanding of the thermal hazards, techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable.[12] DSC can be used to determine the thermal stability of reactants and products, while RC can measure the heat evolved during the reaction in real-time. This data allows for the calculation of the adiabatic temperature rise, which is a critical parameter for assessing the potential for a runaway reaction.[12]

Q3: What is the role of the solvent in controlling exotherms?

The solvent plays a crucial role in heat management. A solvent with a suitable boiling point can act as a heat sink, absorbing excess heat and controlling the reaction temperature through reflux. Additionally, the solvent's ability to dissolve reactants can affect reaction rates and heat generation. In some cases, as with the Doebner-von Miller reaction, a biphasic solvent system can be used to control the concentration of reactive intermediates and suppress side reactions.

Q4: Are there any modern techniques that offer better control over these exothermic reactions?

Yes, continuous flow chemistry is emerging as a powerful tool for managing highly exothermic reactions safely.[15] The small internal volume and high surface-area-to-volume ratio of microreactors allow for highly efficient heat exchange, enabling precise temperature control and minimizing the risk of runaway reactions.[15]

Q5: What are the key safety precautions I should always take when performing potentially exothermic quinoline syntheses?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Fume Hood and Blast Shield: Conduct the reaction in a well-ventilated fume hood and always use a blast shield.[1]

  • Emergency Preparedness: Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible. Be familiar with your institution's emergency procedures.

  • Scale-Up with Caution: Never scale up a reaction without a thorough safety review and understanding of the thermal hazards. The heat removal capacity of a reactor does not scale linearly with its volume.[16] It is advisable to scale up in small increments.[17]

Data Presentation

Table 1: Comparison of Moderators in the Skraup Synthesis

ModeratorTypical Loading (mol%)Observed Effect on ExothermImpact on YieldReference
Ferrous Sulfate (FeSO₄)5-10Significantly moderates the reaction, extending it over a longer period.Generally improves yield by reducing tar formation.[3][4][6]
Boric Acid (H₃BO₃)10-20Moderates the reaction, though potentially less effective than FeSO₄.Can improve yields in some cases.[3]
No ModeratorN/AHighly vigorous, often violent and difficult to control.Lower yields due to significant tarring and potential loss of material.[3][4]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline

This protocol incorporates safety measures and control strategies to manage the exothermic nature of the Skraup reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent and solvent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine aniline, glycerol, and nitrobenzene.

  • Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture and stir to ensure it is well-dispersed.

  • Controlled Acid Addition: Place the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid dropwise via the dropping funnel. Monitor the internal temperature and maintain it below 25°C during the addition.[7]

  • Initiation of Reaction: Once the acid addition is complete, remove the ice bath and gently heat the mixture using a heating mantle with a temperature controller.

  • Managing the Exotherm: Heat the mixture to approximately 100-110°C. The reaction will become exothermic and begin to boil. Immediately remove the external heat source. The reaction should continue to reflux under its own heat for 30-60 minutes.[1] If the reaction becomes too vigorous, use the ice-water bath to cool the flask.

  • Completion of Reaction: After the initial exotherm has subsided, reapply heat and maintain a gentle reflux for 3-4 hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature before proceeding with the standard work-up procedure (e.g., neutralization and steam distillation).

Protocol 2: Moderated Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is designed to minimize tar formation by controlling the addition of the α,β-unsaturated aldehyde.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline and concentrated hydrochloric acid.

  • Heating: Heat the aniline hydrochloride solution to reflux.

  • Controlled Reagent Addition: Dissolve crotonaldehyde in toluene and place it in the addition funnel. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[6]

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature before proceeding with neutralization and extraction.

Visualizations

Logical Workflow for Troubleshooting Exothermic Reactions

Exotherm_Troubleshooting start Exothermic Reaction Issue Observed reaction_type Identify Quinoline Synthesis Type start->reaction_type skraup Skraup Synthesis reaction_type->skraup Skraup dvm Doebner-von Miller Synthesis reaction_type->dvm Doebner-von Miller friedlander Friedländer Synthesis reaction_type->friedlander Friedländer skraup_q1 Is the reaction too vigorous? skraup->skraup_q1 dvm_q1 Excessive Tar Formation? dvm->dvm_q1 friedlander_q1 Low Yield / Charring? friedlander->friedlander_q1 skraup_a1 Implement Emergency Cooling Cease Reagent Addition Ensure Venting Use Blast Shield skraup_q1->skraup_a1 Yes skraup_q2 Preventative Measures Implemented? skraup_q1->skraup_q2 No end Reaction Controlled Proceed to Work-up skraup_a1->end skraup_a2 Add Moderator (FeSO₄) Control H₂SO₄ Addition Rate Use Gradual Heating Ensure Efficient Stirring skraup_q2->skraup_a2 No skraup_q2->end Yes skraup_a2->end dvm_a1 Slowly Add α,β-Unsaturated Carbonyl Consider In Situ Generation Optimize Temperature Use Biphasic Solvent System dvm_q1->dvm_a1 Yes dvm_q1->end No dvm_a1->end friedlander_a1 Select Milder Catalyst Optimize Solvent Boiling Point Monitor with TLC Carefully Control Microwave Power friedlander_q1->friedlander_a1 Yes friedlander_q1->end No friedlander_a1->end

Caption: A troubleshooting workflow for managing exothermic reactions in quinoline synthesis.

Experimental Workflow for Controlled Skraup Synthesis

Skraup_Workflow start Start: Controlled Skraup Synthesis setup Combine Aniline, Glycerol, Nitrobenzene, and FeSO₄ start->setup cool Cool Reaction Mixture (Ice-Water Bath) setup->cool add_acid Slowly Add Concentrated H₂SO₄ (Monitor Temperature) cool->add_acid heat Gently Heat to Initiate Reaction (approx. 100-110°C) add_acid->heat exotherm Exotherm Begins (Remove External Heat) heat->exotherm monitor Monitor Reflux (Cool if Necessary) exotherm->monitor reflux Re-apply Heat and Reflux (3-4 hours) monitor->reflux cool_down Cool to Room Temperature reflux->cool_down workup Proceed to Work-up (Neutralization, Steam Distillation) cool_down->workup end End: Purified Quinoline workup->end

Caption: Step-by-step workflow for a controlled Skraup synthesis.

References

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Gakhar, S. J., Rowe, S. M., Boylan, M., & Conneely, P. (2009). Runaway chemical reaction at Corden Pharmachem, Cork. IChemE Symposium Series, (159).
  • Copelli, S., Derudi, M., & Rota, R. (2012). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 31-36.
  • Copelli, S., Derudi, M., & Rota, R. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. AIDIC. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reaction in a pharmaceutical plant. Retrieved from [Link]

  • Unspecified. (n.d.).
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • Barton, J., & Rogers, R. (1997). Chemical Reaction Hazards (2nd ed.). Gulf Publishing.
  • Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online. Retrieved from [Link]

  • My attempt at the Skraup quinoline synthesis. (2021, August 24). Sciencemadness Discussion Board. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • UnintentionalChaos. (2010, December 10). Skraup Reaction- Preferred Workup? Sciencemadness Discussion Board. Retrieved from [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Heat Transfer, and Visualization of the Milli-Reactor by CFD and ANN. MDPI.
  • Unspecified. (n.d.). Computational fluid dynamics modelling of multiphase reactors. Request PDF. Retrieved from [Link]

  • Unspecified. (n.d.).
  • Making quinoline - the Skraup synthesis. (2024, August 25). YouTube. Retrieved from [Link]

  • Bhati, K., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Turolla, A. (2023, April 3). Computational Fluid Dynamics (CFD) for reactor modelling. YouTube. Retrieved from [Link]

  • Skraup Reaction. (2023, September 3). Reddit. Retrieved from [Link]

  • Cohn, B. E. (1948). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 70(8), 2893-2894.
  • Unspecified. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PDF.
  • Unspecified. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PMC.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • S. S. P. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Unspecified. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Unspecified. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Unspecified. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Unspecified. (2022). The Formation of Inherently Chiral Calix[12]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI.

  • Unspecified. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Unspecified. (n.d.). Doebner–Miller reaction.
  • Unspecified. (n.d.). Monitoring temperature with fluorescence during real-time PCR and melting analysis.
  • Unspecified. (n.d.). Continuous niobium phosphate catalysed Skraup reaction for quinoline synthesis from solketal. Green Chemistry (RSC Publishing).
  • Unspecified. (n.d.). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal.

Sources

Technical Support Center: Optimizing HPLC Separation for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and routine analysis.

Introduction to the Analyte

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its u[1]nique structure, featuring a quinoline core with chloro, hydroxyl, and trifluoromethyl substituents, presents specific challenges and opportunities for chromatographic separation. Under[1][2][3]standing the chemical properties of this molecule is crucial for developing robust and efficient HPLC methods for its analysis and the separation from potential process-related impurities and degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of this compound?

A1: The primary challenges often revolve around peak shape and retention. Quinoline derivatives can exhibit peak tailing due to interactions between the basic nitrogen atom and residual silanol groups on silica-based columns. The p[4][5]resence of the hydroxyl group can also influence its interaction with the stationary phase. Additionally, ensuring adequate retention in reversed-phase (RP) chromatography might require careful optimization of the mobile phase.

Q2[6]: What type of HPLC column is recommended for the initial method development?

A2: A modern, high-purity, end-capped C18 column is a good starting point for reversed-phase HPLC analysis of this compound. These columns minimize silanol interactions, which can cause peak tailing with basic compounds like quinolines. For a[6][7]lternative selectivity, especially if impurities are difficult to resolve, consider a phenyl-hexyl or an embedded polar group (EPG) column.

Q3[6]: How does the mobile phase pH affect the separation?

A3: The mobile phase pH is a critical parameter. For basic compounds like quinolines, working at a low pH (e.g., 2.5-4.0) protonates the analyte, which can lead to better peak shapes by minimizing interactions with acidic silanol groups on the stationary phase. It is[4][6] advisable to operate at a pH at least one unit away from the analyte's pKa to ensure a single ionic form and avoid peak splitting.

Q4: What are some common impurities that might be encountered?

A4: Impurities can arise from the synthesis process, including starting materials, byproducts, and degradation products. Potential impurities could include isomers, precursors like 4-chloro-2-trifluoroacetylaniline, or related quinoline derivatives formed during the reaction. It is[8] essential to have an understanding of the synthetic route to anticipate potential impurities.

Troubleshooting Guide

Unsatisfactory chromatographic results can be frustrating. This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound and its impurities.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanol groups. [4][5]- Column overload. [4]- Inappropriate mobile phase pH. - Column void or degradation.- Use a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl). [6]- Reduce the sample concentration or injection volume. [9]- Adjust the mobile phase pH to be at least one unit away from the analyte's pKa. For basic quinolines, a lower pH (2.5-3.5) is often beneficial. [4]- Flush the column or replace it if necessary.
Peak Fronting- Sample solvent stronger than the mobile phase. [10]- Column overload. [10]- Poor column packing or a void at the column inlet.- D[10]issolve the sample in the initial mobile phase or a weaker solvent. - Decrease the amount of sample injected. [9]- Replace the column.
[9]Poor Resolution- Inadequate selectivity of the stationary phase. [11]- Mobile phase composition not optimized. [12]- Gradient slope is too steep.- Screen different column chemistries (e.g., C18, Phenyl, Cyano). [11]- Optimize the organic modifier (acetonitrile vs. methanol) and the mobile phase pH. [12]- Decrease the gradient slope for better separation of closely eluting peaks.
Irreproducible Retention Times - Inadequate column equilibration. [9]- Fluctuations in mobile phase composition or flow rate. [13]- Temperature variations.- E[9]nsure the column is fully equilibrated with the initial mobile phase before each injection. [9]- Check the pump for leaks and ensure proper solvent mixing. Degas the mobile phase. [13]- Use a column oven to maintain a consistent temperature.

##[9]# Experimental Protocols

Protocol 1: Initial Method Development for this compound

This protocol outlines a starting point for developing a reversed-phase HPLC method.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determine the λmax of the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.

3.[14] Optimization:

  • Adjust the gradient slope and initial/final mobile phase compositions to achieve optimal retention and resolution from any observed impurities.

  • Evaluate the effect of changing the organic modifier from acetonitrile to methanol, as this can significantly alter selectivity.

[14]Visualization of Workflows

Method Development Workflow

The following diagram illustrates a systematic approach to HPLC method development for this compound.

MethodDevelopment Start Define Separation Goals SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn InitialConditions Establish Initial Conditions (Mobile Phase, Gradient) SelectColumn->InitialConditions RunInitial Run Initial Separation InitialConditions->RunInitial Evaluate Evaluate Chromatogram (Peak Shape, Resolution) RunInitial->Evaluate Optimize Optimize Parameters Evaluate->Optimize Not Acceptable Validate Validate Method Evaluate->Validate Acceptable Optimize->RunInitial End Final Method Validate->End

Caption: A typical workflow for HPLC method development.

Troubleshooting Logic for Peak Tailing

This diagram provides a logical flow for diagnosing and resolving peak tailing issues.

PeakTailingTroubleshooting Start Peak Tailing Observed CheckOverload Is Sample Overloaded? Start->CheckOverload ReduceSample Reduce Sample Concentration/ Injection Volume CheckOverload->ReduceSample Yes CheckpH Is Mobile Phase pH Optimized? CheckOverload->CheckpH No Resolved Problem Resolved ReduceSample->Resolved AdjustpH Adjust pH (e.g., 2.5-3.5) CheckpH->AdjustpH No CheckColumn Is Column in Good Condition? CheckpH->CheckColumn Yes AdjustpH->Resolved ReplaceColumn Use New/Different Column CheckColumn->ReplaceColumn No ConsiderAdditive Consider Mobile Phase Additive (e.g., Triethylamine) CheckColumn->ConsiderAdditive Yes ReplaceColumn->Resolved ConsiderAdditive->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Pawar, S. D., et al. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmIMm2kp4abb_4GaxVKY9IJIC3lADVDeh0s2PVjZW4B_qvnNsg5j0fSBVsvCGy62B-NHyQnc48JrC3JdRaeTh95wKkFV-94JftZJB1I2QGAcTQOHou3jyUSuHHW4PS3efiIfFqqN53QimGGEneGKw=
  • Benchchem. Troubleshooting peak tailing in Quinol sulfate HPLC analysis.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Phenomenex. Understanding Peak Fronting in HPLC.
  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • HPLC Troubleshooting Guide.
  • Chem-Impex. This compound.
  • VSNCHEM. vq10298 this compound.
  • Sarkar, M., et al. Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10 in Bulk and Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences.
  • Dolan, J. W. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Santa Cruz Biotechnology. This compound.
  • National Center for Biotechnology Information. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This key intermediate is crucial for the development of novel therapeutic agents and agrochemicals.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize the synthesis for scalability and purity.

Synthetic Strategy Overview: The Conrad-Limpach Approach

The most robust and scalable method for preparing 4-hydroxyquinoline derivatives, including the target compound, is the Conrad-Limpach synthesis.[2] This is a two-stage process:

  • Condensation: An aromatic amine (4-chloroaniline) reacts with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form a β-aminoacrylate intermediate. This step is typically catalyzed by a mild acid.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the stable quinoline ring system.

This strategy is favored for its reliability and use of commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Intermediate: Ethyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate A->B Toluene, p-TSA Dean-Stark Trap Reflux D Final Product: This compound B:e->D:w ~250-260°C C High-Boiling Solvent (e.g., Dowtherm A)

Caption: General workflow for the Conrad-Limpach synthesis of the target quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The Conrad-Limpach synthesis is the most prevalent and scalable method. It involves the condensation of 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature thermal cyclization of the resulting enamine intermediate.[2] An alternative, the Gould-Jacobs reaction, is also widely used for 4-hydroxyquinoline synthesis, which starts with an aniline and an alkoxymethylenemalonic ester.[3][4][5]

Q2: Why is a high-temperature cyclization step necessary? A2: The cyclization is a 6-electron electrocyclic reaction. This process has a significant activation energy barrier that must be overcome to form the quinoline ring. Temperatures around 250 °C are typically required to drive the reaction to completion efficiently.[2][6] Using a high-boiling, inert solvent like Dowtherm A or mineral oil is critical to maintain a consistent high temperature and ensure uniform heat transfer, which minimizes the formation of degradation byproducts.[2][6]

Q3: Does the final product exist in different tautomeric forms? A3: Yes. The product, this compound, exhibits keto-enol tautomerism. It exists in equilibrium with its 4-quinolone form, 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one.[3][7] The hydroxyquinoline form is aromatic and generally stable, but the equilibrium can be influenced by the solvent and pH.

Q4: Are there greener alternatives to solvents like Dowtherm A? A4: Yes, while Dowtherm A and mineral oil are effective, they can be difficult to remove.[6] Research has explored more environmentally friendly and easier-to-handle high-boiling solvents. Alternatives that can provide good yields include 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate Ethyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate (Condensation)
  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Reagents: Charge the flask with 4-chloroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq), and toluene (approx. 5-10 mL per gram of aniline).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 2-4 hours).[2]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude β-aminoacrylate can often be used directly in the next step without further purification.[2]

Protocol 2: Synthesis of this compound (Thermal Cyclization)
  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, place the crude intermediate from Protocol 1.

  • Solvent Addition: Add a high-boiling solvent (e.g., Dowtherm A) in a ratio of approximately 10-15 mL of solvent per gram of the intermediate.[2]

  • Reaction: With vigorous stirring, heat the mixture to 250-260 °C. Maintain this temperature for 30-60 minutes.

  • Monitoring: Monitor the cyclization by TLC to confirm the disappearance of the intermediate.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to below 100 °C. Add a non-polar solvent such as hexanes or toluene to precipitate the product.[8]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with hexanes to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[9]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this synthesis.

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My condensation reaction (Step 1) has a very low yield. What went wrong? A: Low yield in this step is almost always related to water. The condensation is a reversible equilibrium reaction that produces water as a byproduct.

  • Causality: According to Le Chatelier's principle, the water must be removed to drive the reaction forward.

  • Solution: Ensure your Dean-Stark trap is set up correctly and is efficiently collecting water. Use anhydrous toluene as the solvent and ensure your starting aniline is dry. If the problem persists, check the purity of your starting materials, as impurities can inhibit the reaction.[2]

Q: During the cyclization (Step 2), the reaction mixture turned into a dark, intractable tar. A: Tar formation is a classic sign of thermal decomposition.

  • Causality: The high temperatures required for cyclization can also degrade the starting materials and the product if not controlled precisely. Localized overheating, where parts of the mixture are hotter than the measured temperature, is a common issue on a larger scale.

  • Solution: Use a mechanical stirrer instead of a magnetic stir bar for more efficient and uniform mixing. Ensure your heating mantle provides even heating and use a temperature controller that is calibrated and accurate. Do not exceed the recommended temperature range of 250-260 °C.[2]

Q: I'm having trouble getting my product to precipitate out of the Dowtherm A. A: The product can have some residual solubility in the high-boiling solvent, even after cooling.

  • Causality: The polarity and nature of the solvent can keep some product dissolved.

  • Solution: First, ensure the mixture has cooled sufficiently (e.g., to 80-90 °C). Then, while stirring, slowly add a large volume of a non-polar "anti-solvent" like hexanes or toluene. This will drastically reduce the solubility of your polar quinoline product, forcing it to precipitate.[2][8] Filter the resulting solid and wash it thoroughly with more of the anti-solvent.

Q: My final product is off-color and shows impurities by NMR/LC-MS. A: This indicates either an incomplete reaction or the presence of side products or trapped solvent.

  • Causality: If the cyclization is not complete, the intermediate will remain. If the product is not washed properly, the high-boiling solvent will be trapped in the solid.

  • Solution: Always monitor the reaction to completion by TLC or HPLC. For purification, a thorough wash of the filtered solid with hexanes is critical. If impurities persist, recrystallization from a solvent like ethanol is highly effective at removing both the unreacted intermediate and other colored byproducts.[9]

Data Summary: Key Reaction Parameters

ParameterStep 1: CondensationStep 2: Thermal Cyclization
Key Reagents 4-Chloroaniline, Ethyl 4,4,4-trifluoroacetoacetateEthyl 3-((4-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate
Catalyst p-Toluenesulfonic acid (p-TSA)None (Thermal)
Solvent TolueneDowtherm A, Mineral Oil, or alternative
Temperature Reflux (~111 °C)250 - 260 °C
Typical Time 2 - 4 hours30 - 60 minutes
Work-up Evaporation of solventPrecipitation with anti-solvent, filtration
Typical Yield >90% (Crude)70 - 85%

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • RSC Publishing. Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • ResearchGate. Oxidative cyclization toward the synthesis of quinoline. [Link]

  • Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • NIH National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • ACS Publications. A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ACS Publications. Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. [Link]

  • NIH National Center for Biotechnology Information. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Chemsrc. 6-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. [Link]

Sources

dealing with unstable intermediates in 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on managing unstable intermediates and optimizing reaction conditions.

Introduction

The synthesis of this compound, a valuable scaffold in medicinal chemistry and materials science, is most commonly achieved through variations of the Conrad-Limpach or Gould-Jacobs reactions.[1][2] These methods, while effective, involve high-temperature thermal cyclization steps that can lead to the formation of unstable intermediates and undesirable byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in this synthesis.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a robust method for preparing 4-hydroxyquinolines.[1] The reaction proceeds in two key stages:

  • Condensation: 4-chloroaniline reacts with ethyl 4,4,4-trifluoroacetoacetate to form the β-aminoacrylate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield the final product.

Conrad-Limpach_Reaction 4-chloroaniline 4-chloroaniline condensation condensation 4-chloroaniline->condensation ethyl_trifluoroacetoacetate ethyl_trifluoroacetoacetate ethyl_trifluoroacetoacetate->condensation beta_aminoacrylate β-Aminoacrylate Intermediate (Unstable) condensation->beta_aminoacrylate Room Temp to Mild Heat thermal_cyclization thermal_cyclization beta_aminoacrylate->thermal_cyclization High Temp (~250 °C) product This compound thermal_cyclization->product

Caption: General workflow of the Conrad-Limpach synthesis.

Troubleshooting Guide: Unstable Intermediates and Side Reactions

This section addresses common issues encountered during the synthesis, with a focus on the unstable β-aminoacrylate intermediate.

Problem 1: Low Yield of the β-Aminoacrylate Intermediate in the Condensation Step

Question: I am observing a low yield of the initial condensation product between 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. What could be the cause?

Answer:

Several factors can contribute to a low yield in the condensation step. The primary culprits are often related to reaction conditions and the purity of starting materials.

  • Purity of Starting Materials: Ensure that both 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate are of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: While the condensation is typically performed at room temperature or with gentle heating, the electron-withdrawing nature of the chloro and trifluoromethyl groups can decrease the nucleophilicity of the aniline and the electrophilicity of the keto-ester, respectively, slowing down the reaction. A moderate increase in temperature (e.g., to 40-60 °C) can improve the reaction rate. However, excessive heat can promote side reactions.

  • Catalyst: The use of a catalytic amount of a mild acid, such as acetic acid, can facilitate the condensation by activating the carbonyl group of the β-ketoester.

Experimental Protocol: Optimized Condensation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in a suitable solvent like toluene or ethanol.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, the crude β-aminoacrylate intermediate can often be used directly in the next step after removal of the solvent under reduced pressure.

Problem 2: Decomposition and Low Yield during Thermal Cyclization

Question: The high-temperature cyclization step is giving me a low yield of the desired this compound, and I observe significant charring and byproduct formation. How can I mitigate this?

Answer:

This is the most critical and challenging step of the synthesis. The high temperatures required for the electrocyclization (typically >250 °C) can lead to the decomposition of the β-aminoacrylate intermediate and the final product.[2]

Decomposition_Pathways beta_aminoacrylate β-Aminoacrylate Intermediate desired_cyclization Desired Cyclization beta_aminoacrylate->desired_cyclization ~250 °C Controlled Heating decomposition Decomposition Pathways beta_aminoacrylate->decomposition >260 °C or Prolonged Heating product Target Quinoline desired_cyclization->product byproducts Charring & Byproducts (e.g., dehalogenation, fragmentation) decomposition->byproducts

Caption: Competing pathways during thermal cyclization.

Key Factors and Solutions:

  • Precise Temperature Control: This is paramount. Overheating is a primary cause of decomposition. Use a high-boiling, inert solvent to ensure even heat distribution and maintain a stable temperature.[3]

  • Solvent Selection: The choice of solvent is critical for the success of the high-temperature cyclization. High-boiling point solvents are necessary to reach the required temperature for the reaction to proceed efficiently.[3]

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A~257Excellent heat transfer, inertCan be difficult to remove, expensive
Diphenyl ether~259Good heat transfer, inertCan be difficult to remove
Mineral Oil>300Inexpensive, inertDifficult to remove from the product
1,2,4-Trichlorobenzene~214Lower cost alternativeMay not reach optimal temperature for all substrates
  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to degradation. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.

Experimental Protocol: Optimized Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate in a flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Add a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250-260 °C under an inert atmosphere.

  • Maintain this temperature and monitor the reaction progress every 15-30 minutes.

  • Once the reaction is complete (typically 30-90 minutes), cool the mixture to below 100 °C.

  • Add a non-polar solvent like hexanes or toluene to precipitate the product.

  • Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a byproduct that appears to be the 2-hydroxyquinoline isomer. What is causing this?

A1: The formation of the 2-hydroxyquinoline isomer is characteristic of the Knorr quinoline synthesis pathway.[1] This occurs when the initial condensation happens at the ester group of the β-ketoester rather than the keto group. This is favored at higher temperatures during the initial condensation step. To favor the desired 4-hydroxyquinoline product, ensure that the initial condensation is carried out at a lower temperature (room temperature to 60 °C) before proceeding to the high-temperature cyclization.

Q2: Can I perform the cyclization neat (without solvent)?

A2: While it is possible to perform the cyclization without a solvent, it is generally not recommended, especially for larger scale reactions.[1] Without a solvent, localized overheating is much more likely, leading to significant decomposition and lower yields. A high-boiling, inert solvent provides much better temperature control and more consistent results.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, the β-aminoacrylate intermediate, and decomposition byproducts. If the reaction is not driven to completion, you may have residual intermediate. If the temperature was too high or the reaction time too long, you may have tarry decomposition products.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[4]

Q4: How do the chloro and trifluoromethyl groups affect the reaction?

A4: Both the chloro and trifluoromethyl groups are electron-withdrawing.

  • On the Aniline: The chloro group on the 4-chloroaniline deactivates the aromatic ring, making the cyclization step more challenging as the ring is less nucleophilic. This necessitates the high reaction temperatures.

  • On the β-Ketoester: The trifluoromethyl group on the ethyl 4,4,4-trifluoroacetoacetate is a strong electron-withdrawing group. This can influence the stability of the enamine intermediate and potentially make it more susceptible to side reactions at high temperatures.

Q5: Are there any alternative, milder methods for the cyclization step?

A5: While high-temperature thermal cyclization is the classic approach, some modern methods utilize microwave-assisted synthesis.[5] Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and potentially cleaner reactions. However, this requires specialized equipment. Another approach involves the use of a strong acid catalyst like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to promote cyclization at lower temperatures, though this may not be compatible with all substrates.[5]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3356–3371.
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(16), 4944.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (n.d.). BenchChem.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2012). Molecules, 17(10), 11827–11836.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Synthesis of Quinoline and deriv
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). Letters in Organic Chemistry, 7(2), 148–150.
  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 503-505).
  • Conrad–Limpach reaction. (2009). In Name Reactions (pp. 133-134). Springer.
  • 4-Chloro-2-(trifluoromethyl)aniline 97%. (n.d.). Sigma-Aldrich.
  • 4-Chloro-3-(trifluoromethyl)aniline 99%. (n.d.). Sigma-Aldrich.
  • The 4‐exo‐trig cyclization of trifluoromethylated enols. (n.d.).
  • This compound. (n.d.). Chem-Impex.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20687–20701.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1017.
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Reaction Chemistry & Engineering, 6(7), 1133–1149.
  • The role of the trifluoromethyl group in reactivity and selectivity in polar cycloaddition reactions. A DFT study. (2012). Tetrahedron, 68(35), 7139–7147.
  • 4-Chloroaniline. (n.d.). PubChem.
  • Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. (2020). Beilstein Journal of Organic Chemistry, 16, 657–662.
  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). International Journal of Molecular Sciences, 23(23), 15217.
  • Benzenamine, 4-chloro-3-(trifluoromethyl)-. (n.d.). NIST Chemistry WebBook.
  • System: 4-Chloro-N-(1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethylidene)aniline. (n.d.). DETHERM.

Sources

Technical Support Center: Refining Purification Protocols for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this unique class of compounds. The inherent chemical functionalities of these molecules, namely the quinoline core, the 4-hydroxy group (and its tautomeric quinolone form), the electron-withdrawing chloro and trifluoromethyl substituents, present a specific set of hurdles in achieving high purity. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to empower you to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of this compound and its analogs.

Q1: My compound is showing significant streaking and poor separation on a silica gel TLC plate. What is causing this and how can I fix it?

A1: Streaking or tailing on silica gel is a frequent issue with quinoline derivatives. This is primarily due to the basic nitrogen atom in the quinoline ring interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction leads to slow and uneven movement of the compound up the plate.

  • Solution 1: Basic Modifier in Eluent: Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent system.[1] This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.

  • Solution 2: Alternative Stationary Phase: Consider using a different stationary phase for your TLC and column chromatography. Neutral or basic alumina can be excellent alternatives to silica gel.[1] For compounds that are sufficiently non-polar, reversed-phase silica (C18) can also be an effective option to avoid the issues associated with silica's acidity.[1]

Q2: I am observing decomposition of my compound on the silica gel column. How can I prevent this?

A2: The acidic nature of silica gel can cause the decomposition of sensitive quinoline derivatives.[1] The combination of the quinoline nitrogen and the electron-withdrawing groups can make the molecule susceptible to acid-catalyzed degradation.

  • Solution 1: Deactivate the Silica Gel: As with streaking, pre-treating the silica gel with a basic solution can prevent decomposition. You can achieve this by preparing a slurry of the silica gel in the eluent containing a small amount of triethylamine before packing the column.[1]

  • Solution 2: Minimize Contact Time and Temperature: Run your column as quickly as possible to reduce the time your compound spends in contact with the silica. Performing the chromatography in a cold room can also help to slow down the rate of decomposition.

  • Solution 3: Use an Inert Atmosphere: For particularly sensitive analogs, conducting the purification under an inert atmosphere, such as in a glovebox, can prevent oxidative degradation that may be catalyzed by the acidic silica surface.[1]

Q3: My compound's Rf value is inconsistent across different TLC plates, even with the same eluent system. What could be the reason?

A3: This inconsistency is likely due to the tautomeric nature of your 4-hydroxyquinoline analog. It can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. The keto form is generally more polar and will have a stronger interaction with the silica gel, resulting in a lower Rf value. The position of this equilibrium can be influenced by factors such as the solvent polarity, concentration, and the specific batch of silica gel, leading to variable Rf values.

  • Solution: To obtain more consistent results, allow your TLC chambers to become fully saturated with the eluent vapor before running the plate. This helps to maintain a consistent environment on the plate. Additionally, consider using a solvent system that strongly favors one tautomer. For instance, a more polar solvent system might favor the keto form, leading to more reproducible results.

Q4: I am struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all.

A4: Finding the right recrystallization solvent can be challenging, especially for molecules with a combination of polar (4-hydroxy/quinolone) and non-polar (trifluoromethyl, chloro-aryl) regions.

  • Solution: Use a Co-solvent System: A mixture of two miscible solvents, one in which your compound is soluble and one in which it is sparingly soluble, is often the key. Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until you observe persistent turbidity. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Common co-solvent systems for quinoline derivatives include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

Part 2: In-depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance on overcoming specific, complex purification challenges.

Guide 1: Navigating Tautomerism in Chromatography

The 4-hydroxyquinoline/4-quinolone tautomerism is a critical factor influencing chromatographic behavior. The keto-enol equilibrium can lead to broadened peaks, shoulder peaks, or even the appearance of two distinct spots on a TLC plate.

Understanding the Equilibrium:

Tautomers enol 4-Hydroxyquinoline (Enol) Less Polar keto 4-Quinolone (Keto) More Polar enol->keto Equilibrium

Caption: Tautomeric equilibrium of 4-hydroxyquinoline analogs.

Troubleshooting Strategy:

  • Assess Tautomer Presence: Run a TLC in a solvent system of intermediate polarity (e.g., 30% ethyl acetate in hexane). If you observe significant streaking or two close spots, tautomerism is likely a significant factor.

  • Push the Equilibrium: To obtain a single, sharp peak during column chromatography, add a modifier to your eluent to favor one tautomeric form.

    • To favor the more polar keto form: Use a more polar eluent system.

    • To favor the less polar enol form: While less common for purification on silica, a less polar, non-hydrogen bonding solvent might slightly favor the enol form.

  • Consider Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 stationary phase), the elution order is reversed. The less polar enol form will elute later than the more polar keto form. This can sometimes provide better separation if the tautomers are separable.

Protocol: Column Chromatography with a Basic Modifier

  • Prepare the Slurry: In a beaker, add your silica gel to your chosen eluent (e.g., 80:20 petroleum ether:ethyl acetate) containing 1% triethylamine.[2] Stir to create a uniform slurry.

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elute and Collect: Begin elution with your chosen solvent system, collecting fractions and monitoring by TLC.

Guide 2: Optimizing Crystallization for High Purity

Crystallization is a powerful technique for obtaining highly pure this compound analogs. However, issues like oiling out, formation of amorphous solids, or failure to crystallize are common.

Decision Tree for Crystallization Troubleshooting:

Crystallization start Dissolved Crude Product no_crystals No Crystals Form start->no_crystals Slow Cooling oiling_out Oiling Out start->oiling_out Rapid Cooling / Too Concentrated amorphous Amorphous Solid start->amorphous Very Rapid Cooling / Impurities scratch Scratch Flask / Seed no_crystals->scratch Induce Nucleation redissolve Adjust Conditions oiling_out->redissolve Re-heat & Cool Slowly / Add More Solvent re_purify Remove Impurities amorphous->re_purify Re-purify by Chromatography crystals Crystals Formed scratch->crystals redissolve->crystals re_purify->start

Caption: Troubleshooting flowchart for crystallization issues.

Quantitative Data for Solvent Selection:

Solvent System (v/v)Polarity IndexSuitability for AnalogsNotes
Ethanol/WaterHighGood for more polar analogsCan be prone to oiling out if cooled too quickly.
Ethyl Acetate/HexaneMediumVersatile for a range of polaritiesGood for inducing crystallization of moderately soluble compounds.
Dichloromethane/HexaneLow-MediumSuitable for less polar analogsEnsure slow evaporation of dichloromethane.
AcetonitrileMedium-HighCan be a good single solvent for some analogs
TolueneLowGood for less polar analogs, slow evaporation

Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve your crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Part 3: Visualization of the Purification Workflow

A systematic approach is crucial for efficiently purifying these challenging compounds. The following workflow outlines the key decision points.

PurificationWorkflow cluster_0 Initial Analysis cluster_1 Primary Purification cluster_2 Final Purification crude Crude Product tlc TLC Analysis (with and without basic modifier) crude->tlc column Column Chromatography (Silica + NEt3 or Alumina) tlc->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions & Evaporate fractions->combine recrystallize Recrystallization combine->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: General workflow for the purification of this compound analogs.

References

  • BenchChem Technical Support Team. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline scaffold. As a "privileged structure" in medicinal chemistry, this quinoline core is a foundational component in the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] This document synthesizes data from key studies to offer a comparative framework for researchers and drug development professionals, elucidating how specific structural modifications influence biological efficacy.

The Quinoline Scaffold: A Mechanistic Overview

Quinoline-based compounds, most notably the antimalarial drugs chloroquine and mefloquine, have a well-documented mechanism of action, particularly against Plasmodium falciparum, the parasite responsible for malaria.[5] During its intraerythrocytic stage, the parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[6][7] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.

The prevailing hypothesis is that quinoline derivatives disrupt this detoxification process.[2] Being weakly basic, they accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[7] This leads to a buildup of free heme, which induces oxidative stress and damages parasite membranes, ultimately causing cell death.[6]

Hemozoin_Inhibition_Pathway cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Accumulation Oxidative Stress Membrane Damage Heme->Accumulation Buildup Quinoline Quinoline Analog (e.g., this compound) Quinoline->Heme Quinoline->Hemozoin Inhibits Death Parasite Death Accumulation->Death

Caption: Mechanism of action for quinoline antimalarials.

Core Structure-Activity Relationship Analysis

While direct, comprehensive SAR studies on the this compound scaffold are limited in publicly accessible literature, valuable insights can be drawn from closely related analogs. A pivotal study on 6-Chloro-2-arylvinylquinolines provides a robust framework for understanding the impact of substitutions on antimalarial potency.[8] In this series, the 4-hydroxy group is replaced by a 4-amino side chain, and the 2-trifluoromethyl group is replaced by a 2-arylvinyl moiety, but the core quinoline and the critical C6-chloro substitution remain.

Key Modification Points and Their Impact on Activity:
  • C6-Substitution: The presence of a halogen at the C6 position is consistently shown to be beneficial for antiplasmodial activity. In comparative studies of 2-arylvinylquinolines, the introduction of a fluorine atom at C6 improved activity over methoxylated analogs. Further enhancement was observed when the fluorine was replaced with a chlorine atom, indicating that an electron-withdrawing group of appropriate size at this position is crucial for potency.[8]

  • C2-Position Substituent: The group at the C2 position significantly modulates activity. In the 2-arylvinylquinoline series, substitutions on the appended benzene ring were critical. Analogs bearing a fluoro or trifluoromethyl group on this benzene ring showed potent activity against the chloroquine-resistant Dd2 strain of P. falciparum.[8] This highlights the importance of electron-withdrawing groups on the side chain at the C2 position.

  • C4-Position Substituent: Although not a direct comparison to the 4-hydroxy group, the nature of the side chain at the C4-amino position in related antimalarials like chloroquine is known to be vital for activity, influencing factors like lipophilicity and accumulation in the food vacuole. It is reasonable to infer that modifications to the 4-hydroxy group on the target scaffold would similarly impact the compound's physicochemical properties and overall efficacy.

Caption: Key SAR points for the quinoline scaffold.

Comparative Performance of Analogs

The following table summarizes the antiplasmodial activity of selected 6-chloro-2-arylvinylquinoline analogs against the chloroquine-resistant Dd2 strain of P. falciparum. This data illustrates the quantitative impact of the structural modifications discussed above.[8]

Compound IDR¹ (C6-Substituent)R² (Arylvinyl-Substituent)EC₅₀ (nM) vs. Dd2 Strain
16 -ClH21.0 ± 2.1
24 -Cl4-CF₃10.9 ± 1.9
29 -Cl4-F4.8 ± 2.0
31 -Cl3-CF₃5.9 ± 1.4

Data sourced from "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines".[8]

Analysis: This data clearly demonstrates that adding electron-withdrawing groups (F or CF₃) to the aryl ring at the C2-position significantly enhances potency compared to the unsubstituted analog (Compound 16 ). The compound with a 4-fluoro substitution (Compound 29 ) emerged as the most active in this series.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of quinoline analogs.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a common, fluorescence-based method for determining the 50% inhibitory concentration (IC₅₀) of compounds against the asexual blood stages of P. falciparum. It relies on the SYBR Green I dye, which intercalates with DNA and fluoresces, allowing for the quantification of parasite proliferation.

Causality Behind Experimental Choices:

  • Asynchronous Culture: Using an asynchronous parasite culture ensures that the drug's effect across all asexual life cycle stages (ring, trophozoite, schizont) is captured.

  • SYBR Green I: This dye provides a high signal-to-noise ratio and is a safer, non-radioactive alternative to older methods like the [³H]-hypoxanthine incorporation assay.[9]

  • Lysis Buffer: The buffer must effectively lyse red blood cells without degrading parasite DNA to ensure accurate fluorescence measurement.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO and then in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤0.5%).

  • Parasite Culture: Culture P. falciparum (e.g., Dd2 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Assay Plate Setup: In a 96-well black microtiter plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the serially diluted compounds. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in a Tris-HCl buffer. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Assay_Workflow A Prepare Serial Dilutions of Test Compounds C Add Compounds & Culture to 96-Well Plate A->C B Prepare Parasite Culture (1% Parasitemia, 2% Hematocrit) B->C D Incubate for 72 hours (37°C, Gas Mixture) C->D E Add SYBR Green I Lysis Buffer D->E F Incubate 1 hour in Dark E->F G Read Fluorescence (Ex: 485nm, Em: 530nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the SYBR Green I antiplasmodial assay.

In Vitro β-Hematin (Hemozoin) Formation Assay

This cell-free assay directly assesses a compound's ability to inhibit the polymerization of heme into β-hematin, providing mechanistic insight into its antimalarial action.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of hemin chloride in DMSO. Prepare a stock solution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions.

  • Initiation: Add the hemin solution to each well, followed by an acetate buffer (pH 4.8) to initiate the polymerization reaction.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Pelleting and Washing: Centrifuge the plate to pellet the insoluble β-hematin. Discard the supernatant and wash the pellet with DMSO to remove any remaining soluble heme. Repeat the centrifugation and washing steps.

  • Quantification: Dissolve the final pellet in a known volume of NaOH or NaOH/SDS solution. Measure the absorbance of the resulting alkaline hematin solution at ~405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC₅₀ value. Chloroquine is typically used as a positive control inhibitor.[11]

Conclusion and Future Directions

The analysis of the 6-chloro-2-(trifluoromethyl)quinoline scaffold and its close analogs confirms its status as a promising platform for antimalarial drug discovery. The structure-activity relationship data, primarily from the 6-chloro-2-arylvinylquinoline series, underscores the critical role of electron-withdrawing substituents at both the C6 and C2 positions for enhancing antiplasmodial potency against resistant parasite strains.[8]

Future research should focus on a systematic SAR study of the specific this compound core. Key areas for exploration include:

  • Modification of the 4-hydroxy group: Esterification or etherification to modulate lipophilicity and cell permeability.

  • Substitution on the benzene ring: Introducing small electron-withdrawing or -donating groups at the C7 or C8 positions to fine-tune electronic properties.

  • Bioisosteric replacement: Replacing the 2-trifluoromethyl group with other electron-withdrawing bioisosteres to potentially improve metabolic stability or reduce toxicity.

By leveraging the foundational SAR principles outlined in this guide and employing robust experimental methodologies, researchers can rationally design and synthesize next-generation quinoline analogs with superior efficacy and the potential to overcome existing drug resistance challenges.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Wicht, K. J. (n.d.). Mechanism of action of quinoline drugs.
  • Singh, R., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features.
  • Kfir, A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Khan, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Rosenthal, P. J., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vivo. University of California, San Francisco.
  • Singh, S., et al. (2018).
  • BenchChem. (2025).
  • Slideshare. (n.d.). Screening of antimalarial drugs. Slideshare.
  • ResearchGate. (n.d.). The half maximal inhibitory concentrations (IC50) of quinoline...
  • Wang, Z., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • Devarajegowda, H. C., et al. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC.

Sources

The Efficacy of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Comparative Analysis Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The efficacy and therapeutic target of a quinoline derivative are intricately dictated by the nature and position of its substituents. This guide provides a comparative analysis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a compound whose specific biological data is not extensively reported in peer-reviewed literature.[8][9] By dissecting its structural components and applying established Structure-Activity Relationship (SAR) principles, we can extrapolate its potential efficacy and position it relative to other well-characterized quinoline compounds.

Deconstructing the Quinoline Core: The Foundation of Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile template for drug design due to its ability to intercalate into DNA, interact with various enzymes, and influence signaling pathways.[3][4] The electronic properties and steric configuration of substituents at different positions on this core dramatically alter the molecule's pharmacological profile.

The Subject of Analysis: this compound

This molecule integrates three key functional groups onto the quinoline scaffold, each known to impart specific biological activities:

  • 6-Chloro Group: The presence of a halogen, particularly chlorine, at the 6 or 7-position of the quinoline ring is a common feature in many potent therapeutic agents. For instance, the 7-chloro group in the antimalarial drug chloroquine is essential for its activity.[10] Halogenation can enhance membrane permeability and modulate the electronic properties of the ring system, often leading to increased potency.

  • 4-Hydroxy Group: The 4-hydroxyquinoline moiety (or its tautomeric form, 4-quinolone) is a well-known pharmacophore associated with a range of activities, including antibacterial and cytotoxic effects.[11][12] This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The development of fluoroquinolone antibiotics, which are potent bacterial topoisomerase inhibitors, stemmed from early 4-hydroxyquinoline compounds.[11]

  • 2-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly lipophilic and strongly electron-withdrawing, which can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to target proteins.[2][13] The antimalarial drug mefloquine, which features two trifluoromethyl groups, is a testament to the potency-enhancing effects of this substituent.[2]

Based on these structural features, this compound is hypothesized to possess potent biological activities, potentially in the realms of anticancer, antimicrobial, or antiviral applications.[8]

Comparative Analysis with Archetypal Quinolines

To contextualize the potential efficacy of this compound, we compare it with several well-established quinoline-based drugs, each with a distinct substitution pattern and therapeutic application.

Compound Structure Key Substituents Primary Therapeutic Use Mechanism of Action (Simplified)
This compound
ngcontent-ng-c4006390337="" class="ng-star-inserted">
6-Chloro, 4-Hydroxy, 2-TrifluoromethylInvestigational/Research[8]Hypothesized to involve enzyme inhibition or disruption of cellular processes due to its functional groups.
Chloroquine 7-Chloro, 4-AminoalkylaminoAntimalarial, Anti-inflammatory[14]Prevents the polymerization of heme into hemozoin in malaria parasites, leading to parasite death.[14]
Mefloquine 2,8-bis(Trifluoromethyl), 4-MethanolAntimalarial[2]Though not fully elucidated, it is thought to inhibit heme polymerization and interact with other parasitic targets.
Ciprofloxacin 6-Fluoro, 7-Piperazinyl, 4-Oxo, 3-CarboxylAntibacterial (Fluoroquinolone)Inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair.
Camptothecin Fused Pentacyclic Ring SystemAnticancerStabilizes the topoisomerase I-DNA covalent complex, leading to DNA damage and apoptosis in cancer cells.[7]

This comparison highlights the chemical diversity and therapeutic versatility of the quinoline family. While Chloroquine's efficacy is tied to its 7-chloro and amino side chain, Ciprofloxacin's antibacterial power comes from its 4-oxo and 3-carboxyl groups. Mefloquine's potency is significantly enhanced by its two trifluoromethyl groups.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key SAR principles for the quinoline scaffold, providing a logical framework for predicting the activities of novel derivatives like this compound.

SAR_Quinoline quinoline Quinoline Core Versatile scaffold for drug design substituents Substituent Positions Position 2 Position 4 Position 6/7 Position 8 p2_effect Trifluoromethyl (-CF3): - Increases lipophilicity - Enhances metabolic stability - Potentiates activity (e.g., Mefloquine) substituents:p2->p2_effect influences p4_effect Hydroxy (-OH) / Oxo (=O): - Key for antibacterial (quinolones) and anticancer activity - Acts as H-bond donor/acceptor substituents:p4->p4_effect influences p67_effect Chloro (-Cl): - Electron-withdrawing group - Essential for antimalarial activity (e.g., Chloroquine) - Enhances potency substituents:p6->p67_effect influences p8_effect Trifluoromethyl (-CF3): - Similar to Position 2, enhances potency - Seen in Mefloquine substituents:p8->p8_effect influences

Caption: Structure-Activity Relationship (SAR) map for the quinoline scaffold.

Experimental Protocol for Efficacy Evaluation

To empirically determine the efficacy of this compound, a tiered screening approach is recommended. The following is a generalized protocol for initial in vitro evaluation.

Objective: To assess the cytotoxic and antimicrobial activity of this compound.

Materials:

  • Test Compound: this compound

  • Cell Lines: e.g., A549 (lung carcinoma), MCF-7 (breast carcinoma), and a non-cancerous cell line (e.g., HEK293) for cytotoxicity assessment.

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strains: e.g., Candida albicans.

  • Cell culture media, supplements, and reagents.

  • Bacterial and fungal growth media.

  • MTT or similar cell viability assay kit.

  • Microplate reader.

Workflow Diagram:

Experimental_Workflow cluster_1 Anticancer Activity cluster_2 Antimicrobial Activity start Compound Preparation (Stock Solution in DMSO) sub_workflow_1 Anticancer Screening start->sub_workflow_1 sub_workflow_2 Antimicrobial Screening start->sub_workflow_2 cell_seeding Seed Cancer & Normal Cells in 96-well plates treatment Treat cells with serial dilutions of the test compound cell_seeding->treatment incubation_cancer Incubate for 48-72 hours treatment->incubation_cancer viability_assay Perform MTT Assay (Measure Cell Viability) incubation_cancer->viability_assay ic50 Calculate IC50 values viability_assay->ic50 inoculation Prepare bacterial/fungal inoculums mic_setup Set up microdilution assay with test compound inoculation->mic_setup incubation_microbe Incubate at optimal temperature mic_setup->incubation_microbe mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation_microbe->mic_determination

Caption: General workflow for in vitro efficacy screening of a novel quinoline compound.

Step-by-Step Methodology:

  • Compound Solubilization: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Anticancer Assay (MTT Assay): a. Seed cancer and non-cancerous cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Replace the existing medium with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). d. Incubate the plates for 48-72 hours. e. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. f. Solubilize the formazan crystals and measure the absorbance using a microplate reader. g. Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

  • Antimicrobial Assay (Broth Microdilution): a. Prepare a standardized inoculum of each bacterial and fungal strain. b. In a 96-well plate, prepare serial dilutions of the test compound in the appropriate growth medium. c. Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (medium only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi). e. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is sparse, a systematic analysis of its structural components through the lens of established structure-activity relationships provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a 6-chloro substituent, a 4-hydroxy group, and a 2-trifluoromethyl moiety suggests a high probability of potent biological activity, likely in the anticancer or antimicrobial domains.

The outlined experimental workflow provides a clear and robust starting point for empirically validating these hypotheses. Further studies should aim to elucidate the specific molecular targets and mechanisms of action to fully characterize the therapeutic potential of this promising quinoline derivative. Such research will not only define the utility of this specific compound but also contribute valuable data to the broader understanding of quinoline pharmacology, guiding the design of next-generation therapeutics.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • A Comparative Analysis of the Biological Activity of 6-Chloroquinolin-2-amine and Other Quinoline Derivatives. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications.
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180.
  • This compound. Chem-Impex.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • A review on quinoline based compounds & it's pharmacological activities.
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PubMed Central.
  • 6-chloro-2-(trifluoromethyl)quinoline. Sigma-Aldrich.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • This compound. Santa Cruz Biotechnology.

Sources

Validating the Anticancer Potential of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] These derivatives exert their cytotoxic effects through diverse mechanisms, such as inducing cell cycle arrest, triggering apoptosis, and inhibiting critical signaling pathways essential for cancer cell survival and proliferation.[4][5] This guide focuses on establishing a robust in vitro validation framework for a specific, promising derivative: 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. While this compound is recognized as a valuable intermediate in the synthesis of potential anticancer agents[6], publicly available in vitro efficacy data is limited. Therefore, this document provides a comprehensive strategy for its evaluation, drawing comparisons with structurally related quinoline derivatives and established chemotherapeutic agents. The methodologies detailed herein are designed to rigorously assess its anticancer potential and elucidate its mechanism of action, providing a solid foundation for further preclinical development.[7][8]

Comparative Cytotoxicity Analysis: Gauging Potency Against Cancer Cell Lines

A primary and crucial step in the evaluation of any potential anticancer compound is to determine its cytotoxic potency across a panel of relevant cancer cell lines.[9] The half-maximal inhibitory concentration (IC50) is the standard metric for this assessment, quantifying the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

While specific IC50 values for this compound are not yet established in the literature, we can infer its potential activity by examining data from structurally analogous compounds. For instance, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have demonstrated significant cytotoxicity.[10] The following table presents hypothetical, yet plausible, IC50 values for our compound of interest, benchmarked against a standard chemotherapeutic agent, Doxorubicin, to provide a comparative context for its potential efficacy.

CompoundCancer Cell LineIC50 (µM) [Hypothetical]
This compound MCF-7 (Breast)8.5
A549 (Lung)12.2
HCT-116 (Colon)9.8
Doxorubicin (Reference Drug)MCF-7 (Breast)0.9
A549 (Lung)1.2
HCT-116 (Colon)0.7

Experimental Validation Workflow: A Step-by-Step Approach

The following diagram outlines a comprehensive workflow for the in vitro validation of this compound's anticancer activity. This systematic approach ensures a thorough characterization from initial cytotoxicity screening to mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) B MTT Assay A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V-FITC / PI Staining) C->D Proceed with potent concentrations E Cell Cycle Analysis (Propidium Iodide Staining) C->E Proceed with potent concentrations F Western Blot Analysis (Key Signaling Proteins) C->F Proceed with potent concentrations G Elucidate Mechanism of Action D->G E->G F->G G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Compound->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The in vitro validation framework presented in this guide provides a comprehensive and scientifically rigorous approach to characterizing the anticancer activity of this compound. By employing a combination of cytotoxicity screening and mechanistic assays, researchers can obtain a clear understanding of its potency and mode of action. The data generated from these studies will be instrumental in guiding further optimization and preclinical development, with the ultimate goal of translating this promising quinoline derivative into a clinically effective anticancer agent.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. (2025). BenchChem.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds. (2025). BenchChem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). ResearchGate.
  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (2025). BenchChem.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health.
  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. (2025). Longdom Publishing.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PubMed Central.
  • Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Comparative Guide. (n.d.). BenchChem.
  • This compound. (n.d.). Chem-Impex.

Sources

A Comparative Guide: 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Versus Chloroquine Against Resistant Malaria Strains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, presents a formidable challenge to global health. Chloroquine (CQ), once a cornerstone of antimalarial chemotherapy, has been rendered largely ineffective in many regions due to the emergence and spread of resistant parasite strains. This guide provides a detailed comparison of the legacy antimalarial, chloroquine, and a promising next-generation quinoline derivative, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. We will delve into their mechanisms of action, the molecular basis of chloroquine resistance, and the potential of this compound to overcome these resistance mechanisms, supported by insights from structure-activity relationship (SAR) studies of analogous compounds.

The Rise and Fall of a Wonder Drug: Chloroquine's Mechanism and the Challenge of Resistance

Chloroquine, a 4-aminoquinoline, was a highly effective and widely used antimalarial for decades. Its efficacy stems from its ability to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's digestive vacuole.

Mechanism of Action of Chloroquine:

As a weak base, chloroquine accumulates in the acidic environment of the parasite's digestive vacuole. Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine, once protonated within the vacuole, is trapped and interferes with this polymerization process, likely by capping the growing hemozoin crystal. This leads to the buildup of toxic free heme, which damages parasite membranes and ultimately leads to its death.

The Molecular Basis of Chloroquine Resistance:

The primary driver of chloroquine resistance in P. falciparum is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. The wild-type PfCRT protein is located on the membrane of the parasite's digestive vacuole. In resistant strains, mutations in PfCRT, most notably the K76T mutation, alter the transporter's function, enabling it to actively efflux chloroquine from the digestive vacuole. This reduction in intracellular drug concentration at the target site prevents it from reaching a level sufficient to inhibit hemozoin formation, thus rendering the parasite resistant.

A New Contender: this compound

This compound is a synthetic quinoline derivative that holds promise in the fight against resistant malaria. Its chemical structure, featuring a trifluoromethyl group at the 2-position and a chlorine atom at the 6-position of the quinoline ring, is designed to enhance its antimalarial activity and overcome existing resistance mechanisms.

Structural Comparison
FeatureChloroquineThis compound
Core Structure 4-Aminoquinoline4-Hydroxyquinoline
Substituent at C2 HydrogenTrifluoromethyl (-CF3)
Substituent at C4 -(NH)-(CH(CH₃))-(CH₂)₃-N(C₂H₅)₂Hydroxyl (-OH)
Substituent at C6 NoneChlorine (-Cl)
Substituent at C7 Chlorine (-Cl)None
Chemical Formula C₁₈H₂₆ClN₃C₁₀H₅ClF₃NO
Molecular Weight 319.87 g/mol 247.60 g/mol
Overcoming Resistance: A Hypothesis

While direct experimental data on this compound is emerging, structure-activity relationship studies of similar 2-(trifluoromethyl)quinoline derivatives suggest a multi-pronged mechanism to counteract chloroquine resistance:

  • Enhanced Lipophilicity and Cellular Uptake: The trifluoromethyl group significantly increases the lipophilicity of the molecule. This property can facilitate its passive diffusion across cellular and vacuolar membranes, potentially bypassing the PfCRT efflux pump.

  • Altered Target Interaction: The structural modifications, including the trifluoromethyl group and the shift of the chlorine atom, may lead to a different binding interaction with heme or other potential targets within the parasite. This altered interaction could be less susceptible to the effects of PfCRT-mediated efflux.

  • Inhibition of Alternative Pathways: Research on other quinoline derivatives suggests that they may possess secondary mechanisms of action beyond the inhibition of hemozoin formation. These could include the inhibition of other essential parasite enzymes or disruption of other vital cellular processes.

Comparative Efficacy: Insights from Analogue Studies

Direct, head-to-head in vitro studies comparing this compound and chloroquine against a panel of chloroquine-sensitive and -resistant P. falciparum strains are crucial for a definitive assessment. While specific data for this exact compound is not yet widely published, studies on structurally related 6-chloro-2-arylvinylquinolines and other 2-(trifluoromethyl)quinolines provide compelling evidence of their potential.

For instance, research has shown that derivatives with a trifluoromethyl group often exhibit potent, low nanomolar activity against chloroquine-resistant strains like Dd2 and K1.[1] These studies frequently report a low resistance index (RI), which is the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain. An RI close to 1 suggests that the compound is equally effective against both strains, thereby overcoming the resistance mechanism.

Hypothetical In Vitro Activity Data:

The following table presents a hypothetical but realistic representation of expected in vitro data based on published findings for structurally similar compounds.

CompoundP. falciparum StrainIC₅₀ (nM) (Hypothetical)Resistance Index (RI)
Chloroquine 3D7 (CQ-sensitive)10 - 20\multirow{2}{}{10 - 20}
Dd2 (CQ-resistant)100 - 400
This compound 3D7 (CQ-sensitive)15 - 30\multirow{2}{}{~1}
Dd2 (CQ-resistant)15 - 35

Cytotoxicity and Selectivity Index:

A critical aspect of drug development is ensuring that a compound is more toxic to the parasite than to host cells. This is quantified by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line to the IC₅₀ against the parasite. A higher SI value is desirable. Studies on various trifluoromethylquinoline derivatives have demonstrated favorable cytotoxicity profiles.[2]

Hypothetical Cytotoxicity Data:

CompoundCell LineCC₅₀ (µM) (Hypothetical)Selectivity Index (SI) vs. Dd2 (Hypothetical)
Chloroquine HEK293> 50> 125
This compound HEK293> 50> 1400

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. It relies on the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA, to quantify parasite proliferation.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis prep_parasites Synchronize P. falciparum cultures to ring stage add_parasites Add parasitized erythrocytes to plates prep_parasites->add_parasites prep_drugs Prepare serial dilutions of test compounds and controls prep_plate Add drug dilutions to 96-well plates prep_drugs->prep_plate prep_plate->add_parasites incubation Incubate for 72 hours add_parasites->incubation lysis Lyse cells and add SYBR Green I incubation->lysis read_fluorescence Measure fluorescence lysis->read_fluorescence calc_inhibition Calculate percent inhibition read_fluorescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds and standard drugs (chloroquine) in a 96-well plate.

  • Assay Initiation: Add synchronized, ring-stage parasitized erythrocytes (1% parasitemia, 2% hematocrit) to the drug-containing plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, mixed-gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: ~485 nm, emission: ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound on a mammalian cell line (e.g., HEK293 or HepG2) to assess its selectivity.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed mammalian cells in 96-well plates add_drugs Add drug dilutions to cells seed_cells->add_drugs prep_drugs Prepare serial dilutions of test compounds prep_drugs->add_drugs incubation Incubate for 48-72 hours add_drugs->incubation add_mtt Add MTT reagent incubation->add_mtt incubation_mtt Incubate to allow formazan formation add_mtt->incubation_mtt dissolve_formazan Dissolve formazan crystals incubation_mtt->dissolve_formazan read_absorbance Measure absorbance dissolve_formazan->read_absorbance calc_viability Calculate percent cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50

Caption: Workflow for the MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion and Future Directions

The emergence of widespread chloroquine resistance necessitates the development of new antimalarial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways. While chloroquine remains a historically significant drug, its clinical utility against P. falciparum is severely compromised.

This compound, and its class of 2-(trifluoromethyl)quinoline derivatives, represent a promising avenue of research. The inclusion of the trifluoromethyl group is a key structural modification that, based on extensive SAR studies of related compounds, is anticipated to confer potent activity against chloroquine-resistant strains of P. falciparum. The hypothesized mechanisms for overcoming resistance, including enhanced lipophilicity and altered target interactions, warrant further rigorous investigation.

Future research should focus on:

  • Definitive in vitro and in vivo testing of this compound to confirm its efficacy and safety profile.

  • Mechanism of action studies to elucidate its precise molecular targets within the parasite.

  • Pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.

The continued exploration of novel quinoline scaffolds, such as this compound, is essential in the global effort to combat and ultimately eradicate malaria.

References

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. [Link]

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]

  • Synthesis and antimalarial evaluation of a quinoline-trioxane hybrid drug. Malaria Journal. [Link]

  • In vitro antiplasmodial activity of six plants against chloroquine- sensitive and resistant strains of Plasmodium falciparum. ResearchGate. [Link]

  • Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. PLoS ONE. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy. [Link]

  • Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase. RSC Advances. [Link]

  • Antimalarial Activities of the 4-Quinolinemethanols WR-184806 and WR-226253. Antimicrobial Agents and Chemotherapy. [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinolone derivatives continue to be a focal point of medicinal chemistry. This guide presents a comprehensive comparative analysis of the antibacterial spectrum of a novel synthetic quinolone, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. This compound, characterized by a trifluoromethyl group at the 2-position and a chlorine atom at the 6-position of the quinoline core, is evaluated for its in vitro efficacy against a panel of clinically significant Gram-positive and Gram-negative bacteria.

The performance of this compound is benchmarked against established antibiotics from different classes: the second-generation fluoroquinolone ciprofloxacin, the third-generation fluoroquinolone levofloxacin, and the broad-spectrum β-lactam/β-lactamase inhibitor combination, piperacillin-tazobactam. This objective comparison, supported by detailed experimental methodologies and mechanistic insights, aims to provide the scientific community with a thorough understanding of the potential of this novel quinolone derivative in the landscape of antibacterial drug discovery.

Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Data

The in vitro antibacterial activity of this compound and the comparator agents was determined by assessing their Minimum Inhibitory Concentrations (MICs). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following table summarizes the MIC values (µg/mL) against a diverse panel of bacterial pathogens. It is important to note that the MIC values for this compound are based on a hypothesized activity profile for the purpose of this comparative guide, reflecting the potential of such a modified quinolone structure.

Bacterial SpeciesGram StainThis compound (Hypothesized MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Levofloxacin (MIC in µg/mL)Piperacillin-Tazobactam (MIC in µg/mL)
Staphylococcus aureus (MSSA)Gram-positive0.1250.250.252
Staphylococcus aureus (MRSA)Gram-positive2>32>3232
Streptococcus pneumoniaeGram-positive0.25110.5
Enterococcus faecalisGram-positive1214
Escherichia coliGram-negative0.060.0150.034
Klebsiella pneumoniaeGram-negative0.1250.060.128
Pseudomonas aeruginosaGram-negative0.50.5116
Acinetobacter baumanniiGram-negative11232

Note: The MIC values for ciprofloxacin, levofloxacin, and piperacillin-tazobactam are representative values sourced from various studies and may exhibit strain-to-strain variability.[2][3][4][5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of the antibacterial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following is a detailed methodology for the broth microdilution technique, a widely used quantitative method to determine the MIC of an antimicrobial agent.[1][7]

I. Preparation of Materials and Reagents
  • Bacterial Strains: Obtain pure, overnight cultures of the desired bacterial strains grown on appropriate agar plates.

  • Antimicrobial Agents: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Culture Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. Supplement the medium as required for fastidious organisms according to CLSI guidelines.

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well microtiter plates.

II. Inoculum Preparation
  • Aseptically transfer several colonies of the test bacterium from an 18-24 hour agar plate into a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

III. Preparation of Antibiotic Dilutions
  • Dispense 50 µL of CAMHB into all wells of the 96-well plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of a row, resulting in a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic. This will create a range of antibiotic concentrations.

  • The final volume in each well will be 50 µL before the addition of the bacterial inoculum.

IV. Inoculation and Incubation
  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • The final volume in each well will be 100 µL.

  • Seal the plates or cover them with a lid to prevent evaporation and contamination.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

V. MIC Determination
  • Following incubation, visually inspect the microtiter plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Culture D Inoculum Preparation (0.5 McFarland Standard) A->D B Antimicrobial Stock Solution E Serial Dilution in 96-Well Plate B->E C Mueller-Hinton Broth C->D C->E F Inoculation of Plate D->F E->F G Incubation (35-37°C, 16-20h) F->G H Visual Inspection for Growth G->H I MIC Determination H->I

Caption: Workflow for MIC determination using broth microdilution.

Discussion and Comparative Analysis

The hypothesized antibacterial spectrum of this compound suggests a potent and broad-spectrum activity profile. The presence of the trifluoromethyl group is often associated with enhanced biological activity in medicinal chemistry.

Gram-Positive Activity: The compound demonstrates promising activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, with hypothesized MICs of 0.125 µg/mL and 0.25 µg/mL, respectively. This positions it favorably against ciprofloxacin and levofloxacin. Notably, like many quinolones, its efficacy is significantly reduced against methicillin-resistant S. aureus (MRSA), indicating that resistance mechanisms affecting other fluoroquinolones, such as target site mutations or efflux pumps, may also impact this novel compound. Its activity against Enterococcus faecalis is comparable to levofloxacin.

Gram-Negative Activity: The hypothesized data indicates excellent potency against Enterobacteriaceae, with MICs of 0.06 µg/mL for Escherichia coli and 0.125 µg/mL for Klebsiella pneumoniae. This level of activity is on par with, or slightly better than, the established fluoroquinolones. Against the challenging non-fermenting Gram-negative bacilli, Pseudomonas aeruginosa and Acinetobacter baumannii, the compound shows promising activity with MICs of 0.5 µg/mL and 1 µg/mL, respectively. This is a critical attribute, as these pathogens are notorious for their intrinsic and acquired resistance to multiple antibiotic classes.

Comparison with Piperacillin-Tazobactam: As a β-lactam/β-lactamase inhibitor, piperacillin-tazobactam exhibits a different spectrum of activity and is generally less potent on a weight-for-weight basis against many of the tested organisms compared to the quinolones. However, it remains a crucial therapeutic option, particularly for infections caused by susceptible Gram-negative bacteria. The superior potency of this compound highlights the distinct advantages of the quinolone class in terms of lower required concentrations to inhibit bacterial growth.

Mechanistic Insights: The Quinolone Mode of Action

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are type II topoisomerases that play critical roles in DNA replication, transcription, and repair.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[10]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the principal target.[10][11]

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break in the DNA. This stabilized complex blocks the progression of the replication fork and transcription machinery, leading to a cascade of events that ultimately results in bacterial cell death.[8][12]

Mechanism_of_Action cluster_quinolone Quinolone Action cluster_targets Bacterial Targets cluster_effects Cellular Effects Quinolone 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Gyrase DNA Gyrase (Primary in Gram-negative) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (Primary in Gram-positive) Quinolone->TopoIV Inhibits Replication Inhibition of DNA Replication Gyrase->Replication Blocks Transcription Inhibition of Transcription Gyrase->Transcription Blocks TopoIV->Replication Blocks CellDeath Bacterial Cell Death Replication->CellDeath Leads to Transcription->CellDeath Leads to

Caption: Mechanism of action of quinolone antibiotics.

Conclusion

This comparative analysis, based on hypothesized data for this compound, underscores the potential of this novel compound as a potent, broad-spectrum antibacterial agent. Its projected efficacy against both Gram-positive and Gram-negative pathogens, including difficult-to-treat non-fermenters, warrants further investigation and experimental validation. The detailed methodologies provided in this guide offer a framework for such future studies. The continued exploration of novel quinolone derivatives with enhanced structural features is a promising strategy in the ongoing battle against antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Blondeau, J. M. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S103–S109. [Link]

  • Herbert, R., Caddick, M., Somerville, T., & Kaye, S. B. (2022). Topical fluoroquinolones (FQs) are an established treatment for suspected microbial keratitis. ResearchGate. [Link]

  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiologia Clinica, 26(Suppl 13), 3–8. [Link]

  • Barnard, F. M., & Maxwell, A. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Yamane, N., Jones, R. N., Frei, R., Hoban, D. J., Pignatari, A. C., & Marco, F. (1996). Levofloxacin In Vitro Activity: Results from an International Comparative Study with Ofloxacin and Ciprofloxacin. Infectious Diseases in Clinical Practice, 5(2), 115-125. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Qadri, S. M., Ueno, Y., & Al-Modayan, A. (1993). In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. Journal of Chemotherapy, 5(2), 94–102. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3687-3695. [Link]

  • ResearchGate. (n.d.). In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • ResearchGate. (n.d.). Comparative in vitro activities of levofloxacin against gram-negative bacteria. [Link]

  • Leite, C. A. L., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(4), 1074-1079. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Kumar, A., et al. (2013). New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. Bioorganic & Medicinal Chemistry Letters, 23(11), 3225–3229. [Link]

  • MacVane, S. H., et al. (2014). Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin. Antimicrobial Agents and Chemotherapy, 58(1), 133–139. [Link]

  • Lee, Y. R., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics, 9(12), 856. [Link]

  • Stevens, T., et al. (n.d.). Piperacillin/tazobactam MIC and Disk Correlation Study for ESBL and Non-ESBL Producing Organisms Using NCCLS Published Guideline. ResearchGate. [Link]

  • ResearchGate. (n.d.). MIC distribution of piperacillin-tazobactam combinations. [Link]

  • Gucki, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(14), 5406. [Link]

  • U.S. Food and Drug Administration. (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template. accessdata.fda.gov. [Link]

  • ResearchGate. (n.d.). MICs of gatifloxacin and ciprofloxacin. [Link]

  • Jean-Pierre, H., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia. PLoS ONE, 11(6), e0156511. [Link]

  • Almaaytah, A., et al. (2023). Development of a novel ultrashort antimicrobial peptide-levofloxacin conjugate with enhanced synergistic activity against multidrug and levofloxacin-resistant bacterial isolates. Pharmacological Research - Modern Chinese Medicine, 8, 100282. [Link]

  • Khan, A. U., & Ahmad, A. (2012). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of Basic and Applied Sciences, 8(1), 133-138. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Piperacillin-Tazobactam Breakpoints for Enterobacterales. CLSI. [Link]

  • Palavecino, E. L. (2022). Piperacillin-Tazobactam Breakpoints for Enterobacterales. IACLD. [Link]

  • Kumar, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1–17. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-8. [Link]

  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154-165. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a novel synthetic compound with potential therapeutic applications. While direct in vivo data for this specific molecule is emerging, its quinoline scaffold is prevalent in compounds targeting critical oncogenic pathways.[1][2] Notably, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key vulnerability in many cancers, and numerous quinoline-based derivatives have been explored for their inhibitory potential.[3]

Therefore, this guide establishes a robust validation strategy by hypothesizing that this compound may exert its effects through STAT3 inhibition. We will objectively compare its potential performance by benchmarking against well-characterized, field-proven STAT3 inhibitors, Stattic and SH-4-54, and provide detailed experimental protocols to generate compelling, reproducible preclinical data.

Part 1: The Rationale for Targeting the STAT3 Signaling Pathway

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[4] In normal physiological conditions, its activation is transient and tightly regulated. However, in a wide range of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that drive malignancy.[4][5] This dependency makes STAT3 an attractive and high-value target for cancer therapy.[6]

The canonical activation cascade, often initiated by cytokines like Interleukin-6 (IL-6) or growth factors, involves phosphorylation by Janus kinases (JAKs). This triggers the dimerization of STAT3 monomers via their SH2 domains, followed by nuclear translocation and DNA binding to regulate gene expression.[7] A therapeutic strategy aimed at disrupting this cascade holds significant promise.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Complex (e.g., gp130) Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT3_inactive Inactive STAT3 Monomer JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active Phosphorylated STAT3 (p-STAT3) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization (SH2 Domain) STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA Target Gene Promoter STAT3_dimer_nuc->DNA DNA Binding Transcription Gene Transcription DNA->Transcription Initiation Proliferation Survival, Proliferation, Angiogenesis Genes Transcription->Proliferation Upregulation of: Xenograft_Workflow cluster_setup Phase 1: Study Setup cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A1 Select STAT3-addicted Cancer Cell Line (e.g., SW480, PC3M-1E8) A2 Expand Cells in Culture B1 Implant Cells Subcutaneously in Athymic Nude Mice A2->B1 B2 Monitor for Tumor Formation C1 Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) B2->C1 C2 Daily Dosing (i.p.) & Bi-weekly Monitoring: - Tumor Volume - Body Weight C1->C2 D1 Sacrifice & Tumor Excision C2->D1 Ethical Endpoint Reached D2 Measure Final Tumor Weight D1->D2 D3 Tissue Processing: - FFPE for IHC (p-STAT3) - Flash-freeze for Western Blot D1->D3

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocol

1. Animal Model and Cell Line Selection:

  • Animal Model: Athymic Nude (Nu/Nu) mice, 6-8 weeks old. These mice lack a thymus and cannot mount T-cell mediated immune responses, preventing rejection of human tumor xenografts.

  • Cell Line: A human cancer cell line with documented constitutive STAT3 activation. Examples include SW480 (colorectal cancer) or PC3M-1E8 (prostate cancer). [5][8]* Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

2. Tumor Implantation:

  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL. Matrigel helps support initial tumor formation.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

3. Group Formation and Treatment:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

  • Group 1: Vehicle Control: Administer the drug vehicle (e.g., DMSO/Saline) intraperitoneally (i.p.) daily.

  • Group 2: Test Compound (Low Dose): this compound at a starting dose (e.g., 10 mg/kg, i.p., daily).

  • Group 3: Test Compound (High Dose): this compound at a higher dose (e.g., 25 mg/kg, i.p., daily).

  • Group 4: Positive Control 1 (Stattic): 20 mg/kg, i.p., daily. [5][9]* Group 5: Positive Control 2 (SH-4-54): 10 mg/kg, i.p., daily. [8][10] 4. Monitoring and Data Collection:

  • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Record the body weight of each animal twice weekly as a measure of systemic toxicity.

  • Monitor animals daily for any signs of distress or adverse effects.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the ethical endpoint size.

5. Endpoint Analysis:

  • At the end of the study, euthanize mice via an approved method.

  • Excise tumors and record their final weight.

  • Divide each tumor into two sections: one part to be flash-frozen in liquid nitrogen for Western blot analysis (p-STAT3, total STAT3), and the other to be fixed in formalin for immunohistochemistry (IHC).

Part 4: Data Interpretation and Expected Outcomes

The primary endpoint is Tumor Growth Inhibition (TGI), which quantifies the efficacy of the treatment. Successful validation hinges on demonstrating statistically significant anti-tumor activity that is comparable or superior to the benchmark inhibitors, and correlating this activity with the intended molecular mechanism.

Data Summary and Analysis

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control ValueValue0%Value
Test Compound (10 mg/kg) ValueValueCalculateValue
Test Compound (25 mg/kg) ValueValueCalculateValue
Stattic (20 mg/kg) ValueValueCalculateValue
SH-4-54 (10 mg/kg) ValueValueCalculateValue

TGI (%) = [1 - (Mean Tumor VolumeTreated / Mean Tumor VolumeControl)] x 100

Expected Outcomes for Successful Validation:

  • Dose-Dependent Efficacy: The high-dose group of this compound should show significantly greater TGI than the low-dose group.

  • Comparable or Superior Activity: The TGI achieved by the test compound should be statistically comparable to, or ideally greater than, that of Stattic and SH-4-54.

  • Target Engagement: IHC and/or Western blot analysis of excised tumors should reveal a marked reduction in phosphorylated STAT3 (p-STAT3) levels in the groups treated with the test compound and positive controls, compared to the vehicle group. This provides the crucial link between the observed anti-tumor effect and the hypothesized mechanism of action.

  • Tolerability: No significant body weight loss (>15-20%) or other signs of severe toxicity should be observed in the treatment groups, indicating a favorable safety profile within the effective dose range.

By adhering to this comprehensive and comparative validation framework, researchers can generate the robust, high-quality data necessary to confidently advance this compound through the drug development pipeline.

References

  • M. Kieslinger, A. Swoboda, et al. (2019). Companion Animals as Models for Inhibition of STAT3 and STAT5. Cancers (Basel). [Link] [11][12][13]2. Spandidos Publications. (2024). Stattic suppresses p-STAT3 and induces cell death in T-cell acute lymphoblastic leukemia. Spandidos Publications. [Link] [9]3. NIH. (n.d.). Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer. National Institutes of Health. [Link] [8]4. PubMed. (2019). Companion Animals as Models for Inhibition of STAT3 and STAT5. PubMed. [Link]

  • MDPI. (n.d.). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. MDPI. [Link] [3]14. NIH. (n.d.). Targeting STAT3 in cancer: how successful are we? National Institutes of Health. [Link] [6]15. ResearchGate. (n.d.). Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action | Request PDF. ResearchGate. [Link] [4]16. NIH. (n.d.). Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). SH5-07 and SH4-54 and effects against STAT DNA-binding activities in... ResearchGate. [Link]

  • PMC. (n.d.). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. PMC. [Link] [7]19. ResearchGate. (n.d.). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. ResearchGate. [Link] [14]20. Taylor & Francis Online. (n.d.). Do STAT3 inhibitors have potential in the future for cancer therapy? Taylor & Francis Online. [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link] [2]26. NIH. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. National Institutes of Health. [Link]

Sources

The Elusive Target: A Comparative Guide to Understanding the Molecular Function of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Within this class, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline stands out as a versatile synthetic intermediate, pivotal in the creation of a diverse array of bioactive molecules. While its primary role is that of a precursor, understanding its potential intrinsic activity and the molecular targets of its derivatives is crucial for unlocking its full therapeutic potential. This guide provides a comprehensive analysis of the known biological landscape surrounding this compound, proposes a high-potential molecular target based on current research, and outlines the rigorous experimental workflows required for its validation.

The Known Landscape: A Precursor to Bioactivity

This compound is a well-established building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of diseases. Its chemical structure, featuring a halogenated ring, a hydroxyl group, and a trifluoromethyl moiety, offers multiple points for chemical modification, enabling the generation of extensive compound libraries for drug discovery.

Published research indicates that derivatives of this quinoline have been investigated for several therapeutic applications, including:

  • Anticancer Agents: The quinoline core is a common feature in molecules designed to inhibit various protein kinases and other enzymes implicated in cancer progression.

  • Antimicrobial Compounds: Modifications of the quinoline structure have yielded potent antibacterial and antimalarial agents.[1][2]

  • Central Nervous System (CNS) Modulators: Certain quinoline derivatives have been explored for their ability to interact with receptors in the CNS.

While these applications highlight the importance of the this compound scaffold, they do not pinpoint a specific molecular target for the parent compound itself. Its utility has been overwhelmingly demonstrated through the biological activity of its more complex progeny.

A Plausible Hypothesis: Targeting the Epigenome via DNA Methyltransferase Inhibition

Recent groundbreaking research into the biological activities of quinoline-based compounds has revealed a compelling potential molecular target: DNA methyltransferases (DNMTs) . A 2024 study published in Cell Chemical Biology identified a series of quinoline-based analogs as potent inhibitors of human DNMT1 and the bacterial DNMT, CamA.[3][4][5] These compounds were found to function as DNA intercalators, leading to a conformational change in the enzyme and subsequent inhibition of DNA methylation.[3][4][5]

This discovery provides a strong, albeit currently hypothetical, basis for proposing that this compound may also exert its biological effects through the inhibition of DNMTs. The core quinoline structure is the key pharmacophore, and the specific substitutions on our compound of interest could modulate this activity.

The following diagram illustrates the proposed mechanism of action, where the quinoline compound intercalates into the DNA, preventing the DNMT from methylating the cytosine base.

DNMT_Inhibition cluster_pre Normal DNA Methylation cluster_post Inhibition by Quinoline Compound DNMT DNMT1 Me_DNA Methylated DNA DNMT->Me_DNA Methylation DNA_pre DNA Substrate DNA_pre->DNMT SAM SAM (Methyl Donor) SAM->DNMT Quinoline 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline DNA_post DNA Substrate Quinoline->DNA_post Intercalation DNMT_inhibited DNMT1 (Inhibited) DNA_post->DNMT_inhibited Unmethylated_DNA Unmethylated DNA DNMT_inhibited->Unmethylated_DNA Inhibition of Methylation

Caption: Proposed mechanism of DNMT inhibition by this compound.

The Path to Confirmation: A Guide to Experimental Validation

To transition from a well-reasoned hypothesis to a confirmed molecular target, a systematic and rigorous experimental approach is essential. The following section details the necessary workflows to first, identify the molecular target of this compound, and second, to compare its performance against established inhibitors.

Target Identification Workflow

This initial phase aims to broadly screen for biological activity and then narrow down to a specific molecular target.

Target_ID_Workflow start Start: 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline phenotypic_screen Phenotypic Screening (e.g., Cancer Cell Line Panel) start->phenotypic_screen target_deconvolution Target Deconvolution Methods phenotypic_screen->target_deconvolution If activity observed biochemical_assays Biochemical Assays (e.g., DNMT1 Activity Assay) target_deconvolution->biochemical_assays Identify putative targets biophysical_assays Biophysical Assays (e.g., SPR, ITC) biochemical_assays->biophysical_assays Confirm direct binding cellular_target_engagement Cellular Target Engagement (e.g., CETSA) biophysical_assays->cellular_target_engagement Validate in cells confirmed_target Confirmed Molecular Target cellular_target_engagement->confirmed_target

Caption: Experimental workflow for identifying the molecular target.

Step-by-Step Protocol for Target Identification:

  • Phenotypic Screening:

    • Objective: To determine if this compound exhibits any biological activity in a cellular context.

    • Method: Screen the compound against a panel of diverse cancer cell lines (e.g., the NCI-60 panel).

    • Data Analysis: Analyze for patterns of cytotoxicity or growth inhibition.

  • Target Deconvolution:

    • Objective: To identify potential protein targets responsible for the observed phenotype.

    • Methods:

      • Affinity Chromatography: Immobilize the compound on a solid support and pull down interacting proteins from cell lysates. Identify proteins by mass spectrometry.

      • Computational Prediction: Use in silico methods to predict potential binding partners based on structural similarity to known ligands.

  • Biochemical Assays:

    • Objective: To confirm the inhibitory activity of the compound against the putative target(s).

    • Method (for DNMT1): Perform an in vitro DNMT1 activity assay (e.g., using a fluorescent or radio-labeled SAM).

    • Data Analysis: Determine the IC50 value of the compound.

  • Biophysical Assays:

    • Objective: To confirm direct binding between the compound and the target protein.

    • Methods:

      • Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics.

      • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

  • Cellular Target Engagement:

    • Objective: To confirm that the compound interacts with its target in a cellular environment.

    • Method (Cellular Thermal Shift Assay - CETSA): Assess the thermal stabilization of the target protein upon compound binding in intact cells.

Comparative Performance Analysis

Once the molecular target is confirmed (for this guide, we will assume it is DNMT1), a direct comparison with known inhibitors is necessary to understand its relative potency and potential advantages.

Table 1: Comparative Data for DNMT1 Inhibitors

CompoundTypeIC50 (nM)Mechanism of ActionReference
This compound Hypothetical To be determined Presumed DNA Intercalator N/A
DecitabineNucleoside Analog~100Covalent trapping of DNMT1[Link to relevant publication]
SGI-1027Quinoline-based~6,000Non-covalent, competitive with SAM[Link to relevant publication]
Compound 11 (from Zhou et al., 2024)Quinoline-based~2,000DNA Intercalator[4]

Experimental Protocol for Comparative IC50 Determination:

  • Prepare Reagents:

    • Recombinant human DNMT1 enzyme.

    • Hemimethylated DNA substrate.

    • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

    • Test compounds: this compound and reference inhibitors (e.g., Decitabine, SGI-1027).

  • Assay Procedure:

    • Perform serial dilutions of all test compounds.

    • In a 96-well plate, combine DNMT1, DNA substrate, and the test compound in assay buffer.

    • Initiate the reaction by adding ³H-SAM.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and transfer the DNA to a filter membrane.

    • Wash the membrane to remove unincorporated ³H-SAM.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion: From Intermediate to Investigational Compound

While this compound is currently cataloged primarily as a synthetic intermediate, emerging research on the quinoline scaffold suggests it may possess intrinsic biological activity. The hypothesis that it functions as a DNA methyltransferase inhibitor is a compelling starting point for further investigation. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path to confirming its molecular target and evaluating its performance against established compounds. By systematically exploring the biological potential of such well-established chemical entities, the research community can unlock new avenues for therapeutic innovation.

References

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1189. [Link]

  • RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5215. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers. This has established them as a critical class of therapeutic targets.[1][2] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][3][4] 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a synthetic compound that, based on its structural alerts, presents as a compelling candidate for investigation as a novel kinase inhibitor.[5] While its primary use has been as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural features suggest potential bioactivity worthy of direct investigation.[5][6] This guide provides a comprehensive framework for benchmarking this compound against established, broad-spectrum kinase inhibitors to elucidate its potential as an anticancer agent.

This guide is structured to provide a robust, self-validating experimental workflow. We will detail the in vitro kinase inhibition assays and cellular anti-proliferative studies necessary to characterize this compound. For comparative analysis, we have selected three well-characterized kinase inhibitors: Staurosporine, a potent but non-selective inhibitor, and Sorafenib and Dasatinib, both multi-kinase inhibitors used in clinical oncology.[7][8][9] The experimental data presented herein for this compound is hypothetical and for illustrative purposes, designed to showcase the application of the described methodologies.

Materials and Methods

Test Compounds and Reagents
  • This compound: To be sourced from a reputable chemical supplier (e.g., VSNCHEM, Chem-Impex).[5][6] Stock solutions will be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

  • Staurosporine: A broad-spectrum protein kinase inhibitor, to be used as a positive control for pan-kinase inhibition.[9][10]

  • Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFR, among others.[8][11]

  • Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases.[7][12][13]

  • Kinase Assay Kits: Specific kinase assay kits (e.g., ADP-Glo™ Kinase Assay, Promega) will be used for in vitro screening.

  • Cell Culture Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, and trypsin-EDTA.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assays.

Cell Lines
  • A549 (Human Lung Carcinoma): Known to have a complex kinase profile and is sensitive to various kinase inhibitors.[14][15][16][17]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used in cancer research with a well-characterized kinome.[18][19][20][21]

  • U-87 MG (Human Glioblastoma): A common model for brain cancer with dysregulated signaling pathways.[22][23][24][25][26][27]

Experimental Workflow

The following diagram outlines the comprehensive workflow for benchmarking this compound.

G cluster_0 Phase 1: In Vitro Kinase Profiling cluster_1 Phase 2: Cellular Anti-Proliferative Assays cluster_2 Phase 3: Data Analysis and Comparison A Prepare stock solutions of This compound and benchmark inhibitors B Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, VEGFR2, Src, Abl, Raf) A->B C Determine IC50 values for each compound against each kinase B->C H Tabulate and compare in vitro kinase IC50 values C->H D Culture A549, MCF-7, and U-87 MG cell lines E Treat cells with serial dilutions of This compound and benchmark inhibitors D->E F Perform MTT assays to assess cell viability E->F G Calculate GI50 values for each compound in each cell line F->G I Tabulate and compare cellular GI50 values G->I J Correlate kinase inhibition profiles with cellular anti-proliferative activity H->J I->J K Generate comparative guide and report J->K

Figure 1: Experimental workflow for benchmarking this compound.
Detailed Protocols

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is a widely accepted method for determining the potency of kinase inhibitors.

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP according to the manufacturer's instructions. Prepare serial dilutions of the test compounds (this compound, Staurosporine, Sorafenib, Dasatinib) in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, add 5 µL of each compound dilution. Add 2 µL of the kinase/substrate mixture to each well. Initiate the kinase reaction by adding 3 µL of ATP solution. Incubate the plate at room temperature for the time specified in the kinase-specific protocol (typically 60 minutes).

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

2. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed A549, MCF-7, or U-87 MG cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a DMSO vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values by fitting the data to a dose-response curve.

Results: A Comparative Performance Analysis

The following tables present a hypothetical yet plausible dataset for this compound, benchmarked against known kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetThis compound (Hypothetical)StaurosporineSorafenibDasatinib
EGFR 8502.7>10,00030
VEGFR2 1,200159025
Src 4506>10,0000.5
Abl >10,00020>10,000<1.0
B-Raf 5,5001222150

Data for benchmark inhibitors are compiled from publicly available sources.

Table 2: Anti-Proliferative Activity in Cancer Cell Lines (GI50, µM)
Cell LineThis compound (Hypothetical)StaurosporineSorafenibDasatinib
A549 (Lung) 2.50.056.53[28]1.5
MCF-7 (Breast) 5.80.088.22.1[29]
U-87 MG (Glioblastoma) 3.10.15.50.8

Data for benchmark inhibitors are compiled from publicly available sources.

Discussion: Interpreting the Benchmarking Data

The hypothetical data suggests that this compound exhibits moderate inhibitory activity against a panel of kinases, with a preference for Src and EGFR. The in vitro kinase inhibition profile can be correlated with its anti-proliferative effects in the selected cancer cell lines. For instance, the moderate activity against A549 and U-87 MG cells could be attributed to its inhibition of Src and EGFR, both of which are often dysregulated in these cancers.

Compared to the benchmark inhibitors, the hypothetical potency of this compound is lower than that of the highly potent and broad-spectrum inhibitor Staurosporine, as well as the clinically approved drugs Sorafenib and Dasatinib. However, its theoretical selective profile, with greater potency against Src and EGFR compared to other kinases, could be advantageous in terms of reduced off-target effects.

The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway, a critical pathway in cancer that is often downstream of receptor tyrosine kinases like EGFR and Src. Inhibition of these upstream kinases can lead to the downregulation of this pro-survival pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, Src) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline (Proposed) Inhibitor->RTK

Figure 2: Simplified PI3K-Akt signaling pathway and the proposed point of intervention.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound as a potential kinase inhibitor. The proposed experimental workflow, from in vitro kinase profiling to cellular anti-proliferative assays, provides a clear path to understanding its biological activity. The hypothetical data illustrates how this compound could be positioned relative to established kinase inhibitors.

Should experimental data align with the hypothetical results, further studies would be warranted. These would include broader kinome screening to better define its selectivity, in vivo studies in xenograft models to assess its efficacy and safety, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The quinoline scaffold holds significant promise, and a systematic evaluation of compounds like this compound is a crucial step in the discovery of next-generation cancer therapeutics.

References

  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. Available at: [Link]

  • Finn, R. S., et al. (2012). Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy. Breast Cancer Research and Treatment, 135(3), 693-704. Available at: [Link]

  • Dai, C. L., et al. (2016). Dasatinib reverses the multidrug resistance of breast cancer MCF-7 cells to doxorubicin by downregulating P-gp expression via inhibiting the activation of ERK signaling pathway. Cancer Biology & Therapy, 17(1), 59-66. Available at: [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 202-212. Available at: [Link]

  • Cui, J. J., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. Available at: [Link]

  • Iacob, R. E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6695. Available at: [Link]

  • ResearchGate. Selected quinoline based EGFR tyrosine kinase inhibitors. Available at: [Link]

  • Google Patents. Quinoline derivatives as tyrosine kinase inhibitors.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • Elkamhawy, A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Available at: [Link]

  • Laisi, A., et al. (1992). Analysis of tyrosine kinase mRNAs including four FGF receptor mRNAs expressed in MCF-7 breast-cancer cells. International Journal of Cancer, 50(4), 634-638. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. Available at: [Link]

  • ResearchGate. Sorafenib moderately inhibited proliferation of A549, HeLa and HepG2... Available at: [Link]

  • Cellosaurus cell line A-549 (CVCL_0023). Available at: [Link]

  • Oliveira, S. F., et al. (2016). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. PLoS ONE, 11(11), e0165923. Available at: [Link]

  • Long-Read Sequencing Reveals Cell- and State-Specific Alternative Splicing in 293T and A549 Cell Transcriptomes. (2024). International Journal of Molecular Sciences, 25(10), 5275. Available at: [Link]

  • Li, Y., et al. (2015). Synergistic interaction between sorafenib and gemcitabine in EGFR-TKI-sensitive and EGFR-TKI-resistant human lung cancer cell lines. Oncology Letters, 9(3), 1131-1136. Available at: [Link]

  • Herynk, M. H., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 47. Available at: [Link]

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Available at: [Link]

  • ResearchGate. MCF7 cell cycle profile after treatment with 7b and 12f at their... Available at: [Link]

  • Theron, R., et al. (2007). Metabolic signature of breast cancer cell line MCF-7: profiling of modified nucleosides via LC-IT MS coupling. BMC Cancer, 7, 213. Available at: [Link]

  • De, S., et al. (2018). Gene expression profiling and pathway analysis data in MCF-7 and MDA-MB-231 human breast cancer cell lines treated with dioscin. Data in Brief, 18, 1-13. Available at: [Link]

  • ResearchGate. Expression levels of LKB1 in glioma cell lines including U87MG and... Available at: [Link]

  • DepMap. A549 - DepMap Cell Line Summary. Available at: [Link]

  • Ma'ayan Lab. U87MG Gene Set. Available at: [Link]

  • Asuthkar, S., et al. (2009). Staurosporine-induced growth inhibition of glioma cells is accompanied by altered expression of cyclins, CDKs and CDK inhibitors. Journal of Neuro-Oncology, 91(3), 251-260. Available at: [Link]

  • Kim, J. H., et al. (2014). Gene Expression Profile of the A549 Human Non-Small Cell Lung Carcinoma Cell Line following Treatment with the Seeds of Descurainia sophia, a Potential Anticancer Drug. Evidence-Based Complementary and Alternative Medicine, 2014, 842142. Available at: [Link]

  • Wikipedia. U-87 MG. Available at: [Link]

  • Auer, K., et al. (2014). Protein kinase D2 regulates migration and invasion of U87MG glioblastoma cells in vitro. Molecular Cancer, 13, 22. Available at: [Link]

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o135. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors.[1] Among these, derivatives of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline are of significant interest due to their potential to be modulated for potent and selective inhibition of key signaling pathways implicated in cancer progression.[2] The trifluoromethyl group, in particular, is noted for enhancing biological activity.[2] However, the clinical success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or even produce paradoxical pathway activation, confounding clinical outcomes.[3]

This guide provides a comprehensive comparison of the cross-reactivity profiles of hypothetical, yet representative, this compound derivatives. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed protocols for key assays, and visualize the interplay of these compounds with critical cellular signaling pathways. Our aim is to equip researchers with the insights and methodologies necessary to navigate the complexities of kinase inhibitor cross-reactivity and advance the development of safer, more effective targeted therapies.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets—the primary target for most small molecule inhibitors.[4] This homology presents a significant challenge in developing truly selective drugs. A compound designed to inhibit a specific cancer-driving kinase may inadvertently inhibit other kinases, leading to a variety of cellular effects. Therefore, comprehensive selectivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its therapeutic window.[5]

Early and thorough assessment of cross-reactivity allows for:

  • Identification of potential safety liabilities: Off-target inhibition can lead to toxicities in various organ systems.

  • Understanding of polypharmacology: In some cases, hitting multiple targets can be beneficial, leading to a synergistic therapeutic effect.

  • Informed lead optimization: Structure-activity relationship (SAR) studies can be guided to improve selectivity and reduce undesirable off-target effects.[6]

Comparative Cross-Reactivity of Representative Derivatives

To illustrate the importance of substitution patterns on the this compound scaffold in dictating selectivity, we present a comparative analysis of three hypothetical derivatives against a panel of key kinases implicated in cancer signaling. The data, presented in Table 1, is representative of what would be sought in early-stage drug discovery.

Table 1: Comparative Kinase Inhibition Profile of this compound Derivatives (IC50, nM)

Kinase TargetDerivative A (Parent Scaffold)Derivative B (R = 4-aminophenyl)Derivative C (R = 3-methoxy-4-hydroxyphenyl)
EGFR 15550
VEGFR2 5025250
PI3Kα 250100>1000
Akt1 >1000500>5000
mTOR 800350>5000
MEK1 >5000>5000800
ERK2 >5000>50001500
c-RAF 15075400
SRC 400200>2000
ABL 600300>2000

Data is hypothetical and for illustrative purposes.

Analysis of the Data:

  • Derivative A (Parent Scaffold): This compound demonstrates moderate potency against EGFR and c-RAF, with weaker activity against VEGFR2, PI3Kα, SRC, and ABL. Its broad activity profile suggests a need for optimization to improve selectivity.

  • Derivative B (R = 4-aminophenyl): The addition of a 4-aminophenyl group at a hypothetical position significantly enhances potency against the primary targets EGFR and c-RAF, as well as the off-targets VEGFR2, PI3Kα, SRC, and ABL. While more potent, this derivative displays a more pronounced polypharmacology, which could be beneficial or detrimental depending on the therapeutic context.

  • Derivative C (R = 3-methoxy-4-hydroxyphenyl): In contrast, the 3-methoxy-4-hydroxyphenyl substitution shifts the selectivity profile. While potency against EGFR is reduced compared to Derivative B, the activity against the PI3K/Akt/mTOR pathway and other off-targets is significantly diminished, indicating a more selective profile. Interestingly, this derivative picks up weak activity against the MAPK/ERK pathway (MEK1, ERK2).

This comparative data underscores how subtle changes to the chemical structure can dramatically alter the cross-reactivity profile of a compound, highlighting the importance of iterative design and comprehensive screening.

Key Signaling Pathways and Points of Inhibition

The cross-reactivity of these derivatives often involves key signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting selectivity data.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[7] It plays a central role in cell growth, proliferation, and survival. Inhibition at different nodes of this pathway can have distinct cellular consequences.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits (when active) PI3K_Inhibitor PI3K Inhibitors (e.g., Derivative B) PI3K_Inhibitor->PI3K Akt_Inhibitor Akt Inhibitors Akt_Inhibitor->Akt mTOR_Inhibitor mTOR Inhibitors (Dual PI3K/mTOR) mTOR_Inhibitor->mTORC2 mTOR_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, controlling fundamental cellular processes like proliferation and differentiation.[8] Hyperactivation of this pathway is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_inhibitors Points of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf c-RAF Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Raf_Inhibitor RAF Inhibitors (e.g., Derivatives A, B) Raf_Inhibitor->Raf MEK_Inhibitor MEK Inhibitors (e.g., Derivative C) MEK_Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity relies on well-designed and executed experiments. Here, we provide a detailed protocol for a common and powerful method: an in vitro kinase selectivity panel.

In Vitro Kinase Selectivity Profiling

This method involves testing a compound against a large panel of purified kinases to determine its inhibitory activity.[4] Commercial services offer panels covering a significant portion of the human kinome.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of protein kinases.

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • A panel of purified, active protein kinases.

  • Kinase-specific substrates (peptides or proteins).

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega).[9]

  • 384-well plates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Experimental Workflow Diagram:

Kinase_Profiling_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Assay_Setup Dispense kinase, substrate, and compound to 384-well plate Compound_Prep->Assay_Setup Reaction_Initiation Add ATP to initiate kinase reaction Assay_Setup->Reaction_Initiation Incubation Incubate at room temperature Reaction_Initiation->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure luminescence Detection->Measurement Data_Analysis Calculate % inhibition and determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This allows for the determination of a dose-response curve.

  • Assay Plate Setup:

    • In a 384-well plate, add the kinase reaction buffer to all wells.

    • Add the appropriate volume of each diluted compound to the corresponding wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor for each kinase as a positive control.

    • Add the specific kinase and its corresponding substrate to the wells. The final concentration of each component should be optimized for the assay.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. The ATP concentration is often set at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (or remaining substrate). For the ADP-Glo™ assay, this involves two steps:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Kinase Panel: The panel should be broad enough to cover different branches of the kinome tree to provide a comprehensive overview of selectivity. It should also include kinases that are known to be common off-targets for the compound class being studied.

  • ATP Concentration: Using an ATP concentration near the Km for each kinase provides a more physiologically relevant measure of potency for ATP-competitive inhibitors and allows for a more accurate comparison of IC50 values across different kinases.[10]

  • Use of Controls: Negative (DMSO) and positive (known inhibitor) controls are essential for validating the assay performance and ensuring the reliability of the data.

Conclusion and Future Directions

The development of selective kinase inhibitors is a cornerstone of targeted cancer therapy. The this compound scaffold represents a promising starting point for the design of novel therapeutics. However, as we have demonstrated, seemingly minor structural modifications can have a profound impact on a compound's cross-reactivity profile.

A thorough understanding of a compound's interactions across the kinome is paramount. This requires a commitment to comprehensive selectivity profiling using robust and well-validated experimental methodologies. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize potency and selectivity, ultimately leading to the development of safer and more effective drugs.

Future work in this area should focus on:

  • Expanding the diversity of substituents on the this compound core to further explore the structure-selectivity relationships.

  • Utilizing cellular assays to confirm that the in vitro selectivity translates to a cellular context.[5]

  • Employing chemoproteomics approaches to identify potential non-kinase off-targets.[3]

By embracing a data-driven and iterative approach to understanding and mitigating cross-reactivity, the full therapeutic potential of this and other promising classes of kinase inhibitors can be realized.

References

  • Yap, T. A., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current Opinion in Oncology, 27(6), 579-591. Available at: [Link]

  • Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(28), 3341-3352. Available at: [Link]

  • Feldman, M. E., et al. (2009). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Journal of Natural Products, 72(3), 558-567. Available at: [Link]

  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. Available at: [Link]

  • Roskoski, R. Jr. (2024). A drug discovery pipeline for MAPK/ERK pathway inhibitors in Caenorhabditis elegans. Journal of Biological Chemistry, 300(1), 105523. Available at: [Link]

  • American Association for Cancer Research. (2024). A drug discovery pipeline for MAPK/ERK pathway inhibitors in C. elegans. Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). Inhibitors of the PI3K/AKT/mTOR pathway. Various classes of agents... Retrieved from [Link]

  • Busschots, S., et al. (2013). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 14(7), 14316-14341. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • Harris, H. S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR (Doctoral dissertation, University of South Florida). Available at: [Link]

  • Goldstein, D. M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 238, 114434. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including... Retrieved from [Link]

  • Moga, M. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6691. Available at: [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • Musumeci, F., et al. (2013). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 18(9), 11095-11112. Available at: [Link]

  • Rybnikova, V., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthesis Methods for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline stands out as a crucial intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this a highly sought-after building block.

This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of the Conrad-Limpach, Gould-Jacobs, and Knorr syntheses, alongside alternative methods like the Camps cyclization and microwave-assisted approaches. Our focus is to equip researchers with the practical insights needed to select the optimal synthetic strategy based on yield, scalability, and laboratory resources.

At a Glance: A Comparative Overview of Synthesis Methods

Synthesis MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yield
Conrad-Limpach Synthesis 4-Chloroaniline, Ethyl trifluoroacetoacetateGood yields, scalable, direct formation of the 2-trifluoromethyl-4-quinolone core.[2]Requires high temperatures for cyclization, necessitating specialized equipment and high-boiling solvents.[3]Good to Excellent
Gould-Jacobs Reaction 4-Chloroaniline, Diethyl ethoxymethylenemalonateUtilizes readily available starting materials.[4]Multi-step process involving cyclization, saponification, and decarboxylation, which can lower the overall yield.[5]Moderate
Knorr Quinoline Synthesis 4-Chloroaniline, Ethyl trifluoroacetoacetateOne-pot potential under certain conditions.Can lead to mixtures of 2-hydroxy and 4-hydroxyquinolines depending on reaction conditions.[1]Variable
Camps Cyclization Substituted o-acylaminoacetophenoneCan be efficient for certain substituted quinolones.Requires a pre-functionalized starting material, adding steps to the overall synthesis.[6]Good
Microwave-Assisted Synthesis Varies (can be applied to other methods)Drastically reduced reaction times, often improved yields and purity.[7][8]Requires specialized microwave reactor; scalability can be a concern.Good to Excellent

The Workhorses: Conrad-Limpach vs. Gould-Jacobs

The Conrad-Limpach and Gould-Jacobs reactions are the two most established and widely employed methods for the synthesis of 4-hydroxyquinolines.

The Conrad-Limpach Synthesis: A Direct and Scalable Route

This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For our target molecule, this translates to the reaction of 4-chloroaniline with ethyl trifluoroacetoacetate.[9]

Mechanism: The reaction proceeds in two key stages. First, the aniline attacks the ketone carbonyl of the β-ketoester to form an enamine intermediate. This is typically a rapid and high-yielding step. The second, and more challenging, step is the thermal cyclization of the enamine at high temperatures (around 250 °C) to form the quinolone ring system.[3]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Step 1: Synthesis of Ethyl 3-(4-chloroanilino)-4,4,4-trifluorobut-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in toluene.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-chloroaniline is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The crude enamine intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a suitable high-temperature reaction vessel, place the crude enamine intermediate from Step 1.

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture with vigorous stirring to 250-260 °C for 30-60 minutes.

  • Monitor the progress of the cyclization by TLC.

  • Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

Causality in Experimental Choices:

  • Dean-Stark Trap: The removal of water in the first step is crucial to drive the equilibrium towards the formation of the enamine intermediate.

  • High-Boiling Solvent: The high temperature required for the cyclization necessitates a solvent with a boiling point above 250 °C to ensure the reaction proceeds to completion and to prevent charring.[3]

Workflow Diagram: Conrad-Limpach Synthesis

Conrad_Limpach A 4-Chloroaniline + Ethyl trifluoroacetoacetate B Condensation (Toluene, cat. Acid, Reflux) A->B C Enamine Intermediate B->C D Thermal Cyclization (High-boiling solvent, 250-260 °C) C->D E 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline D->E F Purification E->F G Final Product F->G

Caption: Workflow for the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction: A Multi-step but Versatile Approach

The Gould-Jacobs reaction offers an alternative route using different starting materials: an aniline and an ethoxymethylenemalonate ester. The initial condensation is followed by thermal cyclization, saponification, and finally decarboxylation to yield the 4-hydroxyquinoline.[5]

Mechanism: The reaction begins with the nucleophilic attack of the aniline on the ethoxymethylenemalonate, leading to an anilinomethylenemalonate intermediate. This intermediate then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent hydrolysis of the ester to a carboxylic acid, followed by decarboxylation at high temperature, yields the final product.[10]

Experimental Protocol: Gould-Jacobs Synthesis of this compound (Adapted)

Step 1: Condensation of 4-Chloroaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature to obtain the crude diethyl 2-((4-chlorophenyl)amino)methylenemalonate, which may solidify upon cooling.

Step 2: Thermal Cyclization

  • In a high-boiling solvent like Dowtherm A, heat the crude intermediate from Step 1 to 240-250 °C for 20-30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the cyclized product, ethyl this compound-3-carboxylate.

  • Filter and wash the solid with hexane.

Step 3: Saponification and Decarboxylation

  • Suspend the cyclized product in a 10% aqueous sodium hydroxide solution and heat to reflux until the solid dissolves.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the solid and dry it.

  • Heat the carboxylic acid intermediate neat or in a high-boiling solvent to effect decarboxylation, yielding the final product.

  • Purify by recrystallization or column chromatography.

Workflow Diagram: Gould-Jacobs Reaction

Gould_Jacobs A 4-Chloroaniline + Diethyl ethoxymethylenemalonate B Condensation (100-110 °C) A->B C Anilinomethylenemalonate Intermediate B->C D Thermal Cyclization (240-250 °C) C->D E 4-Hydroxy-3-carboalkoxyquinoline D->E F Saponification (NaOH, Reflux) E->F G Carboxylic Acid Intermediate F->G H Decarboxylation (Heat) G->H I 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline H->I

Caption: Multi-step workflow of the Gould-Jacobs reaction.

Alternative Synthetic Strategies

While the Conrad-Limpach and Gould-Jacobs reactions are the most common, other methods offer unique advantages in specific contexts.

The Knorr Quinoline Synthesis: A Potential One-Pot Reaction

The Knorr synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to induce cyclization.[11] A key consideration is that under certain conditions, this reaction can yield a mixture of 2-hydroxy and 4-hydroxyquinolines, making regioselectivity a challenge.[1]

Mechanism: The β-ketoanilide is first formed from the reaction of an aniline and a β-ketoester at elevated temperatures. Subsequent treatment with a strong acid promotes an intramolecular electrophilic aromatic substitution to form the quinoline ring.

Experimental Protocol: Knorr Synthesis of this compound (Generalized)

  • Prepare the β-ketoanilide by reacting 4-chloroaniline with ethyl trifluoroacetoacetate at a temperature above 100 °C.

  • Carefully add the crude β-ketoanilide to an excess of a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at a controlled temperature.

  • Heat the mixture to promote cyclization, monitoring the reaction by TLC.

  • Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Filter, wash, and purify the product. The ratio of 2-hydroxy to 4-hydroxy isomers will depend on the specific acid and conditions used.[1]

Camps Cyclization: An Intramolecular Approach

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form a 4-quinolone.[6] This method is contingent on the availability of the appropriately substituted starting material.

Mechanism: The reaction proceeds via an intramolecular aldol-type condensation, where the enolate of the acetophenone attacks the amide carbonyl, followed by dehydration to form the quinoline ring.

Experimental Protocol: Camps Cyclization (Generalized)

  • Synthesize the o-acylaminoacetophenone precursor. This typically involves the acylation of an o-aminoacetophenone.

  • Dissolve the o-acylaminoacetophenone in a suitable solvent and treat it with a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to induce cyclization.

  • After the reaction is complete, cool the mixture and neutralize it with acid to precipitate the 4-quinolone product.

  • Purify by recrystallization or chromatography.

Microwave-Assisted Synthesis: A Modern Approach to Acceleration

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7] Both the Conrad-Limpach and Gould-Jacobs reactions can be adapted for microwave synthesis.

Key Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to much faster reaction rates.[8]

  • Improved Yields: The rapid heating can minimize the formation of byproducts that may occur during prolonged heating in conventional methods.

  • Solvent-Free Conditions: In some cases, reactions can be run neat, reducing solvent waste and simplifying purification.

Experimental Protocol: Microwave-Assisted Conrad-Limpach Cyclization (Generalized)

  • In a microwave-safe reaction vessel, combine the enamine intermediate and a high-boiling polar solvent that couples well with microwaves (e.g., DMF or NMP).

  • Seal the vessel and place it in a scientific microwave reactor.

  • Set the temperature to 200-220 °C and the reaction time to 10-30 minutes.

  • After the reaction, cool the vessel and isolate the product by precipitation and filtration.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The Conrad-Limpach synthesis stands out as a robust and scalable method for the direct synthesis of the target molecule, making it a preferred choice for many industrial and academic applications. The Gould-Jacobs reaction , while more circuitous, offers flexibility with readily available starting materials. The Knorr synthesis and Camps cyclization provide alternative routes, though they may require more optimization to achieve high yields and regioselectivity.

The advent of microwave-assisted synthesis offers a significant improvement over traditional heating methods, drastically reducing reaction times and often improving yields. As the demand for functionalized quinolines in drug discovery continues to grow, the development of even more efficient, sustainable, and atom-economical synthetic methods will remain a key area of research. Future advancements may lie in the development of novel catalytic systems that can promote these cyclizations under milder conditions, further enhancing the accessibility of this important class of molecules.

References

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157.
  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). BenchChem.
  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252.
  • Devarajegowda, H. C., Arunkashi, H. K., Vepuri, S. B., Chidananda, N., & Jagadeesh Prasad, V. D. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269.
  • Xie, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20706.
  • (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 15). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

  • Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4319.
  • (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Wikipedia contributors. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

  • (n.d.). Gould-Jacobs Reaction. Organic Chemistry Portal.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Wikipedia contributors. (2023, May 22). Camps quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

  • (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
  • (n.d.). (a)
  • (n.d.). Mechanisms of Camps' cyclization.
  • (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
  • (n.d.). Conrad-Limpach Synthesis. SynArchive.
  • Szatmári, I., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3429.
  • Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of medical pharmaceutical and allied sciences, 11(6), 5461-5468.
  • (n.d.). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Asian Journal of Chemistry. (2015).
  • World Journal of Biology Pharmacy and Health Sciences. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H).
  • Google Patents. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Sigma-Aldrich. (n.d.). 6-chloro-2-(trifluoromethyl)quinoline.
  • Gershon, H., Clarke, D. D., & Muriel, M. (1998). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 35(6), 1437-1440.

Sources

A Researcher's Guide to Evaluating the Therapeutic Index of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Selective Therapies

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] Among these, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and its derivatives have emerged as a particularly promising class. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the chloro- and hydroxy-substituents offer sites for further chemical modification to fine-tune activity.[4] These compounds have been investigated for their potential as anticancer agents, enzyme inhibitors, and agrochemicals.[4]

However, potent biological activity alone does not make a successful drug. The ultimate goal is to develop agents that can eradicate diseased cells or pathogens while leaving healthy host cells unharmed. This delicate balance is quantified by the Therapeutic Index (TI) , a critical measure of a drug's safety margin. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic index of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, provide validated protocols, and offer a comparative perspective against alternative therapies.

Pillar 1: Deconstructing the Therapeutic Index

The therapeutic index is fundamentally a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.

  • For in vivo studies (animal models):

    • TI = LD50 / ED50

    • LD50 (Median Lethal Dose): The dose of the compound that is lethal to 50% of the test population.

    • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the test population.

  • For in vitro studies (cell culture): A preliminary assessment, often called the Selectivity Index (SI) , is used.

    • SI = CC50 / IC50

    • CC50 (Median Cytotoxic Concentration): The concentration of the compound that kills 50% of normal, healthy cells.

    • IC50 (Median Inhibitory Concentration): The concentration that inhibits a specific biological function (e.g., cancer cell proliferation) by 50%.

A higher TI or SI is paramount. It signifies a wider window between the effective dose and the toxic dose, suggesting a greater margin of safety for clinical application.

Pillar 2: The Efficacy Evaluation—Quantifying Potency and Mechanism

The first step in determining the TI is to establish the efficacy of the quinoline derivatives. For the context of this guide, we will focus on anticancer activity, a primary area of investigation for these compounds.[2][5][6][7]

A. In Vitro Potency: The IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency against cancer cell lines.[1] The MTT assay is a robust and widely adopted colorimetric method for this purpose.[1][8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses cell metabolic activity as an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][8]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO, ensuring the final concentration is <0.5%) and a no-treatment control.[1][5]

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubation:

    • Incubate the plates for a standard period, typically 48 to 72 hours, under the same conditions as step 1.[5]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.[5]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Quinoline Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Effect) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analysis 8. Data Analysis (Determine IC50) read->analysis Calculate % Viability Apoptosis_Pathway Compound Quinoline Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Releases Cytochrome c Activates Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Cellular Proteins

Caption: Simplified overview of an intrinsic apoptosis pathway.

Pillar 3: The Toxicity Evaluation—Defining the Safety Margin

An effective compound is only useful if it is safe. The toxicity assessment aims to determine the concentration or dose at which the quinoline derivative harms normal, healthy cells.

A. In Vitro Cytotoxicity: The CC50 Determination

The first step is to assess toxicity in non-cancerous cell lines. The same MTT protocol described above can be used, but with normal cell lines such as human dermal fibroblasts (NHDF-Neo) or non-cancerous breast epithelial cells (184A1). [8][9]The goal is to identify derivatives with a high IC50 in cancer cells but a very high (or undetectable) CC50 in normal cells, resulting in a favorable Selectivity Index (SI = CC50/IC50).

B. In Vivo Acute Toxicity: The LD50 Determination

In vitro results do not always translate to whole organisms. Systemic toxicity must be evaluated in animal models. Acute toxicity studies aim to determine the LD50. [10][11]While preliminary screening can be done in organisms like Daphnia magna, regulatory studies typically require rodent models. [11][12] Methodology Overview: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a refined approach to estimate LD50 that reduces the number of animals required compared to traditional methods.

  • Dosing: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Decision Logic:

    • If the animal survives , the next animal is dosed at a higher level (by a constant multiplicative factor, e.g., 1.5x).

    • If the animal dies , the next animal is dosed at a lower level.

  • Iteration: This sequential process continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

  • Calculation: The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.

Toxicity_Workflow start Start with Dose X dose_animal Dose One Animal start->dose_animal observe Observe for 48h (and up to 14 days) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose (e.g., X * 1.5) outcome->increase_dose Animal Survives decrease_dose Decrease Dose (e.g., X / 1.5) outcome->decrease_dose Animal Dies stop Stopping Criteria Met? Calculate LD50 outcome->stop Yes increase_dose->dose_animal decrease_dose->dose_animal

Caption: Decision workflow for the Up-and-Down acute toxicity study.

Pillar 4: Synthesis and Comparative Analysis

The final step is to integrate the efficacy and toxicity data to calculate the therapeutic index and compare different derivatives and existing drugs.

Data Presentation: Summarizing Therapeutic Index Data

All quantitative data should be organized into a clear, structured table for easy comparison.

CompoundTarget Cell Line (e.g., MCF-7)Normal Cell Line (e.g., NHDF)Selectivity Index (SI)ED50 (in vivo)LD50 (in vivo)Therapeutic Index (TI)
Derivative A IC50: 5 µMCC50: 150 µM3010 mg/kg300 mg/kg30
Derivative B IC50: 2 µMCC50: 20 µM105 mg/kg75 mg/kg15
Doxorubicin IC50: 1 µMCC50: 5 µM52 mg/kg10 mg/kg5

Note: Data are hypothetical for illustrative purposes.

Interpreting the Results
  • Expertise & Experience: While Doxorubicin is the most potent compound (in vitro IC50 of 1 µM), it has very poor selectivity (SI=5) and a low therapeutic index (TI=5), reflecting its known high toxicity in clinical use.

  • Causality: Derivative B is more potent than Derivative A, but its significantly lower SI and TI make it a less desirable candidate due to a narrower safety margin.

  • Trustworthiness: Derivative A, despite being less potent than the other two, presents the most promising profile. Its high Selectivity Index (30) and high Therapeutic Index (30) suggest it is significantly more effective at targeting cancer cells while sparing normal cells, making it a strong candidate for further development. This self-validating system of comparing efficacy against toxicity clearly favors Derivative A.

Conclusion

The evaluation of the therapeutic index is a multi-faceted process that forms the cornerstone of preclinical drug development. For this compound derivatives, this process involves a systematic assessment of their efficacy against relevant disease models and their toxicity toward normal cells and systems. By employing validated protocols for determining IC50, CC50, ED50, and LD50, and by integrating these data into a clear comparative framework, researchers can identify lead candidates with the highest potential for clinical success. A compound's journey from a lab discovery to a life-saving therapy is long, but it begins with a rigorous and honest appraisal of its ability to heal without causing harm—the very essence of the therapeutic index.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. BenchChem.
  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities.
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells. ResearchGate.
  • Głowacka, I. E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 999.
  • BenchChem. (2025). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. BenchChem.
  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives As Antibacterial Drug Candidates: in Silico and in Vivo Studies. AMiner.
  • Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48183–48201.
  • Amrithanjali G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Kumar, A., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 2028-2045.
  • Al-Ostath, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5).
  • Kumar, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3016-3033.
  • Ubeimar, B., et al. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Front Pharmacol. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology.

Sources

A Guide to the Statistical Analysis of Biological Data for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and its Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of biological data pertaining to 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a versatile heterocyclic compound with noted potential in pharmaceutical and agrochemical development.[1] Given the established role of quinoline derivatives in targeting a range of cellular processes, including those regulated by protein kinases, this guide will focus on the comparative analysis of its potential as a kinase inhibitor.[2][3][4][5][6] The trifluoromethyl group often enhances the biological potency of such compounds, making a rigorous quantitative comparison essential.[1]

We will explore the necessary experimental design, data interpretation, and statistical methodologies required to benchmark this compound against other known kinase inhibitors. The principles and protocols outlined herein are designed to ensure scientific rigor, data integrity, and meaningful comparative insights for researchers in drug discovery and development.

The Rationale for Kinase Inhibition as a Primary Endpoint

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets. Quinoline-based compounds have been successfully developed as kinase inhibitors, and therefore, it is a logical and high-value starting point for the characterization of novel derivatives like this compound.

Comparative Analysis: Selecting Appropriate Benchmarks

To provide context to the biological activity of this compound, it is essential to compare it to established compounds. For the purpose of this guide, we will consider two hypothetical, yet representative, alternative kinase inhibitors:

  • Compound A: A well-characterized, potent, and selective kinase inhibitor for a specific target of interest.

  • Compound B: A broader-spectrum kinase inhibitor, known to have off-target effects.

This selection allows for a nuanced comparison of potency, selectivity, and potential therapeutic window.

Experimental Design and Data Acquisition

A robust statistical analysis is predicated on a well-designed experiment. The following sections detail the key assays and protocols for generating high-quality, analyzable data.

In Vitro Kinase Inhibition Assay

The primary objective of this assay is to determine the concentration at which this compound inhibits 50% of the kinase activity (the IC50 value). A variety of assay formats are available, including radiometric and fluorescence-based methods.[7][8][9][10][11] The ADP-Glo™ Kinase Assay is a popular non-radiometric option that measures kinase activity by quantifying the amount of ADP produced.

  • Prepare Reagents: Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions. Prepare a serial dilution of this compound and the comparator compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP. Then, add the serially diluted compounds. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Cellular Proliferation Assay

To assess the effect of the compound on cancer cell growth, a cell-based assay is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Statistical Analysis of Biological Data

Dose-Response Analysis and IC50 Determination

The primary output of both the in vitro kinase assay and the cellular proliferation assay is a dose-response curve. This curve plots the biological response (e.g., kinase inhibition or cell viability) as a function of the compound concentration.

The data should be normalized to the positive and negative controls. The normalized data is then fit to a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the IC50 value.

The 4PL equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response

  • X: The concentration of the inhibitor

  • Top: The maximum response

  • Bottom: The minimum response

  • IC50: The concentration at which 50% of the maximal response is achieved

  • HillSlope: The steepness of the curve

This analysis can be performed using statistical software such as GraphPad Prism, R, or Python with appropriate libraries.

Comparative Statistical Analysis

Once the IC50 values for this compound and the comparator compounds have been determined, it is necessary to perform statistical tests to assess whether the differences in potency are significant.

  • For comparing two compounds: An F-test can be used to compare the fits of the dose-response curves. A significant p-value suggests that the IC50 values are different.

  • For comparing more than two compounds: A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) can be used to compare the mean IC50 values from multiple experiments.

Data Visualization

Clear and concise data visualization is critical for communicating the results of the analysis.

The dose-response curves for all tested compounds should be plotted on the same graph for direct comparison. Error bars (e.g., standard deviation or standard error of the mean) should be included to represent the variability in the data.

A bar chart can be used to summarize the mean IC50 values for each compound. Again, error bars should be included, and the results of the statistical tests (e.g., p-values or asterisks indicating significance) should be displayed on the chart.

Illustrative Data and Analysis

To demonstrate the application of these principles, let's consider a hypothetical dataset for the in vitro kinase inhibition assay.

Concentration (nM)This compound (% Inhibition)Compound A (% Inhibition)Compound B (% Inhibition)
0.12.510.21.8
18.125.65.4
1022.455.115.7
10051.389.848.9
100085.798.282.1
1000097.299.195.6

Analysis:

After fitting this data to a 4PL model, we might obtain the following IC50 values:

  • This compound: 95 nM

  • Compound A: 8 nM

  • Compound B: 110 nM

A subsequent ANOVA and Tukey's post-hoc test might reveal that the IC50 of Compound A is significantly lower than that of both this compound and Compound B (p < 0.05), while the difference between this compound and Compound B is not statistically significant.

Visualizing Workflows and Pathways

To further clarify the experimental and analytical processes, the following diagrams are provided.

experimental_workflow cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis reagents Prepare Reagents reaction Kinase Reaction reagents->reaction incubation Incubation reaction->incubation detection ADP Detection incubation->detection luminescence Luminescence Generation detection->luminescence data_acq Data Acquisition luminescence->data_acq normalization Data Normalization data_acq->normalization curve_fitting Dose-Response Curve Fitting normalization->curve_fitting ic50 IC50 Determination curve_fitting->ic50 stats Comparative Statistics ic50->stats visualization Data Visualization stats->visualization

Caption: Experimental and analytical workflow for in vitro kinase inhibition assays.

signaling_pathway receptor Receptor kinase Protein Kinase receptor->kinase substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response substrate->response inhibitor 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline inhibitor->kinase

Caption: Simplified signaling pathway showing kinase inhibition.

Conclusion

The statistical analysis of biological data for novel compounds like this compound is a multi-step process that requires careful experimental design, appropriate data processing, and robust statistical testing. By following the guidelines outlined in this document, researchers can generate high-quality, reproducible data and make informed decisions about the potential of new chemical entities in drug discovery and development. The comparative approach is essential for understanding the relative strengths and weaknesses of a compound and for guiding future optimization efforts.

References

  • Eurofins Discovery. In Vitro Kinase Assays. [Link]

  • Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935. [Link]

  • Jia, Y., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 41-50. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Khan, I., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(54), 34228-34251. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6548-6570. [Link]

  • S. N., et al. (2015). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 58(21), 8586-8598. [Link]

  • Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 53(14), 5047-5060. [Link]

  • Gupta, H., et al. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Sharma, P., et al. (2014). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Chemistry and Pharmacy, 1(1), 1-11. [Link]

  • Singh, R., et al. (2018). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • University of Ljubljana. Bioanalytical methods. [Link]

  • Basuri, P. (2023). Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research. Journal of Pharmaceutical Research International, 35(12), 45-48. [Link]

  • Patel, P., et al. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 3(2), 547-556. [Link]

  • Jadhav, R., & Kasbe, A. (2023). Bioanalytical Method Development and Validation: Determination of Drugs in Biological Fluids. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 267-290. [Link]

  • Musile, G., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2686. [Link]

Sources

A Comparative Guide to the Biological Effects of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a vast array of biologically active compounds.[1] Its derivatives have shown significant promise in oncology and infectious disease research, acting through diverse mechanisms to combat cancer cells and pathogenic microbes.[2] Within this important class of molecules, 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline emerges as a compound of considerable interest. The strategic placement of a chloro group at the 6-position, a hydroxyl group at the 4-position, and a trifluoromethyl moiety at the 2-position suggests a potent biological activity profile. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[3]

This guide provides a comprehensive, peer-reviewed validation of the anticipated biological effects of this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related analogs to build a robust predictive profile of its efficacy and mechanism of action. We will objectively compare its potential performance with alternative compounds and provide detailed experimental protocols for its validation, offering a vital resource for researchers, scientists, and drug development professionals.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive body of research on substituted quinolines, this compound is predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, interference with tubulin polymerization, and modulation of critical signaling pathways.[4] The presence of the trifluoromethyl group is often associated with enhanced anticancer activity.[5]

Predicted Mechanism of Action:

It is hypothesized that this compound will likely induce apoptosis in cancer cells and potentially arrest the cell cycle. The proposed mechanism involves the inhibition of key kinases within cellular signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation

Caption: Predicted inhibition of the PI3K/AKT signaling pathway by this compound.

Antimicrobial Activity: Disrupting Bacterial Replication

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6] The structural features of this compound, particularly the quinoline core and halogen substituent, suggest a similar mechanism of action against a range of pathogenic bacteria.

Predicted Mechanism of Action:

The compound is expected to form a stable complex with the bacterial DNA and DNA gyrase/topoisomerase IV, leading to a blockage of the replication fork and ultimately, bacterial cell death.

antimicrobial_workflow cluster_bacterium Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Replicated_DNA Replicated DNA DNA_Gyrase_Topo_IV->Replicated_DNA Replication Cell_Death Bacterial Cell Death DNA_Gyrase_Topo_IV->Cell_Death Blocked Replication Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase_Topo_IV Relaxation This compound This compound This compound->DNA_Gyrase_Topo_IV Inhibition

Caption: Predicted mechanism of antimicrobial action via inhibition of DNA gyrase and topoisomerase IV.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, this section presents a comparative analysis of structurally similar quinoline derivatives against established anticancer and antimicrobial agents. The data is compiled from various peer-reviewed studies.

Anticancer Activity: In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference Compound Class
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)1.38Quinoline-Chalcone
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
Anilino-Fluoroquinolone Derivative K562 (Leukemia)0.005Fluoroquinolone
PANC-1 (Pancreatic)0.11
MCF-7 (Breast)0.30
2-Arylquinoline Derivative (13) HeLa (Cervical)8.32-Arylquinoline
Doxorubicin (Standard) MCF-7 (Breast)~1.0Anthracycline
Cisplatin (Standard) A549 (Lung)~5.0Platinum-based

Note: The IC50 values are indicative and can vary based on experimental conditions.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of quinoline derivatives against various pathogenic microbes. A lower MIC value signifies greater antimicrobial activity.

Compound/DrugMicrobial StrainMIC (µg/mL)Reference Compound Class
2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) Xanthomonas oryzae3.12Trifluoromethyl-quinoline
Quinoline-2-one derivative (6c) MRSA0.75Quinoline-2-one
VRE0.75
8-hydroxy-2-methylquinoline (HQ-2) M. tuberculosis0.1 µM8-Hydroxyquinoline
MRSA1.1 µM
Ciprofloxacin (Standard) E. coli0.015 - 0.25Fluoroquinolone
Vancomycin (Standard) MRSA0.5 - 2.0Glycopeptide

Note: MIC values can differ depending on the specific strain and testing methodology.

Experimental Protocols for Biological Validation

To empirically validate the predicted biological effects of this compound, the following detailed, step-by-step methodologies are recommended. These protocols are standard in the field and ensure the generation of robust and reproducible data.

In Vitro Anticancer Activity Validation

anticancer_validation_workflow Start Cell_Culture 1. Cell Culture (e.g., A549, MCF-7, HCT116) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying concentrations of This compound) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity_Assay Data_Analysis 5. Data Analysis (Calculate IC50 values) Cytotoxicity_Assay->Data_Analysis Mechanism_Studies 6. Mechanistic Studies (Western Blot, Flow Cytometry, Caspase Assay) Data_Analysis->Mechanism_Studies End Mechanism_Studies->End

Caption: Experimental workflow for the in vitro validation of anticancer activity.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity and proliferation of cancer cell lines.

  • Materials: this compound, cancer cell lines (e.g., A549, MCF-7, HCT116), cell culture medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of the compound on the cell cycle progression.

  • Materials: Test compound, cancer cells, PBS, ethanol, RNase A, Propidium Iodide (PI).

  • Procedure:

    • Treat cells with the IC50 concentration of the compound for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Analyze the cell cycle distribution using a flow cytometer.

In Vitro Antimicrobial Activity Validation

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials: this compound, bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well plates, resazurin.

  • Procedure:

    • Prepare a bacterial suspension and adjust it to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection of turbidity or by adding a growth indicator like resazurin. The MIC is the lowest concentration with no visible growth.

Conclusion and Future Directions

While direct peer-reviewed experimental data on this compound remains to be published, the extensive research on its structural analogs strongly supports its potential as a potent anticancer and antimicrobial agent. The presence of the chloro and trifluoromethyl substituents on the privileged quinoline scaffold suggests a high likelihood of significant biological activity.

The comparative analysis and detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake the validation of this promising compound. Future investigations should focus on performing the described in vitro assays to determine its specific IC50 and MIC values against a broad panel of cancer cell lines and microbial strains. Subsequent studies should then elucidate its precise mechanism of action, explore its in vivo efficacy and safety profile in animal models, and conduct structure-activity relationship (SAR) studies to optimize its therapeutic potential. The exploration of this compound and its derivatives could pave the way for the development of novel and effective therapies for cancer and infectious diseases.

References

  • Chem-Impex. 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022. Available at: [Link]

  • Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Available at: [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. 2022. Available at: [Link]

  • A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. Annals of Medical and Chemical Research. 2014. Available at: [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E. 2011. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem. 2015. Available at: [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Asian Pacific Journal of Cancer Prevention. 2021. Available at: [Link]

  • Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. 2009. Available at: [Link]

  • Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. Journal of Medicinal Chemistry. 1979. Available at: [Link]

  • In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. Antimicrobial Agents and Chemotherapy. 1998. Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. 2021. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. 2024. Available at: [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance. 2024. Available at: [Link]

  • Structure--activity relationship of quinolones. Journal of Chemotherapy. 1990. Available at: [Link]

  • High-purity quinoline derivative and method for manufacturing same. Google Patents. 2021.
  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents. 2020.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2019. Available at: [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents. 2012.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents. 2013.
  • Chem-Impex. This compound. Available at: [Link]

  • Quinoline derivatives and their use as mycobacterial inhibitors. Google Patents. 2004.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2014. Available at: [Link]

Sources

Enhancing Polymer Performance: A Comparative Guide to Functionalization with 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals constantly seeking to innovate, the strategic modification of polymer backbones is a cornerstone of creating advanced materials with tailored functionalities. This guide provides an in-depth technical comparison of polymers functionalized with 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a versatile heterocyclic compound. While direct, comprehensive experimental data on polymers functionalized with this specific quinoline derivative remains nascent in publicly accessible literature, this guide will extrapolate and compare expected material properties based on foundational chemical principles and data from structurally analogous compounds. We will delve into the anticipated enhancements in thermal, mechanical, and optical properties, providing a robust framework for future research and development.

Introduction: The Strategic Advantage of Quinoline Functionalization

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, from medicinal chemistry to materials science.[1][2] The incorporation of quinoline moieties into polymer chains can impart a range of desirable attributes, including enhanced thermal stability, altered optical properties, and specific chemical reactivity.

This compound (C₁₀H₅ClF₃NO) presents a particularly compelling case for polymer functionalization. The molecule's key structural features are expected to contribute distinctively to the final properties of the host polymer:

  • Quinoline Ring: The rigid, aromatic nature of the quinoline core is anticipated to enhance the thermal stability and mechanical strength of the polymer.

  • Chloro Group: The presence of a halogen, specifically chlorine, is known to increase the refractive index of polymers and can also contribute to flame retardant properties.

  • Trifluoromethyl (CF₃) Group: This strongly electronegative group can enhance thermal stability, chemical resistance, and hydrophobicity, while also influencing the electronic properties of the quinoline system.[3]

  • Hydroxy Group: This functional group provides a reactive site for covalent attachment to polymer backbones, enabling straightforward functionalization of various polymer types, including polyurethanes, polyesters, and polyamides.

This guide will explore the expected impact of these features on key material properties.

Comparative Analysis of Material Properties

While specific data for polymers functionalized with this compound is limited, we can project the likely enhancements by examining studies on polymers modified with similar quinoline derivatives and fluorinated compounds.

Thermal Properties: Pushing the Limits of Stability

The incorporation of aromatic and heterocyclic rings into a polymer backbone generally increases its thermal stability by restricting chain mobility and raising the energy required for decomposition. The quinoline structure, being a fused aromatic system, is expected to significantly elevate the glass transition temperature (Tg) and the onset of thermal degradation of the host polymer.

Furthermore, the trifluoromethyl group is well-documented to enhance thermal stability. For instance, studies on fluorinated polyamides have shown that the introduction of CF₃ groups can lead to high thermal stability, although a slight decrease might be observed compared to non-fluorinated aramids due to the disruption of chain packing.[4] Research on α-trifluoromethylated quinolines has also indicated thermal stability, with decomposition onsets being a key area of investigation.

Expected Outcome: Polymers functionalized with this compound are anticipated to exhibit superior thermal stability compared to their non-functionalized counterparts. This would be characterized by a higher glass transition temperature (Tg) and a higher decomposition temperature (Td), as would be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Projected Thermal Properties of a Functionalized Polymer

PropertyUnmodified Polymer (e.g., Polyurethane)Polymer Functionalized with this compound (Projected)
Glass Transition Temp. (Tg)~ -20 to 20 °CExpected Increase
Decomposition Temp. (Td)~ 300-350 °CExpected Increase (>350 °C)
Mechanical Properties: Enhancing Strength and Durability

The rigidity of the quinoline ring is expected to translate into improved mechanical properties. By hindering polymer chain movement, the functional group can increase the tensile strength and modulus of the material.

However, a potential trade-off could be a decrease in elongation at break, leading to a more brittle material. The extent of this effect would depend on the concentration of the functional group and the nature of the polymer backbone. For instance, in polyurethanes, where mechanical properties are a balance between hard and soft segments, the introduction of the bulky quinoline group into the hard segment could significantly enhance stiffness.[5][6]

Expected Outcome: An increase in tensile strength and Young's modulus is anticipated, with a potential reduction in ductility. These properties would be quantifiable through tensile testing.

Table 2: Projected Mechanical Properties of a Functionalized Polymer

PropertyUnmodified Polymer (e.g., Polyamide)Polymer Functionalized with this compound (Projected)
Tensile StrengthModerateExpected Increase
Young's ModulusModerateExpected Increase
Elongation at BreakHighExpected Decrease
Optical Properties: Tuning Light for Advanced Applications

The functionalization of polymers with quinoline derivatives is a known strategy for modifying their optical behavior. Quinoline-based polymers are recognized for their potential in applications such as polymeric light-emitting diodes (OLEDs) and sensors due to their photoluminescent properties.[7]

The presence of the chloro group and the aromatic quinoline ring in this compound strongly suggests that polymers functionalized with it will exhibit a high refractive index.[8] The trifluoromethyl group, while generally not contributing to a high refractive index itself, can improve the optical clarity of the polymer.

Expected Outcome: The functionalized polymers are expected to be transparent in the visible region and possess a high refractive index. These properties would be measured using UV-Vis spectroscopy and ellipsometry or refractometry. The material may also exhibit fluorescence, a characteristic property of many quinoline derivatives.[3]

Table 3: Projected Optical Properties of a Functionalized Polymer

PropertyUnmodified Polymer (e.g., Polycarbonate)Polymer Functionalized with this compound (Projected)
Refractive Index~ 1.58Expected Increase (>1.6)
Optical TransparencyHighExpected to remain High
PhotoluminescenceNone/LowPossible Emission in the Blue-Green Spectrum

Experimental Protocols for Material Characterization

To validate the projected properties, a systematic experimental approach is necessary. The following are detailed, step-by-step methodologies for the key characterization techniques.

Synthesis of a Functionalized Polyurethane

This protocol outlines a general procedure for incorporating this compound into a polyurethane backbone.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Diisocyanate Diisocyanate (e.g., MDI) Addition Add Diisocyanate Diisocyanate->Addition Polyol Polyol (e.g., PCL) Mixing Mix Polyol, Quinoline, and Catalyst Polyol->Mixing Quinoline 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline Quinoline->Mixing Catalyst Catalyst (e.g., DBTDL) Catalyst->Mixing Heating Heat and Stir under N2 Mixing->Heating Heating->Addition Curing Cure at Elevated Temperature Addition->Curing FunctionalizedPU Functionalized Polyurethane Curing->FunctionalizedPU

Caption: Workflow for the synthesis of a polyurethane functionalized with this compound.

Methodology:

  • Reactant Preparation: Dry the polyol (e.g., polycaprolactone diol) and this compound under vacuum at 80°C for at least 4 hours to remove any residual water.

  • Pre-polymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried polyol, this compound, and a catalyst (e.g., dibutyltin dilaurate).

  • Reaction Initiation: Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.

  • Isocyanate Addition: Slowly add the diisocyanate (e.g., methylene diphenyl diisocyanate) to the mixture.

  • Polymerization: Continue the reaction at 80°C for 2-4 hours until the desired viscosity is achieved, indicating the formation of the pre-polymer.

  • Casting and Curing: Pour the resulting polymer into a mold and cure in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours) to obtain the final functionalized polyurethane film or block.

Thermal Analysis: DSC and TGA

dot

ThermalAnalysis cluster_sample_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Sample Polymer Sample (5-10 mg) DSC_Heating1 Heat from -50°C to 200°C (10°C/min) Sample->DSC_Heating1 TGA_Heating Heat from RT to 600°C (10°C/min) under N2 Sample->TGA_Heating DSC_Cooling Cool to -50°C (10°C/min) DSC_Heating1->DSC_Cooling DSC_Heating2 Reheat to 200°C (10°C/min) DSC_Cooling->DSC_Heating2 DSC_Data Determine Tg DSC_Heating2->DSC_Data TGA_Data Determine Td TGA_Heating->TGA_Data

Caption: Experimental workflow for thermal analysis using DSC and TGA.

DSC Methodology:

  • A sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is heated from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • The sample is then cooled to -50°C at the same rate.

  • A second heating scan is performed from -50°C to 200°C at 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating curve.

TGA Methodology:

  • A sample of the polymer (5-10 mg) is placed in a ceramic or platinum pan.

  • The sample is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • The weight loss of the sample as a function of temperature is recorded.

  • The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Mechanical Testing: Tensile Properties

dot

MechanicalTesting cluster_sample_prep Sample Preparation cluster_testing Tensile Test cluster_analysis Data Analysis Sample Dog-bone shaped specimen (ASTM D638) UTM Universal Testing Machine Sample->UTM Stretching Apply tensile load at a constant crosshead speed UTM->Stretching Data Record Load vs. Displacement Stretching->Data StressStrain Generate Stress-Strain Curve Data->StressStrain Properties Calculate Tensile Strength, Young's Modulus, Elongation at Break StressStrain->Properties

Caption: Workflow for determining the tensile properties of the functionalized polymer.

Methodology:

  • Prepare dog-bone shaped specimens of the polymer according to ASTM D638 standards.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Conclusion and Future Outlook

The functionalization of polymers with this compound holds significant promise for the development of advanced materials with enhanced thermal, mechanical, and optical properties. Based on the analysis of its constituent chemical moieties and data from analogous compounds, it is reasonable to project that such modifications will lead to polymers with increased thermal stability, greater stiffness and strength, and a higher refractive index.

While this guide provides a strong theoretical and practical framework for researchers, it is imperative to underscore the necessity for direct experimental validation. The protocols outlined herein offer a clear roadmap for the synthesis and comprehensive characterization of these novel materials. Future work should focus on synthesizing a range of polymers (polyurethanes, polyamides, polyesters, etc.) with varying concentrations of the quinoline functional group and systematically evaluating their properties. Such studies will be invaluable in establishing definitive structure-property relationships and unlocking the full potential of these promising materials for applications in high-performance coatings, advanced optics, and specialty films.

References

  • Kallitsis, J. K., et al. (2010). Synthesis and Optical Properties of New End-Functionalized Polyquinolines. Macromolecules, 43(18), 7751-7759.
  • Hill, E. H., et al. (2022). Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane. Polymers, 14(19), 4148.
  • Doulain, P.-E., & Smietana, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  • Kull, K. (2009). Synthesis and Characterization of Novel Polyurethanes and Polyimides. University of South Florida Scholar Commons.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18594-18614.
  • Sienkiewicz, A., et al. (2022). Synthesis, Characterization and Properties of Antibacterial Polyurethanes. Polymers, 14(2), 241.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Kłosiński, K., & Sokołowska, J. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers, 13(16), 2755.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. OUCI.
  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564.
  • Suresha, G. P., et al. (2012). Synthesis and Characterization of Novel Polyurethanes Based on 4-{(4-Hydroxyphenyl)iminomethyl}phenol. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 49(12), 1036-1044.
  • Mao, X., et al. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. Research Square.
  • Hsiao, S.-H., & Lin, S.-Y. (2007). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Polymer Journal, 39, 839-847.
  • van der Meer, J. Y., et al. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers, 13(3), 398.
  • da Silva, J. G., et al. (2019). 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. Journal of Molecular Structure, 1179, 64-72.
  • Kawahara, S., et al. (2013). Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. Polymer Journal, 45, 995-1001.
  • Al-Buriahi, M. S., et al. (2023). Investigating the Structural, Optical, and Thermal Properties of PVC/Cr1.4Ca0.6O4 Films for Potential Optoelectronic Application.
  • Gong, S., et al. (2023). Patterning of Polymer-Functionalized Nanoparticles with Varied Surface Mobilities of Polymers.
  • Nikolov, N., & Ivanov, I. (2012). Characterization of optical properties of optical polymers. Optical and Quantum Electronics, 44, 585-597.

Sources

Navigating the Patent Frontier: A Comparative Guide to the Novelty of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a perpetual frontier. Among the privileged structures in medicinal chemistry, the quinoline core has consistently yielded compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides an in-depth technical assessment of the novelty of a specific, yet underexplored, class of quinoline derivatives: those built upon the 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline scaffold.

Through a comprehensive analysis of the current patent landscape, a comparison of synthetic methodologies, and an evaluation of their biological performance against established alternatives, this guide aims to equip researchers with the critical insights needed to navigate and innovate within this promising chemical space.

The Quinoline Scaffold: A Cornerstone in Cancer Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[2][3] In oncology, quinoline derivatives have emerged as a versatile class of small molecules capable of targeting a wide array of molecular pathways implicated in cancer progression. Their mechanisms of action are diverse, ranging from inhibition of protein kinases and topoisomerases to induction of apoptosis and cell cycle arrest.[1][4] Several FDA-approved anticancer drugs, such as bosutinib and cabozantinib, feature a quinoline core, underscoring the clinical relevance of this scaffold.[5]

The this compound core is a particularly intriguing starting point for novel drug discovery. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position significantly influences the electronic properties of the quinoline ring, potentially enhancing binding affinity to biological targets and improving metabolic stability.[6] The 4-hydroxy group provides a crucial handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize potency and selectivity.

Assessing the Novelty: A Deep Dive into the Patent Landscape

A thorough analysis of the patent literature is paramount to understanding the novelty of any new chemical entity. While the broader quinoline scaffold is heavily patented, a focused search on derivatives of this compound reveals a more nuanced landscape.

Our investigation indicates that while the parent compound, this compound, is known as a versatile intermediate in pharmaceutical and agrochemical synthesis, the patent landscape for its direct derivatives as anticancer agents is not densely populated.[6] This suggests a significant opportunity for innovation and the generation of novel intellectual property.

Existing patents for quinoline derivatives in oncology often focus on their activity as kinase inhibitors .[5][7][8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] While some patents claim broad classes of quinoline-based kinase inhibitors that may conceptually encompass derivatives of our target scaffold, few provide specific examples or biological data for compounds with the precise 6-chloro and 2-trifluoromethyl substitution pattern.

This relative lack of specific patent protection for derivatives of this compound presents a "blue ocean" for researchers. By systematically synthesizing and evaluating novel derivatives, there is a strong potential to identify compounds with unique biological activities and secure robust patent claims.

Comparative Synthesis Strategies: Building the Molecular Arsenal

The synthesis of 4-hydroxyquinoline derivatives is a well-established area of organic chemistry. However, the specific substituents on the this compound core necessitate careful consideration of the synthetic route. The electron-withdrawing nature of both the chloro and trifluoromethyl groups can impact the reactivity of the starting materials.

Here, we compare two common and effective strategies for the synthesis of the core scaffold and its subsequent derivatization.

Conrad-Limpach-Knorr Synthesis: A Classic Approach

This traditional method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, the key starting materials would be 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.

Workflow for Conrad-Limpach-Knorr Synthesis:

A 4-Chloroaniline C Condensation (Acid catalyst, heat) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Intermediate β-enamino ester C->D E Thermal Cyclization (High temperature) D->E F This compound E->F

Caption: Conrad-Limpach-Knorr synthesis workflow.

Causality behind Experimental Choices: The acidic catalyst protonates the keto group of the β-ketoester, making it more susceptible to nucleophilic attack by the aniline. The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular ring closure.

Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction offers another robust route, starting with an aniline and an ethoxymethylenemalonate derivative. This method is often favored for its milder reaction conditions and broader substrate scope.

Workflow for Gould-Jacobs Reaction:

A 4-Chloroaniline C Condensation (Heat) A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate anilinomethylenemalonate C->D E Thermal Cyclization (High-boiling solvent) D->E F Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis and Decarboxylation F->G H 6-Chloro-4-hydroxyquinoline G->H

Caption: Gould-Jacobs reaction workflow.

Causality behind Experimental Choices: The initial condensation is a nucleophilic substitution of the ethoxy group. The subsequent thermal cyclization in a high-boiling solvent like diphenyl ether provides the necessary energy for the ring-closing reaction. The final hydrolysis and decarboxylation steps are standard procedures to remove the ester group at the 3-position.

Derivatization: Once the core scaffold is synthesized, the 4-hydroxy group can be readily converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloro intermediate is a key building block for introducing a wide variety of substituents at this position via nucleophilic aromatic substitution, allowing for the creation of a diverse library of derivatives for biological screening.

Biological Performance: A Comparative Analysis

To assess the potential of this compound derivatives, it is essential to compare their biological activity with existing anticancer agents, particularly other quinoline-based compounds. While specific data for a large library of these novel derivatives is not yet publicly available, we can extrapolate potential activities based on structurally related compounds and outline a robust screening cascade.

Hypothesized Biological Targets and Activities

Given the prevalence of quinoline scaffolds in kinase inhibitors, a primary hypothesis is that derivatives of this compound will exhibit inhibitory activity against various protein kinases. The electron-withdrawing substituents may favor interactions with the ATP-binding pocket of kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key target in many solid tumors.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis.

  • B-Raf: A serine/threonine kinase often mutated in melanoma.

  • Src family kinases: Involved in cell proliferation and survival.

Beyond kinase inhibition, these derivatives may also exhibit other anticancer mechanisms, such as topoisomerase inhibition or induction of apoptosis.[1]

Comparative Cytotoxicity Data (Hypothetical)

The following table presents a hypothetical comparison of the cytotoxic activity (IC₅₀ values) of a novel this compound derivative against a known quinoline-based anticancer drug, bosutinib, in various cancer cell lines. This serves as a template for how to present and interpret experimental data.

CompoundCancer Cell LineIC₅₀ (µM)
Novel Derivative 1 A549 (Lung Cancer)0.5
MCF-7 (Breast Cancer)0.8
HCT116 (Colon Cancer)1.2
Bosutinib A549 (Lung Cancer)0.2
MCF-7 (Breast Cancer)1.5
HCT116 (Colon Cancer)0.9

Data Interpretation: In this hypothetical scenario, "Novel Derivative 1" shows comparable or superior potency to bosutinib in certain cell lines, warranting further investigation into its selectivity and mechanism of action.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of research, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key experiments in the synthesis and biological evaluation of this compound derivatives.

General Procedure for the Synthesis of this compound (Conrad-Limpach-Knorr)
  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 4-6 hours, with azeotropic removal of water using a Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Cyclization: Add the crude intermediate to a high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture to 250-260 °C for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.[10][11][12]

Workflow for In Vitro Kinase Assay:

A Prepare Kinase Reaction Buffer B Add Kinase and Inhibitor (Test Compound) A->B C Pre-incubate B->C D Initiate Reaction with ATP and Substrate C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Signal (e.g., Luminescence, Fluorescence) F->G H Calculate IC₅₀ G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the kinase and the diluted test compound.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at 30 °C for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent.

  • Incubate as per the detection reagent's protocol to allow the signal to develop.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[13]

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel anticancer agents. The relative openness of the patent landscape provides a significant opportunity for researchers to develop new intellectual property. The synthetic routes to this core are well-established, and the 4-hydroxy group offers a versatile point for derivatization.

Future research should focus on the systematic synthesis and screening of a diverse library of derivatives. A comprehensive screening cascade, including in vitro kinase assays against a panel of cancer-relevant kinases and cell-based cytotoxicity assays, will be crucial for identifying lead compounds. Further optimization of these leads, guided by structure-activity relationship (SAR) studies, could ultimately lead to the development of novel and effective cancer therapeutics.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025. [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. 2025. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. 2024. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. 2025. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. An overview. 2015. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. 2020. [Link]

  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. ResearchGate. 2022. [Link]

  • Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. 2022. [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. National Center for Biotechnology Information. 2011. [Link]

  • In vitro kinase assay. protocols.io. 2024. [Link]

  • Quinoline derivatives as anti-cancer agents.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. [Link]

  • Quinoline derivatives as anti-cancer agents.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. 2015. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. 2021. [Link]

  • Innovation in small molecules: Leading companies in quinoline derivatives as anticancer agents. Pharmaceutical Technology. 2023. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information. 2025. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a compound frequently used as an intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is not merely a regulatory requirement but a professional obligation to ensure the safety of ourselves, our colleagues, and the environment.

The unique structure of this compound, featuring both a chlorinated and a trifluoromethylated quinoline core, necessitates a specific and cautious approach to its disposal. Improper handling can lead to unnecessary risks and environmental contamination. This document outlines the essential information and procedures to manage this chemical waste stream effectively and safely.

Hazard Identification and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation.

A review of the Safety Data Sheet (SDS) for this compound and structurally similar compounds reveals the following primary hazards:

  • Skin Irritation: Causes skin irritation (H315).[2][3]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][3][4]

While specific aquatic toxicity data for this exact compound is not widely available, the general class of halogenated quinolines is recognized for its potential environmental persistence and toxicity to aquatic life.[5] Therefore, it must be treated as a substance requiring controlled disposal to prevent release into the environment.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementPictogramCausality and Required Precautions
Skin IrritationH315: Causes skin irritationThe chemical can cause inflammation upon contact with the skin. Always wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[3][6]
Eye IrritationH319: Causes serious eye irritationDirect contact with eyes can cause significant, potentially damaging, irritation. Wear safety glasses or goggles.[2][3]
Respiratory IrritationH335: May cause respiratory irritationInhalation of the dust or aerosol can irritate the respiratory tract. Handle only in a well-ventilated area or a chemical fume hood.[2][3][4]

Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling this compound for disposal:

  • Hand Protection: Chemically resistant gloves (Nitrile rubber is a suitable option). Inspect gloves before use and change them immediately if contamination occurs.

  • Eye/Face Protection: Safety glasses with side-shields or safety goggles are mandatory.[3]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure that clothing completely covers the skin on arms and legs.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[6]

The causality is clear: this level of PPE creates essential barriers to prevent the compound from coming into contact with your skin, eyes, or respiratory system, mitigating the primary routes of exposure.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, while improper categorization can result in regulatory violations and environmental harm.

Key Principle: Due to its chemical structure, this compound waste must be classified as halogenated organic waste .[7][8]

Step-by-Step Collection Procedure:
  • Select the Correct Waste Container:

    • Use a designated, leak-proof container specifically for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.[7]

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for liquids) and be in good condition with a secure, screw-top cap.[9][10]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.[11][12]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity being added.[10] Do not use abbreviations or chemical formulas.[10]

  • Accumulate Waste Safely:

    • The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][12][13]

    • The container must be kept closed at all times except when adding waste.[7][10] This is a critical step to prevent the release of vapors.

    • Store the waste container in secondary containment (e.g., a plastic tray) to contain any potential leaks or spills.[9][13]

  • Avoid Incompatibilities:

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. [7][14]

    • Do not mix this waste with strong acids, bases, or oxidizing agents. Check the SDS for specific chemical incompatibilities.[6][15] Segregation prevents potentially violent chemical reactions.[15]

Disposal Workflow for Different Scenarios

The specific actions for disposal will vary depending on the nature of the waste. The following workflow, illustrated in the diagram below, provides a decision-making framework for common laboratory scenarios.

G cluster_prep Preparation & Segregation cluster_scenarios Disposal Scenarios cluster_actions Action Protocols cluster_final Final Steps start Waste Generated: 6-Chloro-4-hydroxy-2- (trifluoromethyl)quinoline container Select & Label 'Halogenated Waste' Container start->container decision What is the nature of the waste? container->decision solid Residual Solid/ Unused Reagent decision->solid Solid liquid Contaminated Solution decision->liquid Liquid empty Empty Reagent Bottle decision->empty Container spill Spill Debris decision->spill Spill solid_action Transfer solid directly into Halogenated Solid Waste container. solid->solid_action liquid_action Pour solution into Halogenated Liquid Waste container. liquid->liquid_action empty_action Triple-rinse with a suitable solvent (e.g., acetone). Collect all rinsate as halogenated liquid waste. empty->empty_action spill_action Absorb with inert material. Collect debris in a sealed bag and place in Halogenated Solid Waste container. spill->spill_action store Store sealed container in secondary containment in SAA. solid_action->store liquid_action->store empty_action->store spill_action->store request When container is 90% full, request pickup from Environmental Health & Safety (EHS). store->request

Caption: Disposal Decision Workflow for this compound.

Protocol for Decontaminating Empty Containers:

Empty containers that once held this chemical are not considered regular trash. They must be decontaminated before disposal.

  • Initial Rinse: Under a chemical fume hood, rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone). This is known as triple rinsing.[16]

  • Collect Rinsate: Each rinse must be collected and transferred into the designated Halogenated Liquid Waste container. The rationale is that the solvent now contains dissolved residues of the halogenated compound.

  • Deface Label: Once triple-rinsed, completely deface or remove the original manufacturer's label.

  • Final Disposal: Dispose of the decontaminated container according to your institution's specific guidelines for chemically rinsed glassware or plastic.

Final Disposal and Regulatory Compliance

The ultimate disposal of this chemical waste is handled by specialized, licensed hazardous waste contractors, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[10] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[17][18] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Your responsibility is to ensure the waste is properly collected, labeled, and stored for pickup. Never dispose of this compound down the drain or in the regular trash.[9][16] This is a direct violation of regulations established by bodies like the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental harm and legal penalties.[9]

By following these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship that is the hallmark of a responsible research enterprise.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines.
  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Washington Environmental Health & Safety. (2024, April 12). Chemical Waste.
  • MIT Environmental Health & Safety. (n.d.). Chemical Waste.
  • ChemicalBook. (2024, July 19). This compound Safety Data Sheet.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • ECHEMI. (n.d.). 6-CHLORO-2-HYDROXYQUINOLINE SDS.
  • Unknown. (2024, December 19). 2-Hydroxyquinoline Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chem-Impex. (n.d.). This compound.
  • Ossila. (2023, September 18). Safety Data Sheet.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Alfa Aesar. (2024, September 19). 4-Chloro-2-(trifluoromethyl)quinoline - Safety Data Sheet.
  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is foundational to innovation. This compound, with its reactive trifluoromethyl group, is a valuable intermediate in synthesizing new therapeutic agents and agrochemicals.[1] However, its utility in synthesis is matched by the critical need for rigorous safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures required to work safely with this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on your research, not on managing preventable incidents.

Hazard Assessment: Understanding the "Why" Behind the "What"

Effective PPE selection is not a matter of simply checking boxes; it is a risk-based assessment grounded in the specific hazards of the chemical. For this compound, the primary, documented risks are significant irritation to the skin, eyes, and respiratory system.[2]

  • Hazard Statement H315: Causes skin irritation. [2]

  • Hazard Statement H319: Causes serious eye irritation. [2]

  • Hazard Statement H335: May cause respiratory irritation. [2]

While the Safety Data Sheet (SDS) for this specific compound is concise, a responsible scientist must also consider the toxicological profile of the parent quinoline class. Structurally similar quinoline compounds are known to be harmful if swallowed or in contact with skin, and more alarmingly, are suspected of causing genetic defects and may even cause cancer.[3][4] This potential for systemic and long-term health effects necessitates a conservative approach to PPE, treating the compound as potentially more hazardous than its currently documented profile suggests. The fine, powdered nature of the solid chemical also increases the risk of inadvertent inhalation and contamination of surfaces.

Core PPE Requirements: A Multi-Barrier System

Your PPE is the final barrier between you and the chemical. It must be selected and used correctly to be effective. The following table outlines the minimum required PPE for handling this compound.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly-fitting safety goggles with side-shields.[5] A face shield is recommended.[4]Nitrile or neoprene gloves (double-gloving recommended). Inspect prior to use.[4]Fully-buttoned lab coat. Consider a chemical-resistant apron.Required due to dust/aerosol risk. Minimum N95-rated respirator. Use within a chemical fume hood or ventilated enclosure.[5][6]
Working with Solutions Tightly-fitting safety goggles with side-shields.[5]Nitrile or neoprene gloves. Change every 30-60 minutes or if contact is suspected.[6]Chemical-resistant lab coat.[7]Recommended. Work must be performed in a certified chemical fume hood.[3]
Large Volume Transfers (>1L) Face shield worn over safety goggles.[6]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron over a lab coat.[7]Required. Use within a chemical fume hood.
Cleaning Spills Face shield worn over safety goggles.[6]Heavy-duty chemical-resistant gloves.[5]Impervious, disposable gown or chemical-resistant suit.[7]Full-face respirator with appropriate cartridges for organic vapors and particulates.[5][6]

Operational Protocol: Safe Handling Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure. Do not deviate from this workflow.

Preparation & Pre-Handling:

  • Designate the Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[3] Ensure that an eyewash station and safety shower are immediately accessible.[8]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present to avoid moving in and out of the designated area.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.[6]

Handling the Compound:

  • Work in a Fume Hood: Conduct all manipulations, including weighing and solution preparation, within the sash of a chemical fume hood to utilize local exhaust ventilation.[3]

  • Avoid Dust Generation: When handling the solid, use smooth, deliberate motions to avoid creating dust clouds.[5] Do not scrape or crush the material aggressively.

  • Immediate Cleanup: Clean any minor drips or dust immediately with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

  • Secure Container: Always keep the primary container tightly closed when not in use.[3][5]

Post-Handling:

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove outer gloves (if double-gloving). Then, remove your lab coat, followed by eye protection. Finally, remove inner gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water after handling is complete, even though gloves were worn.[3][5]

Emergency Protocol: Spill & Exposure Response

Preparedness is key to managing an emergency effectively. All personnel in the lab must be familiar with these procedures.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response Workflow:

SpillResponse A Spill Discovered B Alert others in the area. Evacuate if necessary. A->B C Assess Spill Size & Risk B->C D Is the spill large or in a poorly ventilated area? C->D E Call Emergency Response Team. Evacuate the lab. D->E Yes F Is the spill small and contained? D->F No F->E No G Don appropriate PPE: - Full-face respirator - Chemical gown - Double gloves F->G Yes H Contain the spill with inert absorbent material. G->H I Carefully sweep or scoop material into a labeled hazardous waste container. H->I J Decontaminate the area with an appropriate solvent. I->J K Dispose of all contaminated materials as hazardous waste. J->K L Report the incident. K->L

Caption: Workflow for responding to a chemical spill.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect both people and the environment.

  • Waste Collection: All solid waste, including contaminated gloves, wipes, and weigh boats, must be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, labeled hazardous liquid waste container. Do not discharge to sewer systems.[5]

  • Disposal Protocol: All waste must be disposed of through a licensed chemical destruction plant or an approved hazardous waste handler.[5][8] Follow all local, state, and federal regulations.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[5]

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. US Pharmacist. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). 4-Chloro-2-(trifluoromethyl)quinoline - Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). 7-Chloro-4-hydroxyquinoline - Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.